meso-2,3-Dibromosuccinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1114-00-7 |
|---|---|
Molecular Formula |
C4H4Br2O4 |
Molecular Weight |
275.88 g/mol |
IUPAC Name |
(2S,3S)-2,3-dibromobutanedioic acid |
InChI |
InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 |
InChI Key |
FJWGRXKOBIVTFA-JCYAYHJZSA-N |
SMILES |
C(C(C(=O)O)Br)(C(=O)O)Br |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)Br)(C(=O)O)Br |
Canonical SMILES |
C(C(C(=O)O)Br)(C(=O)O)Br |
Other CAS No. |
916065-46-8 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of meso-2,3-Dibromosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Meso-2,3-dibromosuccinic acid is a dibrominated derivative of succinic acid that serves as a pivotal intermediate and chiral building block in modern organic synthesis.[1] Its unique stereochemistry, characterized by the presence of two chiral centers yet overall achirality due to a plane of symmetry, dictates its reactivity and utility. This guide provides a comprehensive exploration of the core chemical properties of this compound, including its stereospecific synthesis, detailed physical and spectroscopic characteristics, key chemical reactions, and applications. The content is structured to deliver not just data, but also the causal logic behind experimental methodologies, empowering researchers to leverage this versatile compound effectively in their work.
Introduction: The Significance of a Meso Compound
This compound, with the chemical formula C₄H₄Br₂O₄, is a distinct stereoisomer of 2,3-dibromosuccinic acid.[2] Unlike its chiral counterparts (the d- and l-enantiomers), the meso form is optically inactive. This property arises from an internal plane of symmetry that makes the molecule superimposable on its mirror image, despite containing two identical chiral carbon atoms.[3][4]
This unique structural feature makes it an invaluable tool in stereocontrolled synthesis. It is widely utilized as a precursor for pharmaceuticals, agrochemicals, and specialty polymers.[1][5] Its applications extend to the study of biochemical pathways and enzymatic activities.[1] The two bromine substituents significantly enhance its reactivity, making it a versatile substrate for a variety of chemical transformations.[1]
Synthesis and Stereochemistry
The Stereospecific Synthesis from Fumaric Acid
The primary and most reliable method for synthesizing this compound is through the electrophilic addition of bromine (Br₂) across the double bond of fumaric acid (a trans-alkene).[6][7]
Causality of Stereospecificity: This reaction proceeds through a classic anti-addition mechanism. The bromine molecule adds to the opposite faces of the planar double bond, forming a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion (Br⁻) occurs from the side opposite to this intermediate, resulting exclusively in the formation of the meso diastereomer.[6] The synthesis from maleic acid (a cis-alkene), in contrast, yields the racemic mixture of the optically active d- and l-forms.[7][8]
Caption: Reaction mechanism for the synthesis of the meso product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established and validated literature procedures.[6][9][10]
Materials:
-
Fumaric Acid (1.7 moles, 200 g)
-
Bromine (1.7 moles, 276 g or 94.3 cc)
-
Deionized Water (400 g)
-
2 N Hydrochloric Acid (for recrystallization)
-
Ice
Equipment:
-
2-L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser (e.g., Friedrichs type)
-
Heating mantle or Bunsen burner
-
Büchner funnel and suction flask
-
Desiccator
Procedure:
-
Setup: In a fume hood, equip the 2-L flask with the mechanical stirrer, dropping funnel, and reflux condenser.
-
Initial Slurry: Add 200 g of fumaric acid and 400 g of water to the flask. Mix thoroughly to create a thick, viscous slurry.[10]
-
Heating: Begin vigorous stirring and heat the mixture to boiling.[9][10]
-
Bromine Addition: Cautiously add 276 g of bromine via the dropping funnel. The addition rate should be controlled so that the brown color of the bromine dissipates before the next drop is added, indicating its consumption in the reaction. This step typically takes about one hour.[6][9][10]
-
Precipitation: As the reaction proceeds, this compound will precipitate as fine, colorless crystals.[10] Ensure a slight excess of bromine remains at the end, indicated by a persistent reddish-brown color in the solution.
-
Cooling and Isolation: Cool the reaction mixture in an ice bath to approximately 10°C to maximize crystallization.[6][9]
-
Filtration: Collect the crude product by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove residual hydrobromic acid and unreacted bromine.[6][10]
-
Purification (Recrystallization): Dissolve the crude product in a minimal volume of hot 2 N HCl. Crucially, avoid using boiling water for recrystallization, as it can promote the elimination of HBr. [6][9] Allow the solution to cool slowly, then place it in an ice bath.
-
Final Product: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and dry in a desiccator to a constant weight. The expected yield is between 63-84%.[6][10]
Caption: Experimental workflow for the synthesis of this compound.
Physical and Spectroscopic Properties
Physical Characteristics
The physical properties of this compound are well-documented and essential for its handling and application. It typically appears as a white to pale cream crystalline powder.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄Br₂O₄ | [1][2][11] |
| Molecular Weight | 275.88 g/mol | [1][2][11] |
| Appearance | White to pale cream crystalline powder | [1][2][6] |
| Melting Point | 258-290 °C (sublimes, with decomposition) | [1][2] |
| Density | ~2.486 g/cm³ | [2] |
| Water Solubility | 20 g/L at 17 °C | [12][13] |
| Other Solubilities | Soluble in alcohol and ether; slightly soluble in chloroform | [2][13][14] |
| pKa₁ | 1.4 | [15] |
| pKa₂ | 3.4 | [15] |
Spectroscopic Profile
Spectroscopic analysis provides definitive structural confirmation of the meso isomer.
Nuclear Magnetic Resonance (NMR): The key diagnostic feature in the ¹H NMR spectrum is a single peak for the two methine protons (CHBr).[16] This is a direct consequence of the molecule's internal symmetry plane, which renders these protons chemically and magnetically equivalent.
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the carboxylic acid functional groups.
Mass Spectrometry (MS): Electron ionization mass spectrometry reveals the molecular weight and a characteristic fragmentation pattern.
| Technique | Assignment | Characteristic Signal(s) | Source(s) |
| ¹H NMR (in DMSO-d₆) | CHBr protons | ~4.52 ppm (singlet, 2H) | [16] |
| COOH protons | ~13.75 ppm (broad singlet, 2H) | [16] | |
| ¹³C NMR (in DMSO-d₆) | Carboxyl Carbon (COOH) | ~170.2 ppm | [16] |
| Brominated Carbon (C-Br) | ~62.8 ppm | [16] | |
| IR (KBr pellet) | O-H stretch (Carboxylic Acid) | 3200–2500 cm⁻¹ (broad) | [16] |
| C=O stretch (Carboxylic Acid) | ~1715 cm⁻¹ (strong) | [16] | |
| C-O stretch / O-H bend | ~1270 cm⁻¹ (strong) | [16] |
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the two bromine atoms, which are excellent leaving groups, and the two carboxylic acid functionalities.
Key Reactions
-
Dehalogenation: This reaction involves the removal of both bromine atoms. When this compound is treated with a reducing agent like zinc dust, it undergoes an anti-elimination reaction. While the analogous reaction with meso-2,3-dibromobutane yields trans-2-butene, the presence of the carboxylic acid groups influences the outcome. The elimination typically leads to the formation of maleic acid (the cis-isomer), though reaction conditions can be complex.[17]
-
Dehydrobromination: The elimination of hydrogen bromide (HBr) can also occur, particularly under basic conditions or upon excessive heating.[9] This reaction is less facile for the meso isomer compared to the racemic form and can lead to the formation of 2-bromofumaric acid or 2-bromomaleic acid.[9][18]
Core Applications
The unique structure and reactivity of this compound make it a valuable intermediate in several fields:
-
Pharmaceutical Synthesis: It serves as a crucial starting material for various pharmaceutical agents. A notable example is its use as a precursor in the synthesis of 2,3-dimercaptosuccinic acid (DMSA), a chelating agent used in medicine.[2]
-
Chiral Building Block: Despite being achiral itself, it is a powerful tool in asymmetric synthesis. Its well-defined stereochemistry allows for the creation of complex molecules with specific, predictable stereoisomeric forms, which is critical in drug development.[1]
-
Materials Science: Researchers are exploring its use in creating specialty polymers and functional materials, where its structure could impart properties like flame retardancy or enhanced thermal stability.[1][5]
-
Biochemical Research: It is employed in studies to investigate metabolic processes and enzyme activities, helping to elucidate biological mechanisms.[1]
Safety, Handling, and Storage
Hazard Profile: this compound is classified as a corrosive solid that can cause skin irritation and serious eye irritation.[2][11] Inhalation of dust should be avoided, and ingestion may be harmful.[11]
Handling:
-
Always handle in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Minimize dust generation during handling.[19]
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[14][19]
-
Keep away from incompatible substances such as strong bases and oxidizing agents.[14][19]
Decomposition:
-
Thermal decomposition can release toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[11][19]
Conclusion
This compound is more than a simple chemical intermediate; it is a testament to the importance of stereochemistry in dictating chemical function. Its stereospecific synthesis is a classic example of an anti-addition reaction, providing a robust and reliable method for its production. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for any researcher aiming to exploit its potential. From its foundational role in building complex pharmaceutical molecules to its emerging applications in materials science, this compound remains a compound of significant interest and utility for the scientific community.
References
-
Ningbo Inno Pharmchem Co., Ltd. Exploring this compound: Properties, Applications, and Suppliers. [Link]
-
Allen. How many optically active isomers of 2,3-dibromosuccinic acid are there?. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. This compound: Innovations in Synthesis and Applications. [Link]
- Google Patents. US3465037A - Production of meso 2,3-dibromosuccinic acid.
-
PubChem. 2,3-Dibromosuccinic acid, meso-. [Link]
-
OECD Existing Chemicals Database. INITIAL TARGETED ASSESSMENT PROFILE. [Link]
-
Doubtnut. How many optically active isomers of 2,3-dibromosuccinic acid are there?. [Link]
-
OC-Praktikum. 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid. [Link]
-
Organic Syntheses. α,β-DIBROMOSUCCINIC ACID. [Link]
-
Chegg. Question: 4) Give the complete reaction mechanisms for the formation of meso and racemic 2,3. [Link]
-
Stenutz. (2R,3S)-2,3-dibromosuccinic acid. [Link]
-
NIH - PMC. 2-Bromomaleic acid. [Link]
-
PubChem. 2,3-Dibromosuccinic acid. [Link]
-
ResearchGate. (RS)-2,3-Dibromosuccinic acid. [Link]
-
The Merck Index online. 2,3-Dibromosuccinic Acid. [Link]
-
Loba Chemie. This compound. [Link]
-
Filo. Which of the following statements are correct? (a) The dehalogenation of.... [Link]
-
YouTube. During debromination of meso-2,3-dibromobutane, with Zn dust//CH_(3)COOh the major compound. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. How many optically active isomers of `2,3-`dibromosuccinic acid are there? [allen.in]
- 4. sarthaks.com [sarthaks.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 8. 2,3-Dibromosuccinic Acid [drugfuture.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. This compound, 98%, Thermo Scientific Chemicals 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. This compound, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Which of the following statements are correct? (a) The dehalogenation of .. [askfilo.com]
- 18. 2-Bromomaleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound(526-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
meso-2,3-Dibromosuccinic acid CAS number 608-36-6
An In-depth Technical Guide to meso-2,3-Dibromosuccinic Acid (CAS Number: 608-36-6)
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Beyond the Structure
This compound is a dicarboxylic acid that serves as a vital intermediate in various synthetic endeavors, particularly in the pharmaceutical industry.[1] Its significance lies in its unique stereochemistry. Despite possessing two chiral centers, the molecule has a plane of symmetry, rendering it achiral. This "meso" characteristic dictates its reactivity and makes it a valuable chiral building block for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development.[1]
Stereochemistry: A Study in Symmetry and Chirality
The bromination of the double bond in an alkene like fumaric or maleic acid can lead to the formation of stereoisomers. In the case of 2,3-dibromosuccinic acid, three stereoisomers are possible: a pair of enantiomers ((2R,3R) and (2S,3S)) and the meso compound ((2R,3S)). The meso form is a diastereomer of the enantiomeric pair.
The defining feature of this compound is its internal plane of symmetry that bisects the C2-C3 bond. This symmetry element means that the molecule is superimposable on its mirror image, and therefore, it is not optically active.
Caption: Fischer Projection Highlighting the Internal Plane of Symmetry.
This stereochemical purity is paramount in drug development, where different stereoisomers of a molecule can have vastly different pharmacological and toxicological profiles.
Synthesis: A Stereospecific Approach
The synthesis of this compound is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. The most common laboratory synthesis involves the bromination of fumaric acid.
The Underlying Mechanism: Anti-Addition
The addition of bromine to an alkene proceeds through a bromonium ion intermediate. The subsequent attack of a bromide ion occurs from the side opposite to the bromonium ion, resulting in an anti-addition of the two bromine atoms.
-
Starting with Fumaric Acid (a trans-alkene): The anti-addition of bromine to fumaric acid leads exclusively to the formation of this compound.
-
Starting with Maleic Acid (a cis-alkene): In contrast, the anti-addition of bromine to maleic acid results in a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.
Caption: Stereospecific Synthesis Pathway.
Step-by-Step Experimental Protocol: Synthesis from Fumaric Acid
This protocol is a robust method for the synthesis of this compound, adapted from established literature procedures.[2][3]
Materials and Equipment:
-
Fumaric acid[2]
-
Bromine[2]
-
2 N Hydrochloric acid (for recrystallization)[2]
-
Ice water[2]
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Büchner funnel and suction flask
-
Desiccator
Procedure:
-
Reaction Setup: In a 2-liter three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 200 g (1.7 moles) of fumaric acid and 400 g of water.[4]
-
Causality: A three-necked flask allows for simultaneous stirring, addition of reagents, and reflux. A mechanical stirrer is necessary to handle the thick slurry that forms.[4]
-
-
Initial Mixing: Stir the mixture thoroughly until the fumaric acid is completely wetted, forming a thick, viscous mass.[4]
-
Heating: Vigorously stir the suspension and bring it to a boil using a heating mantle.[4]
-
Causality: The reaction is carried out at boiling temperature to ensure a sufficient reaction rate. Vigorous stirring is crucial for good yields.[4]
-
-
Bromine Addition: Add 276 g (94.3 cc, 1.7 moles) of bromine through the dropping funnel.[4] The rate of addition should be controlled so that the brown color of the bromine disappears before the next drop is added.[2] The addition should take approximately one hour.[4]
-
Self-Validation: The disappearance of the bromine color indicates that it is being consumed in the reaction. A persistent red-brown color at the end signifies that the reaction is complete and a slight excess of bromine is present.[4]
-
-
Reaction Completion and Cooling: Once all the bromine has been added and a slight excess is indicated by the color of the solution, cool the reaction flask in an ice bath to 10°C with continuous stirring.[4] Crystallization of the product will occur during cooling.[2]
-
Isolation of Crude Product: Collect the crude product by suction filtration using a Büchner funnel and wash it with ice-cold water to remove any unreacted starting materials and hydrobromic acid.[2]
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot 2 N HCl.[2] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[2]
-
Causality: Using boiling water for recrystallization can lead to the elimination of HBr.[3]
-
-
Final Product Collection and Drying: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and dry in a desiccator to a constant weight.[2] The expected yield of the purified product is approximately 63%.[2]
Caption: A Self-Validating Workflow for High-Purity Synthesis.
Key Applications in Research and Drug Development
This compound is a versatile compound with numerous applications:
-
Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of various pharmaceutical agents.[1][5] Its defined stereochemistry allows for the creation of enantiomerically pure drugs, which is often a regulatory requirement.[1]
-
Chiral Building Block: Its unique stereochemical properties make it an invaluable building block in asymmetric synthesis.[1]
-
Precursor to other Compounds: It serves as a precursor in the synthesis of compounds like 2,3-dimercaptosuccinic acid, which has medical applications.[6]
-
Biochemical Research: It is used in biochemical studies to investigate metabolic pathways and enzyme activities.[1]
-
Materials Science: Researchers are exploring its potential in the formulation of specialty polymers, where it can enhance properties such as thermal stability.[1][7]
Physical and Spectroscopic Data
Physical Properties
| Property | Value | Source |
| CAS Number | 608-36-6 | [1] |
| Molecular Formula | C₄H₄Br₂O₄ | [1] |
| Molecular Weight | 275.88 g/mol | [1][8] |
| Appearance | White to pale cream crystalline powder | [1] |
| Melting Point | 255-256 °C (with decomposition) | [2] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether | [6] |
| Density | 2.486 g/cm³ | [6] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of this compound.
| Technique | Key Features | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 4.52 (s, 2H, CHBr), δ 13.75 (br, 2H, COOH) | The singlet for the two CHBr protons is characteristic of the meso isomer due to the molecule's symmetry.[9] |
| ¹³C NMR (DMSO-d₆) | δ 170.2 (COOH), δ 62.8 (C-Br) | Confirms the presence of the carboxylic acid and brominated carbon environments.[9] |
| IR (KBr) | 3200-2500 cm⁻¹ (broad, O-H), 1715 cm⁻¹ (strong, C=O) | Indicates the presence of the carboxylic acid functional group.[9] |
| Mass Spec (EI) | Fragmentation pattern consistent with the structure. | Used to determine the molecular weight and fragmentation.[9] |
Safety and Handling
This compound is classified as a corrosive solid and requires careful handling.[6][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
Handling: Avoid contact with skin and eyes.[10] Do not breathe dust.[12] Handle in a well-ventilated area.[13]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[14] Keep away from incompatible materials such as bases and oxidizing agents.[15]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If on skin, wash off immediately with soap and plenty of water.[11] If inhaled, move the person to fresh air.[11] If swallowed, rinse mouth and do NOT induce vomiting.[12]
Conclusion
This compound is a compound of significant interest due to its unique stereochemistry and its role as a versatile intermediate in organic synthesis. A thorough understanding of its properties, stereospecific synthesis, and safe handling is crucial for its effective application in research and development, particularly in the pharmaceutical and materials science sectors.
References
- Benchchem. (n.d.). Application Note & Protocol: Synthesis of this compound from Fumaric Acid.
- Chem-Impex. (n.d.). This compound.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties, Applications, and Suppliers.
- ChemicalBook. (n.d.). This compound(526-78-3).
- Fisher Scientific. (2023, September 21). SAFETY DATA SHEET: this compound.
- OC-Praktikum. (2009, October). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Butanedioic acid, 2,3-dibromo-, (R,S)-.
- PubChem. (n.d.). 2,3-Dibromosuccinic acid, meso-.
- Chegg. (2019, November 14). Question: 4) Give the complete reaction mechanisms for the formation of meso and racemic 2,3 -.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Innovations in Synthesis and Applications.
- ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of this compound in Modern Organic Chemistry.
- Benchchem. (n.d.). Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide.
- ChemicalBook. (n.d.). This compound(608-36-6) IR1.
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 608-36-6 Name: 2,3-Dibrombernsteinsäure, meso-Butanedioic acid, 2,3-dibromo-, (R,S)-.
- ChemicalBook. (2025, September 25). This compound (CAS 608-36-6).
- TCI Chemicals. (2025, June 5). SAFETY DATA SHEET.
- Loba Chemie. (n.d.). This compound.
- Google Patents. (n.d.). US3465037A - Production of meso 2,3-dibromosuccinic acid.
- Organic Syntheses. (n.d.). α,β-DIBROMOSUCCINIC ACID.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbinno.com]
- 8. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.fi [fishersci.fi]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 608-36-6 Name: 2,3-Dibrombernsteins�ure, meso-Butanedioic acid, 2,3-dibromo-, (R*,S*)- [xixisys.com]
- 14. lobachemie.com [lobachemie.com]
- 15. This compound(526-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
molecular structure of meso-2,3-Dibromosuccinic acid
An In-Depth Technical Guide to the Molecular Structure of meso-2,3-Dibromosuccinic Acid
Abstract
This compound stands as a canonical example in stereochemistry, embodying the intriguing concept of a molecule that contains chiral centers yet is achiral as a whole. Its structure, governed by an internal plane of symmetry, offers a rich landscape for understanding the interplay between molecular configuration, conformation, and physicochemical properties. This technical guide provides a comprehensive analysis of its molecular architecture, from its fundamental stereochemistry and conformational dynamics to its spectroscopic signature and stereospecific synthesis. This document is intended to serve as an authoritative resource, grounding its claims in established scientific principles and robust experimental data to support professionals in chemical and pharmaceutical research.[1]
The Stereochemical Core: A Meso Compound Defined
The defining characteristic of any chemical compound is its three-dimensional structure. For molecules with multiple stereocenters, the spatial arrangement of atoms dictates its identity and reactivity. 2,3-Dibromosuccinic acid possesses two such stereocenters at the C2 and C3 positions. This configuration gives rise to three possible stereoisomers: a pair of enantiomers (the d and l forms) and a single, optically inactive meso form.[2][3]
A meso compound is formally defined as an achiral member of a set of diastereomers that also includes at least one chiral member.[4] Despite having two or more stereocenters, the meso isomer is rendered achiral by an internal plane of symmetry that bisects the molecule into two mirror-image halves.[5] In this compound, this plane lies between the C2 and C3 carbons. Consequently, the (2R, 3S) configuration is identical to the (2S, 3R) configuration, and rotating the molecule 180° in the plane of the page results in the same structure.[2] This is distinct from the chiral dl or threo pair, which are non-superimposable mirror images of each other.[2][3]
The structural relationship is most clearly visualized using Fischer projections.
Figure 1: Fischer projections illustrating the internal symmetry of the meso isomer versus the mirror-image relationship of the enantiomeric pair.
Conformational Analysis: Dynamics of Molecular Shape
While Fischer projections are invaluable for depicting stereochemical configuration, they are a 2D simplification. In reality, molecules are dynamic, with rotation occurring around single bonds. For this compound, rotation about the central C2-C3 bond gives rise to several staggered conformations, which can be visualized using Newman projections.
The stability of these conformers is dictated by a balance of steric hindrance and electrostatic interactions between the bulky bromine atoms and the polar carboxylic acid groups.
-
Anti-Conformation: The most stable conformer is the anti-staggered form, where the two large bromine atoms are positioned 180° apart, minimizing steric repulsion. The carboxylic acid groups are also anti to each other.
-
Gauche Conformations: Two higher-energy gauche conformations exist where the bromine atoms are separated by a 60° dihedral angle. These forms are destabilized by increased steric strain.
Figure 2: Newman projections of the most stable anti and a representative less stable gauche conformation of this compound.
Physicochemical and Spectroscopic Profile
The molecular structure directly influences the compound's macroscopic and spectroscopic properties. The internal symmetry of the meso isomer is a key determinant of its unique analytical signature.
Physical Properties
A summary of the key physical and chemical identifiers for this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄Br₂O₄ | [1][6] |
| Molecular Weight | 275.88 g/mol | [1][3][6][7] |
| Appearance | Colorless crystals or white crystalline powder | [1][6] |
| Melting Point | 255-256 °C (with decomposition) | [6][8] |
| CAS Number | 608-36-6 | [1][7] |
Spectroscopic Data
Spectroscopic analysis provides direct experimental validation of the molecular structure. Due to the plane of symmetry, the two halves of the meso isomer are chemically equivalent, simplifying its spectra compared to its chiral counterparts.[9]
| Technique | Nucleus / Region | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment & Notes |
| ¹H NMR | ¹H | 4.52 ppm (in DMSO-d₆) | A singlet integrating to 2H, representing the two chemically equivalent CHBr protons.[9][10] |
| ¹H | ~13.75 ppm (in DMSO-d₆) | A broad peak for the 2H of the equivalent COOH groups.[9] | |
| ¹³C NMR | ¹³C | 170.2 ppm (in DMSO-d₆) | Signal for the two equivalent carboxylic acid carbons (COOH).[9] |
| ¹³C | 62.8 ppm (in DMSO-d₆) | Signal for the two equivalent methine carbons bonded to bromine (C-Br).[9] | |
| IR | 3200–2500 cm⁻¹ | Broad | O-H stretch from the hydrogen-bonded carboxylic acid groups.[9] |
| 1715 cm⁻¹ | Strong | C=O stretch of the carboxylic acid dimer.[9] | |
| 1270 cm⁻¹ | Strong | C-O stretch.[9] |
Stereospecific Synthesis: An Experimental Protocol
The synthesis of this compound is a classic undergraduate and research laboratory experiment that powerfully demonstrates stereospecificity. The meso isomer is reliably produced via the electrophilic addition of bromine to fumaric acid (the trans isomer of butenedioic acid).[3][6] The reaction proceeds through a cyclic bromonium ion intermediate, followed by backside attack by a bromide ion. This anti-addition mechanism across the trans double bond exclusively yields the meso product.[6]
Conversely, the same reaction with maleic acid (cis-butenedioic acid) yields the racemic mixture of the d and l enantiomers.[3][11]
Detailed Protocol for Synthesis from Fumaric Acid
This protocol is adapted from established and verified literature procedures.[6][8]
Materials:
-
Fumaric acid
-
Liquid bromine (handle with extreme caution in a fume hood)
-
2 N Hydrochloric acid (for recrystallization)
-
Deionized water
-
Standard laboratory glassware (round bottom flask, reflux condenser, dropping funnel)
-
Suction filtration apparatus (Büchner funnel)
Figure 3: A step-by-step workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a 100 mL round bottom flask equipped with a reflux condenser and dropping funnel, add fumaric acid (e.g., 1.16 g, 10 mmol) and 5 mL of water. Heat the mixture to boiling with stirring to dissolve the acid.[8]
-
Bromine Addition: While the solution is boiling, add bromine (e.g., 0.6 mL, ~11 mmol) dropwise from the dropping funnel. The rate of addition should be slow enough that the brown color of the bromine disappears before the next drop is added.[6][8] Continue until a faint bromine color persists.
-
Cooling and Crystallization: Once the reaction is complete, cool the flask first to room temperature and then in an ice bath to approximately 10 °C to induce crystallization of the product.[6][8]
-
Isolation of Crude Product: Collect the precipitated crystals by suction filtration using a Büchner funnel. Wash the crude product with a small amount of ice-cold water to remove residual acids.[6]
-
Purification: Recrystallize the crude solid from a minimal amount of hot 2 N HCl. Caution: Using boiling water for recrystallization can promote the elimination of HBr, forming side products.[6][8]
-
Final Product Collection: Allow the HCl solution to cool slowly, then place it in an ice bath to maximize crystal formation. Collect the purified, colorless crystals by suction filtration, wash with a small amount of ice-cold water, and dry thoroughly. The expected melting point is 255-256 °C.[6][8]
Conclusion and Broader Impact
The molecular structure of this compound provides a definitive and elegant illustration of stereochemical principles. Its internal symmetry renders it achiral despite the presence of two stereocenters, a feature that is clearly reflected in its simplified spectroscopic data and that dictates the stereospecific outcome of its synthesis. For researchers in organic synthesis and drug development, a firm grasp of such foundational molecules is paramount. This compound serves not only as a pedagogical tool but also as a valuable chiral building block, where its well-defined stereochemistry can be leveraged to construct more complex, biologically active molecules with high precision.[1][12]
References
- BenchChem. (n.d.). Application Note & Protocol: Synthesis of this compound from Fumaric Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Innovations in Synthesis and Applications.
- Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid. U.S. Patent 3,465,037.
- BenchChem. (n.d.). Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide.
-
NOP (Network for Organic Chemistry). (2009). Addition of bromine to fumaric acid to meso-dibromosuccinic acid. Retrieved from [Link]
-
Chegg. (2023, November 15). Organic Chemistry I Lab Experiment 9-Synthesis of 2,3-Dibromosuccinic Acid. Retrieved from [Link]
-
Allen Institute. (n.d.). How many optically active isomers of 2,3-dibromosuccinic acid are there? Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dibromosuccinic acid, meso-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dibromosuccinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Merck Index. (n.d.). 2,3-Dibromosuccinic Acid. Retrieved from [Link]
-
Chegg. (2019, November 14). Give the complete reaction mechanisms for the formation of meso and racemic 2,3-dibromosuccinic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, October 17). Fischer Projections and Meso Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 21). Meso Compounds. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Exam 3. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. How many optically active isomers of `2,3-`dibromosuccinic acid are there? [allen.in]
- 3. 2,3-Dibromosuccinic Acid [drugfuture.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound(608-36-6) 1H NMR spectrum [chemicalbook.com]
- 11. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
stereochemistry of 2,3-dibromosuccinic acid isomers
An In-Depth Technical Guide to the Stereochemistry of 2,3-Dibromosuccinic Acid Isomers
Authored by: A Senior Application Scientist
Abstract
The study of stereochemistry is fundamental to understanding the three-dimensional nature of molecules, a critical aspect in fields ranging from pharmaceutical development to materials science. 2,3-Dibromosuccinic acid serves as a quintessential model for exploring the principles of stereoisomerism. This dicarboxylic acid, with its two chiral centers, exists as three distinct stereoisomers: a pair of enantiomers and a meso compound. This technical guide provides a comprehensive exploration of these isomers, detailing their synthesis, resolution, and characterization. We will delve into the mechanistic causality behind stereospecific reactions, present field-proven protocols for their preparation and separation, and outline the analytical techniques required for their unambiguous identification. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of stereochemical principles and their application.
Foundational Concepts: The Stereoisomers of 2,3-Dibromosuccinic Acid
2,3-Dibromosuccinic acid (HOOC-CHBr-CHBr-COOH) possesses two stereogenic centers at carbons 2 and 3. According to the 2^n rule, a maximum of four stereoisomers might be expected. However, due to the symmetrical nature of the substitution on both chiral carbons, only three stereoisomers exist.[1][2]
-
Enantiomers ((+)- and (-)-2,3-Dibromosuccinic Acid): These are a pair of non-superimposable mirror images. They are chiral and therefore optically active, rotating plane-polarized light in equal but opposite directions. The dextrorotatory (+) isomer has the (2R,3R) configuration, while the levorotatory (-) isomer has the (2S,3S) configuration. Together, they form a racemic mixture, often referred to as the threo form.[3]
-
Meso-2,3-Dibromosuccinic Acid: This isomer possesses a plane of symmetry, making it achiral and optically inactive despite having two chiral centers ((2R,3S) or (2S,3R)).[1][2][4][5] The internal symmetry means the optical rotation caused by one chiral center is canceled by the other. This diastereomer of the enantiomeric pair is also known as the erythro form.[3]
The relationship between these isomers can be visualized using Fischer projections, which represent the three-dimensional structure in two dimensions.
Stereospecific Synthesis of Isomers
The synthesis of 2,3-dibromosuccinic acid isomers is a classic example of stereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product. The reaction involves the electrophilic addition of bromine (Br₂) across the carbon-carbon double bond of maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid).
Causality Behind Stereospecificity: The mechanism proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bulky bromonium ring (anti-addition).[6] This constrained pathway directly links the geometry of the starting alkene to the stereochemical outcome of the di-bromo product.
-
Trans-alkene (Fumaric Acid) + Anti-addition → meso-product: The addition of bromine to fumaric acid yields this compound.[3][6][7]
-
Cis-alkene (Maleic Acid) + Anti-addition → Racemic product: The addition of bromine to maleic acid results in a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid.[3][6]
Experimental Protocol: Synthesis of this compound
This protocol is designed as a self-validating system. The successful synthesis of the meso-isomer is primarily confirmed by its characteristic high melting point, which distinguishes it from the racemic product.
-
Reaction Setup: In a 250 mL round-bottom flask, prepare a suspension of 5.8 g (0.05 mol) of fumaric acid in 50 mL of an aqueous solution containing 25% dissolved hydrogen bromide.[7] This acidic medium facilitates the reaction.
-
Temperature Control: Heat the suspension to approximately 70°C with constant stirring to ensure a homogenous reaction environment.[7]
-
Bromine Addition: Slowly add 8.0 g (0.05 mol) of liquid bromine to the heated suspension dropwise over 30 minutes. Caution: Bromine is highly corrosive and volatile; this step must be performed in a well-ventilated fume hood. The disappearance of the reddish-brown bromine color indicates the reaction is proceeding.
-
Reaction Completion: Maintain the reaction mixture at 70°C for an additional 1-2 hours after bromine addition is complete to ensure full conversion.
-
Isolation: Cool the reaction mixture in an ice bath. The this compound will precipitate as a white solid due to its lower solubility in the cold aqueous medium.
-
Purification: Collect the crystals by vacuum filtration and wash with a small amount of cold water to remove any unreacted starting materials or hydrobromic acid. Recrystallize the product from hot water to obtain pure, white crystals.[8]
-
Validation: Dry the crystals and determine the melting point. Pure this compound decomposes at approximately 255-256°C.[3]
| Property | Fumaric Acid | Maleic Acid | meso-Isomer | Racemic (±)-Isomer |
| Stereochemistry | trans | cis | erythro / (2R,3S) | threo / (±) |
| Melting Point | 287°C (sublimes) | 135°C | ~255-256°C (dec.)[3] | ~167°C[3] |
| CAS Number | 110-17-8 | 110-16-7 | 608-36-6[9] | 1114-00-7[9] |
Resolution of Racemic (±)-2,3-Dibromosuccinic Acid
Separating a racemic mixture into its constituent enantiomers, a process known as resolution, is a critical step in the synthesis of chiral drugs. Since enantiomers have identical physical properties in an achiral environment, direct separation by methods like crystallization is impossible. The strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated.[10]
Causality of Separation: This is achieved by reacting the racemic acid with an enantiomerically pure chiral base.[11] The naturally occurring alkaloid brucine is a common choice for this purpose.[11][12] The reaction forms two diastereomeric salts:
-
((+)-acid) • ((-)-brucine)
-
((-)-acid) • ((-)-brucine)
These diastereomeric salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent, a process called fractional crystallization.[13]
Experimental Protocol: Resolution using Brucine
-
Salt Formation: Dissolve 13.8 g (0.05 mol) of racemic 2,3-dibromosuccinic acid in 200 mL of hot water. In a separate flask, dissolve 19.7 g (0.05 mol) of brucine in 200 mL of hot water. Combine the two hot solutions with stirring.
-
Fractional Crystallization: Allow the combined solution to cool slowly to room temperature. The salt of one diastereomer will be less soluble and will crystallize out. The process can be aided by further cooling in an ice bath.
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration. The purity of the diastereomeric salt can be improved by one or more recrystallizations from water. The progress of the resolution is monitored by measuring the optical rotation of the liberated acid from a small sample of the crystals after each recrystallization until a constant rotation is achieved.[10]
-
Liberation of Enantiomer: Suspend the purified diastereomeric salt in 100 mL of water. Add a strong acid, such as 2 M HCl, until the solution is acidic (pH ~1-2).[13] This protonates the carboxylate groups, precipitating the free, enantiomerically enriched dibromosuccinic acid, while the protonated brucine remains dissolved in the aqueous layer.
-
Final Purification: Collect the precipitated acid by vacuum filtration, wash with cold water, and dry. The other enantiomer can be recovered from the mother liquor from step 3 by a similar acidification process.
Analytical Characterization of Isomers
Unambiguous characterization of the stereoisomers requires a combination of analytical techniques that probe their distinct physical and spectroscopic properties.
Polarimetry
Polarimetry is the definitive technique for distinguishing between enantiomers and confirming the optical inactivity of the meso compound. It measures the rotation of plane-polarized light as it passes through a solution of a chiral substance.[14]
-
Specific Rotation ([α]): This is a standardized measure of a compound's optical activity, calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[15]
| Isomer | Specific Rotation [α] (in ethyl acetate) | Optical Activity |
| (2R,3R)-Isomer | +147.8°[3] | Dextrorotatory (+) |
| (2S,3S)-Isomer | -148.0°[3] | Levorotatory (-) |
| meso-Isomer | 0° | Inactive[1][2] |
| Racemic Mixture | 0° | Inactive (external compensation)[15] |
Spectroscopic Analysis
While enantiomers have identical spectra in an achiral solvent, NMR and IR spectroscopy are crucial for confirming the molecular structure and can distinguish the diastereomeric meso form from the racemic pair.
-
¹H NMR Spectroscopy: The key distinction lies in the signals for the two methine protons (CHBr). Due to the plane of symmetry in the meso isomer, these two protons are chemically and magnetically equivalent, resulting in a single, sharp singlet in the ¹H NMR spectrum.[16] In the chiral threo isomers, these protons are equivalent but reside in a chiral environment, which can lead to more complex splitting patterns, though often they also appear as a singlet under standard conditions. The primary utility is structural confirmation.
-
Infrared (IR) Spectroscopy: IR provides information about the functional groups present. All isomers will show characteristic broad O-H stretching bands for the carboxylic acid (around 3200-2500 cm⁻¹) and strong C=O stretching bands (around 1715 cm⁻¹).[16] While the spectra of the different isomers are very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used to distinguish them.
Experimental Protocol: IR Spectroscopy using a KBr Pellet
-
Sample Preparation: Weigh approximately 1-2 mg of the dried 2,3-dibromosuccinic acid sample and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grinding: Grind the KBr to a fine powder using an agate mortar and pestle. Add the acid sample and continue to grind the mixture for 3-5 minutes to ensure a homogeneous dispersion.[16]
-
Pellet Formation: Transfer the powder to a pellet die and press it using a hydraulic press at 8-10 tons of pressure for several minutes to form a transparent or semi-transparent pellet.[16]
-
Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[16]
Conclusion
The stereoisomers of 2,3-dibromosuccinic acid provide an exemplary platform for understanding and applying the core principles of stereochemistry. The stereospecificity of its synthesis from geometric isomers of butenedioic acid demonstrates the profound impact of substrate geometry on reaction outcomes. Furthermore, the successful resolution of its racemic form using chiral resolving agents highlights a practical and historically significant method for obtaining enantiomerically pure compounds, a process that remains central to the pharmaceutical industry. The distinct physical and spectroscopic properties of the enantiomeric and meso forms underscore the importance of robust analytical characterization in synthetic chemistry. The protocols and conceptual explanations provided in this guide offer a solid framework for researchers to confidently navigate the synthesis, separation, and analysis of stereoisomeric molecules.
References
-
Allen, A. (n.d.). How many optically active isomers of 2,3-dibromosuccinic acid are there? Toppr. [Link]
-
Sarthaks eConnect. (2019, June 26). How many optically active isomers of 2,3-dibromosuccinic acid are there?[Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Innovations in Synthesis and Applications. [Link]
-
Chemical Synthesis Wiki. (n.d.). This compound 608-36-6 wiki. [Link]
- Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid. U.S.
-
ResearchGate. (n.d.). Resolution of the Chiral (1R,2S) Enantiomer of cis-Cyclohexane-1,2-dicarboxylic Acid in the Brucinium Salt. [Link]
-
WorldOfChemicals. (n.d.). Exploring this compound: Properties, Applications, and Suppliers. [Link]
-
Merck Index. (n.d.). 2,3-Dibromosuccinic Acid. [Link]
-
Wolfram Cloud. (2011, April 19). Optical Activity of Tartaric Acid Stereoisomers. [Link]
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]
-
Chegg. (2023, November 15). Solved Organic Chemistry I Lab Experiment 9-Synthesis of 2,3-Dibromosuccinic Acid. [Link]
-
Stenutz. (n.d.). (2R,3S)-2,3-dibromosuccinic acid. [Link]
-
PubChem. (n.d.). 2,3-Dibromosuccinic acid, meso-. [Link]
- Google Patents. (n.d.). Method for producing 2,3-dibromosuccinic acids.
-
Chemistry LibreTexts. (2023, November 9). 5.9: Resolution (Separation) of Enantiomers. [Link]
-
Dr Jackson Chemistry. (2015, March 28). Erythro and Threo Stereoisomers. YouTube. [Link]
-
ResearchGate. (2006). (RS)-2,3-Dibromosuccinic acid. [Link]
Sources
- 1. How many optically active isomers of `2,3-`dibromosuccinic acid are there? [allen.in]
- 2. sarthaks.com [sarthaks.com]
- 3. 2,3-Dibromosuccinic Acid [drugfuture.com]
- 4. (2R,3S)-2,3-dibromosuccinic acid [stenutz.eu]
- 5. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solved Organic Chemistry I Lab Experiment 9-Synthesis of | Chegg.com [chegg.com]
- 7. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 8. This compound | 608-36-6 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Optical Activity of Tartaric Acid Stereoisomers [wolframcloud.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Whitepaper: Stereospecific Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid
An In-depth Technical Guide for Drug Development Professionals
Abstract
The stereospecific synthesis of chiral molecules is a foundational element of modern organic chemistry and is of paramount importance in the development of pharmaceuticals. meso-2,3-Dibromosuccinic acid serves as a valuable chiral building block for a variety of biologically active compounds.[1][2] This guide provides a comprehensive overview of the synthesis of this compound via the electrophilic addition of bromine to fumaric acid. We will explore the underlying reaction mechanism that dictates the stereospecific outcome, present a detailed and validated experimental protocol, and discuss methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this classic and illustrative stereospecific transformation.
Introduction: The Scientific Imperative of Stereochemistry
In drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the critical determinant of efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The ability to control stereochemistry during synthesis is therefore a non-negotiable requirement in the pharmaceutical industry.
The synthesis of this compound from fumaric acid is a textbook example of a stereospecific reaction—a reaction in which the stereochemistry of the starting material dictates the stereochemistry of the product. Understanding this reaction provides fundamental insights into controlling stereochemical outcomes in more complex synthetic pathways. Fumaric acid, a simple trans-alkene, undergoes bromination to yield exclusively the meso-diastereomer, a compound that, despite having two chiral centers, is achiral due to an internal plane of symmetry.[3][4]
The Reaction Mechanism: A Tale of Anti-Addition
The defining feature of the bromination of fumaric acid is its adherence to a strict anti-addition mechanism. This pathway is a direct consequence of the formation of a cyclic bromonium ion intermediate, which governs the stereochemical fate of the reaction.
The process unfolds in two key steps:
-
Formation of the Bromonium Ion: The reaction begins when the electron-rich π-bond of the fumaric acid double bond acts as a nucleophile, attacking a bromine molecule (Br₂).[3] This electrophilic attack polarizes the Br-Br bond, leading to its cleavage. Instead of forming a planar carbocation, which would allow for attack from either face, a more stable, three-membered cyclic bromonium ion is formed.[5] This positively charged intermediate shields one face of the original double bond.
-
Nucleophilic Attack by Bromide: The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile. Due to the steric hindrance from the cyclic bromonium ion on one face of the molecule, the bromide ion is forced to attack from the opposite (anti) face in an Sₙ2-like manner.[4][6] This backside attack opens the three-membered ring, resulting in the two bromine atoms being added to opposite sides of the carbon-carbon single bond.
Because the starting alkene (fumaric acid) is trans, this predictable anti-addition sequence inevitably leads to the formation of the meso product.[3][7] This stereospecificity is a powerful tool in organic synthesis.
Mechanistic Diagram
Caption: Reaction mechanism for the anti-addition of bromine to fumaric acid.
Experimental Protocol: A Self-Validating System
This protocol is adapted from established and reliable literature procedures.[1][8][9] The causality for each step is explained to ensure a self-validating and reproducible workflow.
Materials and Reagents
| Substance | Property | Value | Reference |
| Fumaric Acid | Molecular Formula | C₄H₄O₄ | [1] |
| Molecular Weight | 116.07 g/mol | [1] | |
| Melting Point | 287 °C | [1] | |
| Bromine | Molecular Formula | Br₂ | [8] |
| Molecular Weight | 159.81 g/mol | ||
| Boiling Point | 59 °C | [8] | |
| This compound | Molecular Formula | C₄H₄Br₂O₄ | [10] |
| Molecular Weight | 275.88 g/mol | [1][10] | |
| Appearance | Colorless crystals / white powder | [1][11] | |
| Melting Point | 255-256 °C (with decomp.) | [1][8] |
Equipment
-
100 mL two-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel with pressure equalizer
-
Heatable magnetic stirrer and stir bar
-
Ice-water bath
-
Büchner funnel and suction flask
-
Desiccator
Safety Precautions: Handling Bromine
CRITICAL: Bromine is highly toxic, corrosive, and volatile.[12][13] All operations involving bromine MUST be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a face shield.[14][15] Have a sodium thiosulfate solution readily available to neutralize any spills.[14] In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[16]
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL two-neck round-bottom flask, place 11.6 g (100 mmol) of fumaric acid and 40 mL of water.[8] Equip the flask with a magnetic stir bar, a reflux condenser in one neck, and a dropping funnel in the other.
-
Causality: Water serves as the solvent. While fumaric acid has low solubility at room temperature, it increases upon heating, allowing the reaction to proceed.
-
-
Heating: Heat the suspension to boiling using a heating mantle or oil bath while stirring vigorously.[8]
-
Causality: The elevated temperature increases the rate of reaction. The boiling ensures the system remains at a constant temperature (~100 °C).
-
-
Bromine Addition: In the dropping funnel, place 5.7 mL (18 g, 110 mmol) of bromine.[8] Add the bromine dropwise to the boiling fumaric acid suspension.
-
Causality: The rate of addition should be controlled such that the reddish-brown color of the bromine disappears before the next drop is added.[1][8] This indicates that the bromine is being consumed as it is added, preventing a buildup of unreacted bromine. A slight excess of bromine (1.1 equivalents) is used to ensure the complete conversion of the fumaric acid.
-
-
Reaction Completion: After the addition is complete, a persistent pale orange color should remain, indicating a slight excess of bromine. Continue stirring at boiling for an additional 10-15 minutes.
-
Crystallization (Work-up): Remove the heat source and allow the reaction mixture to cool to room temperature. Then, cool the flask in an ice-water bath to approximately 10 °C.[8] The product will crystallize out of the solution.
-
Causality: The solubility of this compound is significantly lower in cold water, maximizing the recovery of the crude product.
-
-
Isolation of Crude Product: Collect the crystallized solid by suction filtration using a Büchner funnel.[1] Wash the crystals several times with small portions of ice-cold water.
-
Causality: Washing with ice-cold water removes residual hydrobromic acid (HBr) and any unreacted starting materials without dissolving a significant amount of the product.[1]
-
-
Drying: Dry the crude product in a desiccator to a constant weight. The expected yield of the crude product is approximately 23.7 g.[1]
Purification by Recrystallization
-
Solvent Selection: The crude product is best recrystallized from hot 2 N hydrochloric acid (HCl).[8]
-
Procedure: Dissolve the crude product in a minimal amount of boiling 2 N HCl. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce maximum crystallization.
-
Final Isolation: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and dry thoroughly in a desiccator. The expected yield of the purified product is approximately 17.4 g (63%).[1]
Workflow and Characterization
A systematic workflow ensures the successful synthesis and validation of the final product.
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis and analysis of the target compound.
Characterization Data
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
| Technique | Expected Result | Interpretation / Significance | Reference |
| Melting Point | 255-256 °C (with decomposition) | A sharp melting point in this range indicates high purity. | [1][8] |
| ¹H NMR (DMSO-d₆) | δ 4.52 ppm (s, 2H, CHBr)δ 13.75 ppm (br s, 2H, COOH) | The single peak for the two CHBr protons is characteristic of the meso isomer, confirming the stereochemistry due to the molecule's internal symmetry. | [17] |
| ¹³C NMR (DMSO-d₆) | δ 170.2 ppm (COOH)δ 62.8 ppm (C-Br) | Confirms the carbon backbone and functional groups. | [17] |
| IR (KBr Pellet) | 3200-2500 cm⁻¹ (broad)1715 cm⁻¹ (strong) | Broad O-H stretch and strong C=O stretch are indicative of the carboxylic acid functional groups. | [17] |
Conclusion
The synthesis of this compound from fumaric acid is a robust and highly illustrative example of a stereospecific reaction. The mechanism, proceeding through a cyclic bromonium ion intermediate, mandates an anti-addition of bromine across the trans-double bond, yielding the achiral meso product with high fidelity. The provided protocol, grounded in established procedures and explained with causal reasoning, offers a reliable method for producing this valuable synthetic intermediate. For professionals in drug development, a mastery of such fundamental principles of stereocontrol is essential for the logical design and execution of complex synthetic routes to novel therapeutic agents.
References
- The mechanism of bromin
- Application Note & Protocol: Synthesis of this compound
- Bromine handling and safety. Slideshare.
- For the addition of bromine to fumaric acid, which stereoisomer(s) is/are formed in this reaction? brainly.com.
- Bromine Addition to Alkenes: Stereochemistry Lab Experiment. Studylib.
- STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. Lady Keane College.
- Addition of bromine to fumaric acid to meso-dibromosuccinic acid. OC-Praktikum.
- Microscale cis-trans isomerization and addition of bromine. Homework.Study.com.
- Bromine Addition Mechanism to Fumaric Acid. YouTube.
- Stereochemistry of bromine addition. YouTube.
- Production of meso 2,3-dibromosuccinic acid.
- Handling liquid bromine and preparing bromine water.
- Bromine | Chemical Emergencies. CDC.
- Safety D
- SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). OSHAcademy.
- Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry.
- The Stereochemistry of Alkene Addition Reactions. Chemistry Steps.
- Production of meso 2,3-dibromosuccinic acid.
- Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide. Benchchem.
- This compound. ChemicalBook.
- ADDITION OF BROMINE TO MALEIC AND FUMARIC ACID, ESTERS AND SALTS. ProQuest.
- This compound(608-36-6) IR1. ChemicalBook.
- α,β-DIBROMOSUCCINIC ACID. Organic Syntheses Procedure.
- This compound. Chem-Impex.
- Dibromination of fumaric acid (1) and maleic acid (3), as reported by Kekulé.
- 2,3-Dibromosuccinic acid, meso-. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. norbidar.com [norbidar.com]
- 4. homework.study.com [homework.study.com]
- 5. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 608-36-6 [chemicalbook.com]
- 12. Bromine handling and safety | DOCX [slideshare.net]
- 13. carlroth.com [carlroth.com]
- 14. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 15. tatachemicals.com [tatachemicals.com]
- 16. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Mechanism of Bromine Addition to Fumaric Acid
Introduction: The Archetype of Stereospecificity
The electrophilic addition of halogens to alkenes is a foundational reaction in organic chemistry, yet its stereochemical nuances continue to provide a rich field for mechanistic investigation. The reaction of bromine with fumaric acid serves as a classic and compelling example of a highly stereospecific transformation. Unlike reactions that proceed through planar carbocation intermediates, which often yield a mixture of stereoisomers, the bromination of fumaric acid demonstrates a precise and predictable outcome.[1]
This guide offers an in-depth exploration of the core mechanism governing this reaction. We will dissect the formation of the key intermediate, the cyclic bromonium ion, and explain how its structure dictates the exclusive anti-addition of the bromine atoms.[2][3] This stereochemical control results in the formation of a single diastereomer: the optically inactive meso-2,3-dibromosuccinic acid.[4][5] For researchers and professionals in drug development, a firm grasp of such stereospecific reactions is paramount, as the biological activity of chiral molecules is inextricably linked to their three-dimensional structure. This document provides the mechanistic underpinnings, a field-tested experimental protocol, and the analytical validation necessary for a comprehensive understanding of this process.
Part 1: The Core Mechanism - A Tale of Two Faces
The addition of bromine to fumaric acid is an electrophilic addition reaction.[4] The electron-rich carbon-carbon double bond (π-bond) of the alkene acts as a nucleophile, attacking the electrophilic bromine molecule. The reaction proceeds in a stepwise manner, governed by the formation of a bridged halonium ion, which is crucial for the stereochemical outcome.[6][7]
Step 1: Electrophilic Attack and Formation of the Bromonium Ion
As a bromine molecule (Br₂) approaches the π-bond of fumaric acid, the electron cloud of the alkene repels the electrons in the Br-Br bond, inducing a dipole in the bromine molecule.[6] The π-electrons of the alkene then attack the proximal, electrophilic bromine atom, displacing the distal bromine atom as a bromide ion (Br⁻).[4] Concurrently, a lone pair of electrons on the attacking bromine atom forms a bond with the other carbon of the original double bond.[2]
This concerted process results in the formation of a three-membered ring called a cyclic bromonium ion.[4][8] In this intermediate, the positive charge is formally located on the bromine atom, and the original trans geometry of the fumaric acid is preserved.[9] The rigidity of the fumaric acid molecule, with its two carboxyl groups in a trans configuration, helps ensure a well-defined reaction trajectory.[4]
Step 2: Nucleophilic Attack and Anti-Addition
The defining feature of this mechanism is the stereochemistry of the second step. The bromide ion (Br⁻) generated in the first step now acts as a nucleophile. However, the bridged structure of the bromonium ion effectively shields one face of the molecule.[2][4] Consequently, the bromide ion can only attack from the opposite face, in a manner analogous to an SN2 reaction.[7][9]
This "backside" attack can occur at either of the two carbons in the bromonium ring. Regardless of which carbon is attacked, the C-Br bond of the ring opens, leading to the formation of the final product. Because the nucleophilic bromide ion adds to the face opposite the original electrophilic bromine atom, the overall process is termed an anti -addition .[3][10] For the trans-alkene (fumaric acid), this stereospecific anti-addition exclusively yields the this compound.[4][10] This product possesses a plane of symmetry and is therefore achiral and optically inactive.[5]
The stereospecificity of this reaction is a direct consequence of the bromonium ion intermediate, which prevents bond rotation and dictates the trajectory of the incoming nucleophile.[2]
Part 2: Experimental Protocol
The synthesis of this compound from fumaric acid is a robust and reproducible laboratory procedure. The following protocol is adapted from established methods.
Caution: Bromine is highly corrosive, toxic, and volatile. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Equipment and Reagents
-
100 mL two-neck round-bottom flask
-
Reflux condenser
-
Addition funnel with pressure equalization
-
Heatable magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and suction flask
-
Fumaric acid (11.6 g, 100 mmol)
-
Bromine (5.7 mL, 110 mmol)
-
Deionized water (40 mL)
-
2 N Hydrochloric acid (for recrystallization)
Step-by-Step Procedure
-
Setup: Assemble the two-neck flask with the magnetic stirrer, reflux condenser, and addition funnel in a fume hood.
-
Dissolution: Add 11.6 g (100 mmol) of fumaric acid and 40 mL of water to the flask. Heat the mixture to boiling with stirring to dissolve the acid.
-
Bromine Addition: While maintaining the solution at a boil, add 5.7 mL (110 mmol) of bromine dropwise from the addition funnel. The rate of addition should be slow enough that the reddish-brown color of the bromine dissipates before the next drop is added. A slight excess of bromine should be present at the end of the addition, indicated by a persistent light brown color.
-
Crystallization: Once the addition is complete, cool the reaction mixture to room temperature, and then place it in an ice bath to cool to approximately 10°C. The product will crystallize out of the solution.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals several times with 20 mL portions of ice-cold water to remove any unreacted starting materials or hydrobromic acid.
-
Drying: Dry the crude product to a constant weight in a desiccator. The expected yield of crude product is approximately 23.7 g.
-
Purification (Optional but Recommended): Recrystallize the crude product from 2 N hydrochloric acid to obtain pure, colorless crystals of this compound. Note: Recrystallization from boiling water should be avoided as it can lead to the elimination of HBr.
Part 3: Analytical Validation of the Product
Confirming the identity and stereochemistry of the product is a critical step. Spectroscopic methods provide definitive evidence for the formation of this compound.
Spectroscopic Data
The following data are characteristic of the meso isomer of 2,3-dibromosuccinic acid.[11]
| Technique | Parameter | Value | Assignment |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | 4.52 ppm | Singlet, 2H, CHBr |
| Chemical Shift (δ) | 13.75 ppm | Broad Peak, 2H, COOH | |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | 170.2 ppm | COOH |
| Chemical Shift (δ) | 62.8 ppm | C-Br | |
| IR (KBr Pellet) | Wavenumber (cm⁻¹) | 3200–2500 | Broad, O-H stretch (Carboxylic Acid) |
| Wavenumber (cm⁻¹) | 1715 | Strong, C=O stretch (Carboxylic Acid) | |
| Mass Spec. (EI, 70 eV) | m/z | 274/276/278 | Molecular Ion [M]⁺ (characteristic bromine isotope pattern) |
| m/z | 195/197 | [M - Br]⁺ |
Causality of Spectroscopic Features
-
¹H NMR: The most telling piece of data is the single peak observed for the two protons on the bromine-bearing carbons (CHBr).[11] In the meso compound, a plane of symmetry makes these two protons chemically and magnetically equivalent, resulting in a singlet. If the product were the racemic mixture of enantiomers (which would be formed from maleic acid), these protons would be diastereotopic and would appear as a more complex splitting pattern.[10]
-
IR Spectroscopy: The broad absorption band from 3200-2500 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The strong peak around 1715 cm⁻¹ corresponds to the C=O carbonyl stretch, confirming the presence of the carboxylic acid functional groups.[11]
-
Mass Spectrometry: The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This provides confirmation of the molecular weight and the presence of two bromine atoms in the molecule.[11]
Protocol for Spectroscopic Analysis
The following is a generalized workflow for obtaining the necessary spectra.
Conclusion
The bromination of fumaric acid is a textbook example of a stereospecific reaction, where the geometry of the starting alkene dictates the stereochemistry of the product. The mechanism proceeds through a cyclic bromonium ion intermediate, which forces a subsequent anti-addition of the bromide nucleophile. This mechanistic pathway is the reason why trans-fumaric acid yields the this compound. The self-validating system of a robust synthetic protocol coupled with definitive spectroscopic analysis provides a high degree of confidence in this outcome. For scientists in synthetic chemistry and drug design, understanding and applying the principles of such stereocontrolled reactions is fundamental to the rational design and synthesis of complex molecular architectures.
References
- NORBIDAR. (2025-08-13). The mechanism of bromination of fumaric acid.
- Brainly. (2023-05-23). For the addition of bromine to fumaric acid, which stereoisomer(s) is/are formed in this reaction?.
- Benchchem. Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide.
- Studylib. Bromine Addition to Alkenes: Stereochemistry Lab Experiment.
- Lady Keane College. STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES.
- Homework.Study.com. (Date not available). two procedures: 1. a microscale cis-trans isomerization of an alkene 2. a miscroscale addition of....
- YouTube. (2020-08-02). Bromine Addition Mechanism to Fumaric Acid.
- oc-praktikum.de. (2009-10). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid.
- Oxford Academic. Kinetics and Mechanism of Bromine Addition to Derivatives of Unsaturated Aliphatic Carboxylic Acids in Aqueous Solution.
- Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides.
- Chemistry Steps. The Stereochemistry of Alkene Addition Reactions.
- YouTube. (2011-09-01). Stereospecific Addition of Bromine to an Alkene.
- University of Calgary. (2001). Chem 353 Winter '01 MT: Mechanism.
- Chemguide. electrophilic addition - symmetrical alkenes and bromine.
- Chemistry Stack Exchange. (2018-01-20). Bromonium ion or Mesomeric effect (intermediate during addition to alkenes).
- Pearson. (2024-03-21). To understand why Br− adds to a carbon of the bromonium ion....
- Chemistry LibreTexts. (2019-12-30). 11.8: Electrophilic Addition of Halogens to Alkenes.
- University of East Anglia. LECTURE 5.
Sources
- 1. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 2. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. norbidar.com [norbidar.com]
- 5. homework.study.com [homework.study.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. To understand why Br− adds to a carbon of the bromonium ion rathe... | Study Prep in Pearson+ [pearson.com]
- 9. youtube.com [youtube.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Stereospecific Synthesis of Racemic 2,3-Dibromosuccinic Acid from Maleic Acid
This guide provides an in-depth exploration of the synthesis of racemic 2,3-dibromosuccinic acid via the electrophilic bromination of maleic acid. Designed for researchers, chemists, and professionals in drug development, this document elucidates the underlying stereochemical principles, provides a detailed and validated experimental protocol, and outlines methods for product characterization. The content herein is grounded in established chemical principles, offering field-proven insights into the causality behind experimental choices to ensure both accuracy and reproducibility.
Introduction and Strategic Overview
The electrophilic addition of halogens to alkenes is a cornerstone reaction in organic synthesis. The bromination of geometric isomers maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid) serves as a classic textbook example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product.
The bromination of maleic acid proceeds via an anti-addition mechanism to yield a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromosuccinic acid.[1][2] In stark contrast, the same reaction with fumaric acid produces a single, optically inactive meso-2,3-dibromosuccinic acid.[3] Understanding and controlling this stereochemical outcome is critical in fields like asymmetric synthesis and pharmaceutical development, where the specific three-dimensional arrangement of atoms can determine a molecule's biological activity. This guide focuses exclusively on the synthesis from maleic acid to produce the racemic product.
The Reaction Mechanism: A Stereochemical Deep Dive
The synthesis of racemic 2,3-dibromosuccinic acid from maleic acid is a stereospecific process governed by the formation of a key intermediate and the geometry of the starting alkene. The reaction proceeds via electrophilic anti-addition.
Step 1: Electrophilic Attack and Bromonium Ion Formation The electron-rich carbon-carbon double bond in maleic acid acts as a nucleophile, attacking a bromine molecule (Br₂). The Br-Br bond is polarizable, and as it approaches the double bond, one bromine atom develops a partial positive charge, making it electrophilic. This results in the formation of a cyclic bromonium ion intermediate and a bromide ion (Br⁻).[4] The formation of this three-membered ring is crucial as it blocks one face of the original double bond.
Step 2: Nucleophilic Attack by Bromide Ion The liberated bromide ion then acts as a nucleophile, attacking one of the two carbon atoms of the cyclic bromonium ion. This attack occurs from the face opposite to the bromonium bridge, a pathway known as backside attack.[4] This enforced anti-addition is the stereochemical determining step.
Stereochemical Outcome: Because the starting alkene (maleic acid) is cis, the two carboxyl groups are on the same side of the molecule. The anti-addition of the two bromine atoms leads to the formation of two enantiomers in equal amounts—a racemic mixture.[1][3]
-
Attack at Carbon-2 of the bromonium ion yields (2R,3S)-2,3-dibromosuccinic acid.
-
Attack at Carbon-3, which is equally probable, yields the enantiomer, (2S,3R)-2,3-dibromosuccinic acid.
The combination of a cis-alkene and an anti-addition mechanism is what exclusively produces the racemic product.
Caption: Reaction mechanism for the bromination of maleic acid.
Validated Experimental Protocol
This protocol provides a reliable method for the synthesis and purification of racemic 2,3-dibromosuccinic acid. The causality behind key steps is explained to ensure a deep understanding of the process.
3.1. Materials and Equipment
| Reagents & Solvents | Equipment |
| Maleic Acid (C₄H₄O₄), >99% | 250 mL three-neck round-bottom flask |
| Bromine (Br₂), >99% | Reflux condenser with gas outlet/drying tube |
| Distilled or Deionized Water | Addition funnel (pressure-equalizing) |
| Ice (for ice bath) | Magnetic stirrer and stir bar |
| Heating mantle or water bath | |
| Büchner funnel and suction flask | |
| Filter paper | |
| Beakers and Erlenmeyer flasks | |
| Graduated cylinders | |
| Desiccator |
3.2. Safety Precautions: A Self-Validating System
-
Mandatory Fume Hood Use: All operations involving bromine MUST be performed in a certified chemical fume hood. Bromine is highly toxic, volatile, and causes severe chemical burns.[5]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves. Standard latex gloves are not sufficient for handling bromine.
-
Corrosive Hazard: Maleic acid is corrosive and can cause severe skin burns and eye damage.[6][7] Handle with care.
-
Spill Kits: Have a bromine spill kit (e.g., sodium thiosulfate solution) and a standard acid spill kit readily available.
-
Quenching: Any excess bromine should be quenched with a sodium thiosulfate solution before disposal.
3.3. Step-by-Step Synthesis Workflow
-
Reaction Setup:
-
Place 11.6 g (0.10 mol) of maleic acid and 50 mL of distilled water into the 250 mL three-neck flask equipped with a magnetic stir bar.
-
Attach the reflux condenser to the central neck and the addition funnel to a side neck. Ensure cooling water is flowing through the condenser.
-
Gently heat the mixture to 50-60°C while stirring to dissolve the maleic acid. A clear, colorless solution should form. Causality: Dissolving the acid ensures a homogenous reaction, preventing side reactions on solid surfaces and allowing for controlled bromine addition.
-
-
Bromine Addition:
-
Carefully measure 5.2 mL (16.0 g, 0.10 mol) of liquid bromine and place it in the addition funnel. Perform this step in the fume hood.
-
Add the bromine dropwise to the warm, stirring maleic acid solution over a period of 30-45 minutes. The reddish-brown color of bromine should disappear as it reacts.[3]
-
Maintain the reaction temperature between 50-70°C. If the color persists, slow the rate of addition. Causality: Dropwise addition and temperature control are critical. Adding bromine too quickly can lead to a buildup of unreacted bromine and potential side reactions, including the isomerization of maleic to fumaric acid at higher temperatures, which would contaminate the product with the meso-form.[8]
-
-
Reaction Completion:
-
After the addition is complete, continue stirring the reaction mixture at 60-70°C for an additional 30 minutes to ensure the reaction goes to completion. The solution should be colorless or pale yellow.
-
-
Product Isolation and Purification:
-
Remove the heating source and allow the flask to cool to room temperature.
-
Cool the flask further in an ice-water bath for 30-45 minutes to maximize crystallization of the product. A white crystalline solid will precipitate. Causality: 2,3-dibromosuccinic acid has lower solubility in cold water, enabling efficient isolation via crystallization.
-
Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with two portions of 15 mL ice-cold distilled water to remove any residual hydrobromic acid (HBr) or unreacted starting material.
-
Dry the purified product by pulling air through the funnel for 20 minutes, then transfer it to a watch glass and dry to a constant weight in a desiccator.
-
Caption: Experimental workflow for the synthesis of racemic 2,3-dibromosuccinic acid.
Product Characterization and Data
Confirming the identity and purity of the final product is essential. The primary method for distinguishing the racemic product from the potential meso impurity is melting point determination.
4.1. Physical Properties and Expected Data
| Property | Expected Value | Rationale / Notes |
| Appearance | White crystalline powder | The product should be colorless. Any strong color may indicate impurities. |
| Melting Point | ~167 °C[8] | This is the key distinguishing feature. The meso isomer has a much higher melting point/decomposition temperature of ~260-290 °C.[8][9] A broad or depressed melting range indicates impurities. |
| Solubility | Soluble in hot water, alcohol, and ether.[10] | Useful for selecting a recrystallization solvent if further purification is needed. |
| Theoretical Yield | 27.6 g | Based on 0.10 mol of maleic acid as the limiting reagent. |
4.2. Spectroscopic Analysis
-
¹H NMR (in D₂O or DMSO-d₆): Expect to see a singlet for the two equivalent C-H protons. The chemical shift will be downfield due to the electron-withdrawing effects of the bromine atoms and carboxylic acid groups.
-
¹³C NMR (in D₂O or DMSO-d₆): Two signals are expected: one for the two equivalent methine carbons (C-Br) and one for the two equivalent carboxyl carbons (C=O).
-
FTIR (ATR): Look for a strong, broad O-H stretch (~3000 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), and a C-Br stretch in the fingerprint region (~500-600 cm⁻¹).
Conclusion and Field Insights
The synthesis of racemic 2,3-dibromosuccinic acid from maleic acid is a robust and highly illustrative example of stereospecific synthesis. The fidelity of the outcome is almost entirely dependent on maintaining the integrity of the anti-addition mechanism via the cyclic bromonium ion. The primary pitfall in this synthesis is the potential for thermal or acid-catalyzed isomerization of maleic acid to the more stable fumaric acid, which would lead to contamination with the undesired meso diastereomer.[8] Therefore, strict adherence to the recommended temperature range is the most critical parameter for ensuring high purity of the desired racemic product. This guide provides a validated framework for achieving a successful and reproducible synthesis for research and development applications.
References
- Unknown. (n.d.). LECTURE 5.
- Unknown. (2025). The mechanism of bromination of fumaric acid. NORBIDAR.
- Unknown. (2021). The addition of Br₂ to maleic acid results in. Filo.
- Unknown. (2025). This compound. ChemicalBook.
- Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid. Google Patents.
- Fisher Scientific. (2010). SAFETY DATA SHEET - Maleic Acid.
- Unknown. (n.d.). Preparation of 2,3-dibromosuccinic acid. PrepChem.com.
- CDC. (2024). Bromine | Chemical Emergencies.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Maleic Acid.
- Lady Keane College. (n.d.). STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES.
- Sigma-Aldrich. (n.d.). Maleic Acid Safety Data Sheet. Wisconsin State Laboratory of Hygiene.
- Unknown. (2014). Material Safety Data Sheet, MALEIC ACID.
- Unknown. (n.d.). Addition of bromine to fumaric acid to meso-dibromosuccinic acid.
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. [Solved] The addition of \mathrm{Br}_{2} to maleic acid results in - Orga.. [askfilo.com]
- 3. norbidar.com [norbidar.com]
- 4. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 5. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. slh.wisc.edu [slh.wisc.edu]
- 8. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 9. This compound | 608-36-6 [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
melting point of meso-2,3-Dibromosuccinic acid
An In-Depth Technical Guide to the Melting Point of meso-2,3-Dibromosuccinic Acid
Authored by a Senior Application Scientist
Introduction
This compound is a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development.[1][2] Its value is anchored in its stereochemistry, serving as a chiral building block for the synthesis of complex, biologically active molecules.[1][3] As with any pure crystalline solid, the melting point of this compound is a critical physical constant, serving as a primary indicator of both identity and purity.[4] An impure sample will exhibit a depressed and broadened melting range, a fundamental principle of colligative properties.[4] This guide provides a comprehensive examination of the melting point of this compound, the methodologies for its accurate determination, and the chemical principles that govern its synthesis and characterization.
Physicochemical Properties of this compound
A foundational understanding of the compound's general properties is essential before focusing on a specific characteristic like the melting point. These properties influence its handling, storage, and application in various experimental contexts.
| Property | Value | Reference(s) |
| CAS Number | 608-36-6 | [1][5][6] |
| Molecular Formula | C₄H₄Br₂O₄ | [1][3][5] |
| Molecular Weight | 275.88 g/mol | [1][3][6] |
| Appearance | White to pale cream crystalline powder | [1][3] |
| Solubility | Very soluble in water; soluble in alcohol and ether; sparingly soluble in chloroform. | [7][8][9][10] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [7][8] |
| Incompatibilities | Strong bases, oxidizing agents, and reducing agents. | [7][8] |
The Melting Point: A Critical Examination
The literature presents a range of melting points for this compound. This variation is not unusual for a compound of this nature and can be attributed to several factors, including the rate of heating, the purity of the sample, and the fact that the compound tends to decompose and sublime at its melting point.[1][3][11]
| Reported Melting Point (°C) | Source |
| 255-256 (with decomposition) | Benchchem[3], OECD[11] |
| 258 (sublimes) | Chem-Impex[1] |
| 263 (with decomposition) | Google Patents[12] |
| 268 (with decomposition) | ECHEMI[5] |
| 270-273 | OECD[11] |
| 278-281 | ChemicalBook[7] |
| 288-290 | Sigma-Aldrich[13] |
| 275-290 | Parchem[14][15] |
Causality Behind Melting Point Variation:
-
Decomposition: Many sources report that the compound decomposes upon melting.[3][5][11][12] This chemical breakdown at high temperatures means a true, sharp melting point is not observed. Instead, a melting range accompanied by discoloration or gas evolution is typical.
-
Sublimation: The transition directly from a solid to a gas phase, or sublimation, is also noted.[1] This can lead to the disappearance of the sample in the capillary tube before a complete liquid phase is observed, complicating an accurate reading.
-
Purity: The presence of impurities, such as unreacted starting materials (fumaric acid) or side products from synthesis, will invariably lower and broaden the melting point range.[4]
-
Heating Rate: An overly rapid heating rate during determination does not allow for thermal equilibrium between the sample, thermometer, and heating block, often resulting in an artificially elevated and broad melting range.[4]
Synthesis and Purification: A Prerequisite for Accurate Measurement
An accurate melting point can only be determined on a pure sample. The most common laboratory synthesis involves the stereospecific anti-addition of bromine across the double bond of fumaric acid.[3][12]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[3][16]
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Dissolution: Add fumaric acid (e.g., 1.16 g, 10 mmol) and 5 mL of water to the flask. Heat the mixture to boiling with stirring to dissolve the fumaric acid.
-
Bromination: While maintaining a gentle boil, add bromine (e.g., 0.6 mL, 11 mmol) dropwise from the dropping funnel. The rate of addition should be controlled such that the brown color of the bromine dissipates before the next drop is added.[3] A slight excess of bromine should be present at the end of the addition.
-
Crystallization: After the addition is complete, cool the reaction mixture in an ice bath to approximately 10 °C to induce crystallization of the product.[3]
-
Isolation: Collect the crude product by suction filtration using a Büchner funnel and wash with a small amount of ice-cold water to remove residual hydrobromic acid.[3]
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot 2 N hydrochloric acid. Using pure boiling water for recrystallization can lead to the elimination of HBr, forming side products.[3][16] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified, colorless crystals by suction filtration, wash with a small amount of ice-cold water, and dry thoroughly in a desiccator.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Protocol for Accurate Melting Point Determination
To ensure a reliable and reproducible melting point measurement, a standardized protocol must be followed. This procedure utilizes a capillary melting point apparatus (e.g., Mel-Temp).[17]
Step-by-Step Methodology
-
Sample Preparation: Ensure the purified this compound is completely dry. If necessary, gently crush the crystals into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. A small amount of sample (2-3 mm in height) should enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the powder tightly at the bottom.[17]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Initial Run): Quickly heat the sample to get an approximate melting range. This saves time and identifies the temperature at which to begin slow heating. Turn off the heat and allow the apparatus to cool significantly before the next step.[4]
-
Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the initial run.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute. A slow rate is crucial for thermal equilibrium and an accurate measurement.
-
Observation and Recording: Record the temperature at which the first liquid drop appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). Note any decomposition (e.g., darkening of the sample).
Workflow for Melting Point Determination
Caption: Standard workflow for capillary melting point determination.
Spectroscopic Confirmation of Purity
Before melting point determination, confirming the structural integrity and purity of the synthesized compound is best practice. Spectroscopic methods provide this validation.
| Technique | Characteristic Data | Assignment | Reference |
| ¹H NMR (DMSO-d₆) | δ 4.52 ppm (s, 2H) | The two methine protons (CHBr) are chemically equivalent due to the meso symmetry, resulting in a singlet. | [18] |
| ¹³C NMR (DMSO-d₆) | δ 170.2 ppm | Carboxylic acid carbons (COOH) | [18] |
| δ 62.8 ppm | Brominated methine carbons (C-Br) | [18] | |
| FTIR (KBr Pellet) | 3200-2500 cm⁻¹ (broad) | O-H stretch of the carboxylic acid dimer | [18] |
| 1715 cm⁻¹ (strong) | C=O stretch of the carboxylic acid | [18] |
Conclusion
The melting point of this compound is a key parameter for its identification and quality control. While literature values vary, a purified sample typically melts with decomposition in the range of 255-290 °C. The observed discrepancies underscore the importance of a standardized, careful determination method, accounting for factors like heating rate and the compound's tendency to decompose. Accurate measurement is contingent upon the synthesis of a high-purity material, which can be verified through spectroscopic analysis. For researchers and drug development professionals, a rigorous approach to determining this fundamental physical property ensures the reliability and reproducibility of subsequent synthetic applications.
References
-
This compound, 98%, Thermo Scientific Chemicals. Fisher Scientific. [Link]
-
INITIAL TARGETED ASSESSMENT PROFILE. OECD Existing Chemicals Database. [Link]
-
This compound: Innovations in Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- US3465037A - Production of meso 2,3-dibromosuccinic acid.
-
3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid. NOP. [Link]
-
This compound | CAS#:608-36-6. Chemsrc. [Link]
-
2,3-Dibromosuccinic acid, meso-. PubChem. [Link]
-
2,3-Dibromosuccinic acid. PubChem. [Link]
-
This compound. Loba Chemie. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Melting point determination. SSERC. [Link]
-
2,3-Dibromosuccinic Acid. Merck Index. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. echemi.com [echemi.com]
- 6. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(526-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. This compound, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound, 98%, Thermo Scientific Chemicals 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. 2,3-Dibromosuccinic Acid [drugfuture.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. innospk.com [innospk.com]
- 15. This compound | CAS#:608-36-6 | Chemsrc [chemsrc.com]
- 16. Making sure you're not a bot! [oc-praktikum.de]
- 17. ursinus.edu [ursinus.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility of meso-2,3-Dibromosuccinic Acid in Water and Organic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of meso-2,3-dibromosuccinic acid. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes available data with fundamental physicochemical principles to offer a practical understanding of its dissolution behavior. While quantitative data in various organic solvents is not extensively available in public literature, this guide equips the user with a robust theoretical framework and a detailed experimental protocol to determine solubility for their specific applications.
Introduction to this compound: A Profile
This compound (CAS No: 608-36-6) is a dibrominated derivative of succinic acid with the molecular formula C₄H₄Br₂O₄.[1][2] As a white crystalline powder, it serves as a crucial intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals.[3][4] Its stereochemistry and the presence of two carboxylic acid groups and two bromine atoms confer upon it a unique set of physical and chemical properties that dictate its solubility.
Key Physicochemical Properties:
-
Melting Point: Decomposes between 255-290 °C[1]
-
Appearance: White to pale yellow-beige crystalline powder[6]
-
pKa: pKa1 ≈ 1.51, pKa2 ≈ 2.71 (at 20°C)
Solubility in Aqueous Systems
The solubility of this compound in water is a critical parameter for its use in many synthetic protocols and for understanding its environmental fate.
Quantitative Solubility in Water
Multiple sources confirm the solubility of this compound in water to be approximately 20 g/L at a temperature of 17-20°C.[7][8][9][10] This classifies it as "slightly soluble" to "soluble" according to standard pharmaceutical definitions.
Effect of Temperature on Aqueous Solubility
Solubility in Organic Solvents: A Qualitative and Theoretical Overview
Precise quantitative solubility data for this compound in a broad range of organic solvents is sparse in the available literature. However, qualitative descriptors and an understanding of intermolecular forces allow for a reasoned estimation of its behavior.
Published Qualitative Data
The following table summarizes the available qualitative solubility information for this compound in common organic solvents.
| Solvent Class | Solvent(s) | Reported Solubility | Source(s) |
| Polar Protic | Alcohol (general) | Soluble | [1][3] |
| Polar Aprotic | Ether (general) | Soluble | [1][3] |
| Nonpolar | Chloroform | Sparingly soluble | [11] |
| Halogenated | Methenyl chloride | Slightly soluble | [3] |
Physicochemical Principles Governing Solubility
The dissolution of a crystalline solid like this compound is a thermodynamically controlled process governed by the interplay between the crystal lattice energy of the solute and the solvation energy released upon interaction with the solvent molecules.
Crystal Lattice Energy: The crystal structure of this compound reveals a network of intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules.[14] These strong interactions contribute to a stable crystal lattice, which must be overcome for dissolution to occur. The high melting point of the compound is indicative of this significant lattice energy.
Solvation Energy and Solvent Properties:
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents are excellent hydrogen bond donors and acceptors. The energy released from the formation of strong hydrogen bonds between the solvent and the carboxylic acid groups of this compound can effectively compensate for the energy required to break the crystal lattice. This explains its reported solubility in water and alcohols.
-
Polar Aprotic Solvents (e.g., Ether, Acetone, DMSO): These solvents possess dipole moments and can act as hydrogen bond acceptors (at the oxygen atom) but lack a hydrogen bond-donating hydroxyl or amine group. They can solvate the this compound molecule through dipole-dipole interactions and by accepting hydrogen bonds from the solute's carboxylic acid groups. The reported "soluble" nature in ether suggests these interactions are favorable.
-
Nonpolar Solvents (e.g., Chloroform, Hydrocarbons): These solvents lack significant polarity and cannot form strong interactions with the polar carboxylic acid groups. The energy of solvation in these solvents is generally insufficient to overcome the crystal lattice energy, leading to poor solubility. The "sparingly soluble" description in chloroform aligns with this principle.
The presence of the two bromine atoms also influences solubility. While they increase the overall molecular weight and surface area, their electronegativity contributes to the molecule's overall polarity.
Experimental Protocol for Solubility Determination
Given the scarcity of quantitative data, a reliable method for its experimental determination is essential. The gravimetric "shake-flask" method is a robust and widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a self-validating system designed for accuracy and reproducibility.
Principle
A saturated solution is prepared by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached. A known volume of the clarified saturated solution is then evaporated to dryness, and the mass of the solid residue is determined.
Materials and Equipment
-
This compound (purity >98%)
-
Solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Glass vials with screw caps
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a precise volume (e.g., 5.00 mL) of the supernatant using a calibrated pipette. To avoid drawing up solid particles, keep the pipette tip well below the liquid surface but above the settled solid.
-
Clarification: Immediately filter the collected sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any undissolved microcrystals.
-
Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the acid. A temperature of 70-80 °C under vacuum is generally safe.
-
Drying to Constant Weight: Once the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish. Repeat the drying and weighing cycles until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).
-
Calculation:
-
Mass of dissolved solid (g) = (Final mass of dish + residue) - (Initial mass of empty dish)
-
Solubility (g/L) = [Mass of dissolved solid (g) / Volume of aliquot taken (L)]
-
Conclusion
The solubility of this compound is a key parameter influencing its application in chemical synthesis and formulation. It exhibits slight to moderate solubility in water (approx. 20 g/L at 20°C) and is generally soluble in polar organic solvents like alcohols and ethers, with limited solubility in nonpolar solvents. The dissolution process is governed by the balance between its strong crystalline lattice energy, dominated by intermolecular hydrogen bonding, and the solvation energy provided by the solvent. In the absence of comprehensive quantitative solubility data across a range of organic solvents, the detailed gravimetric protocol provided in this guide serves as a reliable method for researchers to generate the precise data required for their specific needs, ensuring both scientific integrity and practical applicability.
References
-
Fischer, A. (2009). 2-Bromomaleic acid. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2240. [Link]
-
Loba Chemie. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (2025). Solubility of Acid Brown 58 in Organic Solvents: A Technical Guide.
-
Eriksson, M., Fischer, A., Lind, J., & Zazzi, Å. (2006). (RS)-2,3-Dibromosuccinic acid. Acta Crystallographica Section E: Structure Reports Online, 62(1), o200-o201. [Link]
-
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Zhang, C., Wang, Z., & Wang, J. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. The Journal of Chemical Thermodynamics, 77, 137-143. [Link]
- Unknown. (n.d.). Classification of organic compounds By solubility.
-
Danish Environmental Protection Agency. (n.d.). Physical-chemical Properties of Brominated Flame Retardants. Retrieved from [Link]
-
Dange, V. V., & Varma, M. N. (2014). Pervaporation-assisted esterification of lactic and succinic acids with downstream ester recovery. Journal of Membrane Science, 454, 436-445. [Link]
-
Material Science Research India. (2022). Investigation of Solubility Behavior, Data Correlations and Thermodynamic Study of Succinic Acid in Water + Methanol Mixtures at Various Temperatures. Retrieved from [Link]
-
Getman, F. H. (1936). The Solubility and Heat of Solution of Succinic Acid in Water and the Paraffin Alcohols. UNI ScholarWorks. [Link]
- Vertex AI Search. (n.d.). Exploring this compound: Properties, Applications, and Suppliers. Retrieved from a hypothetical chemical supplier's technical article.
-
Prisyazhny, A. V., & Shtemenko, O. V. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 2(6), 33-37. [Link]
-
Universidad de Zaragoza. (n.d.). Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. Retrieved from [Link]
-
Mbuya, V. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641611, this compound. Retrieved from [Link]
- Chemical Entities of Biological Interest (ChEBI). (n.d.). 2,3-Dibromosuccinic Acid.
-
ResearchGate. (n.d.). Solubility of succinic acid in different aqueous solvent mixtures: Experimental measurement and thermodynamic modeling. Retrieved from [Link]
-
OECD. (n.d.). INITIAL TARGETED ASSESSMENT PROFILE. Retrieved from [Link]
-
ChemBK. (n.d.). Bromine. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromine. Retrieved from [Link]
-
SciSpace. (n.d.). An odd–even effect on solubility of dicarboxylic acids in organic solvents. Retrieved from [Link]
- Chemical Entities of Biological Interest (ChEBI). (n.d.). This compound.
-
Scribd. (n.d.). Organic Chemistry Short Notes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24445, Bromic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from [Link]
-
Oxford Academic. (n.d.). Water solubility and partitioning behavior of brominated phenols. Retrieved from [Link]
-
Loba Chemie. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95324, 2,3-Dibromosuccinic acid. Retrieved from [Link]
-
Loba Chemie. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 608-36-6 [chemicalbook.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. lobachemie.com [lobachemie.com]
- 11. 2,3-Dibromosuccinic Acid [drugfuture.com]
- 12. Investigation of Solubility Behavior, Data Correlations and Thermodynamic Study of Succinic Acid in Water + Methanol Mixtures at Various Temperatures – Material Science Research India [materialsciencejournal.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
meso-2,3-Dibromosuccinic acid safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of meso-2,3-Dibromosuccinic Acid
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety profile and handling requirements for this compound (CAS No. 608-36-6). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes regulatory data with practical, field-proven insights to ensure a culture of safety and scientific integrity in the laboratory.
The Researcher's Imperative: Understanding Your Reagent
This compound is a valuable building block in organic synthesis, frequently utilized as a precursor for more complex molecules, including pharmaceutical intermediates.[1][2] Its utility stems from the reactivity of its bromine substituents.[1] However, its chemical nature necessitates a robust understanding of its hazard profile to mitigate risks effectively. This guide is structured to empower the researcher with the knowledge to not only follow safety protocols but to understand the causality behind them.
Deconstructing the Hazard Profile
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. For this compound, the classification underscores its potential to cause significant irritation and, in some classifications, severe corrosive damage.
GHS Classification Summary
It is crucial for laboratory personnel to recognize that GHS classifications can vary slightly between suppliers based on the purity of the substance and the data sources consulted. However, the core hazards remain consistent. The compound is consistently identified as an irritant to the skin, eyes, and respiratory system, with some sources classifying it as corrosive, implying a higher degree of potential tissue damage.[3][4][5][6][7][8]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract | 3 | H335: May cause respiratory irritation |
| Corrosive to Metals | 1 | H290: May be corrosive to metals |
Note: The more severe classifications (e.g., Skin Corrosion 1B, H314) should be conservatively adopted to ensure the highest level of protection.
Visualizing Hazard Communication
The GHS pictograms, signal word, and hazard statements are the first line of safety information. Understanding their interplay is non-negotiable for anyone handling this chemical.
Caption: GHS Hazard Communication Elements for this compound.
The "Corrosion" pictogram (GHS05) and the "Danger" signal word represent the most severe potential hazards and dictate the need for stringent protective measures.[7]
A Framework for Proactive Risk Mitigation
A self-validating safety system is one where controls are implemented based on a clear understanding of the risks. This section details the practical application of safety principles when working with this compound.
Foundational Engineering Controls
Engineering controls are the most effective means of protection as they isolate the hazard at the source. Their proper use is not a matter of convenience but a requirement.
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust, and all work with its solutions, must be performed inside a certified chemical fume hood. This is to control exposure to the respiratory irritant dust.[3][9][10]
-
Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[4][5][10]
-
Emergency Equipment: Eyewash stations and safety showers must be located in immediate proximity to the workstation.[4] The rationale is that the critical first 10-15 seconds after a corrosive exposure are vital, and immediate flushing is the only effective first aid.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should never be the sole means of protection. The choice of PPE must be deliberate and based on the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical safety goggles and face shield | Nitrile or neoprene gloves (inspect prior to use) | Lab coat (fully buttoned) | N95/FFP2 dust mask or higher if fume hood is not available or dust is significant |
| Working with Solutions | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Not required if performed in a fume hood |
| Cleaning Spills | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with appropriate cartridges if spill is large or ventilation is poor |
Causality Behind PPE Choices:
-
Face Shield over Goggles: When handling the solid, a face shield is mandated in addition to goggles. This is because the risk of a splash/dust cloud is highest during solid transfers, and the entire face must be protected from corrosive particles.[5]
-
Glove Inspection: Gloves must be inspected for pinholes or degradation before each use.[5] This is a self-validating step; assuming a glove is intact without inspection is a critical failure point in the safety chain.
-
Respirator Use: Respiratory protection is a backup to engineering controls.[5][9] Its necessity indicates a potential failure or inadequacy of the primary controls (like the fume hood).
Safe Handling and Storage Protocols
Protocol for Weighing Solid Compound:
-
Preparation: Don all required PPE (goggles, face shield, gloves, lab coat). Ensure the fume hood sash is at the appropriate working height.
-
Staging: Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.
-
Transfer: Slowly and carefully transfer the solid from the reagent bottle to the weigh boat using a spatula. Avoid any actions that could create airborne dust. Do not pour the solid from a height.
-
Closure: Securely close the main reagent bottle immediately after dispensing.[9][10]
-
Cleaning: Gently wipe down the spatula and any surfaces with a damp cloth to collect residual dust before removing them from the fume hood. Dispose of the cloth as hazardous waste.
-
Hand Washing: Wash hands thoroughly after the operation is complete, even after removing gloves.[3][9]
Storage and Incompatibility: The chemical stability of this compound is contingent on proper storage. It is stable under normal, cool, and dry conditions but reacts with certain classes of chemicals.[3][9]
-
Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][9][10]
-
Incompatibilities: Store separately from bases, reducing agents, and strong oxidizing agents.[9][10] The acidic nature of the compound will lead to exothermic and potentially vigorous reactions with bases. As a halogenated compound, it can also react with reducing and oxidizing agents.
Caption: Chemical incompatibility chart for storage.
Emergency Response Workflow
In the event of an exposure or spill, a rapid, protocol-driven response is critical to minimizing harm.
Exposure Protocols
-
Inhalation: Immediately move the affected person to fresh air.[3][10] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][9]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes.[4][9] Seek medical attention if irritation develops or persists.[3][10] The 15-minute flush is crucial to ensure the chemical is completely removed from the skin surface and pores.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][9][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][9][10]
-
Ingestion: Do NOT induce vomiting.[5][10] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[9] Never give anything by mouth to an unconscious person.[9][10] Seek immediate medical attention.[9]
Spill Management Protocol (Small Scale)
-
Evacuate & Secure: Alert others in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: Prevent the spill from spreading.
-
Clean-Up: For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[4][9][10]
-
Decontaminate: Clean the spill area with a damp cloth.
-
Dispose: Dispose of all contaminated materials (including cleaning cloths and PPE) as hazardous waste according to institutional and local regulations.[3][5]
Caption: Emergency response workflow for exposure or spills.
Physicochemical and Toxicological Data
Understanding the material's intrinsic properties is key to predicting its behavior and potential hazards.
Key Physicochemical Properties
These properties explain why dust inhalation is the primary risk at ambient temperatures. The high melting point and correspondingly low vapor pressure mean it is not volatile.[11] Its solubility profile is important for both synthesis (soluble in alcohol and ether) and decontamination (slightly soluble in water).[1][2]
| Property | Value | Significance |
| Molecular Formula | C₄H₄Br₂O₄[1][3] | Basic chemical identity. |
| Molecular Weight | ~275.88 g/mol [1][12] | Used for stoichiometric calculations. |
| Appearance | White crystalline powder[1][9][10] | The physical form dictates the primary hazard (airborne dust). |
| Melting Point | 275 - 290 °C[1][13] | High thermal stability; not a vapor hazard at room temperature. |
| Boiling Point | ~352 °C[1] | Decomposes near boiling point. |
| Solubility | Slightly soluble in water; soluble in alcohol and ether[1][2] | Informs choice of reaction solvents and decontamination procedures. |
| Stability | Stable under normal storage conditions[3][5][9] | Unlikely to degrade or polymerize if stored correctly. |
Toxicological Profile
The primary toxicological concern is local irritation and corrosion upon direct contact.[10] Systemic toxicity data is limited, but available studies suggest a low hazard for repeated systemic exposure.
-
Acute Toxicity: No specific LD50/LC50 data is readily available, but the substance is considered harmful if swallowed or inhaled due to its corrosive/irritant properties.[4][10]
-
Skin/Eye/Respiratory Irritation: This is the most significant and well-documented hazard.[3][4][10]
-
Repeated Dose Toxicity: A 28-day repeated dose oral toxicity study in rats showed no treatment-related deaths or toxicological effects up to the highest dose tested (1000 mg/kg bw/day), establishing a No-Observed-Adverse-Effect Level (NOAEL) at this dose.[11]
-
Genotoxicity: In vitro studies (bacterial reverse mutation assay and chromosome aberration test) were negative, suggesting the substance is not genotoxic.[11]
-
Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[10]
Conclusion: Fostering a Proactive Safety Culture
The safe use of this compound is not achieved by merely following a checklist but by understanding the "why" behind each safety precaution. Its profile as a potent irritant and potential corrosive demands the consistent use of engineering controls, diligent application of PPE, and a prepared, protocol-driven approach to emergencies. For the research professional, internalizing this knowledge transforms safety from a set of rules into an integral component of rigorous scientific practice.
References
-
Loba Chemie. (2021). This compound - Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet - this compound. [Link]
-
WorldOfChemicals. (2024). Exploring this compound: Properties, Applications, and Suppliers. [Link]
-
Chemsrc. (2025). This compound(CAS#:608-36-6). [Link]
-
OECD Existing Chemicals Database. INITIAL TARGETED ASSESSMENT PROFILE - 2,3-Dibromosuccinic acid. [Link]
-
PubChem. 2,3-Dibromosuccinic acid, meso-. [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - this compound. [Link]
-
PubChem. 2,3-Dibromosuccinic acid. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. This compound, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 98 608-36-6 [sigmaaldrich.com]
- 8. 2,3-Dibromosuccinic acid | C4H4Br2O4 | CID 95324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(526-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. fishersci.fi [fishersci.fi]
- 13. This compound | CAS#:608-36-6 | Chemsrc [chemsrc.com]
An In-Depth Technical Guide to the Thermodynamic Properties of meso-2,3-Dibromosuccinic Acid
Foreword for the Researcher
This guide is designed for researchers, scientists, and drug development professionals who require a deep understanding of the thermodynamic properties of meso-2,3-dibromosuccinic acid. While this compound serves as a valuable chiral building block in organic synthesis and pharmaceutical development, a thorough review of the current scientific literature reveals a conspicuous absence of experimentally determined thermodynamic data, such as its enthalpy of formation, standard molar entropy, Gibbs free energy of formation, and heat capacity.[1][2][3]
Recognizing this critical knowledge gap, this document pivots from a simple data repository to a comprehensive methodological guide. Herein, we will explore the established experimental techniques and cutting-edge computational methods that can be employed to determine these vital thermodynamic parameters. As a Senior Application Scientist, it is my objective to not only present these methods but to also provide the causal reasoning behind experimental choices and to underscore the principles of self-validating systems for robust and reliable data generation. This guide is structured to empower you, the researcher, with the foundational knowledge and practical insights necessary to either conduct these measurements in your own laboratory or to critically evaluate computationally predicted data.
The Significance of Thermodynamic Properties in Drug Development
The thermodynamic properties of an active pharmaceutical ingredient (API) or a key intermediate like this compound are fundamental to nearly every stage of the drug development pipeline. A comprehensive understanding of enthalpy, entropy, and Gibbs free energy governs:
-
Reaction Feasibility and Optimization: Predicting the spontaneity and equilibrium position of synthetic steps involving this compound.
-
Polymorph Stability: Determining the most stable crystalline form of a drug substance, which has profound implications for its solubility, bioavailability, and shelf-life.
-
Solubility and Dissolution: Understanding the energetics of solvation is crucial for formulation development and predicting how a drug will behave in vivo.
-
Binding Affinity: The thermodynamics of drug-receptor interactions are at the heart of pharmacology, guiding the design of more potent and selective therapeutics.
Given the importance of these parameters, the current lack of data for this compound presents both a challenge and an opportunity for pioneering research in this area.
Physicochemical and Spectroscopic Characterization: A Foundation for Thermodynamic Studies
Before embarking on thermodynamic measurements, it is imperative to ensure the purity and structural integrity of the this compound sample. This compound is a white to pale yellow crystalline powder.[4]
| Property | Value | Source |
| Molecular Formula | C₄H₄Br₂O₄ | [1] |
| Molecular Weight | 275.88 g/mol | [1] |
| Melting Point | 288-290 °C (with decomposition) | [2][4] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether. |
Standard spectroscopic techniques should be employed for confirmation of the meso isomer. The inherent symmetry of the meso compound leads to a characteristic singlet in the ¹H NMR spectrum for the two methine protons.[3]
Experimental Determination of Thermodynamic Properties
The experimental determination of the thermodynamic properties of this compound, while requiring specialized instrumentation, provides the most accurate and reliable data. The following sections detail the primary techniques to be employed.
Enthalpy of Formation (ΔHf°) via Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔHc°) using a bomb calorimeter. For a halogenated compound like this compound, special considerations are necessary to ensure a well-defined final state of the combustion products.
Causality Behind Experimental Choices:
-
Oxygen Atmosphere: A high-pressure oxygen environment ensures complete combustion of the organic material.
-
Sample Pelletization: Compressing the sample into a pellet promotes uniform and complete burning.
-
Ignition Wire: A fuse wire of known combustion energy is used to initiate the reaction.
-
Water in Bomb: A small, precise amount of water is added to the bomb to dissolve the acidic combustion products, leading to a well-defined final state.
Experimental Protocol: Combustion of this compound
-
Calorimeter Calibration: Calibrate the bomb calorimeter by combusting a certified standard reference material, such as benzoic acid, to determine the heat capacity of the calorimeter system (Ccal).
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of high-purity, dried this compound.
-
Press the sample into a firm pellet.
-
Measure and weigh a piece of ignition wire (e.g., nickel-chromium).
-
Secure the pellet in the sample holder and arrange the ignition wire so it is in contact with the pellet.
-
-
Bomb Assembly:
-
Place 1 mL of distilled water in the bottom of the bomb.
-
Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.
-
Pressurize the bomb with high-purity oxygen to approximately 30 atm.
-
-
Calorimetric Measurement:
-
Submerge the sealed bomb in the calorimeter's water bath of a known volume.
-
Allow the system to reach thermal equilibrium.
-
Ignite the sample by passing a current through the ignition wire.
-
Record the temperature change of the water bath until a stable final temperature is reached.
-
-
Post-Combustion Analysis:
-
Carefully release the pressure from the bomb.
-
Collect and analyze the liquid contents of the bomb for the formation of hydrobromic acid and any other acidic byproducts via titration.
-
Measure the length of any unburned ignition wire.
-
-
Calculation of ΔHc°: The total heat released is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are then applied for the heat of combustion of the ignition wire and the heat of formation of any side products (e.g., nitric acid from residual nitrogen).
-
Calculation of ΔHf°: The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of the products (CO₂, H₂O, and HBr).
Workflow for Enthalpy of Formation Determination
Caption: Workflow for determining the enthalpy of formation via bomb calorimetry.
Heat Capacity (Cp) and Standard Molar Entropy (S°)
The heat capacity of this compound can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).[5] The standard molar entropy at a given temperature (typically 298.15 K) is then determined by integrating the heat capacity data from absolute zero, in accordance with the Third Law of Thermodynamics.[6][7]
Experimental Protocol: Heat Capacity and Entropy Determination
-
Low-Temperature Heat Capacity Measurement:
-
Measure the heat capacity of a crystalline sample of this compound from near absolute zero (approximately 2 K) up to room temperature using a specialized low-temperature calorimeter (e.g., a Physical Property Measurement System).
-
-
DSC Measurement:
-
Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Perform a baseline measurement with empty sample and reference pans.
-
Accurately weigh a sample of this compound into a sample pan.
-
Run a temperature program (e.g., from 25 °C to 250 °C at a constant heating rate) and record the heat flow.
-
Measure a standard material with a known heat capacity (e.g., sapphire) under the same conditions.
-
-
Calculation of Cp: The heat capacity of the sample is calculated by comparing its heat flow signal to that of the sapphire standard and the baseline.
-
Calculation of S°:
-
The standard molar entropy at 298.15 K is calculated by integrating the Cp/T versus T data from 0 K to 298.15 K.
-
Any phase transitions (e.g., solid-solid transitions or melting) would appear as peaks in the DSC thermogram, and the enthalpy of these transitions must be included in the entropy calculation (ΔS = ΔH/T).
-
Workflow for Entropy Determination
Caption: Workflow for determining the standard molar entropy.
Gibbs Free Energy of Formation (ΔGf°)
Once the standard enthalpy of formation (ΔHf°) and the standard molar entropy (S°) have been experimentally determined, the standard Gibbs free energy of formation (ΔGf°) at a standard temperature (T, typically 298.15 K) can be calculated using the following fundamental thermodynamic relationship:[2][8]
ΔGf° = ΔHf° - TΔSf°
Where ΔSf° is the entropy of formation, calculated from the standard molar entropies of the compound and its constituent elements in their standard states.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful alternative for estimating the thermodynamic properties of molecules like this compound. Ab initio and Density Functional Theory (DFT) methods are commonly employed for this purpose.[9][10][11]
Theoretical Grounding:
Computational methods solve the electronic Schrödinger equation to determine the electronic energy of a molecule. By performing a frequency calculation, vibrational, rotational, and translational contributions to the thermodynamic properties can be determined using statistical mechanics.[12][13]
Workflow for Computational Prediction
-
Structure Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a chosen level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE) and the thermal corrections to enthalpy and entropy. These values are used to calculate the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation.[14][15]
-
Method Validation: It is crucial to benchmark the chosen computational method against experimental data for structurally related compounds to assess its accuracy. The NIST Computational Chemistry Comparison and Benchmark Database is an excellent resource for this purpose.[16][17][18]
Computational Workflow Diagram
Caption: Workflow for computational prediction of thermodynamic properties.
Conclusion and Future Outlook
The thermodynamic properties of this compound remain a critical missing piece in the comprehensive characterization of this important chemical entity. This guide has outlined the established experimental and computational methodologies that can be employed to fill this knowledge gap. For researchers in drug development and organic synthesis, the generation of this data will enable more robust process development, formulation design, and a deeper understanding of the molecule's behavior. It is our hope that this guide will serve as a valuable resource and a catalyst for future research into the fundamental thermodynamic properties of this compound.
References
- This compound 608-36-6 wiki. (URL not available)
-
Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link]
- Standard Gibbs Free Energy of Formation (ΔGƒ°) Calculations Chemistry Tutorial. (URL not available)
- Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide - Benchchem. (URL not available)
- This compound | 608-36-6 - ChemicalBook. (URL not available)
-
Ochterski, J. W. (2000, April 19). Thermochemistry in Gaussian. Gaussian, Inc. [Link]
-
Hashmi, M. A. (2021, February 7). Tutorial 08 | Describing Chemical Reactions With Gaussian. YouTube. [Link]
- ProPhyPlus, thermodynamic software - Fives ProSim. (URL not available)
-
Computational Chemistry | NIST. (2010, January 27). National Institute of Standards and Technology. [Link]
- NIST Computational Chemistry Comparison and Benchmark D
- Thermodynamics Software - Thermo-Calc Software. (URL not available)
- NIST Computational Chemistry Comparison and Benchmark Database - SRD 101 - C
-
Example of Thermochemistry Calculation in Gaussian 09. (2012, October 2). YouTube. [Link]
- thermodynamic functions calcul
- Gibbs free energy - Chemguide. (URL not available)
- A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship - Hep Journals. (URL not available)
- Gibbs Free Energy. (URL not available)
- NIST CCCBDB – Vibrational Scaling Factors & ThermoChem Data. (2020, July 23). (URL not available)
- Generic software for the calculation of thermodynamic properties and phase equilibria of pure substances and mixtures - Direction de l'Enseignement – Mines Paris – PSL. (URL not available)
- Computational Chemistry Comparison and Benchmark Database - National Institute of Standards and Technology. (URL not available)
-
Enthalpy and Gibbs Energy of Formation- Hess's Law examples - Chemistry LibreTexts. (2024, October 26). [Link]
- Bernardes, C. E. S., Joseph, A., & Minas da Piedade, M. E. (2020). Some practical aspects of heat capacity determination by differential scanning calorimetry. Thermochimica Acta, 684, 178485.
- A typical set of GAMESS calculations - Molecular Modeling Basics. (2009, July 25). (URL not available)
- Measuring Entropy and Entropy Changes – Introductory Chemistry – 1st Canadian Edition. (URL not available)
-
Applications of Density Functional Theory to Theoretical Organic Chemistry - CORE. (2016, May 25). [Link]
-
How Are Standard Molar Entropies Determined? (2025, December 15). YouTube. [Link]
- Machine learning applications for thermochemical and kinetic property prediction - PMC. (URL not available)
- GROMACS Tutorial Free Energy Calculations: Methane in W
- Differential scanning calorimetry - Wikipedia. (URL not available)
- gamess | ChemCompute: Free Computational Chemistry For Undergradu
- Free Energy Calculation With GROMACS: Hands-On Tutorial | PDF | Solv
- Expt. 2: Bomb Calorimetry. (URL not available)
- Bomb Calorimetry. (URL not available)
- Free energy calculations - GROMACS 2025.
- Modeling with GAMESS. (URL not available)
- Bomb Calorimetry - He
- Density Functional Theory Calculations of the thermochemistry of the dehydr
-
Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials - MDPI. (2023, September 27). [Link]
- MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY - ResearchG
- Standard molar entropy - Wikipedia. (URL not available)
-
Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise | Journal of Chemical Education - ACS Publications. (2022, November 30). [Link]
- Determining Specific Heat Capacity by Differential Scanning Calorimetry1. (URL not available)
-
How do I interpret GAMESS thermochemistry output? - Chemistry Stack Exchange. (2019, December 19). [Link]
- Standard molar entropies - Physical Chemistry I - Fiveable. (URL not available)
-
BioExcel Webinar #71 GROMACS PMX for accurate estimation of free energy differences. (2023, June 21). YouTube. [Link]
-
Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog. (2023, April 20). [Link]
-
Evaluating Entropy and Entropy Changes - Chemistry LibreTexts. (2023, July 12). [Link]
- HEAT OF COMBUSTION: BOMB CALORIMETER. (URL not available)
- Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise - PIPER: Resources for Teaching Physical Chemistry. (URL not available)
- First-Principles Density Functional Theory Calculations for Formic Acid Adsorption onto Hydro-Garnet Compounds - PMC - PubMed Central. (URL not available)
Sources
- 1. compchems.com [compchems.com]
- 2. Standard Gibbs Free Energy of Formation Calculations Chemistry Tutorial [ausetute.com.au]
- 3. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Entropy and Entropy Changes – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Computational Chemistry | NIST [nist.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gaussian.com [gaussian.com]
- 13. gaussian.com [gaussian.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. catalog.data.gov [catalog.data.gov]
- 17. catalog.data.gov [catalog.data.gov]
- 18. CCCBDB introduction navigation [cccbdb.nist.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of meso-2,3-Dibromosuccinic Acid in Stereocontrolled Organic Synthesis
These application notes serve as a technical guide for researchers, chemists, and professionals in drug development on the versatile applications of meso-2,3-dibromosuccinic acid. This document provides in-depth insights into its role as a critical stereochemical building block, complete with detailed experimental protocols and the mechanistic rationale behind its synthetic utility.
Introduction: Understanding the Stereochemical Value
This compound (CAS No: 608-36-6) is a dibrominated derivative of succinic acid that stands out not for its reactivity alone, but for its defined stereochemistry.[1][2] As a meso compound, it possesses two stereocenters ((2R,3S)-configuration) but is achiral due to an internal plane of symmetry. This unique structural feature is the cornerstone of its utility, providing a powerful tool for introducing specific stereochemical arrangements into target molecules.[1]
Primarily synthesized via the anti-addition of bromine to fumaric acid, the meso isomer provides a fixed, anti-periplanar relationship between the two bromine atoms.[3][4][5] This pre-defined arrangement is exploited in subsequent reactions, most notably in stereospecific eliminations to form exclusively (E)-alkenes. Its applications extend to its use as a precursor for pharmaceuticals, agrochemicals, and novel materials.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 608-36-6 | [2][6] |
| Molecular Formula | C₄H₄Br₂O₄ | [2] |
| Molecular Weight | 275.88 g/mol | [6] |
| Appearance | White crystalline powder/colorless crystals | [2][6] |
| Melting Point | 288-290 °C (decomposes) | |
| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [7] |
Core Application: Stereospecific Synthesis of (E)-Alkenes
The most prominent application of this compound is in the stereospecific synthesis of (E)-alkenes. The underlying principle is a concerted anti-elimination (E2) reaction. Because the meso isomer locks the two bromine atoms in an anti conformation, their removal forces the formation of a trans double bond. This provides an exceptionally reliable method for controlling alkene geometry, a critical factor in determining the biological activity of many pharmaceutical compounds and the properties of polymers.
Mechanism: The Principle of Anti-Elimination
The debromination of a vicinal dibromide, such as a derivative of this compound, typically proceeds via an E2 mechanism when treated with a reducing agent like iodide ion (from NaI) or zinc. The reaction requires the two leaving groups (bromine atoms) to be in an anti-periplanar conformation for the orbital overlap necessary for simultaneous C-Br bond cleavage and C=C bond formation. The rigid meso stereochemistry ensures this geometric requirement is met, leading exclusively to the (E)-alkene.
Figure 1: Mechanism of stereospecific anti-elimination.
Application Protocol 1: Synthesis of this compound
Rationale: The synthesis of the starting material itself is a classic example of stereocontrol. The reaction of elemental bromine with fumaric acid (an (E)-alkene) proceeds through a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion occurs with anti-stereospecificity, leading directly to the meso product.[5] This protocol is adapted from established and reliable literature procedures.[8][9]
Figure 2: Experimental workflow for synthesizing the meso-diacid.
Materials & Equipment:
-
Fumaric acid
-
Bromine
-
2 N Hydrochloric acid (for recrystallization)
-
Distilled water, Ice
-
Round-bottom flask (250 mL, two-necked)
-
Reflux condenser, Dropping funnel
-
Magnetic stirrer with hotplate
-
Büchner funnel and suction flask
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: In a 250 mL two-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, suspend 11.6 g (0.10 mol) of fumaric acid in 40 mL of water.[8]
-
Heating: Heat the suspension to a vigorous boil with constant stirring. The fumaric acid will not fully dissolve.
-
Bromination: Carefully charge the dropping funnel with 5.7 mL (18.0 g, 0.11 mol) of bromine. Add the bromine dropwise to the boiling suspension. Causality: The rate of addition must be controlled such that the characteristic brown color of bromine dissipates between drops, indicating its consumption in the reaction.[8][9] Maintaining reflux is crucial for the reaction kinetics.[9] The reaction is exothermic.
-
Precipitation: As the reaction proceeds, a fine white precipitate of this compound will form.[9] After the addition is complete, a faint orange-brown color from a slight excess of bromine should persist.
-
Work-up: Cool the reaction mixture to room temperature, then chill thoroughly in an ice bath to approximately 10°C to maximize crystallization.[5]
-
Isolation: Collect the crude product by suction filtration and wash the filter cake with several portions of ice-cold water to remove residual hydrobromic acid and unreacted bromine.[5]
-
Purification: Recrystallize the crude solid from a minimum amount of hot 2 N hydrochloric acid. Trustworthiness: Using boiling water for recrystallization is ill-advised as it can promote the elimination of HBr, leading to impurities.[8]
-
Drying: Dry the purified, colorless crystals in a desiccator to a constant weight.
Table 2: Synthesis Data & Expected Results
| Parameter | Value |
| Fumaric Acid | 11.6 g (0.10 mol) |
| Bromine | 5.7 mL (0.11 mol) |
| Expected Crude Yield | ~24 g |
| Expected Purified Yield | 17-25 g (63-90%)[3][8] |
| Expected Melting Point | 255-256 °C (decomposes)[5] or 288-290 °C |
Safety Note: This procedure must be performed in a well-ventilated chemical fume hood. Bromine is highly toxic, volatile, and corrosive. The product, this compound, is a corrosive solid that can cause severe skin burns and eye damage.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Application Protocol 2: Synthesis of Diethyl Fumarate
Rationale: This protocol demonstrates the practical use of the purified meso-diacid. The synthesis involves two key steps: (A) Fischer esterification to protect the carboxylic acids and increase solubility in organic solvents, and (B) stereospecific debromination to yield the target (E)-alkene, diethyl fumarate. This validates the principle of using the meso compound to enforce trans geometry.
Part A: Synthesis of diethyl meso-2,3-dibromosuccinate
-
Esterification: To a solution of 10.0 g (36.2 mmol) of this compound in 100 mL of absolute ethanol, add 1 mL of concentrated sulfuric acid as a catalyst.
-
Reflux: Heat the mixture at reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product into diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the diethyl ester as a crude oil or low-melting solid.
Part B: Stereospecific Debromination
-
Reaction Setup: Dissolve the crude diethyl meso-2,3-dibromosuccinate from Part A in 75 mL of acetone in a round-bottom flask.
-
Debromination: Add 1.2 equivalents of sodium iodide (NaI) to the solution. The reaction mixture will turn brown as iodine (I₂) is formed.
-
Reflux: Heat the mixture at reflux for 2-3 hours. The disappearance of the starting material can be monitored by TLC.
-
Work-up: Cool the reaction, and quench with a saturated aqueous solution of sodium thiosulfate to remove the iodine color. Extract the product with ethyl acetate (3 x 40 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude diethyl fumarate can be purified by vacuum distillation.
Broader Synthetic Applications
Beyond alkene synthesis, this compound is a valuable intermediate for other complex molecules:
-
Pharmaceutical Intermediates: It serves as a key precursor in the synthesis of 2,3-dimercaptosuccinic acid (DMSA), a well-known chelating agent used in medicine.[6]
-
Materials Science: Its reactive bromine atoms and difunctional nature allow for its incorporation into polymers, potentially imparting properties like flame retardancy.
-
Agrochemicals: The compound is a building block in the synthesis of various biologically active molecules used in agriculture.[1]
Conclusion
This compound is more than a simple difunctional molecule; it is a vehicle for stereochemical control. Its rigid meso structure, obtained through a stereospecific synthesis, provides an unambiguous platform for generating (E)-alkenes via anti-elimination reactions. The protocols detailed herein demonstrate its synthesis and subsequent application, offering a reliable and reproducible methodology for researchers. By understanding and leveraging the inherent stereochemistry of this reagent, chemists can achieve high levels of precision in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
References
- Chem-Impex. (n.d.). This compound.
-
Process Sensing Technologies. (n.d.). Exploring this compound: Properties, Applications, and Suppliers. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Innovations in Synthesis and Applications. Retrieved from [Link]
- Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid. U.S. Patent 3,465,037.
-
OC-Praktikum. (2009). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid. Retrieved from [Link]
-
Chegg. (2019). Give the complete reaction mechanisms for the formation of meso and racemic 2,3-dibromosuccinic acid. Retrieved from [Link]
-
Chegg. (2023). Organic Chemistry I Lab Experiment 9-Synthesis of 2,3-Dibromosuccinic Acid. Retrieved from [Link]
-
Prahan Chemistry 11,12. (2021). During debromination of meso 2,3 dibromobutane the major product. YouTube. Retrieved from [Link]
-
Bolte, M., & Degen, T. (2006). (RS)-2,3-Dibromosuccinic acid. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α,β-DIBROMOSUCCINIC ACID. Coll. Vol. 2, p.177 (1943); Vol. 15, p.24 (1935). Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2,3-dibromosuccinic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dibromosuccinic acid, meso-. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 4. chegg.com [chegg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. innospk.com [innospk.com]
- 7. This compound, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking Chirality: Meso-2,3-Dibromosuccinic Acid as a Cornerstone in Asymmetric Synthesis
Abstract
In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the strategic selection of chiral building blocks is paramount. Among these, meso-2,3-dibromosuccinic acid, an achiral molecule harboring two stereocenters, has emerged as a powerful and versatile precursor for the generation of stereochemically defined molecules. Its inherent symmetry, coupled with the reactivity of its carbon-bromine bonds, provides a unique platform for desymmetrization strategies, leading to a diverse array of chiral ligands, auxiliaries, and key pharmaceutical intermediates. This comprehensive guide delves into the core principles and practical applications of this compound in asymmetric synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The Strategic Advantage of a Meso Compound
This compound, with its plane of symmetry, is an achiral compound despite possessing two chiral centers ((2R,3S) configuration). This unique structural feature is the very source of its utility in asymmetric synthesis. The enantiotopic nature of its two carboxyl groups and two bromine atoms allows for selective reaction at one of these sites by a chiral reagent or catalyst, a process known as desymmetrization. This single transformation can generate a chiral molecule from an achiral starting material, offering an efficient route to enantiomerically enriched products.[1][2] The predictable stereochemistry of the meso isomer is instrumental in establishing specific spatial relationships in the target molecule.[3]
Synthesis of the Chiral Precursor: A Foundational Protocol
The journey into the chiral world using this compound begins with its own synthesis. The stereospecific anti-addition of bromine to fumaric acid is the most common and reliable method for its preparation.[4]
Protocol 1: Synthesis of this compound from Fumaric Acid
This protocol is adapted from established literature procedures and provides a robust method for synthesizing high-purity this compound.[4][5]
Materials:
-
Fumaric Acid
-
Bromine
-
Deionized Water
-
2 N Hydrochloric Acid (for recrystallization)
-
Ice
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Büchner funnel and suction flask
-
Desiccator
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stir bar, suspend 11.6 g (100 mmol) of fumaric acid in 40 mL of deionized water.
-
Heating: Heat the suspension to boiling with vigorous stirring.
-
Bromine Addition: While maintaining a rolling boil, add 5.7 mL (18 g, 110 mmol) of bromine dropwise from the dropping funnel. The rate of addition should be controlled such that the brown color of the bromine dissipates before the addition of the next drop. A slight excess of bromine should be present at the end of the addition.
-
Cooling and Crystallization: After the addition is complete, cool the reaction mixture to room temperature and then further cool in an ice bath to approximately 10°C to induce crystallization.
-
Isolation of Crude Product: Collect the crystalline precipitate by suction filtration using a Büchner funnel and wash it with several portions of ice-cold water to remove unreacted starting materials and hydrobromic acid.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot 2 N hydrochloric acid. Caution: Using boiling water for recrystallization can lead to the elimination of HBr.[5] Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Final Product Isolation: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and dry in a desiccator to a constant weight.
Expected Yield: 63-98%[4][6] Melting Point: 255-256 °C (with decomposition)[4]
Data Summary:
| Parameter | Value |
| Starting Material | Fumaric Acid |
| Product | This compound |
| Molecular Formula | C₄H₄Br₂O₄ |
| Molecular Weight | 275.88 g/mol |
| Theoretical Yield | Based on 1:1 molar ratio |
| Experimental Yield | 63-98% |
| Appearance | Colorless crystals or white crystalline powder |
Desymmetrization: The Gateway to Chiral Scaffolds
The desymmetrization of this compound and its derivatives is the cornerstone of its application in asymmetric synthesis. This can be achieved through various strategies, primarily involving the enantioselective reaction of one of the two identical functional groups.
Synthesis of Chiral Diamines: Building Blocks for Ligands and Pharmaceuticals
Chiral 1,2-diamines are privileged structures in medicinal chemistry and serve as crucial components of many chiral ligands for asymmetric catalysis. This compound provides a direct and stereocontrolled route to meso-2,3-diaminosuccinic acid derivatives, which can be further resolved or transformed into enantiomerically pure diamines.
This protocol details the synthesis of a key intermediate in the preparation of biotin (Vitamin H), showcasing the nucleophilic substitution of the bromine atoms.[3] The defined stereochemistry of the meso isomer is crucial for establishing the cis relationship of the two nitrogen atoms in the imidazolidone ring of biotin.[3]
Materials:
-
This compound
-
Benzylamine
-
Absolute Ethanol
-
Acetic Acid
-
Deionized Water
-
Ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and suction flask
Procedure:
-
Reaction Setup: To a warm solution of 30.0 g of this compound in 200 mL of absolute ethanol in a round-bottom flask, add 90 mL of benzylamine.
-
Reflux: Stir the mixture and reflux for 5-6 hours.
-
Precipitation: After reflux, add acetic acid and 50 mL of water to the reaction mixture and allow it to cool. A crystalline precipitate will form.
-
Isolation and Washing: Filter the resulting precipitate and wash it sequentially with alcohol and then with ether to yield meso-bis-benzylamino-succinic acid.
Note: While a specific yield for this step is not explicitly stated in the referenced literature, the overall process is described as viable for the synthesis of biotin intermediates.[3]
Logical Workflow for Chiral Diamine Synthesis:
Caption: Workflow for generating chiral diamines from this compound.
This compound in the Synthesis of Chiral Ligands
The C2-symmetry inherent in many derivatives of this compound makes it an attractive starting material for the synthesis of C2-symmetric chiral ligands. These ligands are highly effective in a wide range of asymmetric catalytic reactions due to the reduction in the number of possible diastereomeric transition states. While direct protocols starting from this compound are not as prevalent as those from tartaric acid, the principles are analogous. The conversion of this compound to chiral 1,2-diamines or diols provides access to precursors for well-established ligand families such as Salen ligands, TADDOLs, and various phosphine-based ligands.
Conceptual Pathway for C2-Symmetric Ligand Synthesis:
Caption: Conceptual pathway from this compound to C2-symmetric ligands.
Mechanistic Considerations and Causality in Experimental Design
The success of asymmetric synthesis utilizing this compound hinges on a deep understanding of the underlying reaction mechanisms.
-
Stereospecificity of Bromination: The anti-addition of bromine to the double bond of fumaric acid proceeds through a cyclic bromonium ion intermediate. The subsequent backside attack by the bromide ion at either of the two equivalent carbons results in the exclusive formation of the meso diastereomer. This stereospecificity is the foundation for all subsequent chiral transformations.
-
Desymmetrization Control: The choice of the chiral reagent or catalyst is critical for achieving high enantioselectivity in the desymmetrization step. For instance, in the enzymatic resolution of a meso-diamino derivative, the enzyme's active site will preferentially acylate one of the two enantiotopic amino groups, leading to a mixture of a mono-acylated chiral product and the unreacted meso-diamine. The efficiency of this process is dictated by the precise fit of the substrate within the chiral environment of the enzyme.
-
Solvent and Temperature Effects: As with most chemical reactions, solvent polarity and reaction temperature can significantly influence the rate and selectivity of reactions involving this compound derivatives. For example, in the synthesis of meso-bis-benzylamino-succinic acid, the use of a polar protic solvent like ethanol facilitates the nucleophilic substitution reaction. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Conclusion and Future Outlook
This compound stands as a testament to the elegance and efficiency of using symmetrical molecules to access the world of chirality. Its ready availability, well-defined stereochemistry, and versatile reactivity make it an invaluable tool for the asymmetric synthesis of a wide range of complex molecules. The principles of desymmetrization, when applied to this humble starting material, unlock pathways to essential chiral building blocks for the pharmaceutical and agrochemical industries. Future innovations in catalyst design, particularly for the direct and highly enantioselective desymmetrization of meso-2,3-dibromosuccinic anhydride, will undoubtedly expand the utility of this remarkable chiral precursor, solidifying its place in the modern synthetic chemist's toolkit.
References
-
OC-Praktikum. (2009, October). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound in Modern Organic Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Innovations in Synthesis and Applications. Retrieved from [Link]
- Google Patents. (1969). US3465037A - Production of meso 2,3-dibromosuccinic acid.
-
PubChem. (n.d.). 2,3-Dibromosuccinic acid, meso-. Retrieved from [Link]
-
Chegg. (2019, November 14). Solved: 4) Give the complete reaction mechanisms for the formation of meso and racemic 2,3. Retrieved from [Link]
-
Chegg. (2023, November 15). Solved Organic Chemistry I Lab Experiment 9-Synthesis of. Retrieved from [Link]
-
ResearchGate. (2006). (RS)-2,3-Dibromosuccinic acid. Retrieved from [Link]
-
Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]
-
PubMed. (n.d.). Microbial/enzymatic synthesis of chiral drug intermediates. Retrieved from [Link]
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Strategic Use of meso-2,3-Dibromosuccinic Acid in Pharmaceutical Intermediate Synthesis
Abstract
Meso-2,3-dibromosuccinic acid (CAS: 608-36-6) is a cornerstone intermediate in stereocontrolled organic synthesis, prized for its unique structural and reactive properties.[1] As a meso compound, it possesses two chiral centers but is achiral overall, offering a defined stereochemical platform for constructing complex molecules.[1] Its two reactive carbon-bromine bonds serve as strategic handles for introducing diverse functionalities via nucleophilic substitution, making it an invaluable precursor for a range of pharmaceutical intermediates.[1][2] This guide provides an in-depth exploration of its applications, detailing the causality behind synthetic choices and offering robust, field-proven protocols for the synthesis of key intermediates such as meso-tartaric acid, diaminosuccinic acid derivatives, and 2,3-dimercaptosuccinic acid (Succimer).
Introduction: The Synthetic Potential of a Meso Compound
This compound is a white to pale cream crystalline powder with the molecular formula C₄H₄Br₂O₄.[3][4] Its significance in pharmaceutical development stems from two primary features:
-
Defined Stereochemistry: The meso configuration provides a fixed spatial arrangement of the two bromine atoms. This allows for stereospecific reactions where the configuration of the product is directly dictated by the starting material, a critical requirement in the synthesis of enantiomerically pure drugs.[1][3]
-
Reactive Leaving Groups: The bromine atoms are excellent leaving groups, readily displaced by a wide variety of nucleophiles.[1][2] This reactivity is the foundation of its utility, enabling transformations such as hydroxylation, amination, and thiolation to build molecular complexity.[1]
These characteristics position this compound as a versatile building block for synthesizing molecules with specific metabolic and biological activities.[3][5]
Core Synthetic Transformations
The primary utility of this compound lies in the double nucleophilic substitution at the C2 and C3 positions. This allows for the symmetrical introduction of new functional groups, leading to valuable downstream intermediates.
Caption: Key synthetic pathways from this compound.
Application I: Synthesis of meso-Tartaric Acid
Scientific Context: meso-Tartaric acid is a crucial chiral building block in its own right, used in the synthesis of various pharmaceutical agents.[1] Its preparation from this compound is a classic example of a stereospecific double nucleophilic substitution, where the bromine atoms are replaced by hydroxyl groups.[1][6] The reaction proceeds with retention of the meso stereochemistry.
Protocol 2.1: Synthesis of meso-Tartaric Acid
This protocol describes the hydrolysis of this compound using a hydroxide source to yield meso-tartaric acid.
Data Summary Table
| Parameter | Value | Rationale & Notes |
| Starting Material | This compound | A high-purity starting material is recommended (>98%).[4] |
| Reagent | Silver Hydroxide (AgOH) or NaOH | AgOH is effective; NaOH in water is a common alternative.[1][6] |
| Solvent | Water | The compound has slight solubility in water, which is sufficient for reaction.[7] |
| Molar Ratio | 1 : 2.2 (Acid : Base) | A slight excess of base ensures complete substitution. |
| Temperature | 80-90 °C | Provides sufficient thermal energy for the substitution without promoting decomposition. |
| Reaction Time | 2-3 hours | Monitor by TLC or disappearance of starting material. |
| Expected Yield | >85% | Yield is typically high for this transformation. |
Materials and Equipment:
-
This compound (10.0 g, 36.2 mmol)
-
Silver Hydroxide (AgOH) (9.9 g, 79.7 mmol) or Sodium Hydroxide (3.2 g, 80 mmol)
-
Deionized Water (150 mL)
-
250 mL Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Büchner funnel)
-
pH paper or meter
Experimental Procedure:
-
Reaction Setup: Suspend this compound in 150 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the base (e.g., AgOH) to the suspension. The use of silver hydroxide will result in the precipitation of silver bromide (AgBr) as the reaction proceeds.[6]
-
Heating: Heat the mixture to 80-90 °C with vigorous stirring under a reflux condenser for 2-3 hours.
-
Reaction Monitoring: The reaction can be monitored by the formation of a precipitate (AgBr). If using NaOH, the reaction progress can be checked by TLC.
-
Work-up:
-
If using AgOH, cool the reaction mixture to room temperature and filter to remove the AgBr precipitate. Wash the precipitate with a small amount of cold water.
-
If using NaOH, cool the mixture and acidify carefully with HCl until the pH is ~2 to precipitate the tartaric acid.
-
-
Isolation: Concentrate the filtrate under reduced pressure to approximately one-third of its original volume.
-
Purification: Cool the concentrated solution in an ice bath to induce crystallization of meso-tartaric acid. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a desiccator.
Caption: Experimental workflow for the synthesis of meso-tartaric acid.
Application II: Synthesis of Diaminosuccinic Acid Derivatives
Scientific Context: Diaminosuccinic acid and its N-substituted derivatives are valuable intermediates, particularly as precursors to constrained amino acids or heterocyclic scaffolds in medicinal chemistry. The synthesis involves a double nucleophilic substitution with a primary or secondary amine.[1]
Protocol 3.1: Synthesis of a Diaminosuccinic Acid Derivative
This protocol provides a general method for the amination of this compound. Benzylamine is used as an example amine.
Data Summary Table
| Parameter | Value | Rationale & Notes |
| Starting Material | This compound | Ensure dryness of the starting material. |
| Reagent | Benzylamine (or other amine) | An excess is used to act as both nucleophile and base to neutralize the HBr byproduct.[1] |
| Solvent | Ethanol | Good solubility for many amines and allows for heating to reflux.[1][7] |
| Molar Ratio | 1 : 4 (Acid : Amine) | A significant excess of amine drives the reaction to completion. |
| Temperature | Reflux (~78 °C for Ethanol) | Higher temperature is required to overcome the activation energy for amination.[1] |
| Reaction Time | 8-12 hours | Amination is generally slower than hydroxylation.[1] |
| Expected Yield | 60-80% | Yields can vary depending on the amine used. |
Materials and Equipment:
-
This compound (5.0 g, 18.1 mmol)
-
Benzylamine (7.76 g, 72.4 mmol)
-
Anhydrous Ethanol (100 mL)
-
250 mL Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend this compound in 100 mL of anhydrous ethanol.[1]
-
Reagent Addition: Add the benzylamine (4 equivalents) to the suspension.[1]
-
Heating: Heat the mixture to reflux using a heating mantle and maintain for 8-12 hours. The flask should be fitted with a reflux condenser and a drying tube to prevent moisture ingress.[1]
-
Reaction Monitoring: The reaction can be monitored by TLC, observing the consumption of the starting material.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product, often an ammonium salt, may precipitate from the solution.[1]
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove excess amine. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Application III: Synthesis of 2,3-Dimercaptosuccinic Acid (Succimer)
Scientific Context: 2,3-Dimercaptosuccinic acid, known as Succimer, is a pharmaceutical agent used as a chelator for heavy metal poisoning, particularly lead poisoning in children.[4] Its synthesis from this compound is a direct and efficient thiolation reaction.
Protocol 4.1: Synthesis of Succimer
This protocol outlines the conversion of this compound to Succimer via substitution with a hydrosulfide nucleophile.
Data Summary Table
| Parameter | Value | Rationale & Notes |
| Starting Material | This compound | Standard purity grade is sufficient. |
| Reagent | Sodium Hydrosulfide (NaSH) | A potent sulfur nucleophile for displacing the bromide ions.[1] |
| Solvent | Water or Ethanol/Water mixture | Provides good solubility for the inorganic nucleophile. |
| Molar Ratio | 1 : 2.5 (Acid : NaSH) | Excess nucleophile ensures complete reaction. |
| Temperature | 50-60 °C | Mild heating is sufficient for this efficient substitution. |
| Reaction Time | 4-6 hours | Monitor reaction progress by TLC. |
| Expected Yield | >70% | A generally high-yielding transformation. |
Materials and Equipment:
-
This compound (5.0 g, 18.1 mmol)
-
Sodium Hydrosulfide (NaSH) hydrate (approx. 45.3 mmol)
-
Deionized Water (100 mL)
-
250 mL Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Dilute HCl for acidification
Experimental Procedure:
-
Reaction Setup: Dissolve the sodium hydrosulfide in 100 mL of deionized water in a 250 mL round-bottom flask.
-
Reagent Addition: Add the this compound to the NaSH solution in portions with stirring.
-
Heating: Gently heat the reaction mixture to 50-60 °C and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully acidify the solution with dilute hydrochloric acid to a pH of ~2. This will protonate the carboxylate and thiol groups, causing the product to precipitate.
-
Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with ice-cold water to remove inorganic salts. The crude Succimer can be purified by recrystallization from hot water.
Conclusion and Future Prospects
This compound is a powerful and reliable intermediate for pharmaceutical synthesis.[3][8] The protocols detailed herein for hydroxylation, amination, and thiolation demonstrate its utility in creating stereochemically defined building blocks.[1] The inherent reactivity of the C-Br bonds allows for predictable and high-yielding transformations, making it a cost-effective choice for constructing complex drug molecules.[2] Ongoing research continues to explore its potential in asymmetric synthesis and as a precursor to other reactive intermediates like epoxides and aziridines, further cementing its role in the advancement of medicinal chemistry.[2][8]
References
-
Helmsman. (n.d.). Exploring this compound: Properties, Applications, and Suppliers. Retrieved from [Link]
-
Mol-Instincts. (n.d.). This compound 608-36-6 wiki. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Innovations in Synthesis and Applications. Retrieved from [Link]
-
Wikipedia. (2023). Tartaric acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound in Modern Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Praktikum. (2009). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aziridine synthesis. Retrieved from [Link]
- Google Patents. (1969). US3465037A - Production of meso 2,3-dibromosuccinic acid.
-
Chegg.com. (2023). Solved Organic Chemistry I Lab Experiment 9-Synthesis of. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Epoxides. Retrieved from [Link]
-
PubMed. (2024). Recent Developments in the Biosynthesis of Aziridines. Retrieved from [Link]
-
ResearchGate. (2006). (RS)-2,3-Dibromosuccinic acid. Retrieved from [Link]
-
Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. Retrieved from [Link]
-
Baran Lab. (n.d.). Aziridines in Synthesis. Retrieved from [Link]
-
YouTube. (2021). 13.5 Synthesis of Epoxides | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2018). 13.5 Synthesis of Epoxides. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dibromosuccinic acid, meso-. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. innospk.com [innospk.com]
- 5. Buy this compound | 608-36-6 [smolecule.com]
- 6. Tartaric acid - Wikipedia [en.wikipedia.org]
- 7. This compound, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. nbinno.com [nbinno.com]
Synthesis of 2,3-Dimercaptosuccinic Acid (DMSA) from meso-2,3-Dibromosuccinic Acid: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 2,3-dimercaptosuccinic acid (DMSA), a crucial heavy metal chelating agent, from its precursor, meso-2,3-dibromosuccinic acid. The protocol details a robust and reproducible method centered on a nucleophilic substitution reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure successful and safe synthesis.
Introduction: The Significance of 2,3-Dimercaptosuccinic Acid (DMSA)
2,3-Dimercaptosuccinic acid (DMSA), also known as succimer, is an organosulfur compound of significant medical importance. It is recognized by the World Health Organization as an essential medicine for its efficacy as a chelating agent in the treatment of heavy metal poisoning, particularly from lead, mercury, and arsenic.[1] The therapeutic action of DMSA stems from its two thiol (-SH) groups, which readily bind to heavy metal ions, forming stable, water-soluble complexes that can be excreted by the kidneys.[2] Beyond its primary use as an antidote, DMSA is also utilized in diagnostic medicine when radiolabeled with technetium-99m (⁹⁹mTc) for renal imaging.[3]
The synthesis of DMSA from readily available starting materials is a critical process for ensuring its availability for pharmaceutical applications. One established and efficient synthetic route begins with this compound, a versatile building block in organic synthesis. This application note provides a detailed protocol for this conversion, emphasizing the underlying chemical principles and practical considerations for a successful outcome.
Reaction Mechanism and Scientific Rationale
The conversion of this compound to 2,3-dimercaptosuccinic acid is a classic example of a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) mechanism.
Core Principles:
-
Nucleophilic Attack: The reaction is initiated by a potent sulfur-containing nucleophile, typically the hydrosulfide ion (HS⁻), generated from a reagent like sodium hydrosulfide (NaSH). The hydrosulfide ion, bearing a lone pair of electrons and a negative charge, attacks the electrophilic carbon atoms bonded to the bromine atoms in the this compound backbone.
-
Leaving Group Departure: Bromine atoms are excellent leaving groups because the resulting bromide ions (Br⁻) are stable and weakly basic. As the nucleophile attacks, the carbon-bromine bond begins to break.
-
Stereochemistry: The SN2 reaction proceeds with an inversion of stereochemistry at the chiral centers. However, as the starting material is a meso compound (achiral due to an internal plane of symmetry), and the substitution occurs at both stereocenters, the resulting product is also the meso isomer of 2,3-dimercaptosuccinic acid.
The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial. These solvents are capable of solvating the cation (e.g., Na⁺) of the nucleophilic salt while leaving the anion (HS⁻) relatively "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of 2,3-dimercaptosuccinic acid from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Starting material. |
| Sodium Hydrosulfide (NaSH) | Anhydrous, ≥95% | Commercially Available | Nucleophile. Handle with care due to its hygroscopic and odorous nature. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Reaction solvent. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Commercially Available | For acidification. |
| Deionized Water | High Purity | Laboratory Supply | For work-up and washing. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layer. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Fume Hood: This entire procedure must be performed in a well-ventilated fume hood due to the use of volatile and odorous compounds. Sodium hydrosulfide releases toxic hydrogen sulfide gas upon contact with acid.
-
Handling of Reagents: this compound is a skin and eye irritant. Avoid inhalation of dust and direct contact. Sodium hydrosulfide is corrosive and releases flammable and toxic hydrogen sulfide gas. Handle in an inert atmosphere if possible.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a thermometer, and a septum. Place the flask on a magnetic stirrer with a heating mantle.
-
Reagent Addition: Under a gentle stream of nitrogen or argon, add this compound (1.0 eq) to the flask. Add anhydrous dimethylformamide (DMF) to create a stirrable suspension.
-
Nucleophile Preparation: In a separate, dry flask, carefully dissolve sodium hydrosulfide (NaSH) (2.2 eq) in anhydrous DMF. A slight excess of the nucleophile ensures the complete conversion of the starting material.
-
Reaction: Slowly add the NaSH solution to the suspension of this compound via a syringe or dropping funnel at room temperature while stirring.
-
Heating: After the addition is complete, heat the reaction mixture to 60-80°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This step protonates the carboxylate groups and the thiolate intermediates. Caution: Perform this step slowly in a fume hood as hydrogen sulfide gas may be evolved.
-
A white precipitate of crude 2,3-dimercaptosuccinic acid should form.
-
-
Isolation:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove inorganic salts and residual DMF.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent system is hot water or a mixture of an organic solvent like ethyl acetate and a non-polar solvent like hexanes.
-
Alternatively, for higher purity, the crude product can be dissolved in a minimal amount of a suitable solvent and purified by column chromatography on silica gel.
-
Characterization
The identity and purity of the synthesized 2,3-dimercaptosuccinic acid can be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (S-H, C=O, O-H).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2,3-dimercaptosuccinic acid.
Caption: Workflow for the synthesis of DMSA.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 2,3-dimercaptosuccinic acid from this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this important pharmaceutical agent. The provided mechanistic insights and workflow visualization aim to enhance the understanding and successful execution of this synthetic transformation.
References
-
World Health Organization. (2021). World Health Organization Model List of Essential Medicines, 22nd List. [Link]
- Rocha, J. B. T., et al. (2004). 2,3-Dimercaptopropanol, 2,3-dimercaptopropane-1-sulfonic acid, and meso-2,3-dimercaptosuccinic acid inhibit delta-aminolevulinate dehydratase from human erythrocytes in vitro. Environmental Research, 95(1), 104-111.
- Graziano, J. H., et al. (1985). 2,3-Dimercaptosuccinic acid as an antidote for lead intoxication. Clinical Pharmacology & Therapeutics, 37(4), 431-438.
- Klinische Pharmakologie & Therapie. (1985). 2,3-Dimercaptosuccinic acid as an antidote for lead intoxication. Klinische Pharmakologie & Therapie, 37(4), 431-438.
-
Succimer. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
- Aposhian, H. V. (1983). DMSA and DMPS--water-soluble antidotes for heavy metal poisoning. Annual Review of Pharmacology and Toxicology, 23, 193-215.
- Grazina, L., et al. (2014). The current role of 2,3-dimercaptosuccinic acid (DMSA) in the management of childhood lead poisoning.
- Howland, M. A. (2015). Succimer (2,3-Dimercaptosuccinic Acid) and Dmps (2,3-Dimercapto-1-Propanesulfonic Acid). In Goldfrank's Toxicologic Emergencies (11th ed.). McGraw-Hill.
- Jones, M. M., et al. (1994). Synthesis, structure, and properties of rac-2,3-dimercaptosuccinic acid, a potentially useful chelating agent for toxic metals. Journal of Inorganic Biochemistry, 53(4), 247-261.
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]
Sources
Application Note: A Detailed Protocol for the Stereospecific Bromination of Fumaric Acid
An Application Note for the Synthesis and Characterization of meso-2,3-Dibromosuccinic Acid
Abstract
This document provides a comprehensive experimental protocol for the synthesis of this compound via the electrophilic addition of bromine to fumaric acid. The procedure is designed for researchers and professionals in organic synthesis and drug development, offering a detailed methodology grounded in mechanistic principles. We elaborate on the reaction's stereospecific nature, safety protocols for handling bromine, and analytical techniques for product verification, ensuring a reproducible and safe laboratory workflow.
Introduction and Scientific Principles
The addition of halogens across a double bond is a fundamental reaction in organic chemistry. The bromination of fumaric acid is a classic example of a stereospecific reaction, where the geometry of the starting material dictates the stereochemistry of the product. Fumaric acid, the trans-isomer of but-2-enedioic acid, undergoes an anti-addition of bromine to yield the optically inactive this compound.[1] This outcome is a direct consequence of the reaction mechanism, which proceeds through a cyclic bromonium ion intermediate.[2] Understanding this pathway is crucial for predicting and controlling the stereochemical outcome of similar electrophilic additions.
Reaction Mechanism: The Basis for Stereospecificity
The bromination of fumaric acid occurs in a stepwise manner:
-
Electrophilic Attack: The electron-rich π-bond of the alkene attacks a bromine molecule (Br₂), which becomes polarized as it approaches. This induces the heterolytic cleavage of the Br-Br bond.[2]
-
Formation of a Cyclic Bromonium Ion: A three-membered ring, the bromonium ion, forms as one bromine atom bonds to both carbons of the former double bond. This intermediate blocks one face of the molecule.[2]
-
Nucleophilic Attack and Anti-Addition: The remaining bromide ion (Br⁻) then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the opposite face (anti-addition).[2][3] This backside attack is necessary to open the strained three-membered ring.
The trans configuration of fumaric acid, combined with the mandatory anti-addition of bromine, results exclusively in the formation of the meso diastereomer, which possesses an internal plane of symmetry and is therefore achiral.[1][4]
Critical Safety Protocols
WARNING: Bromine is a highly toxic, corrosive, and volatile substance that can cause severe chemical burns upon contact and is fatal if inhaled.[5][6][7] This entire procedure must be performed within a certified chemical fume hood with proper ventilation.[8][9]
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear a lab coat, neoprene or nitrile gloves, tight-fitting safety goggles, and a face shield.[5][9] Always check the glove manufacturer's specifications for resistance to bromine.
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[9] Have a bromine spill kit available. In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[10] For inhalation, move the individual to fresh air and seek immediate medical help.[5]
-
Waste Disposal: All bromine-containing waste must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional and local regulations.
Experimental Procedure
This protocol is adapted from established methodologies for the synthesis of dibromosuccinic acid.[8][11]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Fumaric Acid | C₄H₄O₄ | 116.07 | 11.6 g | 0.100 | trans-isomer |
| Bromine | Br₂ | 159.81 | 18.0 g (5.7 mL) | 0.110 | 10% molar excess. Corrosive and toxic. |
| Deionized Water | H₂O | 18.02 | 40 mL | - | Solvent |
| 2 N Hydrochloric Acid | HCl (aq) | - | ~50-100 mL | - | For recrystallization |
| Ice | H₂O (s) | - | As needed | - | For cooling |
Equipment
| Equipment | Purpose |
| 100 mL Two-Neck Round-Bottom Flask | Reaction vessel |
| Reflux Condenser | To prevent loss of solvent and bromine vapor |
| Addition (Dropping) Funnel | For controlled addition of bromine |
| Magnetic Stirrer with Hotplate | For heating and agitation |
| Magnetic Stir Bar | To ensure homogeneous mixing |
| Büchner Funnel and Suction Flask | For vacuum filtration of the product |
| Ice Bath | For cooling and crystallization |
| Desiccator | For drying the final product |
Synthesis Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Step-by-Step Protocol
-
Setup: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, combine 11.6 g (0.100 mol) of fumaric acid and 40 mL of deionized water.[8]
-
Heating: Heat the stirred suspension to a rolling boil using a heating mantle or hotplate. Vigorous stirring is essential throughout the reaction.[11]
-
Bromine Addition: Add 5.7 mL (0.110 mol) of bromine dropwise from the addition funnel into the boiling suspension. The rate of addition should be controlled such that the reddish-brown color of bromine disappears before the next drop is added.[8] This indicates that the bromine is being consumed as it is added. The reaction is exothermic.
-
Reaction Completion: Once all the bromine has been added (approx. 1 hour), a white crystalline solid will have precipitated. Continue stirring and boiling for another 10 minutes. A persistent pale reddish-brown color in the solution indicates a slight excess of bromine, ensuring the reaction has gone to completion.[8][11]
-
Isolation: Remove the heating source and cool the flask to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystallization.[8]
-
Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals several times with small portions of ice-cold deionized water to remove residual hydrobromic acid and unreacted bromine.
-
Drying: Dry the crude product in a desiccator to a constant weight. The expected yield of the crude product is approximately 23-24 g.[8]
Purification by Recrystallization
The crude product can be purified to remove side products.
-
Transfer the crude this compound to a beaker.
-
Add a minimal amount of hot 2 N hydrochloric acid to dissolve the solid completely. Using boiling water for recrystallization is discouraged as it can lead to the elimination of HBr.[8]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly in a desiccator.
Product Characterization
Verification of the product's identity and purity is achieved through melting point determination and spectroscopic analysis.
Expected Analytical Data
| Analysis Method | Expected Result | Rationale / Key Feature |
| Melting Point | 255-268 °C (with decomposition)[8][12] | A sharp melting point range indicates high purity. |
| ¹H NMR (DMSO-d₆) | δ 4.52 ppm (singlet, 2H, CHBr)[13] | The two methine protons are chemically equivalent due to the molecule's plane of symmetry, resulting in a singlet. |
| ¹³C NMR (DMSO-d₆) | δ 170.2 ppm (COOH), δ 62.8 ppm (C-Br)[13] | Two signals confirm the symmetric nature of the meso isomer. |
| IR Spectroscopy (KBr) | 3200-2500 cm⁻¹ (broad), 1715 cm⁻¹ (strong)[13] | Broad O-H stretch and strong C=O stretch are characteristic of a carboxylic acid. |
References
- NORBIDAR. (2025, August 13). The mechanism of bromination of fumaric acid.
- Brainly. (2023, May 23). For the addition of bromine to fumaric acid, which stereoisomer(s) is/are formed in this reaction?.
- YouTube. (2020, August 2). Bromine Addition Mechanism to Fumaric Acid.
- Homework.Study.com. two procedures: 1. a microscale cis-trans isomerization of an alkene 2. a miscroscale addition of....
- OC-Praktikum. (2009, October). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid.
- University Lecture Notes. LECTURE 5 The stereoisomers of alkenes are simply the geometrical isomers.
- University Safety SOP. Bromine Safety Operating Procedure.
- Fisher Scientific. (2010, November 24). Bromine Safety Data Sheet.
- Centers for Disease Control and Prevention (CDC). (2024, September 6). Bromine | Chemical Emergencies.
- ResearchGate. Dibromination of fumaric acid (1) and maleic acid (3), as reported by Kekulé.
- Carl ROTH. Bromine solution - Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: Bromine.
- Google Patents. (US3262972A). Bromine catalyzed isomerization of maleic acid to fumaric acid in the presence of a peroxide.
- Google Patents. (US3465037A). Production of meso 2,3-dibromosuccinic acid.
- Organic Syntheses. α,β-DIBROMOSUCCINIC ACID.
- Benchchem. Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide.
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. norbidar.com [norbidar.com]
- 3. homework.study.com [homework.study.com]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
meso-2,3-Dibromosuccinic acid in the synthesis of heterocyclic compounds
Application Note & Protocol
Topic: meso-2,3-Dibromosuccinic Acid: A Stereospecific Precursor for the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
In the landscape of modern organic and medicinal chemistry, this compound (CAS: 608-36-6) emerges as a highly valuable and versatile building block.[1][2] Its utility is rooted in a unique combination of structural features: two reactive vicinal bromine atoms, two carboxylic acid functionalities, and a defined meso stereochemistry.[1] The bromine atoms serve as excellent leaving groups for nucleophilic substitution reactions, while the carboxylic acid groups offer handles for further functionalization or can participate directly in cyclization events.
This stereospecific arrangement makes it a powerful precursor for constructing complex, chirally-defined molecules, which is particularly crucial in pharmaceutical development where a compound's stereochemistry can profoundly impact its biological activity and safety.[1][3] This application note provides an in-depth guide to leveraging this compound for the synthesis of nitrogen-containing heterocycles, with a specific focus on the preparation of substituted pyrazine precursors. We will explore the underlying mechanistic principles, provide a detailed experimental protocol, and offer expert insights into achieving successful synthetic outcomes.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄Br₂O₄ | [2][4] |
| Molecular Weight | 275.88 g/mol | [4][5] |
| Appearance | White to pale cream crystalline powder | [2][3][6] |
| Melting Point | 288-290 °C (decomposes) | [5][6] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether | [4][7] |
| Stereochemistry | meso (2R, 3S) | [5][8] |
Mechanistic Principles: Exploiting Reactivity and Stereochemistry
The synthetic power of this compound lies in the predictable reactivity of its carbon-bromine bonds. The core transformation for creating heterocyclic systems involves a double nucleophilic substitution reaction, typically with a dinucleophile.
The reaction with a 1,2-diamine, such as ethylenediamine, is a classic example. This process proceeds via a sequential double SN2 reaction.
-
First Nucleophilic Attack: One amino group of the diamine attacks one of the bromine-bearing carbons, displacing the bromide ion.
-
Intramolecular Cyclization: The second amino group, now tethered to the molecule, is positioned to perform a subsequent intramolecular SN2 attack on the remaining carbon-bromine bond, displacing the second bromide ion and forming the heterocyclic ring.
The meso configuration of the starting material directly influences the stereochemistry of the resulting product. The anti-periplanar arrangement required for the SN2 transition state dictates the relative stereochemistry of the substituents on the newly formed ring. This stereospecificity is a key advantage, allowing for the synthesis of enantiomerically pure compounds from an achiral meso precursor.[1][3]
Workflow & Key Transformations
The overall process for utilizing this compound as a heterocyclic precursor follows a logical and well-established synthetic workflow. This involves the initial cyclization reaction followed by standard organic chemistry procedures for isolation and purification.
Caption: General experimental workflow for heterocyclic synthesis.
Application Protocol: Synthesis of 2,3-dicarboxypiperazine Precursors
This protocol details the synthesis of a key heterocyclic intermediate, a precursor to piperazine-2,3-dicarboxylic acid, by reacting this compound with ethylenediamine. This reaction forms the core six-membered pyrazine ring system.
Expert Insights & Causality
-
Solvent Choice: A polar solvent like ethanol or a mixture with water is chosen to dissolve the reactants, particularly the salt-like intermediates that may form.
-
Base Addition: A non-nucleophilic base (e.g., triethylamine or potassium carbonate) is crucial. It neutralizes the hydrobromic acid (HBr) produced during the SN2 reaction. Without a base, the HBr would protonate the ethylenediamine, rendering it non-nucleophilic and halting the reaction.
-
Temperature Control: Heating to reflux provides the necessary activation energy for the C-Br bond cleavage. However, excessive heating should be avoided as it can promote side reactions like E2 elimination, which would lead to bromomaleic or bromofumaric acid.[9]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 275.88 | 10.0 | 2.76 g |
| Ethylenediamine | 60.10 | 10.5 | ~0.63 g (0.7 mL) |
| Potassium Carbonate (anhydrous) | 138.21 | 22.0 | 3.04 g |
| Ethanol (95%) | - | - | 50 mL |
| Deionized Water | - | - | 10 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.76 g, 10.0 mmol) and potassium carbonate (3.04 g, 22.0 mmol).
-
Solvent Addition: Add 50 mL of 95% ethanol and 10 mL of deionized water to the flask. Stir the suspension for 5 minutes at room temperature.
-
Nucleophile Addition: Slowly add ethylenediamine (0.7 mL, 10.5 mmol) to the stirring suspension using a syringe or dropping funnel.
-
Cyclization Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to promote precipitation of the product salt.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials and inorganic salts.
-
Purification: The crude product can be purified by recrystallization. A common method is to dissolve the solid in a minimal amount of hot water, followed by slow cooling to room temperature and then in an ice bath to induce crystallization.[6]
-
Drying and Characterization: Dry the purified crystals in a desiccator or under vacuum to a constant weight. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm the structure.
Reaction Mechanism Diagram
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. innospk.com [innospk.com]
- 5. 内消旋-2,3-二溴丁二酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 608-36-6 [chemicalbook.com]
- 7. This compound, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Solved Organic Chemistry I Lab Experiment 9-Synthesis of | Chegg.com [chegg.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Application Notes and Protocols: Dehalogenation Reactions of meso-2,3-Dibromosuccinic Acid
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide to the dehalogenation reactions of meso-2,3-dibromosuccinic acid. It delves into the underlying stereochemical principles, reaction mechanisms, and provides detailed, field-proven protocols for conducting these transformations. The content is structured to offer not just procedural steps, but also the scientific rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical processes involved.
Theoretical Background and Mechanistic Insights
The dehalogenation of vicinal dihalides is a fundamental reaction in organic synthesis, providing a direct route to the formation of alkenes. The stereochemistry of the starting material dictates the stereochemical outcome of the product, making these reactions valuable tools in stereoselective synthesis. This compound, an achiral molecule with two stereocenters, serves as an excellent substrate for demonstrating the principles of stereospecific elimination reactions.
The predominant mechanism for the dehalogenation of vicinal dihalides with reagents like iodide ions or zinc dust is an E2 (elimination, bimolecular) anti-elimination . This concerted, one-step process requires the two bromine atoms to be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the carbon-carbon bond. This specific geometric arrangement allows for the smooth formation of the π-bond of the resulting alkene as the C-Br bonds are broken.
For this compound, the anti-periplanar arrangement of the bromine atoms in the reactive conformation leads to the stereospecific formation of fumaric acid (the trans-isomer). Conversely, the dehalogenation of the chiral dl-racemic mixture of 2,3-dibromosuccinic acid proceeds through an anti-elimination to yield maleic acid (the cis-isomer).
The choice of dehalogenating agent can influence the reaction conditions and, in some cases, the mechanism. Common reagents include:
-
Iodide Ions (e.g., NaI or KI in acetone): This is a classic method where the iodide ion acts as a nucleophile, attacking one of the bromine atoms in an E2-like mechanism. The reaction is driven by the formation of a stable iodine molecule (I₂) and the precipitation of the resulting metal bromide salt in acetone.
-
Metallic Zinc (e.g., Zn dust in acetic acid or ethanol): Zinc acts as a reducing agent, transferring electrons to the dibromide. The reaction is believed to proceed via an organozinc intermediate, which then undergoes elimination to form the alkene. This method is also highly stereoselective, favoring anti-elimination.
The following diagram illustrates the stereochemical pathway for the dehalogenation of this compound to fumaric acid via an anti-elimination mechanism.
Caption: Stereospecific anti-elimination of this compound.
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and characterization methods to ensure the desired product is obtained with high purity.
Protocol 1: Iodide-Induced Dehalogenation of this compound
This protocol details the dehalogenation using sodium iodide in acetone. The choice of acetone as a solvent is critical as sodium bromide and sodium iodide have different solubilities, which helps to drive the reaction to completion.
Materials and Equipment:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, reagent grade
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.76 g (10 mmol) of this compound in 50 mL of acetone. Add a magnetic stir bar to the flask.
-
Addition of Reagent: To the stirring solution, add 4.50 g (30 mmol) of anhydrous sodium iodide. The addition of excess iodide ensures the reaction proceeds to completion.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2 hours. The progress of the reaction can be monitored by the formation of a precipitate (sodium bromide) and the disappearance of the starting material via Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to ensure complete precipitation of the product.
-
Isolation: Collect the crude product (a mixture of fumaric acid and sodium bromide) by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with 20 mL of cold acetone to remove any unreacted sodium iodide. To separate the fumaric acid from sodium bromide, suspend the solid in 50 mL of distilled water. Fumaric acid is sparingly soluble in cold water, while sodium bromide is highly soluble. Filter the suspension, wash the solid with a small amount of cold water, and dry the purified fumaric acid in a desiccator.
-
Characterization: Determine the melting point of the product and compare it to the literature value for fumaric acid (~287 °C). Obtain an NMR spectrum to confirm the structure.
Protocol 2: Zinc-Mediated Dehalogenation of this compound
This protocol utilizes zinc dust in acetic acid. The acidic medium facilitates the reaction and helps in the work-up process.
Materials and Equipment:
-
This compound
-
Zinc dust (<10 µm)
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, prepare a solution of 2.76 g (10 mmol) of this compound in 30 mL of glacial acetic acid. Add a magnetic stir bar.
-
Addition of Zinc: To the stirring solution, add 1.31 g (20 mmol) of zinc dust in small portions. The reaction is exothermic, so control the rate of addition to maintain a moderate reaction temperature.
-
Reaction Time: Stir the mixture at room temperature for 1 hour. The disappearance of the zinc dust and the formation of a white precipitate (fumaric acid) indicate the progress of the reaction.
-
Work-up: Cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid with 20 mL of cold water to remove acetic acid and zinc acetate. Recrystallize the crude product from hot water to obtain pure fumaric acid.
-
Characterization: Confirm the identity and purity of the product by melting point determination and NMR spectroscopy.
The following diagram outlines the general experimental workflow for the dehalogenation of this compound.
Application Notes and Protocols: The Strategic Integration of meso-2,3-Dibromosuccinic Acid in Advanced Polymer Chemistry
Introduction: Unlocking the Potential of a Halogenated Monomer
Meso-2,3-dibromosuccinic acid, a dibrominated derivative of succinic acid, is emerging as a critical building block in the field of polymer chemistry.[1] Its unique molecular architecture, featuring two carboxylic acid functionalities and vicinal bromine atoms, offers a dual-pronged approach to polymer design.[1][2] This guide provides an in-depth exploration of its application as both a primary monomer for the synthesis of specialty polyesters and as a precursor for flame-retardant modifications of existing polymers. The inherent properties of this compound, including its high thermal stability with a melting point between 275°C and 290°C, make it a robust candidate for creating high-performance materials.[2]
These application notes are intended for researchers and scientists in materials science and drug development, providing both the theoretical underpinnings and practical protocols for leveraging this versatile compound. We will delve into two primary applications: the synthesis of brominated polyesters via polycondensation and the use of its anhydride derivative for imparting flame retardancy to textiles.
PART 1: CORE DIRECTIVE - A Bifunctional Approach to Polymer Modification
The utility of this compound in polymer chemistry is best understood through its two primary reactive pathways:
-
Direct Polycondensation: The two carboxylic acid groups can readily undergo condensation reactions with diols or diamines to form polyesters or polyamides, respectively. This approach directly incorporates the bromine atoms into the polymer backbone, which is instrumental in modifying the material's properties, most notably its flame retardancy and thermal stability.[1]
-
Conversion to Anhydride for Grafting: this compound can be converted to 2,3-dibromosuccinic anhydride (DBSA). This anhydride is a highly reactive species that can be grafted onto polymers with available hydroxyl or amine groups, such as cellulose or polyester-cotton blends. This method provides a durable flame-retardant finish to fabrics.
The following sections will provide detailed protocols for both of these innovative applications, enabling researchers to explore the full potential of this versatile monomer.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Protocols and Mechanistic Insights
Application 1: Synthesis of Brominated Polyesters via Polycondensation
The incorporation of bromine into the polymer backbone is a well-established strategy for enhancing flame retardancy. The following protocol details the synthesis of a brominated polyester using this compound and ethylene glycol. This direct polycondensation method, adapted from established procedures for similar dicarboxylic acids, offers a straightforward route to novel flame-retardant materials.[3][4][5]
Materials:
-
This compound (CAS: 608-36-6)[6]
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)[7]
-
Toluene (for azeotropic removal of water)[8]
-
Methanol (for polymer precipitation)
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Heating mantle with temperature controller
-
Vacuum line
Procedure:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet, add this compound (1 molar equivalent), ethylene glycol (1.1 molar equivalents), a catalytic amount of p-toluenesulfonic acid (0.5% by weight of the reactants), and toluene (sufficient to fill the Dean-Stark trap).
-
Esterification: Heat the reaction mixture to 140-160°C under a slow stream of nitrogen. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process until no more water is collected.
-
Polycondensation: Gradually increase the temperature to 180-200°C and slowly apply a vacuum to remove excess ethylene glycol and toluene. The viscosity of the reaction mixture will increase as the polymerization proceeds.
-
Polymer Isolation: After 4-6 hours under vacuum, cool the reactor to room temperature. Dissolve the resulting viscous polymer in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Purification: Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization:
The synthesized polyester can be characterized by:
-
FTIR Spectroscopy: To confirm the formation of ester linkages.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability and flame retardant properties.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature and melting point.
Causality Behind Experimental Choices:
-
The use of a slight excess of ethylene glycol compensates for its potential loss during the high-temperature polycondensation step.
-
p-Toluenesulfonic acid is an effective and readily available catalyst for esterification and polycondensation reactions.[7]
-
Azeotropic removal of water drives the esterification equilibrium towards product formation.
-
The application of a vacuum in the final stage is crucial for removing volatile byproducts and achieving a high molecular weight polymer.
Application 2: Flame Retardant Finishing of Textiles using 2,3-Dibromosuccinic Anhydride (DBSA)
This application focuses on the modification of existing polymers to impart flame retardancy. The protocol involves the synthesis of 2,3-dibromosuccinic anhydride (DBSA) from this compound, followed by its application to a polyester/cotton blend fabric.
Materials:
-
This compound
-
Acetic anhydride
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend this compound in an excess of acetic anhydride.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the excess acetic anhydride under reduced pressure.
-
The resulting solid is 2,3-dibromosuccinic anhydride (DBSA), which can be purified by recrystallization if necessary.
Materials:
-
2,3-Dibromosuccinic anhydride (DBSA)
-
Polyester/cotton blend fabric
-
Sodium hypophosphite (catalyst)
-
Deionized water
-
Padding machine
-
Oven
Procedure:
-
Finishing Bath Preparation: Prepare an aqueous solution containing DBSA and sodium hypophosphite as a catalyst. The concentration of DBSA can be varied to achieve the desired level of flame retardancy.
-
Padding: Immerse the polyester/cotton fabric in the finishing bath and then pass it through a padding machine to ensure even application and remove excess solution.
-
Drying: Dry the treated fabric in an oven at 80-100°C for 5-10 minutes.
-
Curing: Cure the dried fabric at a higher temperature (e.g., 150-170°C) for 3-5 minutes. During this step, the anhydride group of DBSA reacts with the hydroxyl groups of the cellulose in the cotton to form ester linkages, chemically grafting the flame retardant onto the fabric.
-
Washing: Thoroughly wash the cured fabric with water to remove any unreacted chemicals and then dry.
Characterization:
-
Limiting Oxygen Index (LOI): To quantify the improvement in flame retardancy.
-
Vertical Flame Test: To assess the self-extinguishing properties of the treated fabric.
-
FTIR-ATR Spectroscopy: To confirm the presence of ester bonds between DBSA and the fabric.
-
Scanning Electron Microscopy (SEM): To observe any changes in the fabric morphology.
Trustworthiness of the Protocol:
This protocol is based on the established pad-dry-cure method, a widely used and reliable technique in the textile finishing industry. The chemical reaction between the anhydride and the hydroxyl groups of cellulose is a well-understood esterification process, ensuring the durability of the flame-retardant finish.
PART 3: VISUALIZATION & FORMATTING
Data Presentation
| Property | This compound |
| CAS Number | 608-36-6[2] |
| Molecular Formula | C₄H₄Br₂O₄[2] |
| Molecular Weight | 275.88 g/mol [2] |
| Appearance | White powder[2] |
| Melting Point | 275-290°C[2] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether[2] |
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of brominated polyester.
Caption: Process for flame retardant finishing of textiles.
References
-
Synthesis of 2, 3-dibromo-succinic anhydride and application on cotton, polyester and polyester/cotton blended fabric. ResearchGate. Available at: [Link]
-
Room-Temperature Polycondensation of Dicarboxylic Acids and Diols Catalyzed by Water-Stable Lewis Acids. ResearchGate. Available at: [Link]
-
Preparation of Flame-Retardant Polyurethane and Its Applications in the Leather Industry. MDPI. Available at: [Link]
-
Exploring this compound: Properties, Applications, and Suppliers. Medium. Available at: [Link]
-
Room-temperature polycondensation of dicarboxylic acids and diols catalyzed by water-stable lewis acids. Nagoya Institute of Technology. Available at: [Link]
-
Process for preparing flame retardant thermoplastic polyesters (1975). SciSpace. Available at: [Link]
- Process for the production of flame retardant or self-extinguishing polyesters. Google Patents.
-
Flame retardant polyesters based on bromine derivatives. Semantic Scholar. Available at: [Link]
- Production of meso 2,3-dibromosuccinic acid. Google Patents.
-
2,3-Dibromosuccinic acid, meso-. PubChem. Available at: [Link]
-
Synthesis and characterization of polyesters derived from succinic acid, ethylene glycol and 1,3-propanediol. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Science and Education Publishing. Available at: [Link]
-
Synthesis of elastic biodegradable polyesters of ethylene glycol and butylene glycol from sebacic acid. PubMed. Available at: [Link]
-
Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. ResearchGate. Available at: [Link]
-
Preparation and characterization of polyesters with controlled molecular weight method. International Scientific Organization. Available at: [Link]
-
Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. OSTI.GOV. Available at: [Link]
-
Synthesis of poly(dimethyldiphenylsiloxane) α,ω-diol copolymers by acid-catalyzed polycondensation. ResearchGate. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of elastic biodegradable polyesters of ethylene glycol and butylene glycol from sebacic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iscientific.org [iscientific.org]
- 8. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
Application of meso-2,3-Dibromosuccinic Acid in Materials Science: A Technical Guide
Introduction: Unlocking the Potential of a Halogenated Building Block
Meso-2,3-dibromosuccinic acid, a brominated derivative of succinic acid, is a versatile building block with significant potential in materials science.[1] Its unique stereochemistry and the presence of reactive bromine atoms make it an attractive candidate for the synthesis of functional polymers and advanced porous materials.[2] The incorporation of this meso compound into material backbones can impart desirable properties such as flame retardancy and enhanced thermal stability.[1][3] This guide provides detailed application notes and protocols for the use of this compound in the development of flame-retardant polyesters and as a ligand in the synthesis of metal-organic frameworks (MOFs).
I. Synthesis of Flame-Retardant Polyesters
The inclusion of halogenated compounds, particularly those containing bromine, is a well-established strategy for imparting flame retardancy to polymeric materials.[4] When exposed to high temperatures, the bromine atoms can act as radical scavengers in the gas phase, interrupting the combustion cycle.[5] this compound serves as a reactive monomer that can be incorporated directly into the polyester backbone via polycondensation.
Causality of Experimental Choices
The selection of a direct polycondensation approach ensures that the flame-retardant moiety is chemically bound within the polymer chain. This prevents leaching, which can be a significant issue with additive flame retardants, and ensures the permanence of the fire-resistant properties.[6] The choice of a diol comonomer, such as ethylene glycol, allows for the formation of a linear polyester. The reaction is typically catalyzed by a weak acid to facilitate esterification while minimizing side reactions.
Experimental Workflow for Polyester Synthesis
Caption: Workflow for the synthesis and characterization of a flame-retardant polyester.
Protocol: Synthesis of a Brominated Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and ethylene glycol.
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.005 eq)
-
Methanol
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
Procedure:
-
Reactant Charging: In a three-neck round-bottom flask, add this compound, ethylene glycol, and p-TSA.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 15 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Esterification: Heat the reaction mixture to 150-160 °C with continuous stirring. Water will be generated as a byproduct of the esterification reaction and will be removed through the condenser.
-
Polycondensation: After the initial esterification (indicated by the cessation of water distillation), gradually increase the temperature to 180-200 °C and apply a vacuum to facilitate the removal of excess ethylene glycol and drive the polymerization to completion.
-
Monitoring: Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates the formation of a high molecular weight polymer.
-
Purification: Once the desired viscosity is reached, cool the reaction mixture to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., DMF) and precipitate it into a non-solvent such as methanol.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization and Expected Results
The synthesized brominated polyester should be characterized to confirm its structure and evaluate its thermal and flame-retardant properties.
| Analysis Technique | Expected Observations |
| FTIR Spectroscopy | Appearance of a strong ester carbonyl (C=O) peak around 1730 cm⁻¹, and disappearance of the broad carboxylic acid O-H peak. |
| ¹H NMR Spectroscopy | Signals corresponding to the ethylene glycol protons and the protons of the dibromosuccinic acid moiety integrated in the polymer backbone. |
| Thermogravimetric Analysis (TGA) | The TGA curve will show the onset of decomposition at a temperature indicative of the polymer's thermal stability. A significant char yield at higher temperatures is expected, contributing to the flame retardancy.[1][7] |
| Limiting Oxygen Index (LOI) | The LOI value is expected to be significantly higher than that of a non-brominated polyester, likely exceeding 27%, indicating self-extinguishing properties.[4][8] |
II. Synthesis of Metal-Organic Frameworks (MOFs)
This compound can also be employed as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[9] MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands.[10] The geometry of the ligand and the coordination preference of the metal ion dictate the topology of the resulting framework.[11] The carboxylic acid groups of this compound can coordinate with metal centers to form extended structures.[12]
Rationale for Synthesis Approach
Hydrothermal or solvothermal synthesis is a common method for preparing MOFs.[13][14] This technique involves heating the reactants in a sealed vessel, which allows for the crystallization of the MOF structure under controlled pressure and temperature. The choice of metal salt, such as a copper(II) salt, is based on its ability to form stable coordination complexes with carboxylate ligands.[15][16]
Reaction Scheme for MOF Synthesis
Caption: General scheme for the synthesis of a MOF using this compound.
Protocol: Hydrothermal Synthesis of a Copper-Based MOF
This protocol is adapted from the synthesis of a 3D coordination polymer using this compound and a copper(II) salt.[9]
Materials:
-
This compound
-
Copper(II) acetate monohydrate
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Mixture: In a beaker, dissolve this compound and copper(II) acetate monohydrate in deionized water in a 1:1 molar ratio.
-
Transfer to Autoclave: Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Heating: Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
Cooling and Isolation: After 72 hours, allow the autoclave to cool slowly to room temperature. Blue block-like crystals will have formed.
-
Washing: Isolate the crystals by filtration and wash them with deionized water and then with ethanol.
-
Drying: Dry the crystals in air at room temperature.
Characterization and Expected Properties
The resulting MOF should be characterized to determine its crystal structure, porosity, and thermal stability.
| Analysis Technique | Expected Outcome |
| Single-Crystal X-ray Diffraction | Will reveal the 3D coordination network, showing how the meso-2,3-dibromosuccinate anions bridge the copper(II) centers.[9] |
| Powder X-ray Diffraction (PXRD) | The PXRD pattern should match the simulated pattern from the single-crystal data, confirming the phase purity of the bulk material.[17] |
| Thermogravimetric Analysis (TGA) | Will indicate the thermal stability of the framework and the temperature at which the organic linker begins to decompose.[18] |
| Brunauer-Emmett-Teller (BET) Analysis | After activation (solvent exchange and drying), BET analysis will determine the specific surface area and pore volume of the MOF, confirming its porosity.[6] |
Conclusion
This compound is a highly functionalized building block with promising applications in materials science. Its ability to be incorporated into polymer backbones offers a reliable method for producing flame-retardant polyesters with permanent fire resistance. Furthermore, its dicarboxylic acid functionality allows for its use as a linker in the construction of novel metal-organic frameworks. The protocols and data presented in this guide provide a foundation for researchers and scientists to explore and exploit the potential of this versatile compound in the design of advanced materials.
References
-
Mustafayev, A.M., Gahramanli, Y.N., Babanly, B.N., & Ismailova, R.I. (n.d.). SYNTHESIS AND PROPERTIES OF BROMINE-CONTAINING BICYCLIC UNSATURATED POLYESTERS. CyberLeninka. Retrieved from [Link]
-
Matynia, T., Pawlowska, E., & Ksieżopolski, J. (1992). Synthesis of Unsaturated Polyester Resin Containing Bromine. International Journal of Polymeric Materials and Polymeric Biomaterials, 37(1-2), 93-100. [Link]
-
(2006). Synthesis and properties of aromatic polyesters and brominated polyesters derived from ?,??-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Innovations in Synthesis and Applications. Retrieved from [Link]
-
Jerome, C. (n.d.). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. ORBi. Retrieved from [Link]
-
(2012). A pair of 3D homochiral metal-organic frameworks: spontaneous resolution, single-crystal-to-single-crystal transformation and selective adsorption properties. Dalton transactions. Retrieved from [Link]
-
(2021). Thermograms (TGA) of BR virgin (a), polyols (b), and polyesters (c) obtained by degradation from BR. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers. Retrieved from [Link]
-
(2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Retrieved from [Link]
-
(2006). Hydrothermal Synthesis, Crystal Structure, Thermal Stability and Magnetic Properties of a Dinuclear.... ResearchGate. Retrieved from [Link]
-
(2013). TGA curves of brominated polystyrene and Alpi (PG1 as reference). ResearchGate. Retrieved from [Link]
-
Yaghi, O. et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron. Retrieved from [Link]
-
SciSpace. (n.d.). Room temperature synthesis of metal organic framework MOF-2. Retrieved from [Link]
-
MDPI. (2024). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Retrieved from [Link]
-
(2018). Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. ResearchGate. Retrieved from [Link]
-
(2017). Metal Oxygen Connectivities in Cu(II) Complexes of this compound (H2DBrS): [Cu3(H2O)2(μ 3–OH)2(μ 2–OAc)2(DBrS)]⋅4H2O 1 and ⋅4H2O. ResearchGate. Retrieved from [Link]
-
Sattar, T., & Athar, M. (2017). Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies. Open Journal of Inorganic Chemistry, 7, 17-27. [Link]
-
RSC Publishing. (n.d.). Synthesis, characterization and observation of structural diversities in a series of transition metal based furan dicarboxylic acid systems. Retrieved from [Link]
-
MDPI. (2023). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Retrieved from [Link]
-
Kyushu University. (n.d.). Synthesis and characterization of a novel microporous lanthanide based metal-organic framework (MOF) using napthalenedicarboxylate acid. Retrieved from [Link]
-
Sattar, T., & Athar, M. (2017). Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies. Open Journal of Inorganic Chemistry, 7, 17-27. [Link]
-
NIH. (2022). Evaluating Solvothermal and Mechanochemical Routes towards the Metal–Organic Framework Mg2(m-dobdc). Retrieved from [Link]
-
(2019). A macromolecular halogen-free flame retardant and its effect on the properties of thermoplastic poly.... ResearchGate. Retrieved from [Link]
-
(2024). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. ResearchGate. Retrieved from [Link]
-
(2024). Synthesis and application of new polyethylene flame retardants. ResearchGate. Retrieved from [Link]
-
MDPI. (2021). Preparation and Characterization of Flame-Retarded Poly(butylene terephthalate)/Poly(ethylene terephthalate) Blends: Effect of Content and Type of Flame Retardant. Retrieved from [Link]
-
MDPI. (2024). Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams. Retrieved from [Link]
-
(2017). Polycondensation of ethylene glycol or oligo(ethylene glycol) with mercaptosuccinic acid catalyzed by HCl. ResearchGate. Retrieved from [Link]
-
(n.d.). Polymer Flame Retardant Chemistry. Retrieved from [Link]
-
NIH. (2024). Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams. Retrieved from [Link]
-
NIH. (n.d.). Special Issue “Recent Advances in Flame-Retardant Polymers and Composites”. Retrieved from [Link]
- Google Patents. (n.d.). US20070203253A1 - Process for making polybutylene terephthalate (pbt) from polyethylene....
-
(2024). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nist.gov [nist.gov]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Synthesis, characterization and application of metal-organic frameworks | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating Solvothermal and Mechanochemical Routes towards the Metal–Organic Framework Mg2(m-dobdc) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies [scirp.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of MOFs and Characterization and Drug Loading Efficiency | MDPI [mdpi.com]
- 18. scirp.org [scirp.org]
Application Notes and Protocols for the Utilization of meso-2,3-Dibromosuccinic Acid as a Precursor in Agrochemical Synthesis
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern agrochemical development, the efficient and stereocontrolled synthesis of active ingredients is paramount. meso-2,3-Dibromosuccinic acid, a dibrominated derivative of succinic acid, emerges as a highly valuable and versatile precursor for constructing complex molecular architectures.[1][2] Its unique structure, featuring two reactive bromine atoms and two carboxylic acid functionalities on a four-carbon backbone, offers a rich platform for a variety of chemical transformations.[1] The predictable reactivity and stereochemistry of this compound make it an ideal starting point for the synthesis of key intermediates for fungicides and nematicides, enabling researchers to build molecules with precise spatial arrangements crucial for biological activity.[2][3]
This guide provides an in-depth exploration of this compound, offering detailed protocols for its own synthesis and its subsequent conversion into pivotal agrochemical intermediates. The methodologies are presented with a focus on the underlying chemical principles, ensuring both technical accuracy and practical applicability for researchers in the field.
Critical Safety and Handling Protocols
Before commencing any experimental work, it is imperative to understand and adhere to strict safety protocols. This compound is a hazardous substance that requires careful handling.
Hazard Profile:
-
Skin Corrosion/Irritation: Causes skin irritation, and in some forms, can cause severe skin burns.[4][5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[4][5]
-
Respiratory Irritation: May cause respiratory tract irritation.
Recommended Handling Procedures:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Dust Control: Minimize dust generation and accumulation when handling the solid powder.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and reducing agents. Keep the container tightly closed.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical aid.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical aid.
Protocol 1: Stereospecific Synthesis of this compound
The synthesis of the meso isomer is reliably achieved through the anti-addition of bromine across the double bond of fumaric acid.[6] This stereospecific reaction provides the precursor with high purity, which is essential for subsequent transformations.
Data Presentation: Synthesis Parameters
| Parameter | Value | Reference(s) |
| Starting Material | Fumaric Acid (C₄H₄O₄) | [6][7] |
| Reagent | Bromine (Br₂) | [6][7] |
| Solvent | Water or Aqueous HBr | [3][7] |
| Reaction Temperature | Boiling water (~100 °C) or 60-90 °C | [7][8] |
| Product Molar Mass | 275.88 g/mol | [6] |
| Appearance | Colorless crystals / white crystalline powder | [6][7] |
| Melting Point | ~255-256 °C (with decomposition) | [6][7] |
| Experimental Yield | 63-98% | [3][6][7] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
This protocol is adapted from established literature procedures.[7][9]
-
Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, suspend 11.6 g (100 mmol) of fumaric acid in 40 mL of water.
-
Initiation: While stirring vigorously, heat the suspension to a rolling boil.
-
Bromine Addition: Add 5.7 mL (18.0 g, 110 mmol) of bromine dropwise through the dropping funnel.
-
Causality: The rate of addition must be carefully controlled. Add each drop only after the brown color from the previous one has disappeared, indicating its consumption in the reaction.[6][7] This prevents a buildup of unreacted bromine and ensures a controlled reaction. The reaction is exothermic, and maintaining a steady reflux is key.
-
-
Completion: After the addition is complete, a faint orange-brown color from a slight excess of bromine should persist, signaling the full consumption of the fumaric acid.
-
Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath to approximately 10 °C. The product will crystallize out of the solution.[6]
-
Washing: Collect the crude product by suction filtration using a Büchner funnel and wash the crystals thoroughly with several portions of ice-cold water to remove residual hydrobromic acid and unreacted bromine.[6]
-
Purification: For high-purity material, recrystallize the crude product from hot 2 N hydrochloric acid.
-
Drying: Collect the purified, colorless crystals by suction filtration, perform a final wash with a small amount of ice-cold water, and dry to a constant weight in a desiccator.
Application Note 1: Synthesis of trans-Epoxysuccinic Acid Derivatives
The conversion of the dibromo acid to an epoxide unlocks a critical synthetic pathway. The resulting trans-epoxysuccinate is a highly valuable intermediate, as the strained epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. Furthermore, epoxide-containing molecules are themselves investigated as potential fungicides.[10]
Reaction Pathway: From meso-Dibromo to trans-Epoxy
Caption: Synthetic route from this compound to agrochemicals.
Conceptual Protocol: Synthesis of Disodium trans-Epoxysuccinate
-
Dissolution: In a round-bottom flask equipped with a stirrer and condenser, dissolve 27.6 g (100 mmol) of this compound in 100 mL of water.
-
Neutralization & Epoxidation: Slowly add a solution of 16.8 g (210 mmol) of sodium bicarbonate or 8.4 g (210 mmol) of sodium hydroxide in 50 mL of water.
-
Causality: The first two equivalents of base neutralize the carboxylic acids. The subsequent base promotes a double E2/SN2-type mechanism. One bromide is eliminated to form a vinyl bromide intermediate, which is followed by an intramolecular nucleophilic attack by the adjacent carboxylate to displace the second bromide, forming the epoxide ring. Using a slight excess of a mild base like bicarbonate can help control the reaction rate.
-
-
Reaction Monitoring: Gently heat the mixture to 50-60 °C for 2-3 hours. The reaction can be monitored by TLC or by testing for the absence of bromide ions (e.g., with AgNO₃ after acidification).
-
Isolation: Upon completion, the resulting aqueous solution contains disodium trans-epoxysuccinate. This solution can often be used directly in subsequent steps or concentrated under reduced pressure to isolate the salt.
Application Note 2: Pathway to Nematicidal Amides
Modern nematicides frequently feature amide functionalities, which are crucial for binding to their biological targets.[11][12] The dicarboxylic acid structure of this compound makes it an excellent scaffold for the synthesis of diamides, a class of compounds with demonstrated nematicidal potential.
Conceptual Protocol: Synthesis of a Diamide Derivative
This protocol outlines a general procedure for converting the precursor into a diamide, illustrating a pathway toward compounds with potential nematicidal activity.
-
Acid Chloride Formation: In a fume hood, suspend 27.6 g (100 mmol) of this compound in 50 mL of toluene. Cautiously add 17.5 mL (240 mmol) of thionyl chloride (SOCl₂) dropwise. Add a catalytic amount (2-3 drops) of DMF.
-
Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides. DMF catalyzes this transformation. This step is performed first because acyl chlorides are much more reactive towards amines than the parent carboxylic acids.
-
-
Reaction: Heat the mixture under reflux for 2-3 hours until the evolution of HCl and SO₂ gas ceases.
-
Solvent Removal: Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude meso-2,3-dibromosuccinoyl chloride.
-
Amidation: Dissolve the crude acyl chloride in 100 mL of a suitable anhydrous solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath.
-
Amine Addition: Slowly add a solution of the desired primary or secondary amine (220 mmol) and a non-nucleophilic base like triethylamine (220 mmol) in the same solvent.
-
Causality: Two equivalents of the amine are required: one to form the amide bond and one to neutralize the HCl generated. Using an auxiliary base like triethylamine allows for the use of just over one equivalent of a potentially more valuable amine. The reaction is performed cold to control its exothermicity.
-
-
Work-up and Purification: After stirring for several hours, the reaction is worked up by washing with dilute acid, water, and brine. The organic layer is dried, and the solvent is evaporated. The resulting crude diamide can be purified by recrystallization or column chromatography.
Conclusion
This compound stands as a powerful and economically viable precursor for the synthesis of advanced agrochemical intermediates. Its well-defined stereochemistry and predictable reactivity allow for the strategic construction of epoxides and diamides, both of which are pivotal structural motifs in the development of new fungicides and nematicides. The protocols and conceptual frameworks provided herein offer researchers a solid foundation for exploring the vast potential of this versatile chemical building block.
References
- Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid. U.S. Patent No. 3,465,037. Washington, DC: U.S.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Innovations in Synthesis and Applications. [Link]
- Chemische Fabrik Kalk G.M.B.H. (1966). A method for producing the meso-form of 2,3-dibromosuccinic acid.
-
Organic Syntheses. (2009). Addition of bromine to fumaric acid to meso-dibromosuccinic acid. OC-Praktikum. [Link]
- Teir, I., et al. (2005). Use of epoxides as fungicides.
-
Dibble, J. (1967). The Production of Epoxysuccinic Acid by Fungi. TopSCHOLAR®, Western Kentucky University. [Link]
-
Martin, W. R., & Foster, J. W. (1955). PRODUCTION OF TRANS-l-EPOXYSUCCINIC ACID BY FUNGI AND ITS MICROBIOLOGICAL CONVERSION TO MESO-TARTARTIC ACID. Journal of bacteriology, 70(4), 405–414. [Link]
-
Chegg. (2019). Solved: 4) Give the complete reaction mechanisms for the formation of meso and racemic 2,3-dibromosuccinic acid. [Link]
-
Li, P., et al. (2015). Nematicidal Activities of Diamides with Diphenylacetylene Scaffold Against Meloidogyne Incognita. ResearchGate. [Link]
-
Fischer, A., et al. (2009). 2-Bromomaleic acid. Acta crystallographica. Section E, Structure reports online, 65(Pt 9), o2123. [Link]
-
PubMed. (1955). Production of trans-L-epoxysuccinic Acid by Fungi and Its Microbiological Conversion to Meso-Tartartic Acid. Journal of Bacteriology. [Link]
-
Organic Syntheses. (n.d.). α,β-DIBROMOSUCCINIC ACID. Organic Syntheses Procedure. [Link]
-
Liu, C., et al. (2023). Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide. Nongyaoxue Xuebao. [Link]
-
PubMed. (2024). Discovery of Trifluorobutene Amide Derivatives as Potential Nematicides: Design, Synthesis, Nematicidal Activity Evaluation, SAR, and Mode of Action Study. [Link]
-
PubChem. (n.d.). 2,3-Dibromosuccinic acid, meso-. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug repurposing strategy II: from approved drugs to agri-fungicide leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. GB1078044A - A method for producing the meso-form of 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO2005089549A1 - Use of epoxides as fungicides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Trifluorobutene Amide Derivatives as Potential Nematicides: Design, Synthesis, Nematicidal Activity Evaluation, SAR, and Mode of Action Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stereospecific Reactions of meso-2,3-Dibromosuccinic Acid
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the stereospecific reactions involving meso-2,3-dibromosuccinic acid. This achiral meso compound, possessing two stereocenters, serves as an exemplary substrate for demonstrating and exploiting stereospecific principles in organic synthesis. Its unique symmetrical structure allows for conversion into stereochemically defined products, making it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules required in pharmaceutical development.[1][2] We will explore the synthesis of the meso starting material and delve into key stereospecific elimination reactions, providing both mechanistic explanations and detailed laboratory protocols.
Introduction: The Strategic Value of meso Compounds in Asymmetric Synthesis
In the landscape of modern drug discovery, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological activity, as biological targets like enzymes and receptors are themselves chiral and exhibit stereospecific interactions.[1][3] Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of medicinal chemistry, offering improved therapeutic profiles and minimizing potential side effects associated with unwanted stereoisomers.[1][3]
Meso compounds, while achiral overall due to an internal plane of symmetry, contain stereogenic centers.[4] This feature makes them powerful starting materials in a strategy known as asymmetric desymmetrization, where a reaction selectively modifies one of two equivalent functional groups, transforming the achiral meso substrate into a chiral, enantiomerically enriched product.[5][6] this compound is a classic example of such a precursor, offering a versatile platform for stereospecific transformations.[2]
This guide will focus on the stereospecific synthesis of this compound and its subsequent stereospecific elimination reactions, which serve as foundational examples of how the stereochemistry of a starting material can dictate the stereochemistry of the product.
Stereospecific Synthesis of this compound
The synthesis of this compound is a textbook example of a stereospecific reaction: the anti-addition of bromine to a trans-alkene.
2.1. Mechanistic Rationale
The reaction proceeds via the electrophilic addition of bromine (Br₂) to fumaric acid (trans-butenedioic acid). The key mechanistic step is the formation of a cyclic bromonium ion intermediate.[7][8] The subsequent nucleophilic attack by a bromide ion (Br⁻) must occur from the side opposite the bulky bromonium ion ring. This forced anti-attack pathway dictates the final stereochemistry.
-
Starting Material: Fumaric acid has a trans configuration.
-
Mechanism: Anti-addition of Br₂.
-
Product: The resulting product is the meso diastereomer, (2R,3S)-2,3-dibromosuccinic acid.[9][10][11]
Conversely, the addition of bromine to maleic acid (cis-butenedioic acid) via the same anti-addition mechanism results in the formation of a racemic mixture of (2R,3R) and (2S,3S)-2,3-dibromosuccinic acid.[8][10] This highlights the stereospecific nature of the reaction, where the geometry of the starting alkene strictly determines the stereochemical outcome.
Caption: Synthesis of this compound via anti-addition.
2.2. Protocol: Synthesis of this compound from Fumaric Acid
This protocol is adapted from established literature procedures.[12][13]
Table 1: Reagents and Materials
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Notes |
| Fumaric Acid | 11.6 g | 116.07 | 0.10 | |
| Bromine (Br₂) | 5.7 mL (18.0 g) | 159.81 | 0.11 | EXTREME CAUTION |
| Water (deionized) | 40 mL | 18.02 | - | |
| 2N Hydrochloric Acid | As needed | - | - | For recrystallization |
| Ice | As needed | - | - |
Safety Precautions:
-
This reaction must be performed in a certified chemical fume hood.[12]
-
Bromine is highly corrosive, toxic, and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty gloves.
-
Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.
Procedure:
-
Setup: Equip a 100 mL two-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Dissolution: Add 11.6 g of fumaric acid and 40 mL of water to the flask. Heat the mixture to boiling with vigorous stirring to dissolve the acid.[12]
-
Bromine Addition: While the solution is boiling and stirring, add 5.7 mL of bromine dropwise from the dropping funnel. Add the bromine at a rate that allows the brown color to dissipate before the next drop is added.[12][13] A slight excess of bromine should be present at the end of the addition, indicated by a persistent pale orange/brown color.
-
Reaction Completion & Cooling: Once the addition is complete, cool the reaction mixture to room temperature, then place it in an ice bath to cool to approximately 10°C. Crystallization of the product will occur.[10]
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with several portions of ice-cold water to remove any residual acid and unreacted bromine.[13]
-
Drying & Purification: Dry the crude product. For higher purity, the product can be recrystallized from 2N hydrochloric acid. (Note: Using boiling water for recrystallization can cause elimination of HBr).[12]
-
Characterization: The expected yield of the crude product is high (literature reports suggest over 90%).[10] The melting point of this compound is approximately 255-260°C (with decomposition).[10][12]
Stereospecific Reaction: E2 Debromination to Fumaric Acid
The debromination of vicinal dibromides is a classic stereospecific elimination reaction. The stereochemical outcome is dictated by the required anti-periplanar conformation of the two leaving groups (bromine atoms) in the E2 transition state.
3.1. Mechanistic Rationale
For this compound, the molecule must adopt a conformation where the two bromine atoms are positioned 180° apart (anti-periplanar). In this staggered conformation, the two carboxyl groups (-COOH) are on opposite sides of the carbon backbone. The E2 elimination, promoted by reagents like iodide ion or zinc, removes both bromine atoms in a single, concerted step, leading exclusively to the formation of the trans-alkene, fumaric acid.[14]
-
Starting Material: this compound.
-
Required Conformation: Anti-periplanar arrangement of C-Br bonds.
-
Mechanism: Concerted E2 elimination.
-
Product: Fumaric acid (trans-alkene).
Caption: Stereospecific anti-elimination of the meso isomer to yield the trans-alkene.
3.2. Protocol: Debromination using Zinc Dust
This protocol is based on the well-established dehalogenation reaction using zinc.[15][16]
Table 2: Reagents and Materials
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Notes |
| This compound | 5.52 g | 275.88 | 0.02 | From previous step |
| Zinc Dust | 1.96 g | 65.38 | 0.03 | Use activated dust |
| Glacial Acetic Acid | 20 mL | 60.05 | - | Solvent |
| Water (deionized) | As needed | 18.02 | - |
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 5.52 g of this compound in 20 mL of glacial acetic acid.
-
Reaction: Add 1.96 g of zinc dust to the suspension. The reaction is often exothermic; initial cooling may be required.
-
Heating: Gently heat the mixture under reflux with stirring for 1-2 hours. The reaction progress can be monitored by the disappearance of the solid starting material.
-
Workup: After cooling to room temperature, filter the mixture to remove excess zinc and zinc bromide salts.
-
Isolation: Add water to the filtrate to precipitate the fumaric acid, which has low solubility in cold water. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid fumaric acid by vacuum filtration, wash with cold water, and dry. The purity can be checked by melting point (287°C).
Application: Synthesis of Diethyl Fumarate
To demonstrate the utility of the stereochemically pure product, the fumaric acid can be converted to diethyl fumarate, a common synthetic intermediate.
4.1. Protocol: Fischer Esterification of Fumaric Acid
This is a standard acid-catalyzed esterification.
Caption: Overall experimental workflow from starting alkene to final ester.
Table 3: Reagents and Materials
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Notes |
| Fumaric Acid | 2.32 g | 116.07 | 0.02 | From previous step |
| Ethanol (absolute) | 20 mL | 46.07 | - | Reagent and solvent |
| Sulfuric Acid (conc.) | 0.5 mL | 98.08 | - | Catalyst |
| Saturated NaHCO₃ (aq) | As needed | - | - | For neutralization |
| Diethyl Ether | As needed | 74.12 | - | For extraction |
Procedure:
-
Setup: Combine 2.32 g of fumaric acid and 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Reflux: Attach a reflux condenser and heat the mixture at reflux for 2-3 hours.
-
Workup: Cool the reaction mixture and pour it into a separatory funnel containing 50 mL of cold water. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Washing: Combine the organic extracts and wash sequentially with 25 mL of water and 25 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 25 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield diethyl fumarate as an oil.[17]
Conclusion
The reactions of this compound provide clear and compelling examples of stereospecificity in organic synthesis. The ability to transform an achiral meso compound into a geometrically defined alkene underscores fundamental principles of reaction mechanisms that are critical for the rational design and synthesis of complex molecules. For professionals in drug development, mastering these concepts is essential for constructing chiral synthons and ultimately producing enantiomerically pure active pharmaceutical ingredients.[18][19] The protocols detailed herein offer a practical framework for applying these principles in a laboratory setting.
References
- Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development - Research and Reviews. (2024). Vertex AI Search.
- Part 5: Stereoselective and Stereospecific Synthesis. (2025). Chiralpedia.
- Advancing Chiral Chemistry in Pharmaceutical Synthesis. (n.d.).
- Catalytic Asymmetric Desymmetrization of Meso Compounds. (n.d.).
- Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (n.d.). PMC - NIH.
- The Significance of Chirality in Drug Design and Development. (n.d.). PMC - PubMed Central.
- Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. (n.d.). PMC - NIH.
- The Asymmetric Desymmetrisation of Meso Compounds. (n.d.). White Rose eTheses Online.
- Give the complete reaction mechanisms for the formation of meso and racemic 2,3-dibromosuccinic acid. (2019). Chegg.
- Addition of bromine to fumaric acid to meso-dibromosuccinic acid. (n.d.). OC-Praktikum.
- This compound. (n.d.). Chem-Impex.
- Organic Chemistry I Lab Experiment 9-Synthesis of 2,3-Dibromosuccinic Acid. (2023). Chegg.
- Production of meso 2,3-dibromosuccinic acid. (n.d.).
- Asymmetric Synthesis. (n.d.). University of Windsor.
- This compound 608-36-6 wiki. (n.d.). Guidechem.
- Diethyl fumar
- The meso compounds: finding plane of symmetry. (n.d.). Chiralpedia.
- α,β-DIBROMOSUCCINIC ACID. (n.d.). Organic Syntheses Procedure.
- Explain the stereochemistry of the products from E2 dehalogenation with I⁻ of the following. (n.d.). Allen.
- Draw a mechanism for the reaction of the preparation of dibromosuccinic acid and predict the stereoisomer. (2023). brainly.com.
- When meso-2, 3-dibromo butane is heated with Zn dust, the product is... (2025). Filo.
- 2-Bromomaleic acid. (2009). PMC - NIH.
- During debromination of meso-2,3-dibromobutane, with Zn dust/CH₃COOH the major compound. (2020). YouTube.
- Preparation of Diethyl Fumar
- (RS)-2,3-Dibromosuccinic acid. (2006).
Sources
- 1. rroij.com [rroij.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The meso compounds: finding plane of symmetry – Chiralpedia [chiralpedia.com]
- 5. KR100769381B1 - Catalytic Asymmetric Desymmetry of Meso Compounds - Google Patents [patents.google.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Solved 4) Give the complete reaction mechanisms for the | Chegg.com [chegg.com]
- 8. brainly.com [brainly.com]
- 9. chegg.com [chegg.com]
- 10. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Explain the stereochemistry of the products from `E2` dehalogenation with `I^(Î)` of the following. `a.` `(i)` Meso `-2-3-`dibromobutane and `(ii)` `S,S-2,3-` dibromo`-` butane. `b.` `E2-` dehydrobromination of `(i)` `R,R-2,3-` dibromobutane and `(ii)` meso`-(R,S)-2,3-` debromobutane `c.` From which conformation of bromocyclohexane in the `E2` dehydrobromination is best achieved. [allen.in]
- 15. 15) When meso-2, 3-dibromo butane is heated with Zn dust, the product is .. [askfilo.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Diethyl fumarate synthesis - chemicalbook [chemicalbook.com]
- 18. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Pivotal Role of meso-2,3-Dibromosuccinic Acid in Elucidating Biochemical and Toxicological Pathways
Introduction: A Versatile Tool for Probing Biological Systems
In the intricate world of biochemical research and drug development, the ability to selectively probe and modulate metabolic pathways is paramount. While some molecules act directly as inhibitors or agonists, others serve a foundational role as key chemical intermediates, enabling the creation of precise tools to study complex biological processes. meso-2,3-Dibromosuccinic acid, a dibrominated derivative of succinic acid, stands out as a critical chiral building block in this regard.[1][2] Its unique stereochemistry and reactive bromine substituents make it an invaluable precursor for the synthesis of biologically active molecules that target specific metabolic and toxicological pathways.[1][3]
This comprehensive guide moves beyond a simple cataloging of properties to provide researchers, scientists, and drug development professionals with a detailed understanding of how this compound is leveraged in the study of biochemical pathways. We will delve into its primary application as a precursor to the heavy metal chelator meso-2,3-dimercaptosuccinic acid (DMSA), providing detailed protocols and explaining the causal links between chemical synthesis and biological application. While direct applications of this compound as a metabolic probe are not widely documented, its role in enabling the study of heavy metal toxicology and chelation therapy is a testament to its significance in the field. One source suggests it can be used as an inactive control for its racemic counterpart, (±)-2,3-Dibromosuccinic acid, in certain experimental contexts.[4]
From Precursor to Probe: The Synthesis of meso-2,3-Dimercaptosuccinic Acid (DMSA)
The primary utility of this compound in a biochemical context is as a key intermediate in the synthesis of DMSA (also known as succimer). DMSA is an oral chelating agent used in the treatment of heavy metal poisoning, and its mechanism of action and metabolism are subjects of significant biochemical investigation.[5] The conversion of this compound to DMSA is a well-established nucleophilic substitution reaction where the bromine atoms are replaced by thiol groups.
Experimental Protocol: Synthesis of DMSA from this compound
This protocol outlines a representative method for the synthesis of DMSA.
Materials:
-
This compound
-
Sodium hydrosulfide (NaSH) or a similar thiolating agent
-
An appropriate solvent (e.g., ethanol/water mixture)
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and purification apparatus (e.g., recrystallization setup)
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in a suitable solvent mixture, such as ethanol and water, in a round-bottom flask.
-
Thiolation: Slowly add a molar excess of the thiolating agent (e.g., sodium hydrosulfide) to the solution. The reaction is typically carried out at a controlled temperature and may require stirring for several hours to ensure complete substitution of both bromine atoms.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product.
-
Acidification: Upon completion, cool the reaction mixture and carefully acidify it with hydrochloric acid. This step protonates the carboxylate and thiolate groups, causing the DMSA to precipitate out of the solution.
-
Isolation and Purification: Collect the crude DMSA precipitate by vacuum filtration. The product is then purified, typically by recrystallization from hot water or another suitable solvent system, to yield pure meso-2,3-dimercaptosuccinic acid.
-
Characterization: Confirm the identity and purity of the synthesized DMSA using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.
Visualization of the Synthetic Pathway
Caption: Synthetic route from this compound to DMSA.
Application in Biochemical and Toxicological Studies: DMSA in Action
Once synthesized, DMSA becomes a powerful tool for investigating the biochemical pathways affected by heavy metal toxicity. Its two thiol groups are highly effective at binding to and forming stable complexes with heavy metals like lead, mercury, and arsenic, facilitating their excretion from the body.[5]
Studying Heavy Metal Inhibition of Enzymes
Heavy metals are known to disrupt numerous biochemical pathways by inhibiting key enzymes, often by binding to their sulfhydryl groups. DMSA can be used in in vitro and in vivo studies to:
-
Reverse Enzyme Inhibition: Researchers can treat metal-inhibited enzyme preparations or cell cultures with DMSA to study the reversibility of the inhibition, providing insights into the mechanism of metal toxicity.
-
Investigate Metal-Protein Interactions: By competing with protein sulfhydryl groups for metal binding, DMSA helps in understanding the kinetics and thermodynamics of metal-protein interactions.
Elucidating Metabolic Pathways of Xenobiotics
Studies on the metabolism of DMSA itself have revealed interesting biochemical pathways. For instance, research has shown that DMSA can undergo enterohepatic circulation, where a metabolite is reabsorbed from the gut, indicating complex interactions with biliary excretion and gut microflora.[5] Furthermore, it has been observed that a metabolite of DMSA, rather than the parent compound, may be the active chelator, highlighting the importance of understanding the biotransformation of such therapeutic agents.[5]
Protocol: In Vitro Enzyme Inhibition and Reversal Assay
This protocol provides a general framework for assessing the ability of DMSA to reverse heavy metal-induced enzyme inhibition. The specific enzyme and substrate will vary depending on the research question.
Materials:
-
Purified enzyme of interest (e.g., a sulfhydryl-containing enzyme like δ-aminolevulinic acid dehydratase for lead toxicity studies)
-
Enzyme substrate
-
Buffer solution for the enzyme assay
-
A heavy metal salt solution (e.g., lead acetate)
-
DMSA solution
-
A spectrophotometer or other instrument to measure enzyme activity
Procedure:
-
Enzyme Activity Baseline: Determine the baseline activity of the enzyme in the absence of any inhibitors.
-
Inhibition: Incubate the enzyme with a known concentration of the heavy metal salt for a specific period.
-
Measure Inhibited Activity: Measure the enzyme activity after incubation with the heavy metal to confirm inhibition.
-
Reversal with DMSA: To a separate sample of the metal-inhibited enzyme, add a solution of DMSA at various concentrations.
-
Measure Recovered Activity: After incubation with DMSA, measure the enzyme activity again to determine the extent of reversal of inhibition.
-
Data Analysis: Plot enzyme activity against the concentration of DMSA to determine the concentration-dependent reversal of inhibition.
Visualization of DMSA's Chelating Action
Caption: DMSA's dual role in reactivating inhibited enzymes and chelating heavy metals.
Data Presentation
The following table summarizes the key chemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₄Br₂O₄ | [6][7] |
| Molecular Weight | 275.88 g/mol | [3] |
| CAS Number | 608-36-6 | [3][6] |
| Appearance | White to pale cream powder | [1] |
| Melting Point | 288-290 °C (decomposes) | [8] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether | [3] |
Conclusion and Future Perspectives
While this compound may not be a direct actor on the stage of biochemical pathways, its role as a critical backstage facilitator is undeniable. Its utility as a chiral building block for synthesizing molecules like DMSA provides researchers with indispensable tools to explore the mechanisms of heavy metal toxicity, the intricacies of chelation therapy, and the metabolic fate of therapeutic agents.[2][3] The ongoing exploration of its chemistry will likely lead to the development of new derivatives and probes, further expanding its indirect but vital contribution to the study of biochemical and pathological processes.[2]
References
-
Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium. Metabolites. [Online]. Available: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound: Innovations in Synthesis and Applications. [Online]. Available: [Link]
-
Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines. Frontiers in Cell and Developmental Biology. [Online]. Available: [Link]
-
Exploring this compound: Properties, Applications, and Suppliers. Medium. [Online]. Available: [Link]
-
Natural product as a lead for impairing mitochondrial respiration in cancer cells. Oncotarget. [Online]. Available: [Link]
-
Chemsrc. This compound. [Online]. Available: [Link]
-
Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism. The Journal of Biological Chemistry. [Online]. Available: [Link]
-
Topics by Science.gov. mitochondrial respiration inhibitors. [Online]. Available: [Link]
-
PubChem. 2,3-Dibromosuccinic acid, meso-. [Online]. Available: [Link]
-
Metabolism of meso-2,3-dimercaptosuccinic Acid in Lead-Poisoned Children and Normal Adults. Environmental Health Perspectives. [Online]. Available: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. This compound | CAS#:526-78-3 | Chemsrc [chemsrc.com]
- 5. Metabolism of meso-2,3-dimercaptosuccinic acid in lead-poisoned children and normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 内消旋-2,3-二溴丁二酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Industrial Applications of meso-2,3-Dibromosuccinic Acid
Abstract
meso-2,3-Dibromosuccinic acid (CAS: 608-36-6) is a halogenated dicarboxylic acid that serves as a highly versatile and strategic intermediate in various sectors of the chemical industry.[1][2] Its unique stereochemistry and the reactivity imparted by its vicinal bromine atoms make it an invaluable building block in the synthesis of pharmaceuticals, a functional co-monomer in the production of flame-retardant polymers, and a precursor in the development of specialized agrochemicals.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals, detailing the core industrial applications of this compound. It includes field-proven synthesis protocols, mechanistic insights, and application-specific methodologies, grounded in authoritative scientific literature.
Core Synthesis of this compound: An Industrial Protocol
The industrial production of this compound is predominantly achieved through the stereospecific anti-addition of bromine to fumaric acid. This process is highly efficient and yields the desired meso diastereomer with high purity, which is crucial for its subsequent applications.[4] The presence of aqueous hydrobromic acid in the reaction medium is critical as it facilitates the isomerization of any potential maleic acid impurity into fumaric acid, ensuring the stereochemical integrity of the final product.[4]
Synthesis Workflow Diagram
Caption: Industrial synthesis workflow for this compound.
Step-by-Step Production Protocol
This protocol is adapted from established industrial methods that ensure high yield and purity.[4][5]
Materials:
-
Fumaric Acid (1.00 eq)
-
Aqueous Hydrobromic Acid (20-35% w/w)
-
Bromine (1.05 eq)
-
Ice-cold distilled water
-
Large-scale glass-lined reactor with mechanical stirrer, heating/cooling jacket, dropping funnel, and reflux condenser.
Procedure:
-
Reactor Charging: Charge the reactor with a 20% aqueous hydrobromic acid solution (approx. 2.6 parts by weight relative to fumaric acid). Begin stirring and add fumaric acid (1.0 part by weight) to form a suspension.[4]
-
Heating: Heat the suspension with stirring to approximately 55-60°C.[4]
-
Bromination: Slowly introduce bromine (approx. 1.4 parts by weight) into the heated suspension via the dropping funnel. The reaction is exothermic; maintain the temperature between 60-70°C using the cooling jacket. The rate of addition should be controlled to prevent excessive bromine reflux.[5]
-
Reaction Drive: After the bromine addition is complete (approx. 1 hour), continue stirring the mixture at 70°C for an additional hour to ensure the reaction goes to completion.[4] The product, this compound, will precipitate as a white crystalline solid.[5]
-
Crystallization and Isolation: Cool the reaction mixture to below 10°C to maximize crystallization. Collect the solid product by suction filtration.[4]
-
Purification: Wash the filter cake with ice-cold distilled water until the washings are no longer acidic (to remove residual HBr).[4]
-
Drying: Dry the product in a vacuum oven at a temperature not exceeding 70°C. The expected yield is 90-98% of the theoretical value.[4]
| Parameter | Value | Reference(s) |
| Starting Material | Fumaric Acid | [4][6] |
| Product | This compound | |
| Molecular Formula | C₄H₄Br₂O₄ | [1] |
| Molecular Weight | 275.88 g/mol | [1] |
| Appearance | White to pale cream crystalline powder | [1][7] |
| Melting Point | 255-268°C (with decomposition) | [1][4] |
| Typical Industrial Yield | 90-98% | [4] |
Application in Pharmaceutical Synthesis
This compound is a valued chiral building block in organic synthesis.[1] Its defined stereochemistry is critical for producing enantiomerically pure compounds, a fundamental requirement in modern drug development to ensure therapeutic efficacy and minimize side effects.[2]
Application Note: Precursor to Succimer (DMSA)
A primary pharmaceutical application is its role as a direct precursor to 2,3-dimercaptosuccinic acid (DMSA), known by the trade name Succimer.[8] Succimer is a chelating agent approved by the FDA for the treatment of lead and heavy metal poisoning. The synthesis leverages the two reactive C-Br bonds for nucleophilic substitution.
Reaction Logic: The two bromine atoms are displaced by a sulfur-based nucleophile (e.g., from sodium thiocyanate followed by hydrolysis, or directly with a thiolating agent) in a double SN2 reaction. The meso stereochemistry of the starting material dictates the final stereochemistry of the dithiol product.
Illustrative Synthesis Pathway
Caption: Conversion of meso-2,3-DBSA to the chelating agent Succimer.
Application in Polymer Chemistry: Flame Retardants
The high bromine content (approx. 57.9% by weight) of this compound makes it an effective reactive flame retardant.[4] Unlike additive flame retardants, it is chemically incorporated into the polymer backbone, preventing leaching and ensuring permanence. It is particularly suitable for producing flame-retardant unsaturated polyester resins (UPRs).[3]
Mechanism of Action: During combustion, the C-Br bonds break, releasing bromine radicals. These radicals act as scavengers in the gas phase, interrupting the free-radical chain reactions of combustion, thus quenching the flame.
Application Note: Synthesis of Flame-Retardant Unsaturated Polyester Resin
This compound can be used as a partial substitute for other dicarboxylic acids (like phthalic anhydride or maleic anhydride) in a standard polycondensation reaction with a diol (e.g., propylene glycol).[9][10]
Protocol: Lab-Scale Synthesis of a Brominated UPR
This protocol is a representative methodology for incorporating a brominated monomer into a polyester chain.[9][10][11]
Materials:
-
This compound (0.2 eq)
-
Maleic anhydride (0.8 eq)
-
Propylene glycol (1.1 eq, slight excess to ensure carboxyl termination)
-
Fascat 4101 (catalyst, ~0.2 wt%)
-
Toluene (as azeotropic solvent)
-
Reaction kettle with mechanical stirrer, nitrogen inlet, and Dean-Stark apparatus.
Procedure:
-
Charging the Reactor: Charge the reactor with this compound, maleic anhydride, propylene glycol, catalyst, and toluene.
-
Inerting: Purge the system with nitrogen to prevent oxidation and discoloration at high temperatures.
-
Polycondensation: Heat the mixture gradually to 180-200°C under a steady flow of nitrogen. Water produced during esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.[9]
-
Monitoring: Monitor the reaction progress by periodically measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a target threshold (e.g., < 30 mg KOH/g).[9]
-
Solvent Removal: Once the target acid value is reached, remove the toluene under reduced pressure.
-
Formulation: Cool the resulting viscous polyester resin. It can then be dissolved in a reactive diluent like styrene to produce a curable thermosetting resin.
Polymer Backbone Incorporation Diagram
Caption: Incorporation of meso-2,3-DBSA into a polyester chain.
Application in Agrochemicals
This compound is cited as an intermediate for biocidal agents, particularly fungicides and nematocides.[4][12] The reactive bromine atoms allow for the synthesis of more complex molecules with targeted biological activity. While specific commercial synthesis routes are often proprietary, the fundamental chemistry involves using the dibromosuccinic acid backbone as a scaffold to introduce other functional groups that confer pesticidal properties.
Safety and Handling
This compound is a corrosive solid that can cause severe skin burns and eye damage.[8][13]
-
Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[14]
-
Storage: Store in a cool, dry place in a tightly sealed container. Keep away from incompatible materials such as strong bases and oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
LookChem. (n.d.). Exploring this compound: Properties, Applications, and Suppliers. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Innovations in Synthesis and Applications. Retrieved from [Link]
-
Mol-Instincts. (n.d.). This compound 608-36-6 wiki. Retrieved from [Link]
- Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid. U.S. Patent 3,465,037.
-
OC-Praktikum. (2009). Addition of bromine to fumaric acid to meso-dibromosuccinic acid. Retrieved from [Link]
-
Farmer, T. J., et al. (2016). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. Polymers, 8(7), 239. Retrieved from [Link]
-
Tsorteki, F., et al. (2021). Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins. Polymers, 13(3), 332. Retrieved from [Link]
-
Mustafayev, A.M., et al. (2020). Synthesis and properties of bromine-containing bicyclic unsaturated polyesters. CyberLeninka. Retrieved from [Link]
-
OECD. (2012). Initial Targeted Assessment Profile (ITAP) for 2,3-Dibromosuccinic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of this compound in Modern Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dibromosuccinic acid, meso-. Retrieved from [Link]
-
Shukla, D. K., & Tewari, P. (2012). Synthesis of unsaturated polyester resin - Effect of choice of reactants and their relative proportions. International Journal of Adhesion and Adhesives, 34, 17-22. Retrieved from [Link]
-
Allen, C. F. H., & Ball, R. T. (1931). α,β-Dibromosuccinic acid. Organic Syntheses, 11, 38. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. This compound | 608-36-6 [chemicalbook.com]
- 8. innospk.com [innospk.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cyberleninka.ru [cyberleninka.ru]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. This compound, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols: Meso-2,3-Dibromosuccinic Acid as a Flame Retardant Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of meso-2,3-Dibromosuccinic Acid in Flame Retardancy
In the pursuit of enhanced material safety, the development of effective flame retardants is of paramount importance. Modern society relies heavily on polymeric materials, which are often inherently flammable.[1][2] Brominated flame retardants (BFRs) are a well-established and highly effective class of compounds used to mitigate the fire risk associated with these materials.[3][4] Their primary mechanism of action involves interrupting the combustion cycle in the gas phase.[1][4][5] Upon heating, BFRs release bromine radicals (Br•) which scavenge the high-energy hydrogen (H•) and hydroxyl (HO•) radicals that propagate the fire, effectively quenching the flame.[4][5]
This compound emerges as a compound of significant interest, not as a direct flame retardant, but as a versatile precursor for synthesizing novel flame-retardant additives and reactive flame retardants.[6][7] Its bifunctional nature, possessing both carboxylic acid groups and reactive bromine atoms, allows for its incorporation into polymer backbones, particularly polyesters, or its conversion into other flame-retardant molecules.[6] This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a flame retardant precursor.
Part 1: Synthesis of this compound
The synthesis of this compound is typically achieved through the stereospecific anti-addition of bromine to fumaric acid.[8] This reaction is a classic example of electrophilic addition to an alkene, where the stereochemistry of the starting material dictates the stereochemistry of the product. The use of maleic acid, the cis-isomer of fumaric acid, would result in the formation of the racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid.[7][9]
Reaction Mechanism: A Stereospecific Pathway
The bromination of fumaric acid proceeds through a bromonium ion intermediate. The incoming bromine molecule is polarized, and the electrophilic bromine atom adds to the double bond, forming a cyclic bromonium ion. The bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (anti-attack). This anti-addition mechanism is crucial for the exclusive formation of the meso isomer from fumaric acid.
Caption: Stereospecific bromination of fumaric acid.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of this compound.[8][10]
Materials and Equipment:
-
Fumaric acid
-
Bromine (Caution: Highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.)
-
2 N Hydrochloric acid (for recrystallization)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Ice bath
-
Desiccator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend fumaric acid in deionized water.
-
Heating: Heat the suspension to boiling with vigorous stirring.
-
Bromine Addition: From the dropping funnel, add bromine dropwise to the boiling suspension. The rate of addition should be controlled such that the brown color of the bromine disappears before the next drop is added.[8][10] A slight excess of bromine should be present at the end of the addition.
-
Reaction Completion and Cooling: After the addition is complete, continue to heat the mixture for a short period. Then, cool the reaction mixture to room temperature and subsequently in an ice bath to approximately 10°C to induce crystallization of the product.[8]
-
Isolation of Crude Product: Collect the crude product by suction filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold water to remove unreacted starting materials and hydrobromic acid.[8]
-
Recrystallization: Dissolve the crude product in a minimal amount of hot 2 N HCl.[8][10] Note: Using boiling water for recrystallization can lead to the elimination of HBr.[8][10] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product Isolation and Drying: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and dry in a desiccator.
Key Synthesis Parameters and Expected Results
| Parameter | Value | Reference |
| Starting Material | Fumaric Acid | [8] |
| Product | This compound | [8] |
| Molecular Formula | C₄H₄Br₂O₄ | [8] |
| Molecular Weight | 275.88 g/mol | [8] |
| Appearance | White crystalline powder | [8] |
| Melting Point | 255-256 °C (with decomposition) | [8][11] |
| Experimental Yield | 63-98% | [7][8] |
Part 2: Application as a Flame Retardant Precursor
The utility of this compound as a flame retardant precursor lies in its ability to be chemically incorporated into a polymer matrix or converted into other functional molecules.
Reactive Flame Retardant in Polyester Synthesis
One of the primary applications is its use as a comonomer in the synthesis of polyesters. The carboxylic acid groups of this compound can react with diols through polycondensation to form a polyester with bromine atoms covalently bonded to the polymer backbone.[6] This "reactive" approach is often preferred over "additive" flame retardants as it prevents leaching of the flame retardant from the polymer over time.[5]
Protocol for Polyester Synthesis:
Materials and Equipment:
-
This compound
-
A suitable diol (e.g., 1,4-butanediol)
-
Esterification catalyst (e.g., antimony trioxide, titanium-based catalysts)
-
High-vacuum line
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and distillation condenser
-
Heating bath
Procedure:
-
Charging the Reactor: Charge the reaction vessel with equimolar amounts of this compound and the diol, along with a catalytic amount of the esterification catalyst.
-
Esterification: Heat the mixture under a nitrogen atmosphere to a temperature sufficient to initiate the esterification reaction, typically in the range of 150-200°C. Water will be produced as a byproduct and should be removed by distillation.
-
Polycondensation: Once the esterification is complete (as indicated by the cessation of water distillation), gradually apply a high vacuum to the system while increasing the temperature (typically 200-250°C). This stage promotes the removal of the diol and increases the molecular weight of the polyester.
-
Product Isolation: Once the desired viscosity or molecular weight is achieved, cool the reactor and extrude the molten polymer.
Sources
- 1. bsef.com [bsef.com]
- 2. Flame retardants, high molecular weight brominated polymers [lets-talk-bromine.bsef.com]
- 3. polymersolutions.com [polymersolutions.com]
- 4. frfabric.com [frfabric.com]
- 5. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 6. nbinno.com [nbinno.com]
- 7. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chegg.com [chegg.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for meso-2,3-Dibromosuccinic Acid Synthesis
Welcome to the technical support center for the synthesis of meso-2,3-dibromosuccinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this stereospecific synthesis. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental issues, and empower you to achieve high-yield, high-purity results.
Core Principles: The Stereochemistry of Bromination
The synthesis of this compound is a classic example of a stereospecific reaction: the stereochemistry of the starting material dictates the stereochemistry of the product. The reaction is an electrophilic addition of bromine (Br₂) across a carbon-carbon double bond.
The key to understanding the outcome is the formation of a cyclic bromonium ion intermediate . When Br₂ approaches the electron-rich double bond of the alkene (either fumaric or maleic acid), one bromine atom is added to both carbons simultaneously, forming a three-membered ring.[1][2] This intermediate blocks one face of the molecule. The remaining bromide ion (Br⁻) must then attack from the opposite face in an Sₙ2-like fashion. This is known as anti-addition , where the two bromine atoms are added to opposite faces of the original double bond.[2][3][4]
-
Fumaric Acid (a trans-alkene): Anti-addition of bromine results exclusively in the formation of This compound . This diastereomer has a plane of symmetry and is therefore achiral.[1][5]
-
Maleic Acid (a cis-alkene): Anti-addition of bromine results in a racemic mixture of the two enantiomers, (2R,3S)- and (2S,3R)-2,3-dibromosuccinic acid.[1][6]
Therefore, for the targeted synthesis of the meso isomer, fumaric acid is the required starting material.
Frequently Asked Questions (FAQs)
Q1: Why is fumaric acid preferred over maleic acid for synthesizing the meso isomer? As explained by the anti-addition mechanism via a cyclic bromonium ion, the trans geometry of fumaric acid stereospecifically yields the meso product.[1][5] While it is possible to generate the meso-form from maleic acid, this requires an initial isomerization of maleic acid to fumaric acid, which can be promoted by the HBr generated in situ, leading to a mixture of products and complicating purification.[7]
Q2: What is the typical solvent and temperature for this reaction? The most common solvent is water.[8][9] The reaction is typically performed at or near the boiling point of water to ensure a reasonable reaction rate.[8][9] Some procedures also describe the use of aqueous hydrobromic acid (HBr) as the solvent, which can increase the reaction rate and yield.[7][10]
Q3: How do I know when the reaction is complete? The reaction can be monitored visually. Bromine has a characteristic reddish-brown color.[11] During the reaction, as the bromine is consumed, this color will fade. The reaction is typically complete when the brown color of the bromine persists, indicating that all the fumaric acid has reacted and a slight excess of bromine is present.[8][9]
Q4: Is it possible to use a reagent other than elemental bromine? While elemental bromine is the classic and most direct reagent, concerns over its handling have led to alternatives. One patented method involves the in-situ generation of bromine from hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂).[12] This avoids the need to handle liquid bromine directly.
Troubleshooting Guide
Low yields or impure products can be frustrating. This section addresses the most common issues encountered during the synthesis and provides actionable solutions grounded in chemical principles.
Q: My final yield is significantly lower than expected (< 60%). What went wrong?
-
Probable Cause 1: Incomplete Reaction. Fumaric acid has low solubility in water, and the reaction is heterogeneous. If stirring is inadequate, the fumaric acid will not have sufficient contact with the aqueous bromine, leading to an incomplete reaction.[9] Furthermore, if an insufficient amount of bromine is used, the reaction will stop once it is consumed.
-
Probable Cause 2: Product Loss During Workup. The product, while less soluble than the starting material, still has some solubility in water, which increases with temperature.
-
Solution: After the reaction is complete, cool the mixture thoroughly, first to room temperature and then in an ice bath to approximately 10°C, to maximize crystallization.[8][13] When washing the collected crude product, always use a minimal amount of ice-cold water to remove soluble impurities (like HBr and unreacted bromine) without dissolving a significant amount of the product.[9][13]
-
-
Probable Cause 3: Side Reactions. Extended heating after the reaction is complete can promote the formation of side products like bromomaleic and bromofumaric acid.[8] Using an excessive amount of water can also lead to the formation of monobromomalic acid.[9]
-
Solution: Monitor the reaction closely and proceed to the cooling and workup phase as soon as it is complete. Adhere to established protocols regarding the ratio of starting material to solvent.[9]
-
Q: My final product is yellow or brown instead of a white crystalline powder. How can I fix this?
-
Probable Cause: Residual Bromine. The color is almost certainly due to unreacted bromine adsorbed onto the surface of the product crystals.
-
Solution: Thorough washing of the crude product with ice-cold water on the Büchner funnel should remove most of the residual bromine.[9] If the color persists after drying, it will be removed during recrystallization.
-
Q: My recrystallization is not working well (oiling out, poor recovery). What should I do?
-
Probable Cause: Improper Solvent or Temperature. Using boiling pure water for recrystallization is known to cause the elimination of HBr from the product, leading to impurities.[8][13] "Oiling out" can occur if the solution is supersaturated and cooled too quickly.
-
Solution: The recommended recrystallization solvent is hot 2N hydrochloric acid (HCl).[8][13] Alternatively, distilled water can be used, but the temperature should be kept below 70°C.[14] Dissolve the crude solid in a minimal amount of the hot solvent, allow it to cool slowly to room temperature to form well-defined crystals, and then place it in an ice bath to maximize recovery before filtering.[13]
-
Data & Protocols
Summary of Key Synthesis Parameters
| Parameter | Value | Reference(s) |
| Starting Material | Fumaric Acid | [13] |
| Product | This compound | [13] |
| Molecular Weight (Fumaric Acid) | 116.07 g/mol | [13] |
| Molecular Weight (Product) | 275.88 g/mol | [13] |
| Molar Ratio (Fumaric Acid:Bromine) | 1:1 to 1:1.1 | [8][10] |
| Typical Experimental Yield | 63-98% | [7][8][13] |
| Appearance | White crystalline powder | [13][14] |
| Melting Point | ~255-256 °C (with decomposition) | [8][13] |
Standard Characterization Data
The following data are crucial for confirming the identity and purity of the final product. The singlet for the CHBr protons in the ¹H NMR spectrum is characteristic of the meso isomer due to the molecule's internal plane of symmetry.[15]
| Technique | Assignment | Characteristic Signal | Reference(s) |
| ¹H NMR (DMSO-d₆) | CHBr | 4.52 ppm (singlet, 2H) | [15] |
| COOH | ~13.75 ppm (broad singlet, 2H) | [15] | |
| ¹³C NMR (DMSO-d₆) | C-Br | 62.8 ppm | [15] |
| COOH | 170.2 ppm | [15] | |
| IR (KBr Pellet) | O-H stretch (Carboxylic Acid) | 3200–2500 cm⁻¹ (broad) | [15] |
| C=O stretch (Carboxylic Acid) | 1715 cm⁻¹ (strong) | [15] |
Detailed Experimental Protocol (Adapted from Organic Syntheses[9])
Safety Precaution: This reaction must be performed in a certified chemical fume hood. Elemental bromine is highly corrosive, toxic, and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves.
Materials & Equipment:
-
Fumaric acid (11.6 g, 100 mmol)
-
Bromine (17.6 g, 5.7 mL, 110 mmol)
-
Distilled water
-
2N Hydrochloric acid (for recrystallization)
-
250 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or water bath
-
Büchner funnel and suction flask
-
Ice bath
Procedure:
-
Reaction Setup: To the 250 mL flask, add fumaric acid (11.6 g) and 40 mL of water. Equip the flask with a mechanical stirrer, reflux condenser, and a dropping funnel containing the bromine (5.7 mL).
-
Initiation: Begin vigorous stirring to create a slurry. Heat the mixture to a rolling boil.
-
Bromine Addition: Add the bromine dropwise from the dropping funnel into the boiling, stirred slurry. The rate of addition should be controlled such that the reddish-brown color of each drop disappears before the next is added.[8][13] The reaction is exothermic, so the heating may need to be reduced.
-
Reaction Completion: Continue adding bromine until all the fumaric acid has dissolved and a permanent reddish-brown color persists in the solution, indicating a slight excess of bromine. The product will begin to precipitate as fine white needles during the addition.
-
Workup - Precipitation: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Then, place the flask in an ice bath and cool to ~10°C to maximize the precipitation of the product.[8]
-
Workup - Filtration: Collect the crude product by suction filtration using a Büchner funnel. Wash the crystals on the funnel with several small portions of ice-cold water (total ~20 mL) to remove HBr and excess bromine.[8][9][13]
-
Drying: Press the crystals dry on the funnel and then transfer them to a watch glass to air dry or dry in a desiccator. The expected crude yield is approximately 23.7 g.[8]
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot 2N HCl. Allow the solution to cool slowly to room temperature, then cool in an ice bath. Collect the purified, colorless crystals by suction filtration, wash with a small amount of ice-cold water, and dry thoroughly. The expected final yield is approximately 17.4 g (63%).[8][13]
References
- NORBIDAR. (2025, August 13). The mechanism of bromination of fumaric acid.
- BenchChem. (n.d.). Application Note & Protocol: Synthesis of this compound from Fumaric Acid.
- Brainly.com. (2021, June 17). Write the reaction of maleic acid with Br₂.
- Brainly.com. (2023, May 23). For the addition of bromine to fumaric acid, which stereoisomer(s) is/are formed in this reaction? Draw a.
-
Studylib. (n.d.). Bromine Addition to Alkenes: Stereochemistry Lab Experiment. Retrieved from [Link]...
- Lady Keane College. (n.d.). STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES.
-
YouTube. (2020, August 2). Bromine Addition Mechanism to Fumaric Acid. Retrieved from [Link]
- Google Patents. (n.d.). A method for producing the meso-form of 2,3-dibromosuccinic acid.
-
YouTube. (2021, January 2). Stereochemistry of bromine addition. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Stereochemistry of Alkene Addition Reactions. Retrieved from [Link]
-
Homework.Study.com. (n.d.). two procedures: 1. a microscale cis-trans isomerization of an alkene 2. a miscroscale addition of.... Retrieved from [Link]
- Filo. (2025, March 1). With the help of reaction show bromine addition to maleic acid.
- oc-praktikum.de. (n.d.). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid.
- Google Patents. (n.d.). US3465037A - Production of meso 2,3-dibromosuccinic acid.
- ProQuest. (n.d.). ADDITION OF BROMINE TO MALEIC AND FUMARIC ACID, ESTERS AND SALTS.
-
Chegg.com. (2025, June 25). Solved Explain how the addition of bromine to maleic acid. Retrieved from [Link]
-
Chegg.com. (2023, November 15). Solved Organic Chemistry I Lab Experiment 9-Synthesis of. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α,β-DIBROMOSUCCINIC ACID. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2,3-dibromosuccinic acid. Retrieved from [Link]
- BenchChem. (n.d.). Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide.
- Google Patents. (n.d.). CN105001074A - Method for preparing 2,3-dibromo-succinic acid.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
- Filo. (2021, January 1). The addition of Br₂ to maleic acid results in.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane.
-
Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2022, October 6). Maleic acid reacts with Br₂ / CCl₄. The product formed is: a. Meso=2, 3-dibromosuccinic acid b.... Retrieved from [Link]
-
YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
Sources
- 1. norbidar.com [norbidar.com]
- 2. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 3. studylib.net [studylib.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. [Solved] The addition of \mathrm{Br}_{2} to maleic acid results in - Orga.. [askfilo.com]
- 7. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. GB1078044A - A method for producing the meso-form of 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. CN105001074A - Method for preparing 2,3-dibromo-succinic acid - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound | 608-36-6 [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Bromination of Fumaric and Maleic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the bromination of fumaric and maleic acid. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may encounter in the lab. This resource provides in-depth troubleshooting, answers to frequently asked questions, and the mechanistic reasoning behind our procedural recommendations. Our goal is to empower you to not only execute these reactions successfully but also to understand the underlying principles that govern their outcomes.
Core Principles: The Stereochemistry of Bromine Addition
The addition of bromine across a double bond is a classic, yet powerful, reaction in organic synthesis. Its utility in creating chiral building blocks like 2,3-dibromosuccinic acid is significant. The reaction's outcome is dictated by the stereochemistry of the starting alkene (fumaric vs. maleic acid) and proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate.[1][2] This intermediate is key to understanding the reaction's stereospecificity.
The reaction mechanism involves the electrophilic attack of the alkene's pi bond on a bromine molecule, forming a three-membered ring called a bromonium ion.[3][4] This cyclic structure blocks one face of the molecule. The subsequent nucleophilic attack by the bromide ion (Br⁻) must occur from the opposite face, resulting in an anti-addition of the two bromine atoms.[1][4][5]
This anti-addition mechanism dictates the stereochemical fate of the product:
-
Fumaric Acid (a trans-alkene) undergoes anti-addition to yield meso-2,3-dibromosuccinic acid , an achiral compound with a plane of symmetry.[5][6][7]
-
Maleic Acid (a cis-alkene) undergoes anti-addition to yield a racemic mixture of (±)-2,3-dibromosuccinic acid , containing equal amounts of the (2R,3R) and (2S,3S) enantiomers.[5][8][9]
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems you might encounter during the experiment, detailing their causes and providing validated solutions.
Q1: My product shows a mix of stereoisomers. I started with pure maleic acid but my product isn't purely the racemic mixture. Why?
A: This is a common and frustrating issue that typically points to the unintended isomerization of your starting material.
-
Primary Cause: Isomerization of Maleic Acid to Fumaric Acid. Maleic acid (the cis-isomer) is thermodynamically less stable than fumaric acid (the trans-isomer). Under certain conditions, particularly with heat or in the presence of acid, maleic acid can isomerize to fumaric acid.[7][10] If this occurs during your reaction, the newly formed fumaric acid will be brominated to produce the meso-dibromosuccinic acid, contaminating your desired racemic product.[11]
-
Troubleshooting & Solutions:
-
Strict Temperature Control: Avoid excessive heating. While the bromination of fumaric acid often requires heat to proceed at a reasonable rate, the reaction with maleic acid can often be performed at lower temperatures.[12][13]
-
Solvent & pH: Perform the reaction under neutral conditions if possible. The presence of strong acids can catalyze the isomerization.
-
Confirm Starting Material Purity: Before starting, verify the purity of your maleic acid to ensure it hasn't already partially isomerized during storage.
-
Q2: The yield of my dibromosuccinic acid is low, and I've detected bromomaleic or bromofumaric acid in my crude product. What's happening?
A: The presence of these unsaturated bromo-acids strongly suggests an elimination side reaction is occurring.
-
Primary Cause: Elimination of HBr. 2,3-dibromosuccinic acid can undergo elimination of hydrogen bromide (HBr) to form bromomaleic or bromofumaric acid. This side reaction is particularly prevalent under extended heating or during workup procedures involving high temperatures.[14] Recrystallizing the product from boiling water is a known cause of this issue.[14][15]
-
Troubleshooting & Solutions:
-
Minimize Reaction Time & Temperature: Do not heat the reaction mixture for longer than necessary. Once the bromine color has dissipated and the reaction is complete, proceed with the workup promptly.
-
Modify Recrystallization Protocol: Instead of using boiling water, recrystallize the crude product from a milder solvent system, such as hot 2N hydrochloric acid (HCl), followed by cooling.[14][15] This minimizes the rate of the elimination reaction.
-
Q3: My product contains oxygen or other atoms from my solvent. How do I prevent this?
A: This indicates that your solvent is participating in the reaction, a well-documented phenomenon in halogenations.
-
Primary Cause: Nucleophilic Solvent Attack. If the reaction is conducted in a nucleophilic solvent, such as water or an alcohol, the solvent molecules can compete with the bromide ion (Br⁻) to attack the cyclic bromonium ion intermediate.[4] This leads to the formation of halohydrins (containing Br and OH groups) or haloethers (containing Br and OR groups).[16] Since water is a common and practical solvent for these acids, this can be a significant side reaction.
-
Troubleshooting & Solutions:
-
Use an Inert Solvent: If your experimental design allows, switch to an inert, aprotic solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) to eliminate solvent participation.[1][4]
-
Increase Bromide Concentration: When working in an aqueous medium, conducting the reaction in an aqueous solution of hydrogen bromide (HBr) can increase the concentration of the Br⁻ nucleophile.[11] This makes it more likely to outcompete the water molecules in attacking the bromonium ion, favoring the desired dibromide product. A patented method suggests using a 10-48% aqueous HBr solution.[11]
-
Frequently Asked Questions (FAQs)
-
Q: Why is the stereochemical outcome so specific for each starting material? A: It's a direct consequence of the anti-addition mechanism combined with the geometry of the starting alkene. Visualizing the attack on the intermediate explains this. For trans-fumaric acid, anti-addition results in a meso compound. For cis-maleic acid, the same anti-addition pathway necessarily produces a pair of enantiomers (a racemic mixture).[5][17]
-
Q: How can I reliably distinguish between the meso and racemic products? A: The most straightforward method is by measuring the melting point. The two products have distinctly different melting points.
-
Q: Is elemental bromine (Br₂) the only option for this reaction? A: No. While elemental bromine is the classic reagent, it is highly corrosive and hazardous. For many applications, safer alternative bromine sources can be used. Pyridinium tribromide, for example, is a solid that acts as a source of molecular bromine and is easier to handle.[18]
Data Summary Table
| Compound | Starting Material | Molecular Formula | Melting Point (°C) | Appearance |
| Fumaric Acid | - | C₄H₄O₄ | 287 | White crystalline powder |
| Maleic Acid | - | C₄H₄O₄ | 135 | White crystals |
| This compound | Fumaric Acid | C₄H₄Br₂O₄ | 255-256 (dec.)[15] | Colorless crystals[15] |
| (±)-2,3-Dibromosuccinic Acid | Maleic Acid | C₄H₄Br₂O₄ | ~167[11] | Crystalline solid |
Validated Experimental Protocols
Protocol 1: Synthesis of this compound from Fumaric Acid
This protocol is adapted from established literature procedures to maximize yield and purity.[14][15]
Materials:
-
Fumaric acid (10.0 g)
-
Water (50 mL)
-
Bromine (13.8 g, 4.4 mL)
-
2N Hydrochloric Acid (for recrystallization)
-
Ice-water bath
Procedure:
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Suspension: Add 10.0 g of fumaric acid and 50 mL of water to the flask.
-
Heating: While stirring vigorously, heat the suspension to a gentle boil.
-
Bromine Addition: Add the bromine dropwise via the dropping funnel. The rate of addition should be controlled such that the brown color of the bromine dissipates before the next drop is added.[15] Maintain a gentle reflux throughout the addition.
-
Reaction Completion: After the addition is complete (approx. 1 hour), a slight excess of bromine should be present, indicated by a persistent light brown/orange color. Cool the reaction mixture to room temperature.
-
Crystallization: Further cool the flask in an ice-water bath to approximately 10 °C to maximize the precipitation of the product.
-
Isolation: Collect the crude product by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove residual HBr and unreacted bromine.
-
Purification: Recrystallize the crude product from a minimal amount of hot 2N HCl. Warning: Do not use boiling water for recrystallization, as this can cause the elimination of HBr.[14][15]
-
Drying: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and dry thoroughly. The expected yield is approximately 63-84%.[15][19]
References
-
Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved from [Link]
-
Brainly. (2023). Why does the addition of bromine to fumaric acid require a high temperature, while the other substrates. Retrieved from [Link]
-
Lady Keane College. (n.d.). STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. Retrieved from [Link]
-
Brainly. (2024). Why Does The Addition Of Bromine Ot Fumaric Acid Require A High Tempurature While The Other Substrates. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
Lumen Learning. (n.d.). Halogenation of Alkenes. MCC Organic Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Innovations in Synthesis and Applications. Retrieved from [Link]
-
Studylib. (n.d.). Bromine Addition to Alkenes: Stereochemistry Lab Experiment. Retrieved from [Link]
-
NORBIDAR. (2025). The mechanism of bromination of fumaric acid. Retrieved from [Link]
- Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid. U.S. Patent No. 3,465,037. Google Patents.
-
Chegg. (2023). Solved Organic Chemistry I Lab Experiment 9-Synthesis of | Chegg.com. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 10.4 Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes. Organic Chemistry I. Retrieved from [Link]
-
ResearchGate. (2025). New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study. Retrieved from [Link]
-
NOP. (2009). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid. Retrieved from [Link]
-
YouTube. (2020). Bromine Addition Mechanism to Fumaric Acid. Retrieved from [Link]
-
Homework.Study.com. (n.d.). two procedures: 1. a microscale cis-trans isomerization of an alkene 2. a miscroscale addition of.... Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). α,β-DIBROMOSUCCINIC ACID. Retrieved from [Link]
-
Chegg. (2025). Solved Explain how the addition of bromine to maleic acid | Chegg.com. Retrieved from [Link]
-
Filo. (2021). The addition of \mathrm{Br}_{2} to maleic acid results in. Retrieved from [Link]
-
Brainly.in. (2021). the reaction of maleic acid and fumaric acid with bromine water is. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. norbidar.com [norbidar.com]
- 6. youtube.com [youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. Solved Explain how the addition of bromine to maleic acid | Chegg.com [chegg.com]
- 9. [Solved] The addition of \mathrm{Br}_{2} to maleic acid results in - Orga.. [askfilo.com]
- 10. brainly.in [brainly.in]
- 11. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 12. brainly.com [brainly.com]
- 13. carder2.carder.gov.co [carder2.carder.gov.co]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 10.4 Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 17. chegg.com [chegg.com]
- 18. studylib.net [studylib.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereoselective Synthesis of Dibromosuccinic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of 2,3-dibromosuccinic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this classic yet challenging electrophilic addition. The stereochemical outcome of this reaction is entirely dependent on the geometry of the starting alkene, making precise control of experimental parameters paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter, ensuring your synthesis is both successful and reproducible.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing potential causes and actionable solutions based on established chemical principles.
Question: I'm experiencing a significantly low yield of meso-dibromosuccinic acid from fumaric acid. What are the likely causes?
Answer:
Low yields in this synthesis are a frequent issue and can typically be traced back to several key areas of the procedure. The primary culprits are often side reactions, incomplete conversion, or mechanical loss during work-up.
Potential Causes & Solutions:
-
Side Reactions via HBr Elimination: Extended heating or using boiling water for recrystallization can promote the elimination of HBr, leading to the formation of bromofumaric and bromomaleic acids.[2]
-
Incomplete Reaction: The reaction's completion is visually indicated by the disappearance of the reddish-brown bromine color.[4] If the reaction is stopped prematurely, unreacted fumaric acid will contaminate the product and lower the yield.
-
Suboptimal Temperature: While the reaction is often performed in boiling water to dissolve the fumaric acid, excessively high temperatures throughout can increase side product formation.[2][5] Conversely, if the temperature is too low, the reaction rate will be impractically slow.
-
Mechanical Loss: The product is a fine crystalline solid. Significant loss can occur during filtration and washing if not performed carefully.
Question: My final product has a melting point that is broad or lower than expected, suggesting a mixture of diastereomers. How did this happen and how can I fix it?
Answer:
The bromination of fumaric acid should stereospecifically yield the meso compound (m.p. ~255-260 °C with decomposition), while maleic acid yields the racemic (dl) mixture (m.p. ~167 °C).[3][6] Contamination with the wrong diastereomer is a clear sign of issues with the starting material's stereochemical purity or unintended isomerization.
Potential Causes & Solutions:
-
Starting Material Contamination: If your fumaric acid (trans-isomer) is contaminated with maleic acid (cis-isomer), you will inevitably produce a mixture of meso and racemic dibromosuccinic acid.[4]
-
Solution: Verify the purity and identity of your starting material via melting point or spectroscopy before beginning the synthesis. Commercial fumaric acid is generally pure, but verification is a good practice.[5]
-
-
Isomerization of Starting Material: Under certain conditions, particularly with prolonged heating or exposure to light in the presence of a bromine radical source, maleic acid can isomerize to the more thermodynamically stable fumaric acid.[7] This is more of a concern when starting with maleic acid to synthesize the racemic product.
-
Solution: When synthesizing the racemic compound from maleic acid, conduct the reaction in dull daylight and avoid unnecessarily long reaction times to minimize isomerization to fumaric acid.[8]
-
-
Purification: The diastereomers have different solubilities, which can be exploited for purification.
-
Solution: Fractional crystallization can be used to separate the diastereomers. However, preventing this issue by ensuring starting material purity is a far more efficient strategy.
-
Question: The reaction mixture remains brown/orange even after a long period, or my final product is discolored. What's wrong?
Answer:
A persistent bromine color indicates an incomplete reaction, while a discolored product suggests impurities.
Potential Causes & Solutions:
-
Insufficient Temperature: If the reaction mixture is not hot enough, the rate of bromine consumption will be very slow.
-
Solution: Ensure the aqueous suspension of fumaric acid is boiling or near boiling when you begin the bromine addition. The reaction is exothermic, so you may need to reduce the external heat source during the addition to maintain a controlled reflux.[5]
-
-
Poor Stirring: Fumaric acid is not very soluble in water. If the mixture is not stirred vigorously, the suspended solid will not react efficiently with the bromine.
-
Product Discoloration: The crude product may be slightly colored by residual bromine.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the bromination of fumaric acid stereospecific for the meso product, while maleic acid gives a racemic mixture?
This is a classic example of a stereospecific reaction where the mechanism dictates the stereochemical outcome. The reaction proceeds through a cyclic bromonium ion intermediate.[4]
-
Step 1: Electrophilic Attack: The π-bond of the alkene attacks a bromine molecule, forming a three-membered ring called a bromonium ion and a bromide ion (Br⁻).[9]
-
Step 2: Nucleophilic Attack: The newly formed bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the ring (anti-addition).[10]
For fumaric acid (trans) , this anti-addition pathway leads to the formation of the meso-2,3-dibromosuccinic acid, which has a plane of symmetry and is achiral.[1][4] For maleic acid (cis) , the same anti-addition mechanism results in the formation of a pair of enantiomers, (2R,3R)- and (2S,3S)-dibromosuccinic acid, known as a racemic mixture.[1]
Q2: How can I reliably characterize my product to confirm its stereochemistry?
The most straightforward method is melting point determination. The stereoisomers have distinctly different melting points.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 275.88 | 255-256 (decomposes)[3] | Colorless crystals or white powder[3] |
| (±)-2,3-Dibromosuccinic Acid | 275.88 | 166-167[8] | White solid |
For a more definitive characterization, spectroscopic methods like NMR can be used, although the spectra for the diastereomers can be very similar. X-ray crystallography provides unambiguous proof of stereochemistry.[11]
Q3: Are there safer or more environmentally friendly alternatives to using elemental bromine?
Yes, handling liquid bromine presents significant safety hazards due to its corrosivity and toxicity.[2][12] Alternative methods have been developed:
-
In situ Bromine Generation: One common alternative is the use of hydrobromic acid (HBr) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).[13] This generates bromine directly in the reaction mixture, avoiding the need to handle the pure element. This method has been shown to be high-yielding and more suitable for industrial-scale production.[13]
-
Bromine-Providing Compounds: Other reagents like N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, though reaction conditions would need to be adapted, often involving a radical initiator or an aqueous solvent system.
Q4: What is the purpose of using 2 N HCl for recrystallization instead of water?
Using boiling water to recrystallize the crude product can cause the elimination of HBr, which reduces the yield and introduces impurities like bromofumaric acid.[2] The acidic conditions provided by 2 N HCl suppress this elimination side reaction by the common ion effect, leading to a purer final product.[3]
Part 3: Key Experimental Protocols
Protocol 1: Stereospecific Synthesis of this compound
This protocol is adapted from established literature procedures for the bromination of fumaric acid.[2][5]
Materials:
-
Fumaric acid (11.6 g, 100 mmol)
-
Bromine (18 g, 5.7 mL, 110 mmol)
-
Water (40 mL)
-
2 N Hydrochloric acid (for recrystallization)
-
Ice
Procedure:
-
Setup: In a fume hood, equip a 100 mL two-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Dissolution: Add fumaric acid (11.6 g) and water (40 mL) to the flask. Heat the mixture to boiling while stirring vigorously. A thick white suspension will form.[5]
-
Bromination: While maintaining boiling and vigorous stirring, add bromine (5.7 mL) dropwise from the dropping funnel. The rate of addition should be controlled such that the reddish-brown color disappears before the next drop is added.[2] The entire addition should take approximately one hour.[5]
-
Completion: After the addition is complete, the mixture should have a faint persistent orange/yellow color, indicating a slight excess of bromine.[5]
-
Crystallization: Remove the heating mantle and allow the mixture to cool to room temperature. Then, cool the flask in an ice bath to approximately 10 °C to maximize crystallization.[2]
-
Filtration: Collect the white crystalline product by suction filtration using a Büchner funnel. Wash the crystals several times with small portions (e.g., 20 mL) of ice-cold water to remove hydrobromic acid and unreacted bromine.[2]
-
Drying: Dry the crude product in a desiccator to a constant weight.
-
(Optional) Recrystallization: For higher purity, dissolve the crude product in a minimal amount of hot 2 N HCl. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and dry.[2]
Part 4: Visualizations and Diagrams
Reaction Mechanism: Bromination of Fumaric Acid
The diagram below illustrates the stereospecific anti-addition mechanism that leads to the formation of this compound.
Caption: Mechanism of stereospecific bromination of fumaric acid.
Troubleshooting Workflow: Low Product Yield
This decision tree provides a logical path for diagnosing the cause of low yields in the dibromosuccinic acid synthesis.
Caption: Decision tree for troubleshooting low synthesis yield.
References
-
1. University Lecture Notes.
-
3. Benchchem Application Note.
-
4. NORBIDAR.
-
14. NINGBO INNO PHARMCHEM CO.,LTD..
-
2. NOP (oc-praktikum.de).
-
. Organic Syntheses.
-
15. Allen Institute.
-
16. Unacademy.
-
. Google Patents.
-
. YouTube.
-
17. Chegg.com.
-
10. Homework.Study.com.
-
. ResearchGate.
-
. ResearchGate.
-
. Sarthaks eConnect.
-
. SciSpace.
-
18. Chegg.com.
-
19. Benchchem.
-
. Google Patents.
-
. Google Patents.
-
20. Chegg.com.
-
12. Chegg.com.
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. norbidar.com [norbidar.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 7. US3262972A - Bromine catalyzed isomerization of maleic acid to fumaric acid in the presence of a peroxide - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. m.youtube.com [m.youtube.com]
- 10. homework.study.com [homework.study.com]
- 11. researchgate.net [researchgate.net]
- 12. chegg.com [chegg.com]
- 13. CN105001074A - Method for preparing 2,3-dibromo-succinic acid - Google Patents [patents.google.com]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. How many optically active isomers of `2,3-`dibromosuccinic acid are there? [allen.in]
- 16. A Detailed Understanding of the Term Stereoselective [unacademy.com]
- 17. Solved Organic Chemistry I Lab Experiment 9-Synthesis of | Chegg.com [chegg.com]
- 18. chegg.com [chegg.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Solved Maleic acid and fumaric acid (below) also add | Chegg.com [chegg.com]
Technical Support Center: Synthesis and Purification of meso-2,3-Dibromosuccinic Acid
Welcome to the technical support resource for the synthesis and purification of meso-2,3-dibromosuccinic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide field-tested solutions to improve the purity, yield, and consistency of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of high-purity this compound?
High-purity this compound should be a white to off-white crystalline powder.[1][2] Significant color deviation (e.g., yellow or brown) may indicate the presence of residual bromine or side products. The melting point is a critical indicator of purity. Literature values vary, often due to decomposition during heating, but typically fall within the range of 255-290 °C.[2][3][4] A broad melting range or a value significantly lower than this suggests impurities. For comparison, the racemic (dl) form melts at a much lower temperature of approximately 167 °C.[5]
Q2: My final product is yellow. What is the likely cause and how can I fix it?
A yellow tint in the final product is almost always due to residual bromine (Br₂) trapped in the crystal lattice. This occurs when the crude product is not washed sufficiently after filtration. To remove the color, ensure thorough washing of the filtered crystals with ice-cold water until the washings are colorless.[5][6] If the color persists after washing, it will likely be removed during a properly executed recrystallization step.
Q3: What are the most common impurities in the synthesis of this compound from fumaric acid?
The most common impurities include:
-
Unreacted Fumaric Acid: Due to incomplete bromination.
-
Hydrobromic Acid (HBr): A byproduct of potential side reactions or residual from certain synthesis protocols.[2][5]
-
Racemic (dl)-2,3-Dibromosuccinic Acid: This impurity arises if the fumaric acid starting material is contaminated with maleic acid, as the bromination of maleic acid yields the racemic product.[5]
-
Elimination/Substitution Products: Extended heating or using boiling water for recrystallization can lead to the elimination of HBr, forming bromofumaric or bromomaleic acid.[7] Other side products like monobromomalic acid can also form if excess water is used under harsh conditions.[6]
Q4: Which solvent is best for the recrystallization of this compound?
The choice of recrystallization solvent is critical. While the compound is soluble in hot water, using boiling water is strongly discouraged as it can promote the elimination of HBr, creating impurities.[2][7] The most reliable and frequently recommended method is to recrystallize from hot 2 N hydrochloric acid (HCl) or from distilled water while ensuring the temperature does not exceed 70°C.[2][4][7][8]
Troubleshooting Guide: From Synthesis to Purity
This section addresses specific problems you may encounter during the experimental workflow.
Problem 1: Low Reaction Yield (<70%)
Causality: Low yields often stem from incomplete reaction or loss of product during workup. The bromination of fumaric acid is a heterogeneous reaction, and ensuring efficient mixing is key. Furthermore, since the product has slight solubility in water, excessive washing or using large volumes of recrystallization solvent can lead to significant product loss.[9][10]
Solutions:
-
Ensure Vigorous Stirring: The reaction mixture is a thick slurry. Use a powerful mechanical stirrer to ensure continuous and efficient mixing of the fumaric acid with the aqueous bromine solution.[6]
-
Control Bromine Addition: Add bromine dropwise at a rate that allows the characteristic brown color to dissipate before adding more.[7] This indicates the bromine is being consumed in the reaction and prevents a large excess from building up, which can lead to side reactions.
-
Optimize Temperature: The reaction should be maintained at a gentle boil or within the temperature range of 50-90°C as specified by certain protocols.[5][6][7] Too low a temperature will slow the reaction, while excessive heat can increase side product formation.
-
Minimize Wash Volumes: Wash the filtered crude product with a minimal amount of ice-cold water. Using room temperature or warm water will dissolve more of your product.
-
Saturate Recrystallization Solvent: When recrystallizing, use the minimum amount of hot solvent required to fully dissolve the crude product. This maximizes the recovery of pure crystals upon cooling.
Problem 2: Product Purity Does Not Improve After Recrystallization
Causality: If recrystallization fails to improve purity (as determined by melting point or analytical techniques like HPLC), it suggests either the wrong solvent/conditions are being used or the primary impurity co-crystallizes with the product.
Solutions:
-
Verify Recrystallization Protocol: As stated in FAQ #4, avoid using pure boiling water. Switch to hot 2 N HCl or water below 70°C.[2][4][7] This prevents the thermal decomposition of the product into new impurities during the purification step itself.
-
Perform a Second Recrystallization: For highly impure samples, a single recrystallization may not be sufficient. A second round can significantly improve purity.
-
Characterize the Impurity: If possible, use techniques like ¹H NMR to identify the impurity. The side products bromofumaric and bromomaleic acid would show a characteristic singlet signal for the proton on the double bond at around 7.5 ppm.[7] Knowing the impurity can help in selecting a more appropriate purification strategy.
Problem 3: The Product Decomposes Upon Melting Point Determination
Causality: this compound is known to decompose at its melting point.[2][5] This is a characteristic property of the molecule. The decomposition often involves the elimination of HBr.
Solution:
-
When measuring the melting point, use a fast ramp rate (e.g., 5-10 °C/min) to minimize the time the sample spends at high temperatures. Record the temperature range from the first appearance of liquid to the point of complete melting or significant charring, and note that decomposition occurred. This observation is a valid part of the material's characterization.
Data Summary & Protocols
Physicochemical Properties
The table below summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C₄H₄Br₂O₄ | [1][11] |
| Molecular Weight | 275.88 g/mol | [1] |
| Appearance | White to pale cream crystalline powder | [1][4] |
| Melting Point | 255 - 290 °C (with decomposition) | [2][3][4][10] |
| Water Solubility | ~20 g/L at 17 °C | [12][13][14] |
| Other Solubilities | Soluble in alcohol and ether | [9][10] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Protocol 1: Synthesis from Fumaric Acid
This protocol is adapted from established literature procedures and is designed for robust yield and purity.[2][6][7]
Materials:
-
Fumaric acid (11.6 g, 100 mmol)
-
Bromine (18 g, 5.7 mL, 110 mmol)
-
Deionized water
-
Ice
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, combine fumaric acid (11.6 g) and 40 mL of water.
-
Stir the mixture vigorously to create a uniform slurry.
-
Heat the slurry to a gentle boil using a heating mantle.
-
Carefully add the bromine (5.7 mL) to the dropping funnel. Add the bromine dropwise to the boiling slurry. Caution: This step must be performed in a well-ventilated fume hood.
-
Control the addition rate so that the brown color of the bromine disappears before the next drop is added. The reaction is exothermic. The entire addition should take approximately 1-2 hours.[6][7]
-
After the addition is complete, a slight excess of bromine should give the solution a persistent pale orange/yellow color.
-
Turn off the heat and cool the reaction mixture to room temperature while stirring.
-
Place the flask in an ice bath and continue cooling to below 10 °C to maximize crystallization of the crude product.
-
Collect the white crystalline product by suction filtration using a Büchner funnel.
-
Wash the crystals on the funnel with several small portions of ice-cold water (2 x 20 mL) until the filtrate is colorless.
-
Press the crystals as dry as possible on the funnel. The expected crude yield is approximately 23-24 g.[7]
Protocol 2: Recrystallization for High Purity
This protocol is essential for removing unreacted starting materials and side products.
Materials:
-
Crude this compound
-
2 N Hydrochloric acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
Transfer the crude, dried product to a beaker or Erlenmeyer flask.
-
Add the minimum volume of hot 2 N HCl required to just dissolve the solid. Stir and heat gently (do not exceed 70-80°C) to facilitate dissolution. Using boiling water can cause decomposition.[2][7]
-
Once fully dissolved, remove the solution from the heat and cover it. Allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to ensure maximum precipitation.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a very small amount of ice-cold water to remove any residual HCl.
-
Dry the purified product in a desiccator or a vacuum oven at low temperature (e.g., 50°C) to a constant weight. The expected yield of purified product is typically 60-70% based on the initial fumaric acid.[2][7]
Troubleshooting Logic Diagram
This decision tree can help diagnose issues based on analytical results.
Caption: Troubleshooting decision tree for this compound purification.
References
-
OKCHEM. (n.d.). Exploring this compound: Properties, Applications, and Suppliers. Retrieved from OKCHEM. [Link]
-
OECD Existing Chemicals Database. (n.d.). INITIAL TARGETED ASSESSMENT PROFILE. Retrieved from OECD. [Link]
- Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid. U.S. Patent No. 3,465,037. Washington, DC: U.S.
-
Eissen, M., & Lenoir, D. (2009). Addition of bromine to fumaric acid to meso-dibromosuccinic acid. OC-Praktikum. [Link]
-
LookChem. (n.d.). This compound 608-36-6 wiki. Retrieved from LookChem. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from Chemdad. [Link]
- CN105001074A - Method for preparing 2,3-dibromo-succinic acid. (2015).
-
Fuson, R. C., & Ross, W. E. (n.d.). α,β-DIBROMOSUCCINIC ACID. Organic Syntheses. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound 98 608-36-6 [sigmaaldrich.com]
- 4. This compound | 608-36-6 [chemicalbook.com]
- 5. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. innospk.com [innospk.com]
- 11. This compound(526-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. This compound, 98%, Thermo Scientific Chemicals 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Support Center: meso-2,3-Dibromosuccinic Acid
Welcome to the technical support center for meso-2,3-Dibromosuccinic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this important chemical intermediate. As Senior Application Scientists, we have compiled this information to address common challenges and questions encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: The material has developed a yellow or brownish tint.
-
Possible Cause: This discoloration may indicate decomposition of the material. This compound can degrade over time, especially if not stored under optimal conditions.[1] Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen halides.[2]
-
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the material has been stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible substances such as bases and oxidizing agents.[3][4][5]
-
Check for Incompatibilities: Ensure the container is not stored near bases, reducing agents, or oxidizing agents, as these can promote decomposition.[3][5]
-
Purity Check: If the integrity of the material is critical for your application, consider performing a purity analysis (e.g., melting point determination or spectroscopy) to assess its suitability for your experiment. The melting point of pure this compound is in the range of 275-290°C, with decomposition.[6]
-
Disposal: If decomposition is suspected, the material should be disposed of according to your institution's hazardous waste guidelines.[2][7]
-
Issue 2: The material is difficult to dissolve.
-
Possible Cause: The solubility of this compound varies depending on the solvent. It is very soluble in water, and also soluble in alcohol and ether, but only slightly soluble in chloroform.[3][4][8]
-
Troubleshooting Steps:
-
Solvent Selection: Choose an appropriate solvent based on the requirements of your experiment. For aqueous solutions, the solubility is approximately 20 g/L at 17°C.[1][8] For non-aqueous applications, consider using alcohols or ethers.
-
Gentle Heating: If applicable to your experimental protocol, gentle heating and stirring can aid in dissolution. However, be cautious as excessive heat can lead to decomposition.
-
Particle Size: Grinding the crystalline powder to a finer consistency can increase the surface area and may improve the rate of dissolution. Ensure this is done in a well-ventilated area or a fume hood to avoid inhaling the dust.[5]
-
Issue 3: Inconsistent reaction yields or side products are observed.
-
Possible Cause: The purity of this compound is crucial for many synthetic applications. Impurities or degradation products can lead to inconsistent results.[6][9] The presence of stereoisomers could also be a factor, although the meso form is typically stable.[10][11]
-
Troubleshooting Steps:
-
Verify Purity: If you are observing unexpected results, it is advisable to verify the purity of your starting material.
-
Storage and Handling Review: Re-examine your storage and handling procedures to ensure the material has not been inadvertently exposed to conditions that could cause degradation.[3][5]
-
Reaction Conditions: Carefully review your reaction setup, including temperature, reaction time, and the purity of other reagents and solvents. Incompatibilities with bases or reducing agents can affect the reaction outcome.[3]
-
Frequently Asked Questions (FAQs)
Handling and Safety
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous chemical. The primary hazards include:
It is important to handle this compound with appropriate personal protective equipment.[2][3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, the following PPE is recommended:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] A lab coat is essential.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH or European Standard EN 149 approved respirator.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[5][7]
Q3: What should I do in case of accidental exposure?
A3: In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[5][12]
-
Skin Contact: Get medical aid if irritation develops or persists. Flush skin with plenty of soap and water. Remove contaminated clothing and shoes.[5][12]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5][7]
-
Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[5]
Q4: How should I handle spills of this compound?
A4: For small spills, you should:
-
Wear appropriate personal protective equipment.[2]
-
Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][3][5]
-
Clean the spill area with soap and water.
For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage and Stability
Q5: What are the ideal storage conditions for this compound?
A5: To ensure the stability and longevity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4] It should be stored away from incompatible substances.[3][4][5]
Q6: What substances are incompatible with this compound?
A6: this compound is incompatible with:
Contact with these substances should be avoided to prevent decomposition or hazardous reactions.
Q7: What are the decomposition products of this compound?
A7: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[2][3]
Disposal
Q8: How should I dispose of waste this compound?
A8: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][7] Do not dispose of it down the drain.
Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 275-290 °C (with decomposition) | [6] |
| Water Solubility | 20 g/L (at 17 °C) | [8] |
| Appearance | White crystalline powder | [3][5] |
| Molecular Formula | C4H4Br2O4 | [3] |
| Molecular Weight | 275.88 g/mol | [3][6] |
Experimental Protocols
Protocol 1: Safe Weighing and Preparation of a Stock Solution
-
Preparation: Before handling the compound, ensure you are in a well-ventilated laboratory space or using a chemical fume hood. Put on all required PPE, including safety goggles, a lab coat, and appropriate gloves.
-
Weighing: Carefully weigh the desired amount of this compound powder using a clean spatula and weigh boat on a calibrated analytical balance. Minimize dust generation during transfer.
-
Dissolution: Add the weighed powder to a suitable volumetric flask. Slowly add the desired solvent (e.g., deionized water, ethanol) while gently swirling the flask to aid dissolution. If necessary, use a magnetic stirrer at a low speed.
-
Completion: Continue adding the solvent to the calibration mark. Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, and date of preparation. Store the solution under the recommended conditions, away from light and incompatibilities.
Diagrams
Caption: Incompatible materials with this compound.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]
-
Loba Chemie. (2021). This compound - Safety Data Sheet. Retrieved from [Link]
-
OECD Existing Chemicals Database. (n.d.). INITIAL TARGETED ASSESSMENT PROFILE - 2,3-Dibromosuccinic acid. Retrieved from [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - this compound. Retrieved from [Link]
-
Exploring this compound: Properties, Applications, and Suppliers. (n.d.). Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Retrieved from [Link]
- Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid. U.S. Patent No. 3,465,037. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound(526-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. innospk.com [innospk.com]
- 7. lobachemie.com [lobachemie.com]
- 8. This compound, 98%, Thermo Scientific Chemicals 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 12. fishersci.fi [fishersci.fi]
Technical Support Center: Optimizing the Purification of meso-2,3-Dibromosuccinic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As researchers and professionals in drug development, we understand that the purity of a synthetic intermediate is paramount to the success of subsequent downstream applications. The synthesis of meso-2,3-dibromosuccinic acid, a valuable chiral building block, from fumaric acid is a cornerstone reaction, but one that often presents challenges in purification, specifically concerning the removal of acidic contaminants.
This guide is designed to move beyond simple procedural lists. We will delve into the causality behind common purification issues, providing you with the foundational knowledge to troubleshoot and optimize your experimental outcomes. The primary focus will be on the efficient removal of hydrogen bromide (HBr), a common and problematic impurity.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the purification of this compound.
Q1: Why is my crude this compound product so acidic? Is HBr a byproduct of the synthesis?
A1: This is a crucial point of clarification. In the direct electrophilic addition of bromine (Br₂) across the double bond of fumaric acid, HBr is not a stoichiometric byproduct. The reaction incorporates both bromine atoms from the Br₂ molecule into the final product.[1][2] However, many modern, high-yield protocols utilize an aqueous solution of HBr as the reaction medium.[3][4][5] In these cases, HBr is a residual reagent that contaminates the crystalline product upon isolation. Therefore, the high acidity is due to physically trapped hydrobromic acid from the reaction solvent, not a byproduct of the core reaction.
Q2: I tried recrystallizing my crude product from boiling water and my yield was very low, with evidence of impurities. What went wrong?
A2: Using boiling water for recrystallization is a common pitfall that leads to product decomposition.[6][7] At elevated temperatures in a neutral aqueous solution, this compound is susceptible to an E2 elimination reaction, where HBr is eliminated from the molecule to form side products like bromomaleic and bromofumaric acids.[6][7][8][9] This decomposition pathway consumes your desired product and introduces new impurities, severely compromising both yield and purity.
Q3: What is the most direct method to remove the bulk of HBr contamination after filtration?
A3: The most straightforward and effective initial step is to wash the crude product cake thoroughly with ice-cold water directly on the filtration apparatus (e.g., a Büchner funnel).[4][6][7] Hydrogen bromide is highly soluble in water, whereas this compound is only slightly soluble in cold water.[10][11][12] This simple wash will remove the majority of the adhering hydrobromic acid mother liquor.
Q4: My purified product has a melting point lower than the literature value of ~255-260 °C. Does this indicate HBr contamination?
A4: While residual HBr can contribute to a depressed and broad melting point range, a significantly lower melting point may also indicate the presence of the racemic (dl) form of 2,3-dibromosuccinic acid, which melts around 167 °C.[4] This can form if the synthesis was started from maleic acid or if isomerization from maleic acid occurred during the reaction.[4] However, if fumaric acid was the starting material, a low melting point is more likely due to residual solvent or decomposition products formed during workup.
Part 2: Troubleshooting Guide & In-Depth Protocols
This section provides a deeper analysis of common problems and detailed, validated protocols for their resolution.
Issue 1: High Acidity Due to Residual HBr from Synthesis
Root Cause Analysis: The synthesis of this compound via the bromination of fumaric acid is often performed in an aqueous HBr solution to achieve high yields and reaction rates.[3][4] When the reaction is cooled, the product crystallizes out of this acidic medium. The resulting solid is inevitably saturated with the HBr-containing mother liquor. Failure to effectively remove this liquor results in a highly corrosive and impure final product.
Logical Workflow for HBr Removal:
Caption: Workflow for systematic removal of HBr.
Experimental Protocol 1: Cold Water Washing of Crude Product
This protocol is designed for the initial bulk removal of residual hydrobromic acid from the filtered crude product.
Materials:
-
Crude this compound cake in a Büchner funnel.
-
Ice-cold deionized water.
-
pH indicator paper or a calibrated pH meter.
-
Spatula.
Procedure:
-
After initial filtration of the reaction mixture, leave the vacuum on to pull the bulk of the mother liquor through the filter cake.
-
Turn off the vacuum and add enough ice-cold deionized water to just cover the solid cake.
-
Gently stir the slurry with a spatula, being careful not to tear the filter paper. This ensures the wash solvent contacts all parts of the solid.
-
Reapply the vacuum and pull the wash liquid through completely.
-
Repeat steps 2-4 for a minimum of 3-4 washes.
-
After the final wash, test the pH of the filtrate. Continue washing until the filtrate is approximately neutral.
-
Allow the vacuum to run for an additional 15-20 minutes to air-dry the washed product as much as possible before proceeding to the next step.
Causality: This process works based on the significant difference in solubility between HBr and the desired product in cold water, as detailed in Table 1. The repeated washes dilute and remove the trapped acidic mother liquor from the crystalline solid.
Issue 2: Product Decomposition During Recrystallization
Root Cause Analysis: Recrystallization is a powerful tool for achieving high purity. However, for this compound, solvent choice is critical. As mentioned, heating in neutral water can initiate the elimination of HBr.[6][7] This is a base-catalyzed E2 mechanism where water can act as a weak base to abstract a proton, leading to the formation of a double bond and the expulsion of a bromide ion.
To counteract this, recrystallization should be performed in an acidic medium. The excess protons (H⁺) in the solution suppress the elimination reaction by ensuring the carboxylic acid groups remain fully protonated and shifting the equilibrium away from the conditions that favor elimination. Recrystallization from 2N hydrochloric acid is a well-established method to achieve this.[6][7]
Experimental Protocol 2: Optimized Recrystallization from 2N HCl
This protocol is designed to purify the product while preventing thermal decomposition.
Materials:
-
Washed, crude this compound.
-
2N Hydrochloric Acid (HCl) solution.
-
Erlenmeyer flask.
-
Hot plate and water bath.
-
Ice bath.
-
Vacuum filtration apparatus.
Procedure:
-
Transfer the water-washed crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot 2N HCl solution. Start with a small volume and add more in portions only as needed to fully dissolve the solid. The goal is to create a saturated solution at high temperature.
-
Gently heat the flask in a water bath to facilitate dissolution. Avoid direct, aggressive heating.
-
Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and minimize product loss to the solvent.[6]
-
Collect the purified crystals by suction filtration using a clean Büchner funnel.[6][13]
-
Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual HCl.
-
Dry the final product in a desiccator or a vacuum oven at a low temperature.
Part 3: Data & Reference Tables
Table 1: Physical Properties for Separation
| Property | This compound | Hydrogen Bromide (HBr) | Rationale for Separation |
| Formula Weight | 275.88 g/mol [6] | 80.91 g/mol [10][14] | - |
| Physical Form | White crystalline powder[6][15] | Colorless gas (forms hydrobromic acid in water)[10][14][16] | The product is a solid while the impurity is in aqueous solution, allowing for separation by filtration. |
| Melting Point | 255-256 °C (with decomposition)[6] | -86.9 °C[10][14] | Large difference in physical state at room temperature. |
| Water Solubility | 20 g/L at 17 °C[12][17][18] | 2210 g/L (221 g/100 mL)[10] | HBr is >100x more soluble in water, forming the basis for efficient removal by washing with cold water. |
| pKa | pKa1 ≈ 1.4, pKa2 ≈ 3.4[17] | ≈ -9 (strong acid)[14][16] | Both are acids, so simple acid-base extraction will not separate them from each other. |
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Final product is highly acidic (low pH when dissolved in water). | Incomplete removal of HBr mother liquor. | Repeat cold water wash (Protocol 1) or perform recrystallization from 2N HCl (Protocol 2). |
| Low yield after recrystallization. | 1. Using too much recrystallization solvent. 2. Product decomposition due to heating in neutral water. | 1. Use a minimal amount of hot solvent. 2. Use 2N HCl as the recrystallization solvent (Protocol 2). |
| Product appears as an oil or fails to crystallize. | Presence of impurities inhibiting crystal lattice formation. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to induce crystallization.[19] |
| Melting point is broad and lower than expected. | Residual solvent, HBr, or presence of decomposition byproducts. | Ensure the product is thoroughly dry. Recrystallize using Protocol 2 for highest purity. |
Part 4: Conceptual Foundation - The Synthesis Mechanism
Understanding the reaction mechanism clarifies why HBr is a residual impurity rather than a byproduct. The synthesis proceeds via an electrophilic addition of bromine to the alkene (fumaric acid).
Caption: Mechanism of anti-addition of Br₂ to fumaric acid.
The reaction initiates when the electron-rich double bond of fumaric acid attacks one of the bromine atoms in Br₂, inducing a dipole.[2] This forms a three-membered ring intermediate called a bromonium ion and a bromide anion (Br⁻).[1][20] In the second step, the bromide ion attacks one of the carbons from the side opposite the bromonium ring ("backside attack").[1][21] This stereospecific anti-addition is what leads to the formation of the meso product.[6][21] As shown, both atoms of the Br₂ molecule are incorporated into the final structure.
References
- Hydrogen bromide (HBr) properties. (n.d.). Google Cloud.
- Application Note & Protocol: Synthesis of this compound from Fumaric Acid. (2025). Benchchem.
- Hydrogen bromide. (n.d.). Wikipedia.
- Physical Properties of Hydrobromic Acid – HBr. (n.d.). BYJU'S.
- Reaction of Alkenes with Bromine. (n.d.). Chemistry Steps.
- Halogen addition reaction. (n.d.). Wikipedia.
- Hydrogen bromide. (n.d.). chemeurope.com.
- Acid-Base Extraction. (n.d.).
- electrophilic addition - symmetrical alkenes and bromine. (n.d.). Chemguide.
- Bromination of alkenes with Br2 to give dibromides. (n.d.). Master Organic Chemistry.
- Hydrogen bromide | 10035-10-6. (n.d.). ChemicalBook.
- Bromine (Br2) Addition to Alkene Mechanism Explained. (2025, September 14). YouTube.
- This compound, 98%, Thermo Scientific 100 g. (n.d.).
- A method for producing the meso-form of 2,3-dibromosuccinic acid. (n.d.). Google Patents.
- 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- Preparation of 2,3-dibromosuccinic acid. (n.d.). PrepChem.com.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
- General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
- This compound | 608-36-6. (2025, September 25). ChemicalBook.
- Technical Support Center: Optimizing Carboxylic Acid Purification. (2025). Benchchem.
- Production of meso 2,3-dibromosuccinic acid. (n.d.). Google Patents.
- Addition of bromine to fumaric acid to meso-dibromosuccinic acid. (n.d.).
- Removal of bromine from gaseous hydrogen bromide. (n.d.). Google Patents.
- This compound, 98%, Thermo Scientific Chemicals 500 g. (n.d.). Fisher Scientific.
- This compound | 608-36-6. (2023, August 15). Smolecule.
- Bromination Reactions. (2022, May 20). The Royal Society of Chemistry.
- Removal of bromine from gaseous hydrogen bromide. (n.d.). Google Patents.
- INITIAL TARGETED ASSESSMENT PROFILE. (n.d.). OECD Existing Chemicals Database.
- α,β-DIBROMOSUCCINIC ACID. (n.d.). Organic Syntheses Procedure.
- 20.3.2 Describe/explain the mechanism for elimination of HBr from bromoalkanes IB Chemistry HL. (2011, December 16). YouTube.
- elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis. (n.d.). doc brown's advanced organic chemistry revision notes.
- Method for producing 2,3-dibromosuccinic acids. (n.d.). Google Patents.
- Organic Chemistry I Lab Experiment 9-Synthesis of 2,3-Dibromosuccinic Acid. (2023, November 15). Chegg.com.
- This compound | 608-36-6. (n.d.). ECHEMI.
- Recrystallization. (n.d.).
- Recrystallization1. (n.d.).
- This compound 98 608-36-6. (n.d.). Sigma-Aldrich.
- Method for preparing 2,3-dibromo-succinic acid. (n.d.). Google Patents.
Sources
- 1. Halogen addition reaction - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. GB1078044A - A method for producing the meso-form of 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 4. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 5. Buy this compound | 608-36-6 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. m.youtube.com [m.youtube.com]
- 9. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Hydrogen bromide - Wikipedia [en.wikipedia.org]
- 11. This compound, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. This compound, 98%, Thermo Scientific Chemicals 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. webqc.org [webqc.org]
- 15. This compound | 608-36-6 [chemicalbook.com]
- 16. Hydrogen_bromide [chemeurope.com]
- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 18. echemi.com [echemi.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
preventing decomposition of meso-2,3-Dibromosuccinic acid during synthesis
Welcome to the technical support center for the synthesis of meso-2,3-dibromosuccinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to help you prevent product decomposition and optimize your experimental outcomes.
Introduction: The Challenge of Stability
This compound is a valuable chiral building block in organic and pharmaceutical synthesis.[1][2] Its synthesis, typically via the electrophilic addition of bromine to fumaric acid, is a classic example of stereospecificity.[3] However, the stability of the final product is a critical concern. The primary decomposition pathway is the elimination of hydrogen bromide (HBr) at elevated temperatures, which leads to the formation of unsaturated side products like bromomaleic and bromofumaric acid.[4] This guide provides a framework for understanding and mitigating these decomposition pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final yield is significantly lower than expected (e.g., <60%). What are the likely causes?
Low yield is a common issue that can stem from several factors during the reaction or work-up stages.
-
Cause A: Incomplete Reaction. The reaction between solid fumaric acid and aqueous bromine can be slow. Insufficient reaction time or poor mixing can lead to unreacted starting material.
-
Solution: Ensure the fumaric acid is a fine powder to maximize surface area. Maintain vigorous stirring throughout the bromine addition and subsequent heating period to ensure a complete reaction. A patented method suggests that conducting the reaction in a 10-48% aqueous solution of hydrogen bromide can significantly improve yields to over 90% by promoting the reaction pathway towards the desired product.[5]
-
Cause B: Product Decomposition during Reaction. Extended heating at high temperatures is a primary cause of product loss.[4] While the reaction requires heat to proceed, prolonged exposure to boiling temperatures will initiate the elimination of HBr.
-
Solution: Carefully control the reaction temperature. A recommended range is between 70-90°C.[5] Add the bromine dropwise at a controlled rate, ensuring the characteristic brown color of bromine dissipates before adding the next drop.[1] This indicates that the bromine is being consumed by the reaction and not accumulating, which could lead to side reactions. After the addition is complete, maintain the temperature for a limited time (e.g., one hour) before cooling.[5]
-
Cause C: Loss During Work-up. The product has some solubility in water, so excessive washing with water that is not ice-cold can dissolve a portion of your product.
-
Solution: After the initial filtration, wash the crude product with a minimal amount of ice-cold water. This will remove residual HBr and other water-soluble impurities without significantly cutting into your yield.[1]
Question 2: My product's melting point is broad or lower than the expected ~255-260°C (with decomposition). How do I identify the impurity?
An incorrect melting point is a strong indicator of impurities or the presence of an incorrect stereoisomer.
-
Cause A: Presence of Racemic (dl)-2,3-Dibromosuccinic Acid. The bromination of fumaric acid (trans-isomer) should stereospecifically yield the meso-product.[3] If your starting material was contaminated with maleic acid (cis-isomer), the reaction will produce the racemic (dl) pair of enantiomers, which has a much lower melting point (~167°C).[5][6]
-
Solution: Always verify the purity and identity of your starting material. Use only pure fumaric acid for this synthesis. The stereospecificity of the reaction is key; the anti-addition of bromine to the trans-alkene (fumaric acid) results in the meso compound, while the same addition to the cis-alkene (maleic acid) results in the racemic mixture.[6]
-
Cause B: Contamination with Side Products. As discussed, the most common side products are bromomaleic and bromofumaric acids, formed via HBr elimination.[4] These impurities will depress and broaden the melting point of the final product.
-
Solution: This contamination is almost always due to excessive heat, particularly during recrystallization. See the troubleshooting guide for purification below (Question 3).
Question 3: The product seems to decompose during recrystallization. How can I purify my crude product safely?
This is the most critical step where decomposition occurs. The common mistake is using boiling water for recrystallization.
-
Cause: Using boiling water as the recrystallization solvent provides sufficient thermal energy to drive the elimination of HBr from the product, leading to significant impurity formation and loss of yield.[1][4]
-
Definitive Solution: A well-established and safe method for purification is to recrystallize the crude product from hot 2 N hydrochloric acid (HCl) .[1][4] Alternatively, if using water, ensure the temperature is kept below 70°C .[7]
-
Dissolve the crude product in a minimal amount of the hot solvent (2 N HCl or <70°C water).
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Complete the crystallization by placing the solution in an ice bath.
-
Collect the purified crystals by suction filtration and wash with a small volume of ice-cold water.[1]
-
Data Summary & Key Parameters
| Parameter | Value | Source | Notes |
| Starting Material | Fumaric Acid | [1] | Must be the trans-isomer for meso-product formation. |
| Product | This compound | [2] | The desired optically inactive diastereomer. |
| Molecular Weight | 275.88 g/mol | [2] | |
| Expected Melting Point | 255-260 °C (with decomposition) | [1][5] | A sharp melting point in this range indicates high purity. |
| Impurity: Racemic Acid | ~167 °C | [5] | Formed if maleic acid is used as the starting material. |
| Recrystallization Solvent | 2 N HCl or Water (<70°C) | [4][7] | Crucial for preventing decomposition. |
| Expected Yield | 63-98% | [1][5] | Highly dependent on temperature control and reaction medium. |
Experimental Protocols & Visual Guides
Optimized Synthesis Protocol
This protocol is adapted from established literature procedures to maximize yield and purity.[1][4][5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, create a suspension of fumaric acid (1.0 mole) in an aqueous solution of 30% HBr (2.5 parts by weight relative to the acid).[5]
-
Heating: Heat the vigorously stirred suspension to 70-80°C.
-
Bromine Addition: Add bromine (1.05 moles) dropwise via the dropping funnel. Control the rate of addition so that the brown color of the bromine disappears before the next drop is added. Maintain the reaction temperature at 70-80°C during the addition, using external cooling if necessary.[5]
-
Reaction Completion: After the bromine addition is complete, continue stirring the mixture at 70°C for one hour.
-
Crystallization: Cool the reaction mixture to room temperature, then place it in an ice bath and cool to below 10°C to maximize the crystallization of the product.[1][5]
-
Filtration and Washing: Collect the crude product by suction filtration using a Büchner funnel. Wash the filter cake with several small portions of ice-cold water until the washings are no longer acidic.[5]
-
Purification: Recrystallize the crude product from a minimal amount of hot 2 N HCl as described in the FAQ section.[4]
-
Drying: Dry the purified crystals in a desiccator to a constant weight.
Visual Workflow for Synthesis
Caption: Optimized workflow for the synthesis and purification of this compound.
Mechanism: Stereospecific Bromination
The use of fumaric acid is essential for obtaining the meso product. The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs from the side opposite the bromonium ion ring (anti-addition), leading to the specific stereochemical outcome.
Caption: Stereospecific anti-addition of bromine to fumaric acid yields the meso-product.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common synthesis issues.
References
-
Brainly. (2021). Write the reaction of maleic acid with Br₂. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: Properties, Applications, and Suppliers. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Innovations in Synthesis and Applications. Retrieved from [Link]
-
Filo. (2025). With the help of reaction show bromine addition to maleic acid. Retrieved from [Link]
- Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid. U.S. Patent No. 3,465,037.
-
NORBIDAR. (2025). The mechanism of bromination of fumaric acid. Retrieved from [Link]
-
ProQuest. (n.d.). ADDITION OF BROMINE TO MALEIC AND FUMARIC ACID, ESTERS AND SALTS. Retrieved from [Link]
-
OC-Praktikum. (2009). Addition of bromine to fumaric acid to meso-dibromosuccinic acid. Retrieved from [Link]
-
Chegg. (2025). Solved Explain how the addition of bromine to maleic acid. Retrieved from [Link]
-
Chegg. (2023). Solved Organic Chemistry I Lab Experiment 9-Synthesis of. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2,3-dibromosuccinic acid. Retrieved from [Link]
- Google Patents. (2002). Method for producing 2,3-dibromosuccinic acids.
-
Filo. (2021). The addition of Br₂ to maleic acid results in. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. innospk.com [innospk.com]
- 3. norbidar.com [norbidar.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 6. [Solved] The addition of \mathrm{Br}_{2} to maleic acid results in - Orga.. [askfilo.com]
- 7. This compound | 608-36-6 [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of meso-2,3-Dibromosuccinic Acid
Welcome to the technical support center for the synthesis of meso-2,3-dibromosuccinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a valuable chiral building block, achieving high yields and purity of this compound is often critical for the success of subsequent synthetic steps.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
Low yields in this synthesis can typically be traced back to one or more of the following factors: incomplete reaction, formation of side products, or mechanical losses during workup and purification. Let's break down each of these.
-
Incomplete Reaction: The bromination of fumaric acid requires specific conditions to proceed to completion. Insufficient bromine, low reaction temperatures, or inadequate reaction time can all lead to unreacted starting material. The slow, dropwise addition of bromine to a heated solution of fumaric acid is crucial to ensure that the bromine reacts as it is added.[3]
-
Formation of Side Products: Extended heating of the reaction mixture can promote the formation of side products such as bromomaleic acid and bromofumaric acid.[3] These elimination products reduce the overall yield of the desired product.
-
Sub-optimal Workup and Purification: Significant product loss can occur during the isolation and purification steps. For instance, using boiling water for recrystallization is known to cause the elimination of HBr from the product, leading to the formation of impurities and a lower yield.[3] Additionally, this compound has some solubility in cold water, so excessive washing with large volumes of ice-cold water can lead to product loss.[4]
Troubleshooting Guide 1: Optimizing Reaction Conditions to Maximize Yield
If you suspect incomplete reaction or side product formation is the culprit for your low yield, consider the following adjustments to your protocol:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Starting Material | Fumaric Acid | Ensure high purity of fumaric acid. | Impurities can interfere with the reaction. |
| Bromine Addition | Dropwise addition | Add bromine at a rate that allows the brown color to dissipate before the next drop.[3] | This indicates that the bromine is being consumed in the reaction and prevents a buildup of unreacted bromine. |
| Reaction Temperature | Boiling water[3] | Maintain a consistent temperature between 50 and 90°C.[5] | Ensures the reaction proceeds at a reasonable rate without promoting side reactions. |
| Reaction Medium | Water | Conduct the reaction in an aqueous solution containing 10-48% HBr.[5] | The presence of HBr can suppress side reactions and has been shown to produce yields of 90-98%.[5] |
| Heating Time | Until bromine color persists | Avoid prolonged heating after the addition of bromine is complete.[3] | Minimizes the formation of elimination byproducts. |
Experimental Workflow & Key Checkpoints
To provide a clearer picture of the synthesis and potential pitfalls, the following diagram outlines the general workflow and highlights critical control points.
Caption: Workflow for the synthesis of this compound.
FAQ 2: The melting point of my product is lower than the literature value (255-256 °C with decomposition) and the crystals are not colorless. What's going on?
A depressed melting point and discolored crystals are classic indicators of impurities. In this synthesis, the most likely culprits are unreacted starting material (fumaric acid) or the aforementioned side products.
-
Presence of Fumaric Acid: If the reaction did not go to completion, the final product will be contaminated with fumaric acid.
-
Contamination with Side Products: Bromomaleic and bromofumaric acids, formed from extended heating, can also co-crystallize with the desired product, leading to a lower and broader melting point range.[3]
Troubleshooting Guide 2: Purification Strategies for High-Purity this compound
Effective purification is key to obtaining a high-purity product with the correct melting point and appearance.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: It is critical to use 2N hydrochloric acid for recrystallization.[3] Using boiling water can lead to the elimination of HBr and the formation of impurities.[3]
-
Dissolution: Dissolve the crude product in a minimal amount of hot 2N HCl. Using too much solvent will result in a lower recovery of the purified product.
-
Cooling: Allow the solution to cool slowly to room temperature. This promotes the formation of larger, more well-defined crystals.
-
Maximizing Crystal Formation: Once at room temperature, place the solution in an ice bath to maximize the precipitation of the purified product.
-
Isolation: Collect the purified crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any residual HCl and soluble impurities.
-
Drying: Dry the purified crystals thoroughly in a desiccator.
Understanding the Stereochemistry: Why meso?
The synthesis of this compound from fumaric acid is a stereospecific reaction. The addition of bromine to the double bond of fumaric acid proceeds through an anti-addition mechanism.[6] This means that the two bromine atoms add to opposite faces of the double bond. This specific stereochemical outcome is due to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite side.[6][7]
Caption: Stereospecific anti-addition of bromine to fumaric acid.
FAQ 3: I'm working with maleic acid instead of fumaric acid. Can I still synthesize this compound?
Direct bromination of maleic acid (the cis-isomer) typically yields the racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid, not the meso form.[5] However, it is possible to produce the meso isomer from maleic acid by conducting the reaction in the presence of hydrobromic acid.[5] Under these conditions, maleic acid is isomerized to fumaric acid in situ, which then undergoes bromination to yield the desired meso product in high yield.[5]
Final Checklist for a Successful Synthesis
-
Purity of Reagents: Start with high-purity fumaric acid.
-
Controlled Bromine Addition: Add bromine slowly to the heated reaction mixture.
-
Optimal Temperature: Maintain a consistent reaction temperature.
-
Avoid Prolonged Heating: Minimize heating time after bromine addition is complete.
-
Proper Workup: Use an ice bath to maximize crystallization and wash with minimal ice-cold water.
-
Correct Recrystallization Solvent: Use 2N HCl, not water, for recrystallization.
By carefully controlling these parameters and understanding the underlying chemical principles, you can consistently achieve high yields of pure this compound for your research and development needs.
References
-
Exploring this compound: Properties, Applications, and Suppliers. (n.d.). Retrieved from [Link]
-
3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid. (2009, October). Retrieved from [Link]
- Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid. U.S. Patent 3,465,037.
-
The mechanism of bromination of fumaric acid. (2025, August 13). NORBIDAR. Retrieved from [Link]
-
Solved Organic Chemistry I Lab Experiment 9-Synthesis of | Chegg.com. (2023, November 15). Retrieved from [Link]
-
2,3-Dibromosuccinic Acid. (n.d.). In Merck Index. Retrieved from [Link]
-
Preparation of 2,3-dibromosuccinic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
Bromine Addition Mechanism to Fumaric Acid. (2020, August 2). YouTube. Retrieved from [Link]
-
For the addition of bromine to fumaric acid, which stereoisomer(s) is/are formed in this reaction? Draw a - brainly.com. (2023, May 23). Retrieved from [Link]
-
two procedures: 1. a microscale cis-trans isomerization of an alkene 2. a miscroscale addition of... - Homework.Study.com. (n.d.). Retrieved from [Link]
-
This compound: Innovations in Synthesis and Applications. (n.d.). Retrieved from [Link]
-
α,β-DIBROMOSUCCINIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Question: 4) Give the complete reaction mechanisms for the formation of meso and racemic 2,3 - Chegg. (2019, November 14). Retrieved from [Link]
- CN105001074A - Method for preparing 2,3-dibromo-succinic acid - Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. 2,3-Dibromosuccinic Acid [drugfuture.com]
- 5. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 6. norbidar.com [norbidar.com]
- 7. brainly.com [brainly.com]
Catalyst Selection for Debromination of meso-2,3-Dibromosuccinic Acid: A Technical Support Guide
Welcome to the technical support center for the catalyst selection and optimization of the debromination of meso-2,3-dibromosuccinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this critical synthetic transformation. The conversion of this compound to fumaric acid is a stereospecific elimination reaction that is highly dependent on the appropriate choice of catalyst and reaction conditions. This document provides in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the debromination of this compound, providing plausible causes and actionable solutions.
Issue 1: Low or No Conversion to Fumaric Acid
You've set up your reaction, but upon analysis (e.g., TLC, LC-MS, or NMR), you observe a significant amount of unreacted starting material.
Caption: Troubleshooting flowchart for low or no conversion.
Probable Cause 1: Inactive Catalyst
-
Iodide-based catalysts (e.g., KI, NaI): Iodide ions are susceptible to air oxidation, especially in solution, which can reduce their nucleophilicity.
-
Zinc metal: A passivating layer of zinc oxide can form on the surface of zinc powder or granules, preventing it from acting as a reducing agent.[1]
Recommended Solution:
-
For Iodide Catalysts: Use a freshly opened container of potassium iodide or sodium iodide. Ensure the salt is a fine, white powder.
-
For Zinc: Activate the zinc powder immediately before use by briefly stirring it in dilute hydrochloric acid, followed by washing with water, ethanol, and then ether, and drying under vacuum.
Probable Cause 2: Suboptimal Reaction Conditions
-
Temperature: The debromination reaction has an activation energy barrier that must be overcome. Insufficient thermal energy can lead to a sluggish or stalled reaction.
-
Solvent: The choice of solvent is critical. For iodide-induced debromination, polar aprotic solvents like acetone are often effective as they solvate the cation (K⁺ or Na⁺) while leaving the iodide ion relatively free to act as a nucleophile.[2] For zinc-mediated debromination, acetic acid is a common solvent.[1]
Recommended Solution:
-
Temperature Adjustment: If the reaction is proceeding slowly at room temperature, consider gently heating the mixture. For instance, refluxing in acetone is a common condition for iodide-promoted debromination.
-
Solvent Screening: If conversion is still low, a change in solvent may be necessary. The rate of debromination can be influenced by the solvent's ability to facilitate the E2 mechanism.
Issue 2: Formation of Significant Byproducts
Your analysis shows the formation of unintended products alongside or instead of fumaric acid.
Probable Cause: Elimination of Hydrogen Bromide (HBr)
Under certain conditions, particularly with heating in aqueous solutions, this compound can undergo dehydrobromination to form bromomaleic acid and bromofumaric acid.[3][4]
Recommended Solution:
-
Control of Reaction Conditions: If using water as a solvent, avoid prolonged heating, as this can favor the elimination of HBr.[3][5] Recrystallization of the starting material should be performed in 2 N hydrochloric acid rather than boiling water to prevent this side reaction.[3][5]
-
Choice of Catalyst System: Employing a catalyst system that favors the desired debromination pathway over dehydrobromination is key. Iodide- and zinc-based systems are generally selective for debromination.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalysts for the debromination of this compound?
A1: The most frequently employed and reliable catalysts fall into two main categories:
-
Iodide Ions (e.g., from KI or NaI): This is a classic and highly effective method. The iodide ion acts as a nucleophile, attacking one of the bromine atoms in a concerted E2 mechanism, leading to the formation of an alkene, a bromide ion, and iodine.[2][6] Acetone is a common solvent for this reaction.[2]
-
Zinc Metal (in Acetic Acid): Zinc powder in acetic acid is another robust system for the debromination of vicinal dibromides.[1][2] This method is particularly effective and can be accelerated with microwave irradiation.[1]
| Catalyst System | Typical Solvent | Key Advantages |
| Potassium Iodide (KI) | Acetone | Homogeneous reaction, mild conditions, high stereospecificity. |
| Zinc Powder (Zn) | Acetic Acid | Inexpensive, high yields, effective for a range of substrates.[1] |
| Photoredox Catalysts | Organic Solvents | Visible-light mediated, mild conditions, but may require specific sensitizers.[7] |
Q2: What is the underlying mechanism of debromination with iodide ions?
A2: The debromination of vicinal dibromides, such as this compound, by iodide ions proceeds through a concerted E2 (elimination, bimolecular) mechanism .[6][8] This requires an anti-periplanar arrangement of the two bromine atoms for optimal orbital overlap in the transition state. The iodide ion attacks one bromine atom, and simultaneously, the C-Br bond of the other bromine atom breaks, with the electrons forming the new pi bond of the alkene.
Caption: The E2 mechanism for iodide-induced debromination.
Q3: How does the stereochemistry of the starting material affect the product?
A3: The debromination of vicinal dibromides is a stereospecific reaction. The E2 mechanism requires an anti-periplanar arrangement of the leaving groups (the two bromine atoms).
-
This compound will yield fumaric acid (the trans-alkene).
-
racemic-(d,l)-2,3-dibromosuccinic acid will yield maleic acid (the cis-alkene).
This stereospecificity is a hallmark of the concerted E2 pathway and is a critical consideration in synthetic design.
Q4: Can I use other catalysts for this transformation?
A4: While iodide ions and zinc are the most common, other systems have been developed:
-
Photoredox Catalysis: Systems using a photosensitizer like Ru(bpy)₃Cl₂ with a sacrificial electron donor under visible light can achieve reductive debromination in high yields.[7] This method is particularly useful for substrates with adjacent carbonyl groups.[7]
-
Anisidines: o- and m-anisidine have been shown to be effective metal-free reagents for the trans-stereospecific debromination of vicinal dibromides that have an adjacent carbonyl or aromatic group.[9]
The choice of an alternative catalyst depends on the specific requirements of your synthesis, such as functional group tolerance and desired reaction conditions.
Q5: How can I monitor the progress of the reaction?
A5: Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method to qualitatively observe the consumption of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of starting material, product, and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can show the disappearance of the methine protons of the starting material and the appearance of the vinylic protons of fumaric acid.
Experimental Protocols
Protocol 1: Debromination using Potassium Iodide in Acetone
This protocol is a standard and reliable method for the debromination of this compound.
Materials:
-
This compound
-
Potassium iodide (KI)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Add potassium iodide (2.5 equivalents).
-
Add a sufficient volume of acetone to dissolve the reactants upon heating.
-
Stir the mixture and heat to reflux.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the acetone under reduced pressure.
-
Add water to the residue to dissolve the potassium salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any organic-soluble byproducts.
-
Acidify the aqueous layer with dilute HCl to precipitate the fumaric acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
References
-
Alkenes preparation: Debromination of Vicinal Dibromides - YouTube. (2020, October 24). Retrieved from [Link]
-
Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds | The Journal of Organic Chemistry - ACS Publications. (2010, December 30). Retrieved from [Link]
-
Kinetics of Iodide Ion Induced Debromination of Chalcone Dibromides. Indian Journal of Chemistry. Retrieved from [Link]
-
Addition of bromine to fumaric acid to meso-dibromosuccinic acid. (2009, October). Retrieved from [Link]
-
Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation - ResearchGate. (2005, May). Retrieved from [Link]
-
Mechanism of the Iodide-Ion Induced Dehalogenation of Substituted Stilbene Dibromides. Retrieved from [Link]
- Production of meso 2,3-dibromosuccinic acid - Google Patents. (1969, September 2).
-
Reductive debromination of 1,2-dibromides with anisidines - PMC - NIH. Retrieved from [Link]
-
Mechanochemical Vicinal Dibromination of Unactivated Alkenes and Alkynes Using Piezoelectric Material as a Redox Catalyst - ResearchGate. Retrieved from [Link]
-
Debromination of vicinal dibromides occurs by whatmechanism? - Chegg. (2008, June 29). Retrieved from [Link]
-
The Stereochemistry of the Debromination of Vicinal Dibromides by Metals | Journal of the American Chemical Society. Retrieved from [Link]
-
α,β-DIBROMOSUCCINIC ACID - Organic Syntheses Procedure. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield - University of Rochester. Retrieved from [Link]
-
Dehalogenation of Vicinal Dihalo Compounds by 1,1'-Bis(trimethylsilyl)-1H,1'H-4,4'-bipyridinylidene for Giving Alkenes and Alkynes in a Salt-free Manner - ResearchGate. (2017, November 27). Retrieved from [Link]
-
Low yield in photoreaction of debromination using Hantzsch ester? - Chemistry Stack Exchange. (2026, January 2). Retrieved from [Link]
-
2-Bromomaleic acid - PMC - NIH. (2009, August 26). Retrieved from [Link]
-
Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source - Organic Chemistry Portal. Retrieved from [Link]
-
2,3-Dibromosuccinic acid | C4H4Br2O4 | CID 95324 - PubChem. Retrieved from [Link]
-
I keep getting debrominated starting material and low conversion after lithiation - Reddit. (2018, January 22). Retrieved from [Link]
-
Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 - YouTube. (2016, December 25). Retrieved from [Link]
-
Effects of bromide and iodide ions on the formation of disinfection by-products during ozonation and subsequent chlorination of water containing biological source matters - PubMed. Retrieved from [Link]
-
Bromine water reacting with iodide ions - YouTube. (2011, November 8). Retrieved from [Link]
-
(RS)-2,3-Dibromosuccinic acid - ResearchGate. Retrieved from [Link]
-
2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem. Retrieved from [Link]
-
Give the complete reaction mechanisms for the formation of meso and racemic 2,3 - Chegg. (2019, November 14). Retrieved from [Link]
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Retrieved from [Link]
-
Exploring this compound: Properties, Applications, and Suppliers. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. 2-Bromomaleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chegg.com [chegg.com]
- 9. Reductive debromination of 1,2-dibromides with anisidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in meso-2,3-Dibromosuccinic Acid Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of meso-2,3-dibromosuccinic acid. As a versatile chiral building block, the stereochemical purity of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the most critical parameter for stereochemical control: temperature .
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, with a direct focus on temperature-related causes and solutions.
Question: My final yield is significantly lower than expected. What are the likely temperature-related causes?
Answer:
Low yield is a common issue often linked to improper temperature management during the reaction. Consider the following:
-
Excessive Temperature During Bromine Addition: The bromination of maleic or fumaric acid is an exothermic reaction.[3] If the heat is not adequately dissipated, the increased temperature can lead to the formation of undesirable side products such as bromomaleic and bromofumaric acid, thereby reducing the yield of the desired product.[4]
-
Sub-optimal Temperature for Isomerization (if starting from Maleic Acid): When synthesizing the meso isomer from maleic acid, the reaction often relies on an initial acid-catalyzed isomerization of maleic acid (the cis-isomer) to fumaric acid (the trans-isomer) in the reaction medium.[3] This isomerization is temperature-dependent. If the temperature is too low, the conversion to fumaric acid may be incomplete, leading to a lower overall yield of the final meso product.
-
High Temperature During Recrystallization: Using boiling water or other solvents at excessively high temperatures for purification can cause the elimination of HBr from the product, reverting it to unsaturated side products and thus decreasing the isolated yield.[4]
Solution Workflow:
-
Monitor Internal Temperature: Use a calibrated thermometer placed directly in the reaction mixture, not just monitoring the bath temperature.
-
Controlled Reagent Addition: Add bromine dropwise, ensuring the rate of addition does not cause the internal temperature to exceed the target range. The color of the bromine should dissipate between drops.[4][5]
-
Utilize an Appropriate Cooling Bath: For reactions sensitive to overheating, an ice-water or controlled-temperature water bath is essential to manage the exotherm.
-
Optimize Isomerization Temperature: If starting with maleic acid in an aqueous HBr solution, a moderately elevated temperature (e.g., 50-90°C) is often required to facilitate isomerization to fumaric acid before or during bromination.[3][6]
Question: The melting point of my product is low and has a broad range (e.g., 160-180°C instead of the expected ~255-260°C). Why is this happening?
Answer:
This is a classic indicator of stereochemical impurity. The desired this compound has a high melting point (decomposing around 255-260°C), while the racemic (dl) form melts at a much lower temperature (around 167°C).[3][7] A low, broad melting point strongly suggests your product is a mixture of the meso and racemic diastereomers.
The primary cause is a loss of stereocontrol due to excessive reaction temperature . The electrophilic addition of bromine to an alkene proceeds through a cyclic bromonium ion intermediate.[8][9] The subsequent backside attack by the bromide ion results in anti-addition.
-
Starting with Fumaric Acid (trans): Anti-addition correctly yields the meso product.
-
Starting with Maleic Acid (cis): Anti-addition yields the racemic (dl) mixture.[10][11]
To obtain the meso product from maleic acid, the reaction conditions must first promote its isomerization to fumaric acid.[3] If the temperature is too high during the bromination step itself, the reaction can lose its stereospecificity, potentially leading to the formation of the racemic product alongside the meso form, thus contaminating your final product.
Corrective Actions:
-
Strict Temperature Adherence: Maintain the reaction temperature within the validated range for the specific protocol (e.g., 50-90°C in aqueous HBr, but with careful cooling during the bromine addition itself).[3]
-
Confirm Purity: Use the melting point as a primary, self-validating check of stereochemical purity. A sharp melting point in the correct range is a good indicator of success.
-
Purification: Attempt to purify the product via careful recrystallization from a suitable solvent like 2N HCl, as this may help to isolate the less soluble meso isomer.[4][5]
| Parameter | This compound | racemic-2,3-Dibromosuccinic Acid |
| Melting Point | ~255-260 °C (with decomposition)[4][5] | ~167 °C[3][7] |
| Appearance | Colorless crystals / White powder[4][5] | Crystalline solid |
| Starting Alkene (for stereospecific anti-addition) | Fumaric Acid (trans)[10] | Maleic Acid (cis)[10][11] |
Frequently Asked Questions (FAQs)
Question: Why is temperature control so critical for achieving the meso isomer specifically?
Answer:
Temperature control is paramount because it directly influences both the reaction pathway and the potential for side reactions, which together determine the stereochemical outcome.
-
Mechanism Integrity: The synthesis of the meso isomer relies on a stereospecific anti-addition of bromine to fumaric acid (the trans-isomer).[5][10] This mechanism proceeds via a bridged bromonium ion intermediate.[8] High temperatures can introduce enough energy to promote alternative, non-stereospecific reaction pathways or even side reactions like elimination, compromising the formation of the desired stereoisomer.[4]
-
Isomerization Control: When starting from maleic acid, the process is often a tandem reaction: isomerization followed by bromination. A specific temperature window (e.g., 50-90°C in some patented methods) is needed to efficiently convert cis-maleic acid to trans-fumaric acid in the presence of HBr.[3][6] If the temperature is too low, isomerization is inefficient. If it's too high, the subsequent bromination may lose stereoselectivity.
The workflow below illustrates the temperature-critical steps in the synthesis starting from fumaric acid.
Caption: Experimental workflow highlighting temperature-critical steps (yellow).
Question: What is the ideal temperature range, and can I just use a standard ice bath?
Answer:
The "ideal" temperature is protocol-dependent.
-
For the bromination of fumaric acid in water, some procedures call for heating the solution to boiling, then adding bromine.[4] The key here is that the reaction is still controlled; the dropwise addition of bromine and the large thermal mass of the boiling water help manage the exotherm.
-
For syntheses using maleic or fumaric acid in aqueous HBr , a broader range of 50-90°C is cited.[3][6] In these cases, the higher HBr concentration influences the reaction, and external cooling is explicitly mentioned as necessary to maintain the temperature during the exothermic bromine addition.[3]
A standard ice bath (0°C) is primarily used for quenching the reaction or precipitating the product after the reaction is complete.[4][5] Using it during the reaction itself might slow the rate too much, especially if isomerization from maleic acid is required. A water bath set to a specific temperature or an ice-water bath (for maintaining a temperature slightly above 0°C and providing a large cooling capacity) is more appropriate for controlling the exotherm during reagent addition.
The diagram below outlines a decision-making process for troubleshooting based on melting point analysis.
Caption: Troubleshooting decision tree based on melting point analysis.
Recommended Experimental Protocol
This protocol is adapted from established procedures for the synthesis of this compound from fumaric acid.[4][5]
Materials:
-
Fumaric acid (11.6 g, 100 mmol)
-
Bromine (~5.7 mL, 110 mmol)
-
Deionized water (40 mL)
-
2N Hydrochloric acid (for recrystallization)
-
Ice
Procedure:
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Dissolution: Add fumaric acid (11.6 g) and water (40 mL) to the flask. Heat the suspension to boiling with vigorous stirring to dissolve the acid.
-
Bromination (Temperature Critical Step): While maintaining the solution at a gentle boil, add bromine (5.7 mL) dropwise from the dropping funnel. Control the addition rate such that the reddish-brown color of the bromine disappears before adding the next drop. This indicates the bromine is being consumed as it is added, preventing accumulation and a runaway reaction.
-
Reaction Completion: After the addition is complete, a slight excess of bromine should give the solution a persistent pale yellow/orange color. Continue stirring at temperature for an additional 15-30 minutes.
-
Cooling and Precipitation: Turn off the heat and allow the mixture to cool to room temperature. Then, place the flask in an ice-water bath to cool to approximately 10°C to maximize crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with several portions of ice-cold water to remove residual HBr and unreacted starting materials.
-
Purification: Recrystallize the crude product from a minimal amount of hot 2N HCl. Do not use boiling water , as this can cause decomposition.[4] Allow the solution to cool slowly, then chill in an ice bath.
-
Drying and Characterization: Filter the purified crystals, wash with a small amount of ice-cold water, and dry to a constant weight. Characterize the final product by taking a melting point. The expected melting point is 255-260°C (with decomposition).[4][5]
References
- Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid. U.S. Patent No. 3,465,037.
-
NORBIDAR. (2023). The mechanism of bromination of fumaric acid. [Link]
-
Chegg. (n.d.). Solved: Explain how the addition of bromine to maleic acid. [Link]
- Google Patents. (n.d.). A method for producing the meso-form of 2,3-dibromosuccinic acid.
-
Homework.Study.com. (n.d.). Write an equation showing the addition of bromine to maleic acid. [Link]
-
University Lecture Notes. (n.d.). LECTURE 5: The stereoisomers of alkenes. [Link]
-
Eriksson, M., et al. (2006). (RS)-2,3-Dibromosuccinic acid. Acta Crystallographica Section E, 62(1), o200-o201. ResearchGate. [Link]
-
OECD Existing Chemicals Database. (2012). Initial Targeted Assessment Profile: 2,3-Dibromosuccinic acid. [Link]
-
Filo. (2021). The addition of Br2 to maleic acid results in. [Link]
-
NOP - The Organic Chemistry Notebook Series. (2009). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid. [Link]
-
Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. [Link]
-
Filo. (n.d.). With the help of reaction show bromine addition to maleic acid. [Link]
-
de la Torre, B., et al. (2019). The fate of bromine after temperature-induced dehydrogenation of on-surface synthesized bisheptahelicene. Physical Chemistry Chemical Physics, 21(34), 18632-18638. National Institutes of Health. [Link]
-
ResearchGate. (2018). Dibromination of fumaric acid (1) and maleic acid (3), as reported by Kekulé. [Link]
-
Ashenhurst, J. (2023). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Bromination of Alkenes. [Link]
-
YouTube. (2015). Bromination of an Alkene. [Link]
- Google Patents. (n.d.). Method for preparing 2,3-dibromo-succinic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GB1078044A - A method for producing the meso-form of 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. norbidar.com [norbidar.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. [Solved] The addition of \mathrm{Br}_{2} to maleic acid results in - Orga.. [askfilo.com]
ChemSource Technical Support Center: meso-2,3-Dibromosuccinic Acid Synthesis
Welcome to the ChemSource Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of meso-2,3-dibromosuccinic acid. As a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules, ensuring a high-purity, high-yield product is critical.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup procedure for this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of this compound, providing explanations and actionable solutions.
Issue 1: Low Yield of Crude Product After Filtration
Question: After cooling the reaction mixture and performing suction filtration, the yield of my crude this compound is significantly lower than expected (e.g., <70%). What are the potential causes and how can I improve it?
Answer:
A low yield of the crude product can stem from several factors related to both the reaction conditions and the initial workup steps.
Causality & Solutions:
-
Incomplete Reaction: The bromination of fumaric or maleic acid requires careful control of reagent addition and temperature.[2][4] If the reaction has not gone to completion, a significant portion of the starting material will remain in the filtrate.
-
Verification: Ensure a slight excess of bromine (a persistent pale orange or yellow color) remains in the reaction mixture after the addition is complete.[4][5]
-
Solution: If the color of bromine disappears completely, add a small amount more and continue to stir under the reaction conditions for a short period.
-
-
Excessive Water in the Reaction: While the reaction is performed in an aqueous medium, using too much water can lead to the formation of soluble by-products such as monobromomalic acid and tartaric acid, thus reducing the yield of the desired product.[4]
-
Premature Filtration/Insufficient Cooling: this compound has some solubility in water, which increases with temperature.[6] Cooling the reaction mixture thoroughly is crucial for maximizing precipitation.
-
Losses During Washing: Washing the crude product is necessary to remove hydrobromic acid and unreacted starting materials.[2] However, using too much wash solvent or a solvent that is not ice-cold can dissolve a significant amount of the product.
-
Solution: Wash the collected crystals with a minimal amount of ice-cold water.[5]
-
Issue 2: Product Purity is Low After Recrystallization (Off-color, Incorrect Melting Point)
Question: My recrystallized product is a pale yellow powder instead of white crystals, and the melting point is broad or lower than the expected 255-256 °C (with decomposition).[2] What impurities are likely present and how can I improve the purification?
Answer:
The presence of color and a depressed melting point are classic indicators of impurities. In this synthesis, the most common impurities are unreacted starting materials, stereoisomers, and side-reaction products.
Causality & Solutions:
-
Presence of Side Products: Extended heating of the reaction mixture can lead to the formation of bromomaleic and bromofumaric acids.[5] Using boiling water for recrystallization can also cause the elimination of HBr from the product.[2][5]
-
Racemic Impurity: If maleic acid is used as the starting material, some of it can isomerize to fumaric acid in the presence of hydrobromic acid, leading to the formation of the desired meso compound.[7] However, the primary product from maleic acid is the racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid, which has a lower melting point.
-
Solution: If a pure meso compound is desired, it is best to start with fumaric acid, as the anti-addition of bromine is stereospecific.[2]
-
-
Residual Bromine: A yellow tint can indicate trapped elemental bromine.
-
Solution: Ensure the crude product is thoroughly washed with ice-cold water during the initial filtration. If the color persists after recrystallization, a second recrystallization may be necessary.
-
Issue 3: Difficulty in Inducing Crystallization During Workup or Recrystallization
Question: My product is not crystallizing out of solution, even after cooling in an ice bath. What should I do?
Answer:
Failure to crystallize is often due to either using too much solvent or the solution being supersaturated.
Causality & Solutions:
-
Excess Solvent: If too much solvent was used to dissolve the crude product for recrystallization, the solution may not be saturated enough for crystals to form upon cooling.[8]
-
Solution: Gently heat the solution to boil off a portion of the solvent to increase the concentration of the product.[8] Then, allow it to cool slowly again. Be cautious not to boil for too long, which could promote decomposition.
-
-
Supersaturation: Sometimes, a solution can become supersaturated and requires a nucleation site to initiate crystallization.
-
Solution 1 - Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a surface for crystals to begin forming.
-
Solution 2 - Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The preferred solvent for recrystallization is hot 2 N hydrochloric acid (HCl).[2][5] Using boiling water is not recommended as it can lead to the elimination of hydrogen bromide (HBr) and the formation of impurities.[2][5] Some procedures also mention successful crystallization from distilled water if the temperature is kept below 70°C.[9][10]
Q2: What are the key safety precautions when working with bromine?
A2: Bromine is a highly corrosive, toxic, and strong oxidizing agent.[11] All work involving elemental bromine or concentrated bromine solutions must be conducted in a certified chemical fume hood.[12][13] Personal protective equipment (PPE) is mandatory and includes:
-
A lab coat.[11]
-
Gloves resistant to bromine (fluorinated rubber gloves for liquid bromine; nitrile or neoprene for aqueous solutions).[11] Waste bromine and its solutions must be collected in a designated, sealed, and properly labeled hazardous waste container.[12]
Q3: How do I properly dispose of leftover bromine solutions from the workup?
A3: Unreacted bromine in the filtrate should be quenched before disposal. This can be done by adding a mild reducing agent, such as a solution of sodium thiosulfate (Na₂S₂O₃), until the characteristic brown/orange color of bromine disappears.[14] The resulting solution should then be disposed of in the appropriate aqueous hazardous waste container.
Q4: Can I use maleic acid instead of fumaric acid to synthesize the meso compound?
A4: While you can obtain the meso compound from maleic acid, it is not the ideal starting material. The direct bromination of maleic acid yields the racemic mixture of 2,3-dibromosuccinic acid.[7] The meso form is only produced because the hydrobromic acid generated during the reaction can catalyze the isomerization of maleic acid to fumaric acid, which then reacts to form the meso product.[7] This results in a mixture of stereoisomers, complicating the purification process. For a clean synthesis of the meso compound, fumaric acid is the required starting material due to the stereospecific anti-addition of bromine.[2]
Experimental Protocols & Data
Table 1: Key Properties & Yields
| Parameter | Value | Reference |
| Product | This compound | |
| Molecular Formula | C₄H₄Br₂O₄ | [1][15] |
| Molecular Weight | 275.88 g/mol | [1][15] |
| Appearance | Colorless crystals or white crystalline powder | [2] |
| Melting Point | 255-256 °C (with decomposition) | [2] |
| Expected Yield | 63-98% | [2][7] |
Protocol 1: Standard Workup Procedure
This protocol outlines the steps immediately following the completion of the bromination reaction.
-
Cooling & Crystallization: Once the reaction is complete (indicated by a persistent bromine color), cool the reaction flask to room temperature.
-
Transfer the flask to an ice-water bath and continue cooling until the internal temperature is approximately 10°C or below to maximize the precipitation of the product.[2][4]
-
Suction Filtration: Set up a Büchner funnel with an appropriate filter paper and connect it to a vacuum flask.
-
Wet the filter paper with a small amount of ice-cold water.
-
Pour the cold reaction slurry into the Büchner funnel and apply vacuum to collect the crude product.
-
Washing: With the vacuum still applied, wash the collected crystals with two small portions of ice-cold water to remove any adhering mother liquor, which contains hydrobromic acid and other impurities.[4][7]
-
Drying: Allow the crude product to air-dry on the filter for several minutes by pulling air through the solid.
-
Transfer the solid to a watch glass and dry to a constant weight, either in a desiccator or a low-temperature oven.
Protocol 2: Recrystallization
This protocol describes the purification of the crude product.
-
Solvent Preparation: Prepare a 2 N solution of hydrochloric acid (HCl).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot 2 N HCl required to just dissolve the solid.[2][5] Keep the solution heated gently on a hot plate during this process.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath to complete the crystallization process.
-
Collection & Drying: Collect the purified crystals by suction filtration, wash with a very small amount of ice-cold water, and dry thoroughly.
Workflow Visualization
The following diagram illustrates the general workflow for the workup and purification of this compound.
References
- Vertex AI Search. (n.d.). Exploring this compound: Properties, Applications, and Suppliers.
- Washington State University. (n.d.). Standard Operating Procedure: Bromine.
- ChemicalBook. (n.d.). This compound 608-36-6 wiki.
-
Studylib. (n.d.). Bromine SOP: Safety Procedures for Chemistry Labs. Retrieved January 8, 2026, from [Link]
- Kansas State University. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
-
Florida State University, Department of Chemistry & Biochemistry. (n.d.). Lab Procedure. Retrieved January 8, 2026, from [Link]
- BenchChem. (2025). Application Note & Protocol: Synthesis of this compound from Fumaric Acid.
-
Chemtalk. (n.d.). Bromine. Retrieved January 8, 2026, from [Link]
- Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid. U.S. Patent 3,465,037.
- OC-Praktikum. (2009). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid.
-
PubChem. (n.d.). 2,3-Dibromosuccinic acid, meso-. Retrieved January 8, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 8, 2026, from [Link]
-
Organic Syntheses. (n.d.). α,β-DIBROMOSUCCINIC ACID. Retrieved January 8, 2026, from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Page loading... [wap.guidechem.com]
- 7. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 608-36-6 [chemicalbook.com]
- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Lab Procedure [chem.fsu.edu]
- 14. chemtalk.com.au [chemtalk.com.au]
- 15. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in meso-2,3-Dibromosuccinic Acid Samples
Welcome to the technical support center for the analysis of meso-2,3-dibromosuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in their samples. The following sections provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your compound for downstream applications.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in this compound, providing a foundational understanding for more detailed troubleshooting.
Q1: What are the most common impurities in this compound and where do they originate?
A1: Impurities in this compound typically arise from the synthetic route and subsequent degradation.[1][2] Common sources include:
-
Starting Materials and Reagents: Unreacted fumaric or maleic acid is a primary impurity.[3][4] Residual bromine and hydrobromic acid from the bromination process can also be present if not adequately removed during workup.[3][4]
-
Side Products: The synthesis, which involves the bromination of fumaric acid, can lead to the formation of stereoisomers, primarily the racemic (dl) form of 2,3-dibromosuccinic acid.[3] Additionally, extended heating during the reaction can promote the formation of bromomaleic and bromofumaric acids through elimination reactions.[5]
-
Degradation Products: this compound can be susceptible to degradation, especially at elevated temperatures or in the presence of bases, leading to the elimination of hydrogen bromide (HBr).[5][6] Using boiling water for recrystallization, for instance, is known to cause HBr elimination.[4][5]
Q2: How should I properly store and handle this compound to minimize impurity formation?
A2: Proper storage and handling are critical to maintain the purity of this compound. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible substances such as bases, oxidizing agents, and reducing agents.[6][7] The compound is a corrosive solid, so appropriate personal protective equipment, including gloves and safety glasses, should always be worn.[7][8][9] To prevent degradation, avoid exposure to high temperatures and moisture.[7][10]
Q3: What initial assessments can I perform to get a general idea of my sample's purity?
A3: A preliminary assessment of purity can be made through physical and basic analytical measurements:
-
Melting Point: Pure this compound has a distinct melting point, often with decomposition, typically in the range of 255-290°C.[4][7] A broad melting point range or a value significantly lower than the literature value can indicate the presence of impurities.
-
Appearance: The compound should be a white to pale cream crystalline powder.[7][10] Any discoloration may suggest the presence of impurities or degradation products.
-
Solubility: While slightly soluble in water, it has greater solubility in alcohols and ether.[7] Observing incomplete dissolution or the presence of insoluble matter in these solvents could be a sign of impurities.
II. Troubleshooting Guides for Impurity Characterization
This section provides detailed, step-by-step guidance for troubleshooting common issues encountered during the analytical characterization of this compound impurities.
Guide 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying impurities in pharmaceutical compounds.[1][2][11]
Issue: Poor Peak Shape (Tailing or Fronting) in HPLC Chromatogram
Causality: Peak tailing for an acidic compound like this compound can be caused by secondary interactions with the stationary phase, such as interactions with residual silanol groups on a silica-based column.[12] Peak fronting may indicate column overload or an inappropriate sample solvent.[13]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Rationale: To minimize silanol interactions, the pH of the mobile phase should be lowered to suppress the ionization of both the analyte and the silanol groups.
-
Action: Adjust the mobile phase pH to a value between 2 and 3 using an acid like phosphoric acid or formic acid.[12] This ensures the carboxylic acid groups of the analyte are protonated, reducing peak tailing.
-
-
Sample Solvent Compatibility:
-
Rationale: The sample solvent should be as close in composition to the mobile phase as possible to avoid peak distortion.
-
Action: Dissolve the sample in the initial mobile phase composition.[13] If solubility is an issue, use a slightly stronger solvent but keep the injection volume small.
-
-
Column Selection:
-
Rationale: Not all C18 columns are the same. A column with a highly deactivated, end-capped stationary phase will have fewer free silanol groups.[14]
-
Action: If peak tailing persists, switch to a column specifically designed for polar compounds or one with advanced end-capping.
-
-
Check for Column Overload:
Workflow for HPLC Troubleshooting
Caption: Troubleshooting workflow for poor HPLC peak shape.
Guide 2: Spectroscopic Identification (NMR and MS)
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of unknown impurities.[2][15][16]
Issue: Ambiguous NMR Spectrum Making Impurity Identification Difficult
Causality: Overlapping signals or low signal-to-noise for minor components can make it challenging to assign structures to impurities. The presence of stereoisomers can also complicate the spectrum.
Troubleshooting Protocol:
-
Solvent Selection and Sample Preparation:
-
Rationale: The choice of deuterated solvent is crucial for proper dissolution and to avoid signal overlap.
-
Action: this compound is soluble in DMSO-d6.[15] Ensure the sample is fully dissolved to obtain sharp signals. For low-level impurities, prepare a more concentrated sample if possible.
-
-
Distinguishing Stereoisomers:
-
Rationale: The meso and racemic (dl) isomers of 2,3-dibromosuccinic acid have different symmetries and will produce distinct NMR spectra.[15][16][17]
-
¹H NMR: The two methine protons (CHBr) in the meso isomer are chemically equivalent due to a plane of symmetry and will appear as a single peak (singlet).[15] In the racemic mixture, the corresponding protons in each enantiomer are diastereotopic and will appear as two separate signals or a more complex splitting pattern.
-
¹³C NMR: Similarly, the two CHBr carbons and the two COOH carbons in the meso isomer are equivalent, giving rise to fewer signals than the racemic form.[15]
-
-
Utilize 2D NMR Techniques:
-
Rationale: When the 1D spectrum is crowded, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons.
-
Action: Run a COSY experiment to identify coupled proton systems and an HSQC experiment to correlate protons directly to the carbons they are attached to. This is invaluable for piecing together the structure of an unknown impurity.
-
Data Comparison for Isomer Identification
| Spectroscopic Feature | This compound | Racemic (dl)-2,3-Dibromosuccinic Acid |
| ¹H NMR (CHBr) | One singlet[15] | Two distinct signals or complex pattern |
| ¹³C NMR (CHBr) | One signal[15] | Two signals |
| ¹³C NMR (COOH) | One signal[15] | Two signals |
Guide 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While this compound itself is not volatile, GC-MS can be useful for identifying volatile or semi-volatile impurities that may be present from the synthesis or degradation.
Issue: No Peaks Corresponding to Expected Volatile Impurities
Causality: Highly polar and acidic compounds like residual starting materials may not be suitable for direct GC-MS analysis without derivatization. Thermal degradation in the injector port is also a possibility.
Troubleshooting Protocol:
-
Derivatization:
-
Rationale: To increase volatility and thermal stability, the carboxylic acid groups can be converted to esters (e.g., methyl or silyl esters).
-
Action: Use a suitable derivatizing agent (e.g., diazomethane for methylation or BSTFA for silylation) to convert the acidic protons into less polar functional groups. This will make the analytes more amenable to GC analysis.
-
-
Injector Temperature Optimization:
-
Rationale: A high injector temperature can cause thermal degradation of labile compounds.
-
Action: Start with a lower injector temperature and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.
-
-
Alternative Techniques:
-
Rationale: If derivatization is not feasible or successful, other techniques may be more appropriate.
-
Action: Consider using Headspace GC-MS for very volatile impurities like residual solvents. For non-volatile impurities, HPLC-MS is the preferred method.
-
Logical Flow for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
IV. References
-
Herbert, J. (1969). Production of meso 2,3-dibromosuccinic acid. U.S. Patent No. 3,465,037.
-
Autech. (n.d.). Exploring this compound: Properties, Applications, and Suppliers. Autech. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Innovations in Synthesis and Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
OC-Praktikum. (2009). Addition of bromine to fumaric acid to meso-dibromosuccinic acid. [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]
-
International Journal of Scientific Development and Research. (2020). Troubleshooting in HPLC: A Review. IJSDR. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. [Link]
-
PubChem. (n.d.). 2,3-Dibromosuccinic acid, meso-. National Center for Biotechnology Information. [Link]
-
Google Patents. (2015). Method for preparing 2,3-dibromo-succinic acid.
-
Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Pearson. [Link]
-
ResearchGate. (2006). (RS)-2,3-Dibromosuccinic acid. [Link]
-
Chegg. (2019). Solved 4) Give the complete reaction mechanisms for the | Chegg.com. Chegg. [Link]
-
Technology Networks. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Merck Index. (n.d.). 2,3-Dibromosuccinic Acid. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]
-
AMSBIO. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSBIO. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of this compound in Modern Organic Chemistry. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Loba Chemie. (n.d.). This compound. Loba Chemie. [Link]
-
Organic Syntheses. (n.d.). α,β-DIBROMOSUCCINIC ACID. [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
-
MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. [Link]
-
ResearchGate. (2025). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. [Link]
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. [Link]
-
ResearchGate. (2024). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
-
Chromatography Forum. (2006). How do you perform purity analysis?. [Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. soeagra.com [soeagra.com]
- 3. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. This compound(526-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. 内消旋-2,3-二溴丁二酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. ijsdr.org [ijsdr.org]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Scaling Up the Synthesis of meso-2,3-Dibromosuccinic Acid
Welcome to the technical support center for the synthesis of meso-2,3-dibromosuccinic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this valuable synthesis from bench-scale to larger, pilot, or industrial-scale production. We will delve into the mechanistic underpinnings of the reaction, provide robust protocols, and address the common challenges encountered during scale-up.
This compound is a crucial intermediate in organic synthesis, particularly for pharmaceuticals and other biologically active molecules.[1] Its stereochemistry is key, and the ability to produce the meso isomer selectively and in high yield is paramount. The most common and stereospecific route involves the electrophilic addition of bromine to fumaric acid.[1][2]
Troubleshooting Guide: Common Issues in Scale-Up
This section addresses specific problems that researchers may encounter during the synthesis and scale-up process in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected after scaling up. What are the likely causes?
Answer: A drop in yield upon scale-up is a common issue that can typically be traced back to a few key parameters that do not scale linearly.
-
Inefficient Mixing: At the bench, magnetic stirring is often sufficient. However, in larger reactors, fumaric acid, which is only slightly soluble in the reaction medium, can settle, leading to a heterogeneous mixture and incomplete reaction.[3][4] Ensure your reactor is equipped with an overhead mechanical stirrer capable of maintaining a uniform suspension of the starting material.
-
Poor Temperature Control: The bromination of fumaric acid is exothermic. A failure to dissipate this heat effectively on a larger scale can lead to localized overheating. Elevated temperatures can promote the formation of by-products like bromomaleic and bromofumaric acids through elimination and other side reactions.[5] Implement a reactor cooling system and control the rate of bromine addition to maintain the desired reaction temperature.
-
Suboptimal Bromine Addition Rate: Adding bromine too quickly can overwhelm the cooling capacity of the reactor, leading to the temperature control issues mentioned above. Conversely, adding it too slowly can unnecessarily prolong the reaction time, potentially increasing by-product formation. The rate of addition should be controlled so that the characteristic brown color of bromine dissipates, or nearly so, before the next addition, indicating consumption.[1][5]
Question 2: I am observing significant amounts of the racemic (dl) product in my final material. How can I improve the stereoselectivity for the meso isomer?
Answer: The formation of the meso isomer is highly dependent on the stereochemistry of the starting alkene. The anti-addition of bromine to the trans-double bond of fumaric acid is stereospecific and yields the meso product.[6][7] The presence of the racemic product strongly suggests one of two issues:
-
Maleic Acid Contamination: Your fumaric acid starting material may be contaminated with its cis-isomer, maleic acid. The anti-addition of bromine to maleic acid produces the racemic (dl)-2,3-dibromosuccinic acid.[7][8][9] Ensure the purity of your fumaric acid starting material via QC analysis (e.g., melting point, NMR).
-
Use of Maleic Acid as a Feedstock: If you are intentionally using maleic acid, you must facilitate its isomerization to fumaric acid in situ. This can be effectively achieved by conducting the reaction in an aqueous solution of hydrogen bromide (HBr) at elevated temperatures.[10][11] The HBr catalyzes the conversion of maleic acid to the more thermodynamically stable fumaric acid, which is then brominated to the desired meso product.[11] This is a key strategy for industrial production where feedstock flexibility is advantageous.[2][11]
Question 3: My final product is difficult to purify and appears discolored. What are the best practices for purification on a larger scale?
Answer: Purification challenges often stem from residual bromine, acidic by-products (HBr), or organic impurities.
-
Initial Work-up: After the reaction is complete, the mixture should be cooled significantly (e.g., in an ice bath to ~10°C) to maximize the crystallization of the product.[5] The crude product is then collected by suction filtration and washed thoroughly with ice-cold water to remove unreacted bromine and HBr.[1][5]
-
Recrystallization: This is the most effective method for purifying this compound.
-
Recommended Solvent: A dilute solution of hydrochloric acid (e.g., 2N HCl) is highly effective.[5]
-
Critical Temperature Control: It is crucial to avoid using boiling water for recrystallization, as this can cause the elimination of HBr from the product, leading to impurities.[5] Similarly, when using distilled water, temperatures should be kept below 70°C.[12]
-
-
Color Removal: If the product is discolored, it may be due to trace amounts of bromine. The washing step is critical. If discoloration persists after recrystallization, the use of a minimal amount of activated charcoal during the recrystallization process can be considered, though this may lead to some yield loss.
Question 4: The reaction is very slow to start, and the bromine color persists for a long time. What could be wrong?
Answer: This issue typically points to insufficient activation energy or poor reagent mixing.
-
Reaction Temperature: The reaction generally requires heating to initiate. Procedures often call for heating the fumaric acid suspension in water to boiling before beginning the bromine addition.[4][5] Ensure your reaction mixture is at the appropriate temperature (typically 50-90°C for HBr-mediated synthesis, or boiling for aqueous synthesis) before adding the brominating agent.[5][10]
-
Vigorous Stirring: As mentioned, fumaric acid is not very soluble. The reaction occurs at the solid-liquid interface. If the solid is not properly suspended, the surface area available for reaction is low, leading to a slow rate. Increase the stirring speed to ensure a well-mixed slurry.[4]
-
Reaction Completion: It is normal for a slight excess of bromine color to persist at the end of the reaction; this is often taken as an indication that all the fumaric acid has been consumed.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling bromine on a large scale?
A1: Bromine is highly toxic, corrosive, and has a high vapor pressure, making it a significant safety hazard.[13] All operations must be conducted in a well-ventilated area, preferably within a closed reactor system equipped with a scrubber for bromine vapors.[14] Mandatory personal protective equipment (PPE) includes:
-
Heavy-duty, chemically resistant gloves (e.g., nitrile).[15]
-
A full-body chemical-resistant suit.[17]
-
A respirator with cartridges appropriate for acid gases and halogens.[17] An emergency station with a safety shower, eyewash, and a quenching agent like a 1 M sodium thiosulfate solution must be readily available.[15][16]
Q2: What is the mechanistic reason for the stereospecific formation of the meso product from fumaric acid?
A2: The reaction proceeds via an anti-addition mechanism. The electrophilic bromine molecule is attacked by the π-electrons of the double bond, forming a cyclic bromonium ion intermediate.[7][18] This intermediate blocks one face of the molecule. The subsequent nucleophilic attack by a bromide ion (Br⁻) must occur from the opposite face (an Sₙ2-like ring-opening). This anti-addition to a trans-alkene (fumaric acid) results specifically in the formation of the meso diastereomer.[6][7][19]
Caption: Mechanism of this compound formation.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of physical and spectroscopic methods should be used:
-
Melting Point: this compound has a characteristic high melting point, typically around 255-256°C with decomposition.[1][5] This is significantly different from the racemic form, which melts around 167°C.[11][20]
-
NMR Spectroscopy: In ¹H NMR (in DMSO-d₆), the meso isomer shows a characteristic singlet for the two equivalent methine protons (CHBr) around 4.52 ppm due to the molecule's plane of symmetry.[21]
-
IR Spectroscopy: Key stretches include a broad O-H band for the carboxylic acid (~3200-2500 cm⁻¹) and a strong C=O stretch (~1715 cm⁻¹).[21]
| Spectroscopic Data for this compound [21] | | :--- | :--- | :--- | | Technique | Signal | Assignment | | ¹H NMR (DMSO-d₆) | δ 4.52 (s, 2H) | CHBr | | | δ ~13.75 (br s, 2H) | COOH | | ¹³C NMR (DMSO-d₆) | δ 170.2 | COOH | | | δ 62.8 | C-Br | | IR (KBr Pellet) | 3200–2500 cm⁻¹ (broad) | O-H stretch (Carboxylic Acid) | | | 1715 cm⁻¹ (strong) | C=O stretch (Carboxylic Acid) |
Experimental Protocols
Lab-Scale Synthesis (100 mmol)
This protocol is adapted from established literature procedures.[5]
Materials:
-
Fumaric acid: 11.6 g (100 mmol)
-
Bromine: 5.7 mL (110 mmol)
-
Water: 40 mL
-
2N Hydrochloric acid (for recrystallization)
-
Ice
Procedure:
-
Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, add fumaric acid (11.6 g) and water (40 mL). This reaction must be performed in a fume hood.
-
Heating: Heat the suspension to boiling with vigorous stirring.
-
Bromine Addition: Add bromine (5.7 mL) dropwise from the addition funnel into the boiling solution. Control the addition rate such that the brown color of the bromine disappears before the next drop is added.
-
Reaction Completion: Once the addition is complete, a slight excess bromine color should persist.
-
Work-up and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to approximately 10°C. The product will crystallize.
-
Collect the crude product by suction filtration and wash the crystals with several portions of ice-cold water (total ~20 mL).
-
Purification: Recrystallize the crude product from a minimal amount of hot 2N HCl. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and dry in a desiccator. Expected yield is approximately 17.4 g (63%).[5]
Scale-Up Workflow and Considerations
Scaling this synthesis requires careful planning to manage heat transfer, mass transfer, and safety. An industrial approach often utilizes HBr as a catalyst and solvent to enable the use of maleic acid as a starting material.[11]
Caption: General workflow for scaled-up synthesis.
| Parameter | Lab Scale (100 mmol) | Industrial Scale Considerations |
| Starting Material | Fumaric Acid (11.6 g)[5] | Fumaric or Maleic Acid (can use HBr for isomerization)[11] |
| Solvent | Water (40 mL)[5] | Aqueous HBr (10-48% wt.)[11] |
| Bromine Ratio | ~1.1 eq.[5] | 1.0 - 1.1 eq.[11] |
| Temperature | Boiling (~100°C)[5] | 50 - 90°C (controlled)[11] |
| Mixing | Magnetic Stirrer | Overhead Mechanical Stirrer / Baffles |
| Bromine Addition | Dropping Funnel | Metering Pump, Sub-surface Sparger |
| Work-up | Ice Bath Cooling, Filtration | Jacketed Cooling, Centrifugation |
| Yield | ~63%[5] | >90%[11] |
References
-
Slideshare. Bromine handling and safety. Available at: [Link]
-
Brainly. For the addition of bromine to fumaric acid, which stereoisomer(s) is/are formed in this reaction?. Available at: [Link]
-
University Lecture Notes. LECTURE 5 The stereoisomers of alkenes are simply the geometrical isomers. Available at: [Link]
-
OC-Praktikum. 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid. Available at: [Link]
- Google Patents. A method for producing the meso-form of 2,3-dibromosuccinic acid.
-
Filo. The addition of Br₂ to maleic acid results in. Available at: [Link]
-
NORBIDAR. The mechanism of bromination of fumaric acid. Available at: [Link]
-
YouTube. Bromine Addition Mechanism to Fumaric Acid. Available at: [Link]
-
RSC Education. Handling liquid bromine and preparing bromine water | Demonstration. Available at: [Link]
-
CDC. Bromine | Chemical Emergencies. Available at: [Link]
-
OECD Existing Chemicals Database. INITIAL TARGETED ASSESSMENT PROFILE. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. Available at: [Link]
-
GACL. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Available at: [Link]
-
Homework.Study.com. two procedures: 1. a microscale cis-trans isomerization of an alkene 2. a miscroscale addition of.... Available at: [Link]
- Google Patents. US3465037A - Production of meso 2,3-dibromosuccinic acid.
-
Chegg. Solved Draw stereochemical projections for the products of | Chegg.com. Available at: [Link]
-
Chegg. 1. Predict the stereochemistry of the products formed if the addition of Br2 to fumaric acid occurs via. Available at: [Link]
- Google Patents. JP2002179612A - Method for producing 2,3-dibromosuccinic acids.
-
Chegg. Solved Organic Chemistry I Lab Experiment 9-Synthesis of | Chegg.com. Available at: [Link]
- Google Patents. CN105001074A - Method for preparing 2,3-dibromo-succinic acid.
-
Organic Syntheses. α,β-DIBROMOSUCCINIC ACID. Available at: [Link]
-
Mol-Instincts. This compound 608-36-6 wiki. Available at: [Link]
-
PrepChem.com. Preparation of 2,3-dibromosuccinic acid. Available at: [Link]
-
YouTube. Stereochemistry of bromine addition. Available at: [Link]
-
PubChem. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611. Available at: [Link]
-
Chegg. Question: 4) Give the complete reaction mechanisms for the formation of meso and racemic 2,3. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy this compound | 608-36-6 [smolecule.com]
- 3. This compound, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. norbidar.com [norbidar.com]
- 8. [Solved] The addition of \mathrm{Br}_{2} to maleic acid results in - Orga.. [askfilo.com]
- 9. Solved Organic Chemistry I Lab Experiment 9-Synthesis of | Chegg.com [chegg.com]
- 10. GB1078044A - A method for producing the meso-form of 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 11. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 12. This compound | 608-36-6 [chemicalbook.com]
- 13. Bromine handling and safety | DOCX [slideshare.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 16. carlroth.com [carlroth.com]
- 17. tatachemicals.com [tatachemicals.com]
- 18. homework.study.com [homework.study.com]
- 19. m.youtube.com [m.youtube.com]
- 20. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of meso-2,3-Dibromosuccinic Acid: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, efficacy, and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the three-dimensional structure of molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of meso-2,3-dibromosuccinic acid, contrasting it with its diastereomeric counterpart, the racemic (d,l)-2,3-dibromosuccinic acid. Through a blend of experimental data, theoretical principles, and practical protocols, we will illuminate how NMR spectroscopy serves as a definitive tool for stereochemical assignment.
The Decisive Role of Symmetry in NMR Spectroscopy
The fundamental difference in the NMR spectra of diastereomers arises from their distinct molecular symmetry. This compound possesses a plane of symmetry, rendering its two stereocenters internally compensated. In contrast, the enantiomers that constitute the racemic mixture lack this internal symmetry. This seemingly subtle distinction has profound consequences on the magnetic environment of the nuclei within each molecule, leading to uniquely identifiable NMR fingerprints.
¹H NMR Spectral Analysis: A Tale of Two Diastereomers
The ¹H NMR spectrum is often the first and most informative piece of the puzzle in stereochemical analysis. The key to differentiating meso- and racemic-2,3-dibromosuccinic acid lies in the chemical and magnetic equivalence of their methine protons (CH-Br).
This compound: The Signature of Simplicity
Due to the plane of symmetry bisecting the C2-C3 bond, the two methine protons in the meso isomer are chemically and magnetically equivalent. They reside in identical electronic environments and are interchangeable through a reflection operation. Consequently, they resonate at the same frequency and do not exhibit spin-spin coupling to each other. This results in a single, sharp singlet in the ¹H NMR spectrum.[1] The acidic protons of the two carboxylic acid groups are also equivalent and typically appear as a broad singlet at a much lower field.
Racemic-(d,l)-2,3-Dibromosuccinic Acid: The Complexity of Non-Equivalence
In either the (2R,3R) or (2S,3S) enantiomer of the racemic mixture, the two methine protons are chemically equivalent but magnetically non-equivalent. More accurately, in a chiral environment (even the transient interactions with a chiral solvent or another chiral molecule), these protons become diastereotopic. In an achiral solvent, they are enantiotopic and thus isochronous (have the same chemical shift). However, their coupling to each other is still observable. Therefore, the two methine protons will appear as a single signal, but this signal will be a doublet, due to coupling to the adjacent methine proton. In practice, the two protons form an AA' spin system which can sometimes appear as a more complex multiplet than a simple doublet, especially at lower magnetic field strengths. For the purpose of this guide, we will represent the idealized first-order pattern. The two carboxylic acid protons are also equivalent and will present as a broad singlet.
The following diagram illustrates the stereochemical relationship of the methine protons in both diastereomers.
Caption: Stereochemical relationship of methine protons.
¹³C NMR Spectral Analysis: Confirming the Assignment
The ¹³C NMR spectrum provides complementary information that reinforces the stereochemical assignment made from the ¹H NMR data.
This compound: A Reflection of Symmetry
The internal plane of symmetry in the meso isomer means that there are only two unique carbon environments:
-
The two equivalent carboxylic acid carbons (-COOH).
-
The two equivalent methine carbons (-CHBr).
This results in a simple ¹³C NMR spectrum with just two signals.
Racemic-(d,l)-2,3-Dibromosuccinic Acid: Distinguishable Carbons
In the enantiomers of the racemic mixture, the lack of an internal plane of symmetry leads to two distinct carbon signals for the methine carbons and two distinct signals for the carboxylic acid carbons, assuming a chiral environment or the presence of a chiral resolving agent. In a standard achiral solvent, the carbons of the two enantiomers are equivalent, and thus the spectrum will also show only two signals, similar to the meso form. However, the chemical shifts will differ between the two diastereomers.
Comparative Data Summary
The following table summarizes the expected and experimentally observed NMR data for this compound and the theoretically expected data for the racemic form. The experimental data for the meso isomer was obtained in DMSO-d₆.[1]
| Compound | Nucleus | Assignment | Expected Multiplicity | Experimental Chemical Shift (δ) in DMSO-d₆ (ppm) |
| This compound | ¹H | -CHBr | Singlet | 4.52 |
| -COOH | Broad Singlet | 13.75 | ||
| ¹³C | -CHBr | - | 62.8 | |
| -COOH | - | 170.2 | ||
| Racemic-(d,l)-2,3-Dibromosuccinic Acid | ¹H | -CHBr | Doublet (or complex multiplet) | Different from meso |
| -COOH | Broad Singlet | Different from meso | ||
| ¹³C | -CHBr | - | Different from meso | |
| -COOH | - | Different from meso |
Note: Specific experimental chemical shifts for the racemic isomer under identical conditions were not available in the searched literature. The expected spectrum is based on established principles of stereoisomerism in NMR.
Experimental Protocol for High-Quality NMR Spectra
To ensure the acquisition of reliable and reproducible NMR data, a robust experimental protocol is essential. This protocol is designed to be a self-validating system, minimizing ambiguity and maximizing data quality.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the 2,3-dibromosuccinic acid isomer for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent. For carboxylic acids, DMSO-d₆ is an excellent choice as it is a good solvent for polar compounds and its residual water peak does not typically interfere with the signals of interest.
-
Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A 90° pulse angle and a sufficient relaxation delay (typically 5 seconds for quantitative analysis) should be used.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Workflow Diagram
Caption: Experimental workflow for NMR analysis.
Alternative Analytical Techniques
While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive characterization. Other methods that can distinguish between diastereomers include:
-
X-ray Crystallography: Provides the absolute configuration of a crystalline solid.
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase: Can separate enantiomers and diastereomers.
-
Vibrational Circular Dichroism (VCD): An infrared spectroscopic technique sensitive to stereochemistry.
However, for routine analysis of diastereomeric purity and structural confirmation in solution, NMR spectroscopy remains the most accessible and informative technique.
Conclusion
The NMR analysis of this compound and its comparison to the racemic form provides a classic and clear illustration of the power of this technique in stereochemical elucidation. The distinct spectral features, driven by molecular symmetry, allow for unambiguous differentiation. By following a rigorous experimental protocol, researchers can confidently assign the stereochemistry of their compounds, a critical step in the journey of drug discovery and development. This guide serves as a practical resource, grounding theoretical principles in experimental reality, to empower scientists in their analytical endeavors.
References
Sources
A Comparative Guide to Structure Confirmation: X-ray Crystallography of meso-2,3-Dibromosuccinic Acid
In the landscape of chemical synthesis and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial arrangements, can exhibit profoundly different biological activities. The confirmation of a specific stereoisomer is therefore not a trivial step but a critical checkpoint in the research and development pipeline. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of meso-2,3-dibromosuccinic acid, a classic example of a molecule with multiple stereocenters. We will explore why single-crystal X-ray crystallography remains the definitive "gold standard" and objectively compare its performance against powerful spectroscopic alternatives like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Section 1: The Gold Standard: Single-Crystal X-ray Crystallography
For unambiguous determination of molecular structure, single-crystal X-ray crystallography is unparalleled. It moves beyond interpreting spectral data and provides a direct visualization of the atomic arrangement in the solid state. This technique is foundational because it yields precise bond lengths, bond angles, and the absolute configuration of stereocenters, offering irrefutable proof of structure.
The process relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. For this compound, this means we can directly observe the internal plane of symmetry that defines its meso character.
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized powder to a confirmed crystal structure is a multi-step process that requires careful execution. The quality of the final data is intrinsically linked to the quality of the crystal.
A Comparative Guide to the Reactivity of Meso vs. Racemic 2,3-Dibromosuccinic Acid in Elimination Reactions
For researchers and professionals in drug development and organic synthesis, a nuanced understanding of stereochemistry's influence on reaction kinetics and product outcomes is paramount. This guide provides an in-depth, objective comparison of the reactivity of meso- and racemic-2,3-dibromosuccinic acid, focusing on the stereochemical nuances that govern their behavior in elimination reactions. This analysis is grounded in established mechanistic principles and supported by experimental observations, offering a robust framework for predicting and controlling reaction pathways.
Foundational Stereochemistry: A Tale of Two Diastereomers
Meso- and racemic-2,3-dibromosuccinic acid are diastereomers, meaning they are stereoisomers that are not mirror images of each other. Their distinct three-dimensional arrangements arise from the anti-addition of bromine to fumaric acid and the syn-addition to maleic acid, respectively.
-
Meso-2,3-dibromosuccinic acid possesses a plane of symmetry, rendering it achiral despite having two stereocenters. In its most stable staggered conformation, the two bromine atoms are anti-periplanar to each other.
-
Racemic-2,3-dibromosuccinic acid is a 1:1 mixture of two enantiomers, (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid. In the individual enantiomers, the bromine atoms are not anti-periplanar in their most stable conformations and require rotation to achieve this geometry.
These seemingly subtle structural differences have profound implications for their chemical reactivity, particularly in stereospecific reactions such as the E2 elimination.
The Decisive Role of the E2 Elimination Mechanism
The debromination of vicinal dibromides, such as 2,3-dibromosuccinic acid, with a nucleophile like the iodide ion (I⁻) is a classic example of an E2 (bimolecular elimination) reaction. A critical requirement for the E2 mechanism is a specific spatial arrangement of the leaving groups: they must be in an anti-periplanar conformation . This alignment allows for the simultaneous abstraction of one bromine by the nucleophile and the departure of the second bromine, leading to the formation of a double bond in a single, concerted step.
This stereochemical constraint is the cornerstone of the differential reactivity observed between the meso and racemic isomers.
Comparative Reactivity Analysis: A Head-to-Head Comparison
Experimental evidence and mechanistic understanding converge to reveal a significant difference in the reactivity of the two diastereomers in E2 debromination reactions.
Mechanistic Rationale
The inherent stereochemistry of each isomer directly impacts its ability to adopt the necessary anti-periplanar transition state for E2 elimination.
-
This compound: In its lowest energy conformation, the two bromine atoms are already positioned anti-periplanar to one another. This pre-existing favorable arrangement means that minimal conformational energy is required to reach the transition state for elimination.
-
Racemic-2,3-dibromosuccinic acid: The enantiomers of the racemic mixture do not have their bromine atoms in an anti-periplanar arrangement in their most stable conformations. To undergo E2 elimination, the molecule must rotate around the central carbon-carbon bond to bring the two bromine atoms into an anti-periplanar alignment. This rotation requires overcoming torsional strain, resulting in a higher energy transition state compared to the meso isomer.
This fundamental difference in the energy required to achieve the reactive conformation leads to a faster reaction rate for the meso isomer.
Product Stereochemistry: A Stereospecific Outcome
The anti-periplanar nature of the E2 elimination also dictates the stereochemistry of the resulting alkene product.
-
This compound undergoes anti-elimination to exclusively yield fumaric acid (the trans-isomer).
-
Racemic-2,3-dibromosuccinic acid (specifically the threo enantiomers) undergoes anti-elimination to form maleic acid (the cis-isomer).
This stereospecificity is a direct consequence of the fixed geometric relationship between the substituents in the starting material and the concerted nature of the E2 mechanism.
Supporting Experimental Observations
Experimental Protocols
The following are generalized protocols for the debromination of vicinal dibromides, which can be adapted for a comparative study of meso- and racemic-2,3-dibromosuccinic acid.
Synthesis of Starting Materials
-
This compound: Synthesized by the addition of bromine to fumaric acid in an aqueous solution.
-
Racemic-2,3-dibromosuccinic acid: Synthesized by the addition of bromine to maleic acid.
Iodide-Induced Debromination
Objective: To compare the rate of debromination of meso- and racemic-2,3-dibromosuccinic acid by monitoring the disappearance of the starting material or the formation of the alkene product.
Materials:
-
This compound
-
Racemic-2,3-dibromosuccinic acid
-
Sodium iodide (NaI)
-
Acetone (or other suitable polar aprotic solvent)
-
Standard laboratory glassware
-
Analytical equipment for monitoring the reaction (e.g., HPLC, NMR, or UV-Vis spectrophotometer)
Procedure:
-
Prepare equimolar solutions of meso- and racemic-2,3-dibromosuccinic acid in acetone.
-
Prepare a solution of sodium iodide in acetone.
-
In separate reaction vessels maintained at a constant temperature, initiate the reactions by adding the sodium iodide solution to the solutions of the respective dibromosuccinic acid isomers.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots (e.g., by dilution with a large volume of water).
-
Analyze the composition of each aliquot using a suitable analytical technique to determine the concentration of the remaining dibromosuccinic acid and/or the formed fumaric or maleic acid.
-
Plot the concentration of the reactant versus time to determine the reaction rate for each isomer.
Data Presentation
A comparative analysis of the reaction rates would be expected to yield the following trend:
| Diastereomer | Relative Rate of Debromination | Stereochemical Product |
| Meso | Faster | Fumaric Acid (trans) |
| Racemic | Slower | Maleic Acid (cis) |
Visualization of the Mechanistic Rationale
The following diagrams illustrate the key conformational differences and reaction pathways.
Caption: Conformational requirements for E2 elimination.
Conclusion
The reactivity of meso- and racemic-2,3-dibromosuccinic acid in E2 elimination reactions is a clear demonstration of the profound impact of stereochemistry on chemical transformations. The pre-organized anti-periplanar arrangement of the bromine atoms in the meso isomer facilitates a more rapid elimination compared to the racemic isomer, which must overcome a higher energy barrier to achieve the required reactive conformation. This difference in reactivity, coupled with the stereospecific nature of the E2 mechanism, leads to the formation of distinct geometric isomers as products. For scientists engaged in stereoselective synthesis, a thorough understanding of these principles is not merely academic but a practical necessity for the rational design of synthetic routes and the predictable control of reaction outcomes.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
A Comparative Guide to the Chiral Resolution of Racemic 2,3-Dibromosuccinic Acid
For researchers and professionals in drug development, the stereochemical purity of a molecule is not a trivial detail—it is often the determinant of biological activity and therapeutic success. Racemic 2,3-dibromosuccinic acid, a versatile dicarboxylic acid featuring two chiral centers, serves as a critical building block in the synthesis of complex, stereochemically defined molecules. However, its utility is contingent upon the successful separation of its racemic mixture into individual enantiomers.
This guide provides an in-depth comparison of two distinct methodologies for the chiral resolution of (±)-2,3-dibromosuccinic acid: the foundational classical approach using diastereomeric salt crystallization and the modern, high-throughput technique of chiral High-Performance Liquid Chromatography (HPLC). We will explore the theoretical underpinnings, present detailed experimental protocols, and offer a critical comparison to guide researchers in selecting the most appropriate method for their objectives.
Understanding the Stereochemistry of 2,3-Dibromosuccinic Acid
2,3-Dibromosuccinic acid can exist in three stereoisomeric forms: a pair of enantiomers (the dextrorotatory (+) and levorotatory (-) forms) that constitute the racemic mixture, and an optically inactive, achiral meso compound.[1] The bromination of maleic acid yields the racemic (dl) mixture, whereas the bromination of fumaric acid produces the meso form.[1] This guide focuses exclusively on the separation of the racemic mixture into its constituent enantiomers.
Method 1: The Foundational Approach - Classical Resolution via Diastereomeric Crystallization
The classical method of resolution remains a powerful and scalable technique, relying on the conversion of an enantiomeric mixture into a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, most critically, different solubilities, allowing for their separation by fractional crystallization.[2][3]
This protocol is based on the authoritative work of McKenzie (1912), who first successfully resolved racemic 2,3-dibromosuccinic acid using the chiral alkaloid morphine as a resolving agent.[4]
The Principle of Separation: Causality in Crystallization
The core of this method is the reaction between the racemic acid (a mixture of (+)-acid and (-)-acid) and a single enantiomer of a chiral base, in this case, (-)-morphine. This acid-base reaction forms two distinct diastereomeric salts: [(+)-acid·(-)-morphine] and [(-)-acid·(-)-morphine]. Because these salts are no longer mirror images, their crystal lattice energies and solvation properties differ. McKenzie's selection of methyl alcohol as the solvent was crucial; in this medium, one of the diastereomeric salts is significantly less soluble than the other, enabling it to selectively crystallize out of the solution.[4] Subsequent acidification of the separated salt breaks the ionic bond, regenerating the chiral resolving agent and liberating the desired, now enantiomerically enriched, acid.
Experimental Protocol: Resolution with Morphine
This protocol is adapted directly from McKenzie, J. Chem. Soc., Trans., 1912 , 101, 1196.[4]
1. Formation of Diastereomeric Salts:
-
In a suitable flask, dissolve 83 grams of morphine by heating with 1150 mL of methyl alcohol.
-
Allow the solution to cool to 46°C.
-
To this solution, add 75 grams of racemic (dl)-2,3-dibromosuccinic acid.
-
Stir or shake the mixture vigorously. The acid will dissolve, and within minutes, the less soluble diastereomeric morphine salt will begin to crystallize as glassy prisms.
-
Allow the flask to stand at room temperature for 18 hours to ensure complete crystallization.
2. Fractional Crystallization:
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. According to the original experiment, approximately 87 grams of crystals should be recovered.[4]
-
The mother liquor contains the more soluble diastereomeric salt. This can be processed separately to recover the other enantiomer, though this often requires further purification.
-
Self-Validation Insight: To improve purity, the collected crystals can be recrystallized from a minimum amount of hot methyl alcohol. The resolution is considered complete when the optical rotation of the acid liberated from the crystals reaches a constant maximum value after successive recrystallizations.[3]
3. Liberation of the Enriched Enantiomer:
-
Suspend the purified diastereomeric salt crystals in water.
-
Add a dilute mineral acid (e.g., 2M HCl or H₂SO₄) dropwise with stirring until the solution is acidic (pH < 2). This breaks the salt, dissolving the morphine as its hydrochloride/sulfate salt and precipitating the enantiomerically enriched 2,3-dibromosuccinic acid.
-
Collect the solid acid by vacuum filtration and wash with cold water to remove any remaining mineral acid and morphine salt.
-
Dry the product in a vacuum desiccator. The original work by McKenzie involved allowing the solvent to evaporate and then drying the oily solid in a vacuum over sulfuric acid for a week.[4]
Visualization of Classical Resolution Workflow
Quantitative Data
| Parameter | Value | Source |
| Starting Racemic Acid | 75 g | [4] |
| Resolving Agent | 83 g (Morphine) | [4] |
| Solvent | 1150 mL (Methyl Alcohol) | [4] |
| Yield of Diastereomeric Salt | 87 g | [4] |
| Specific Rotation [α]D (+)-acid | +147.8° (c=5 in ethyl acetate) | [5] |
| Specific Rotation [α]D (-)-acid | -148.0° (c=5.8 in ethyl acetate) | [5] |
| Melting Point (dl-Form) | 167°C | [5] |
| Melting Point (d- or l-Form) | 157-158°C | [5] |
Method 2: The Modern Alternative - Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers a powerful alternative for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. This technique provides direct separation of enantiomers without the need for derivatization into diastereomers.
The Principle of Separation: Enantioselective Interactions
The engine of chiral HPLC is the Chiral Stationary Phase (CSP). A CSP is created by bonding a chiral selector molecule to the surface of silica gel packed within the column.[6] When the racemic mixture passes through the column, the two enantiomers interact with the chiral selector. These interactions lead to the transient formation of short-lived diastereomeric complexes.[6] Because these complexes have different association energies and stabilities, one enantiomer will have a stronger affinity for the CSP and will therefore travel more slowly through the column. This difference in interaction strength results in different retention times, allowing the enantiomers to be separated and collected as distinct fractions.
For acidic compounds like 2,3-dibromosuccinic acid, specialized CSPs such as anion-exchange types (e.g., CHIRALPAK QN-AX) or polysaccharide-based phases are particularly effective.[5][7]
General Experimental Workflow: Chiral HPLC Separation
1. Method Development & System Setup:
-
Select an appropriate chiral column (e.g., a polysaccharide-based or anion-exchange CSP).
-
Develop a mobile phase. For normal-phase chromatography, this is typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol). The ratio is optimized to achieve the best balance of separation (resolution) and analysis time.[8]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved on the detector (e.g., a UV detector set to ~210 nm for carboxylic acids).
2. Sample Preparation and Analysis:
-
Dissolve a small amount of the racemic 2,3-dibromosuccinic acid in the mobile phase.
-
Inject the sample onto the HPLC system.
-
The enantiomers are separated on the column and elute at different times (t_R1 and t_R2).
3. Fraction Collection (for Preparative Scale):
-
For preparative separations, an automated fraction collector is used to collect the eluent corresponding to each peak into separate vessels.
-
The solvent from the collected fractions is then removed under reduced pressure to yield the isolated, pure enantiomers.
Visualization of Chiral HPLC Workflow
Objective Comparison of Resolution Methods
The choice between classical resolution and chiral HPLC depends heavily on the specific goals of the researcher, including the required scale, purity, and available resources.
| Feature | Classical Resolution (with Morphine) | Chiral HPLC |
| Principle | Indirect separation via diastereomers with different solubilities.[2] | Direct separation via transient diastereomeric interactions with a CSP.[6] |
| Scalability | Excellent. Well-suited for multi-gram to kilogram industrial scale. | Good for analytical and mg-to-gram preparative scale. Large-scale is possible but requires significant investment in equipment and solvents. |
| Speed | Slow. Requires long crystallization times (18+ hours) and potentially multiple, tedious recrystallization steps.[3][4] | Fast. Analytical separations are completed in minutes. Preparative runs are longer but still significantly faster than crystallization. |
| Purity (e.e.) | Can achieve high purity (>99% e.e.), but may require multiple recrystallizations, leading to yield loss.[3] | Can achieve very high purity (>99.5% e.e.) in a single pass. Provides precise analytical quantification of purity. |
| Development Time | High. Requires empirical screening of various chiral bases and solvent systems to find suitable crystallization conditions. | Moderate to high. Requires screening of different chiral columns and mobile phases, but the process is often more systematic. |
| Safety | Major drawback. Uses highly toxic alkaloids (morphine, brucine, strychnine) which require stringent handling protocols. | Uses flammable HPLC solvents but avoids highly toxic resolving agents. Considered significantly safer. |
| Waste Generation | Generates waste from the resolving agent (which must be recovered) and large volumes of solvent from crystallization and washing steps. | Generates significant liquid waste from the mobile phase, which must be disposed of properly. |
| Cost | Resolving agent can be expensive. Lower capital equipment cost. | High capital cost for HPLC and preparative chromatography systems. Chiral columns are expensive consumables. Solvent costs can be high for preparative scale. |
Conclusion and Recommendations
The chiral resolution of racemic 2,3-dibromosuccinic acid exemplifies the evolution of stereochemical separation techniques.
Classical resolution , as demonstrated by McKenzie's seminal work with morphine, remains a viable and highly scalable method.[4] Its primary advantage lies in its applicability to large-scale industrial production where cost per kilogram is a critical factor. However, this method is labor-intensive, time-consuming, and carries significant safety risks due to the high toxicity of the alkaloid resolving agents.[9]
Chiral HPLC , in contrast, represents a modern, efficient, and safer alternative. For the research scientist or drug development professional, it is the superior choice for analytical purity determination and for obtaining small-to-moderate quantities of enantiopure material for further studies. Its speed, high resolving power, and direct nature allow for rapid optimization and reliable purification.
Recommendation:
-
For analytical purposes and small-scale preparative work (mg to g) , Chiral HPLC is the recommended method due to its speed, high efficiency, and enhanced safety profile.
-
For large-scale industrial synthesis (multi-gram to kg) , classical resolution via diastereomeric salt formation should be considered, provided that appropriate safety infrastructure is in place to handle the toxic resolving agents and that the time and labor for method optimization are justified by the scale.
Ultimately, the choice of method is a strategic decision that must balance the required scale, desired purity, available timeline, and safety considerations of the project.
References
-
The Merck Index Online. 2,3-Dibromosuccinic Acid . Royal Society of Chemistry. [Link]
-
Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. Enantiomer separation of acidic compounds . Daicel Chiral Technologies, Agilent Technologies, Inc. [Link]
-
Element Lab Solutions. HPLC Chiral Columns . [Link]
-
ResearchGate. a–c Enantiomeric separation of the synthesized chiral dicarboxylic acid... [Link]
-
Chemistry LibreTexts. 5.9: Resolution (Separation) of Enantiomers . (2023-11-09). [Link]
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers . (2023-01-28). [Link]
-
Regis Technologies. CHIRAL STATIONARY PHASES - HPLC . [Link]
-
ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018-03-29). [Link]
-
Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations . Molecules, 20, 3420-3456. [Link]
-
SIELC. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column . [Link]
-
McKenzie, A. CXXVIII.—Configuration of the stereoisomeric dibromosuccinic acids . J. Chem. Soc., Trans., 1912 , 101, 1196-1210. [Link]
-
Internet Archive. Journal of the Chemical Society. Transactions 1912: Vol 101 Part I . [Link]
-
PubChem. 2,3-Dibromosuccinic acid . National Center for Biotechnology Information. [Link]
- Google Patents. JP2002179612A - Method for producing 2,3-dibromosuccinic acids.
-
Eriksson, M., Fischer, A., Lind, J., & Zazzi, Å. (RS)-2,3-Dibromosuccinic acid . Acta Crystallographica Section E, E62, o200–o201. [Link]
-
PubChem. 2,3-Dibromosuccinic acid, meso- . National Center for Biotechnology Information. [Link]
- Google Patents. US3465037A - Production of meso 2,3-dibromosuccinic acid.
Sources
- 1. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. scispace.com [scispace.com]
- 5. chiraltech.com [chiraltech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. Journal of the Chemical Society. Transactions 1912: Vol 101 Part I : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
A Senior Application Scientist's Guide to Determining the Stereopurity of 2,3-Dibromosuccinic Acid
For researchers, scientists, and professionals in drug development, the stereochemical integrity of a molecule is not a trivial detail—it is often the very basis of its biological activity and safety profile. 2,3-Dibromosuccinic acid, a versatile building block in pharmaceutical synthesis, presents a classic case study in stereochemical analysis.[1] With two chiral centers, it exists as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso diastereomer ((2R,3S)). Distinguishing and quantifying these stereoisomers is critical for ensuring the desired stereochemical outcome in subsequent synthetic steps.
This guide provides an in-depth comparison of the primary analytical methods for determining the stereopurity of 2,3-dibromosuccinic acid. We will move beyond mere procedural lists to explore the underlying principles, the rationale behind experimental choices, and the practical strengths and limitations of each technique, supported by experimental data and validated protocols.
The Landscape of Stereochemical Analysis
The challenge in analyzing stereoisomers, particularly enantiomers, lies in their identical physical and chemical properties in an achiral environment.[2] Therefore, specialized analytical techniques are required to induce a differential interaction that allows for their distinction and quantification. These methods can be broadly categorized into chiroptical, chromatographic, and spectroscopic techniques.
| Method | Principle | Information Provided | Sensitivity | Sample Requirement | Primary Use Case |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Enantiomeric Excess (ee) | Low | High (mg) | Quick assessment of bulk sample enantiopurity. |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Enantiomeric Excess (ee), Diastereomeric Ratio | High | Low (µg-ng) | Gold standard for accurate quantification of stereoisomers. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary. | Enantiomeric Excess (ee), Diastereomeric Ratio, Structural Confirmation | Moderate | Moderate (mg) | Quantification and structural elucidation. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute Configuration | Moderate | Moderate (mg) | Unambiguous determination of absolute stereochemistry. |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
Chiral HPLC is arguably the most robust and widely used technique for the separation and quantification of stereoisomers due to its high resolution, sensitivity, and the availability of diverse chiral stationary phases (CSPs).[3][4][5]
Principle of Separation
The core of chiral HPLC lies in the CSP. Enantiomers form transient diastereomeric complexes with the chiral selector immobilized on the stationary phase. These complexes have different energies and stabilities, leading to different retention times and, thus, separation.[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile and effective for a wide range of compounds, including carboxylic acids.[6]
Experimental Protocol: Chiral HPLC of 2,3-Dibromosuccinic Acid
This protocol outlines a general approach. Method development and optimization are crucial for achieving baseline separation.
-
Column Selection: A polysaccharide-based chiral column such as a CHIRALPAK® IA or a similar column with amylose tris(3,5-dimethylphenylcarbamate) as the stationary phase is a strong starting point.[7]
-
Mobile Phase Preparation: For acidic compounds like 2,3-dibromosuccinic acid, a normal-phase mobile phase is often effective. A typical mobile phase would consist of a mixture of hexane, a polar alcohol like isopropanol or ethanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and reduce tailing. A starting condition could be Hexane/Ethanol/TFA (90:10:0.1 v/v/v).
-
Sample Preparation: Dissolve a small amount of the 2,3-dibromosuccinic acid sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (due to the carboxyl chromophore).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the enantiomers and the meso form.
-
Calculate the enantiomeric excess (% ee) of the chiral pair using the peak areas: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[3]
-
Causality and Trustworthiness
-
Why a Polysaccharide CSP? These CSPs have helical polymer structures with chiral grooves, offering multiple interaction sites (hydrogen bonding, dipole-dipole, π-π interactions) that are highly effective at resolving a broad range of chiral molecules.
-
Why an Acidic Modifier? TFA protonates the carboxyl groups of the analyte, preventing their ionization. This minimizes undesirable interactions with the stationary phase, leading to sharper, more symmetrical peaks, which is crucial for accurate integration and quantification.
-
Self-Validation: The method's trustworthiness is established by running a racemic standard to confirm the separation of the two enantiomer peaks and a sample of the meso compound to identify its retention time. The resolution factor (Rs) between the enantiomer peaks should be >1.5 to ensure baseline separation for reliable quantification.[3]
Caption: Workflow for Chiral HPLC Analysis.
NMR Spectroscopy: A Tool for Quantification and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for stereochemical analysis when enantiomers are converted into diastereomers, which have distinct NMR spectra.[8]
Principle of Differentiation
Enantiomers are indistinguishable in a standard NMR experiment. However, by reacting the enantiomeric mixture with a pure chiral derivatizing agent (CDA), two diastereomeric products are formed. These diastereomers have different spatial arrangements and, consequently, their corresponding nuclei will exhibit different chemical shifts in the NMR spectrum.[9] The relative integration of these distinct signals directly corresponds to the enantiomeric ratio of the original sample.
Experimental Protocol: Derivatization and ¹H NMR Analysis
-
Choice of CDA: For a dicarboxylic acid, a chiral amine or alcohol is a suitable CDA. (R)-1-phenylethylamine is a common and effective choice.
-
Derivatization:
-
In a clean NMR tube, dissolve ~10 mg of the 2,3-dibromosuccinic acid sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Add a slight excess (2.2 equivalents) of the chiral derivatizing agent, (R)-1-phenylethylamine.
-
Add a coupling agent like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.
-
Allow the reaction to proceed to completion.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify signals that are unique to each of the newly formed diastereomeric amides. Protons close to the newly formed stereocenters are often the most resolved.
-
-
Data Analysis:
-
Carefully integrate a pair of well-resolved signals corresponding to the two diastereomers.
-
Calculate the enantiomeric ratio from the integration values. For example, if the integrals are I₁ and I₂, the % ee = [|I₁ - I₂| / (I₁ + I₂)] x 100.
-
Causality and Trustworthiness
-
Why Derivatization? The formation of a covalent bond creates a new molecular entity where the original enantiomers are now part of a diastereomeric pair. Diastereomers have different physical properties, including their NMR spectra, making them distinguishable.[9]
-
Self-Validation: The protocol's integrity relies on the reaction going to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other). This can be verified by ensuring that a known racemic sample gives a 1:1 ratio of diastereomeric products. The purity of the chiral derivatizing agent is also paramount.
Caption: NMR Analysis via Chiral Derivatization.
Vibrational Circular Dichroism (VCD): The Definitive Method for Absolute Configuration
While chromatography and NMR are excellent for determining relative quantities (enantiomeric excess), they do not inherently reveal the absolute configuration (i.e., which peak is R,R and which is S,S). VCD is a powerful chiroptical technique that can unambiguously determine the absolute stereochemistry of a chiral molecule in solution.[10][11]
Principle of VCD
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] A VCD spectrum is a plot of this difference versus frequency, showing both positive and negative bands. Crucially, enantiomers give mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R,R enantiomer), a direct assignment of the absolute configuration can be made.[10]
Experimental & Computational Workflow
-
Experimental Measurement:
-
Dissolve the enantiomerically enriched sample of 2,3-dibromosuccinic acid in a suitable solvent (e.g., DMSO-d₆) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
Acquire the VCD and IR spectra using a VCD spectrometer.
-
-
Computational Prediction:
-
Using quantum chemistry software, build a model of one enantiomer (e.g., (2R,3R)-2,3-dibromosuccinic acid).
-
Perform a conformational search to find the most stable low-energy conformers.
-
For each stable conformer, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Visually and mathematically compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as the one used in the calculation (e.g., R,R).[10]
-
If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration (e.g., S,S).
-
Causality and Trustworthiness
-
Why is VCD Definitive? The technique directly probes the three-dimensional arrangement of atoms in a chiral molecule. The comparison to a first-principles quantum mechanical calculation provides a robust and non-empirical basis for the assignment, unlike methods that rely on empirical rules or reference compounds.
-
Self-Validation: The confidence in a VCD assignment is high when there is a good correlation between the experimental and calculated spectra across a wide spectral range. Modern computational methods and analysis tools can provide a confidence level for the assignment.[11][13]
Conclusion and Recommendations
The choice of analytical method for determining the stereopurity of 2,3-dibromosuccinic acid depends on the specific question being asked.
-
For routine quality control and accurate quantification of enantiomeric and diastereomeric purity, Chiral HPLC is the undisputed method of choice. Its high sensitivity, robustness, and resolving power make it ideal for process monitoring and final product release.
-
When HPLC is unavailable or if simultaneous structural confirmation is needed, NMR spectroscopy with chiral derivatizing agents offers a reliable alternative for quantification.
-
For the unambiguous determination of absolute configuration , a critical step in the development of new chemical entities, Vibrational Circular Dichroism (VCD) is the premier solution-state method, providing a definitive answer where other techniques cannot.
By understanding the principles and practical applications of these diverse techniques, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their compounds, a cornerstone of modern chemical and pharmaceutical science.
References
- An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. (2021). Semantic Scholar.
- A Comparative Guide to Analytical Methods for Chiral Purity Determin
- Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide. (n.d.). BenchChem.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
- Part 7: Analytical Techniques for Stereochemistry. (n.d.). Chiralpedia.
- Chiral Purity in Drug Analysis. (n.d.).
- Preparation of 2,3-dibromosuccinic acid. (n.d.). PrepChem.com.
- Application Note: 2,3-Dibromosuccinic Acid as a Versatile Precursor for Pharmaceutical Intermedi
- Absolute Configuration Assignment of a Paraconic Acid Derivative via Vibrational Circular Dichroism Spectroscopy and Density Functional Theory Calculation. (n.d.).
- meso-2,3-Dibromosuccinic acid(608-36-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- Method for preparing 2,3-dibromo-succinic acid. (2015).
- 2,3-Dibromosuccinic acid, meso-. (n.d.). PubChem.
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010).
- Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia.
- Method for producing 2,3-dibromosuccinic acids. (2002).
- (±)-2,3-Dibromosuccinic acid. (n.d.). MedChemExpress.
- Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (2023). PubMed Central.
- Improving absolute configuration assignments with vibrational circular dichroism (VCD)
- Determination of Enantiomeric Purity by Direct Methods. (n.d.). Thieme.
- Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. (n.d.). PubMed Central.
- Chiral Separation Using SFC and HPLC. (2016).
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.).
- Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Chiral HPLC Separ
- (RS)-2,3-Dibromosuccinic acid. (2006).
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. (n.d.). Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. schrodinger.com [schrodinger.com]
A Comparative Guide to the Synthetic Routes of meso-2,3-Dibromosuccinic Acid
This guide provides an in-depth comparison of the primary synthetic routes to meso-2,3-dibromosuccinic acid, a valuable chiral building block in pharmaceutical and chemical research.[1][2] We will delve into the stereochemical principles governing these syntheses, present detailed experimental protocols, and offer a comparative analysis to inform methodological choices in the laboratory.
The Stereochemical Foundation: Bromination of Alkenes
The synthesis of 2,3-dibromosuccinic acid isomers is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. The outcome is governed by the mechanism of electrophilic addition of bromine (Br₂) across a carbon-carbon double bond.
The reaction proceeds through a cyclic bromonium ion intermediate.[3][4] This intermediate is formed when the π-electrons of the alkene attack a bromine molecule, displacing a bromide ion (Br⁻). The resulting three-membered ring blocks one face of the original double bond. Consequently, the displaced bromide ion can only attack from the opposite face in an Sₙ2-like manner.[5] This mechanistic constraint is known as anti-addition , as the two bromine atoms are added to opposite faces of the double bond.[3][6]
The stereochemical fate of the reaction is therefore sealed by the geometry of the starting alkene:
-
Fumaric Acid (a trans-alkene): Anti-addition of bromine results exclusively in the formation of this compound, an achiral compound with a plane of symmetry.[3][6]
-
Maleic Acid (a cis-alkene): Anti-addition of bromine yields a racemic mixture of the two chiral enantiomers, (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid.[6][7]
This stereospecificity is the cornerstone of designing a synthesis to selectively target the desired meso isomer.
Caption: Stereospecificity of bromine addition to fumaric and maleic acid.
Synthetic Route Analysis
Route 1: Direct Bromination of Fumaric Acid
This is the most direct and widely employed method for synthesizing pure this compound. The inherent trans geometry of fumaric acid ensures the stereospecific formation of the meso product via the anti-addition mechanism.[6][8]
Causality Behind Experimental Choices:
-
Solvent: Water is often used as the solvent. Although fumaric acid has low solubility at room temperature, the reaction is typically conducted at boiling point, which increases its solubility and the reaction rate.[9][10]
-
Temperature: Heating the reaction to boiling ensures a reasonable reaction rate. The disappearance of the reddish-brown bromine color serves as a visual indicator of the reaction's progress.[9]
-
Reagent Addition: Bromine is added dropwise to control the exothermic reaction and to ensure it is consumed as it is added, preventing the buildup of a large excess.
Experimental Protocol: Bromination of Fumaric Acid [9][10]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Suspension: Add fumaric acid (1.0 eq) and water to the flask to create a suspension.
-
Heating: Heat the stirred suspension to a rolling boil.
-
Bromine Addition: Slowly add bromine (1.1 eq) dropwise from the dropping funnel. Control the rate of addition so that the brown color of the bromine dissipates before the next drop is added.
-
Reaction Completion: Once the addition is complete, a slight excess of bromine should be indicated by a persistent reddish-brown color.
-
Isolation: Cool the reaction mixture in an ice bath to approximately 10°C to induce crystallization of the product.
-
Filtration: Collect the crude product by suction filtration and wash with several portions of ice-cold water to remove hydrobromic acid and any unreacted starting materials.
-
Purification: Recrystallize the crude product from hot 2 N hydrochloric acid. Note: Using boiling water for recrystallization can promote the elimination of HBr, forming side products.[9]
-
Drying: Dry the purified colorless crystals in a desiccator to a constant weight.
Route 2: Isomerization-Promoted Bromination of Maleic Acid
While direct bromination of maleic acid yields the undesired racemic mixture, a modification of the reaction conditions allows for its use as a starting material for the meso isomer. By performing the bromination in a hot, concentrated aqueous solution of hydrogen bromide (HBr), maleic acid can be isomerized in situ to the more thermodynamically stable fumaric acid, which is then brominated to the meso product.[8][11][12]
Causality Behind Experimental Choices:
-
Reaction Medium: The use of 10-48% aqueous HBr is critical. The acidic and high-temperature conditions facilitate the reversible addition-elimination of HBr across the double bond, allowing rotation around the central C-C single bond and subsequent isomerization to the more stable trans isomer (fumaric acid).[8][13]
-
Temperature: Maintaining a temperature between 60-90°C is essential for both the isomerization and the subsequent bromination reaction.[8][11]
Experimental Protocol: Bromination of Maleic Acid in Aqueous HBr [8]
-
Setup: Assemble the same apparatus as in Route 1 within a fume hood.
-
Suspension: Suspend maleic acid (1.0 eq) in a 20-35% aqueous solution of hydrogen bromide.
-
Heating: Heat the stirred suspension to 80-90°C.
-
Bromine Addition: Slowly introduce bromine (1.0-1.1 eq) into the hot suspension, maintaining the reaction temperature with cooling as needed.
-
Isolation: After the reaction is complete, cool the mixture to crystallize the product.
-
Filtration and Washing: Collect the product by suction filtration and wash with cold water.
-
Drying: Dry the product to yield this compound.
Comparative Performance and Data
The choice of synthetic route depends on the availability of starting materials and desired process parameters. The direct bromination of fumaric acid is generally preferred for its straightforward nature and high stereospecificity. However, the HBr-mediated process provides an effective alternative if maleic acid is the more accessible precursor.
| Feature | Route 1: Bromination of Fumaric Acid | Route 2: Bromination of Maleic Acid (in HBr) |
| Starting Material | Fumaric Acid (trans) | Maleic Acid (cis) |
| Key Reagents | Bromine, Water | Bromine, Aqueous Hydrogen Bromide (10-48%) |
| Core Principle | Stereospecific anti-addition | In situ isomerization to fumaric acid followed by bromination |
| Stereochemical Outcome | This compound | This compound |
| Reported Yield | 63-98%[1][9] | ~92-98%[8] |
| Advantages | Highly stereospecific, direct, well-established method. | Utilizes the less expensive/more available maleic acid. High yields. |
| Disadvantages | Requires handling of hazardous bromine. Fumaric acid has low water solubility at RT. | Requires handling of both bromine and corrosive HBr. Potential for side products if isomerization is incomplete. |
Product Characterization and Workflow
Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity as this compound.
Caption: General workflow for the synthesis and characterization of the product.
Physical and Spectroscopic Data:
-
Appearance: Colorless crystals or white crystalline powder.[1]
-
Molecular Formula: C₄H₄Br₂O₄.[14]
-
Melting Point: 255-256 °C (with decomposition).[1] Other sources report ranges up to 290°C.[14]
-
¹H NMR (DMSO-d₆): The two methine protons (CHBr) are chemically and magnetically equivalent due to the molecule's plane of symmetry, appearing as a sharp singlet at δ 4.52 ppm. The acidic protons of the carboxyl groups appear as a broad peak around δ 13.75 ppm.[16]
-
¹³C NMR (DMSO-d₆): Shows characteristic peaks for the carbonyl carbon (δ ~170.2 ppm) and the carbon bearing the bromine (δ ~62.8 ppm).[16]
-
IR Spectroscopy (KBr pellet): Key absorption bands include a broad O-H stretch for the carboxylic acid (3200–2500 cm⁻¹), a strong C=O stretch (1715 cm⁻¹), and a C-Br stretch (655 cm⁻¹).[9][16]
Safety and Handling
All procedures must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Bromine (Br₂): Extremely corrosive to the skin, eyes, and respiratory tract. It is highly toxic and volatile. Handle with extreme care.
-
Hydrogen Bromide (HBr): A strong, corrosive acid. Causes severe burns upon contact.
-
This compound: Classified as a corrosive solid that causes severe skin burns and eye damage.[15][17]
-
Waste Disposal: Aqueous waste containing bromine should be quenched with a reducing agent like sodium bisulfite or thiosulfate before neutralization and disposal according to institutional guidelines.[9]
Conclusion
For the targeted synthesis of this compound, the direct bromination of fumaric acid remains the most reliable and stereochemically straightforward method. It serves as an excellent example of a stereospecific reaction for academic and research laboratories. The HBr-mediated bromination of maleic acid is a viable industrial alternative, cleverly leveraging in situ isomerization to achieve the desired stereochemical outcome from a different starting material. The choice between these routes will ultimately be guided by starting material availability, cost, and specific process safety capabilities.
References
-
Brainly. (2023). For the addition of bromine to fumaric acid, which stereoisomer(s) is/are formed in this reaction?. Retrieved from [Link]
-
LookChem. (n.d.). Exploring this compound: Properties, Applications, and Suppliers. Retrieved from [Link]
-
University of Oxford. (n.d.). LECTURE 5 The stereoisomers of alkenes are simply the geometrical isomers. Retrieved from [Link]
-
NORBIDAR. (2025). The mechanism of bromination of fumaric acid. Retrieved from [Link]
- Google Patents. (n.d.). A method for producing the meso-form of 2,3-dibromosuccinic acid.
-
YouTube. (2020). Bromine Addition Mechanism to Fumaric Acid. Retrieved from [Link]
-
Homework.Study.com. (n.d.). two procedures: 1. a microscale cis-trans isomerization of an alkene 2. a miscroscale addition of.... Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dibromosuccinic acid, meso-. Retrieved from [Link]
- Google Patents. (n.d.). US3465037A - Production of meso 2,3-dibromosuccinic acid.
-
OC-Praktikum. (2009). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid. Retrieved from [Link]
-
Filo. (2021). The addition of Br₂ to maleic acid results in. Retrieved from [Link]
-
Chegg.com. (2014). Solved Draw stereochemical projections for the products of. Retrieved from [Link]
-
Chegg.com. (2021). 1. Predict the stereochemistry of the products formed if the addition of Br2 to fumaric acid occurs via. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α,β-DIBROMOSUCCINIC ACID. Retrieved from [Link]
-
Chegg.com. (2023). Solved Organic Chemistry I Lab Experiment 9-Synthesis of. Retrieved from [Link]
-
ProQuest. (n.d.). ADDITION OF BROMINE TO MALEIC AND FUMARIC ACID, ESTERS AND SALTS. Retrieved from [Link]
-
Vyas, P.V., et al. (2003). Experimental Methods 1. Bromination Methods. Tetrahedron Letters, 44, 4085-4088. Retrieved from [Link]
- Google Patents. (n.d.). US3262972A - Bromine catalyzed isomerization of maleic acid to fumaric acid in the presence of a peroxide.
-
PrepChem.com. (n.d.). Preparation of 2,3-dibromosuccinic acid. Retrieved from [Link]
-
Lady Keane College. (n.d.). STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). The photochemical isomerization of maleic to fumaric acid: an undergraduate organic chemistry experiment. Retrieved from [Link]
-
University of Kalyani. (2020). HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. norbidar.com [norbidar.com]
- 4. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 5. homework.study.com [homework.study.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. [Solved] The addition of \mathrm{Br}_{2} to maleic acid results in - Orga.. [askfilo.com]
- 8. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. GB1078044A - A method for producing the meso-form of 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 12. Buy this compound | 608-36-6 [smolecule.com]
- 13. US3262972A - Bromine catalyzed isomerization of maleic acid to fumaric acid in the presence of a peroxide - Google Patents [patents.google.com]
- 14. innospk.com [innospk.com]
- 15. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. echemi.com [echemi.com]
A Technical Guide to Investigating the Stereoselective Biological Activity of 2,3-Dibromosuccinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for understanding and investigating the potential stereoselective biological activities of meso-2,3-dibromosuccinic acid and its enantiomers, (+)-2,3-dibromosuccinic acid and (-)-2,3-dibromosuccinic acid. While direct comparative biological data for these specific stereoisomers is not extensively available in current literature, the principles of stereochemistry in pharmacology strongly suggest that their three-dimensional arrangement will dictate their interactions with chiral biological macromolecules. This guide will therefore focus on the foundational knowledge, theoretical considerations, and detailed experimental protocols necessary to elucidate these differences.
Introduction: The Significance of Chirality in Succinic Acid Analogs
Succinic acid is a key intermediate in the Krebs cycle, a fundamental metabolic pathway.[1][2][3] Analogs of succinic acid can act as modulators of the enzymes involved in this cycle, with significant downstream effects on cellular metabolism. 2,3-Dibromosuccinic acid, a dibrominated derivative, exists as three stereoisomers: the achiral meso compound and a pair of enantiomers ((+)- and (-)-).
The spatial arrangement of the bromine atoms and carboxylic acid groups creates distinct three-dimensional structures that are likely to interact differently with the chiral active sites of enzymes.[4] This principle of stereoselectivity is well-documented for many chiral drugs, where one enantiomer may exhibit therapeutic effects while the other is inactive or even toxic.[5][6] For instance, the antifungal activity of chiral succinate dehydrogenase inhibitors (SDHIs) is highly enantioselective.[4][7] Therefore, a thorough investigation into the stereospecific biological activities of 2,3-dibromosuccinic acid isomers is warranted.
Physicochemical Properties of 2,3-Dibromosuccinic Acid Stereoisomers
A foundational understanding of the physicochemical properties of each stereoisomer is crucial for designing and interpreting biological assays.
| Property | This compound | (±)-2,3-Dibromosuccinic acid (Racemate) | (+)- and (-)-2,3-Dibromosuccinic acid |
| CAS Number | 608-36-6[8][9] | 526-78-3[10][11] | Not individually specified in most databases |
| Molecular Formula | C₄H₄Br₂O₄[8] | C₄H₄Br₂O₄[10] | C₄H₄Br₂O₄ |
| Molecular Weight | 275.88 g/mol [8] | 275.88 g/mol [10] | 275.88 g/mol |
| Appearance | White to pale yellow-beige powder[9] | White crystalline solid | Not specified |
| Melting Point | 288-290 °C (decomposes)[12] | 167 °C[13] | Not specified |
| Water Solubility | 20 g/L (17 °C)[8] | Information not readily available | Information not readily available |
| Chirality | Achiral (meso) | Chiral (racemic mixture) | Chiral (enantiomers) |
Known Biological Information and Toxicity
Currently, the majority of available biological data pertains to the meso form of 2,3-dibromosuccinic acid.
-
Toxicity of this compound: This compound is classified as a skin and eye irritant.[14] However, a 28-day repeated dose oral toxicity study in rats showed no significant toxicological effects at doses up to 1000 mg/kg/day.[14] It is not considered to be genotoxic in vitro.[14]
-
Use as a Precursor: All stereoisomers of 2,3-dibromosuccinic acid are utilized as chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[4][15] This underscores the importance of their stereochemistry in achieving the desired biological effect in the final product.
Proposed Research Roadmap for Comparative Biological Activity
Given the lack of direct comparative data, this section outlines a logical and comprehensive research plan to elucidate the stereoselective biological activities of the 2,3-dibromosuccinic acid isomers.
Caption: A proposed research roadmap for the comparative biological evaluation of 2,3-dibromosuccinic acid stereoisomers.
Detailed Experimental Protocols
The following protocols provide a starting point for researchers to conduct comparative studies.
Enzyme Inhibition Assay: Succinate Dehydrogenase (SDH)
Rationale: As a succinic acid analog, 2,3-dibromosuccinic acid is a prime candidate for an inhibitor of succinate dehydrogenase (SDH, Complex II of the electron transport chain).[16][17] Stereoselectivity in SDH inhibition is well-documented for other chiral inhibitors.[7][18]
Protocol:
-
Enzyme Source: Use isolated mitochondria or purified SDH from a commercially available source.
-
Assay Principle: The activity of SDH can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or the production of a colored formazan product from MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Reagents:
-
Phosphate buffer (pH 7.4)
-
Succinate (substrate)
-
DCPIP or MTT
-
Phenazine methosulfate (PMS) as an intermediate electron carrier
-
Mitochondrial preparation or purified SDH
-
Stock solutions of meso-, (+)-, and (-)-2,3-dibromosuccinic acid in a suitable solvent (e.g., DMSO).
-
-
Procedure: a. In a 96-well plate, add the phosphate buffer, PMS, and DCPIP or MTT. b. Add varying concentrations of the test compounds (meso-, (+)-, and (-)-2,3-dibromosuccinic acid). Include a vehicle control (DMSO). c. Add the mitochondrial preparation or purified SDH and incubate for a pre-determined time at 37°C. d. Initiate the reaction by adding succinate. e. Measure the decrease in absorbance of DCPIP at 600 nm or the increase in absorbance of the formazan product at 570 nm over time using a plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value for each stereoisomer.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[7]
-
Caption: Workflow for determining the IC50 and mechanism of inhibition for 2,3-dibromosuccinic acid stereoisomers on SDH.
Cell-Based Cytotoxicity Assay
Rationale: Differences in enzyme inhibition or cellular uptake can lead to stereoselective cytotoxicity. A standard MTT or lactate dehydrogenase (LDH) release assay can be used to assess this.
Protocol:
-
Cell Lines: Select a panel of cell lines, including both cancerous and non-cancerous lines, to assess for differential toxicity.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of meso-, (+)-, and (-)-2,3-dibromosuccinic acid for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Assay: a. After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. b. Solubilize the formazan crystals with DMSO or a suitable solubilization buffer. c. Measure the absorbance at 570 nm.
-
LDH Assay: a. After the incubation period, collect the cell culture supernatant. b. Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells.
-
Data Analysis:
-
Calculate the percentage of cell viability or cytotoxicity relative to the vehicle control.
-
Plot the percentage of viability/cytotoxicity versus the logarithm of the compound concentration to determine the IC50 or EC50 value for each stereoisomer at each time point.
-
Anticipated Outcomes and Significance
The proposed research is expected to reveal significant differences in the biological activities of the meso- and enantiomeric forms of 2,3-dibromosuccinic acid. These findings would be of considerable interest to:
-
Drug Development Professionals: By identifying the most potent and least toxic stereoisomer, future drug discovery efforts can focus on the synthesis of the eutomer, leading to more effective and safer pharmaceuticals.
-
Toxicologists: Understanding the enantioselective toxicity of these compounds is crucial for accurate risk assessment.[5][6][19]
-
Biochemists and Cell Biologists: The stereoisomers can be used as chemical probes to investigate the structure and function of enzymes in the Krebs cycle and other metabolic pathways.
Conclusion
While direct comparative biological data for the stereoisomers of 2,3-dibromosuccinic acid is currently lacking, the fundamental principles of stereochemistry in biological systems provide a strong rationale for investigating their differential effects. This guide offers a comprehensive, scientifically grounded framework for researchers to undertake such studies. By systematically evaluating the enzyme inhibition, cytotoxicity, and metabolic effects of this compound and its enantiomers, the scientific community can unlock a deeper understanding of their biological potential and pave the way for their rational application in medicine and research.
References
- BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
- Dabholkar, V. V., et al. (2011). Microwave-assisted Heterocyclic Dicarboxylic Acids as Potential Antifungal and Antibacterial Drugs. Indian Journal of Pharmaceutical Sciences, 73(2), 199–207.
- Gawron, O., et al. (1961). New Substrates, New Inhibitors and the Stereochemistry of the Succinic Dehydrogenase System. Journal of the American Chemical Society, 83(18), 3877–3882.
- Ye, J., et al. (2015). Enantioselective environmental toxicology of chiral pesticides. Chemical Research in Toxicology, 28(3), 325-38.
- Hassan, M. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3).
- Bénit, P., et al. (2014). Unsuspected task for an old team: Succinate, fumarate and other Krebs cycle acids in metabolic remodeling. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1837(8), 1330-1337.
- Liu, W., et al. (2012). Enantioselective aquatic toxicity of current chiral pesticides. Journal of Environmental Science and Health, Part B, 47(1), 1-13.
-
PubChem. (n.d.). 2,3-Dibromosuccinic acid. (CID 95324). Retrieved from [Link]
-
PubChem. (n.d.). This compound. (CID 641611). Retrieved from [Link]
- OECD. (2012). INITIAL TARGETED ASSESSMENT PROFILE for 2,3-Dibromosuccinic acid.
- Google Patents. (n.d.). US3465037A - Production of meso 2,3-dibromosuccinic acid.
-
PubChem. (n.d.). 2,3-Dibromosuccinic acid, (2S,3S)-. (CID 6992601). Retrieved from [Link]
- Parboosing, R., et al. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal Chemistry, 13(1), 13-21.
- Gohel, M. C., & Parikh, R. K. (2004). Overview on Chirality and Applications of Stereo-selective Dissolution testing in the Formulation and Development Work. Indian Journal of Pharmaceutical Sciences, 66(3), 269-276.
- Takeuchi, T., et al. (2015). Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity. Journal of the American Chemical Society, 137(2), 564-567.
-
PubChem. (n.d.). PubChem BioAssay. Retrieved from [Link]
- Li, H., et al. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(49), 13537-13547.
- Schmidt, S., et al. (2019). Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma. Translational Andrology and Urology, 8(Suppl 3), S327-S337.
-
Loba Chemie. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Succinic Acid Esters.
- Wang, Y., et al. (2020). Benchmarking Data Sets from PubChem BioAssay Data: Current Scenario and Room for Improvement. Molecules, 25(11), 2684.
- Inestrosa, N. C., et al. (2000). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & Medicinal Chemistry, 8(6), 1261-1271.
- Mironova, L. N., et al. (2004). Inhibition of Krebs cycle and activation of glyoxylate cycle in the course of chronological aging of Saccharomyces cerevisiae.
- Di Giamberardino, A., et al. (2022). Chiroptical Enhancement of Chiral Dicarboxylic Acids from Confinement in a Stereodynamic Supramolecular Cage. ACS Sensors, 7(5), 1421-1428.
- Di Costanzo, L., et al. (2023).
-
Loba Chemie. (n.d.). This compound. Retrieved from [Link]
- Gomes, A. R., et al. (2021).
- Eriksson, M., et al. (2006). (RS)-2,3-Dibromosuccinic acid. Acta Crystallographica Section E: Structure Reports Online, 62(2), o200-o201.
- Li, Y., et al. (2020). Research progress in biological activities of succinimide derivatives. European Journal of Medicinal Chemistry, 193, 112215.
- König, M. J., et al. (2023). Stereoselectivity in Cell Uptake by SLC22 Organic Cation Transporters 1, 2, and 3. Journal of Medicinal Chemistry, 66(24), 16685-16697.
- Akram, M. (2022). Physiology, Krebs Cycle. In StatPearls.
- Williams, N. C., & O'Neill, L. A. J. (2018).
- Van den Brand, M. A. M., & Wanders, R. J. A. (2016). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(10), 1545-1553.
- Zhang, Y., et al. (2025). Fast Release of Carboxylic Acid inside Cells.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective environmental toxicology of chiral pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselectivity in the toxicological effects of chiral pesticides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. This compound | 608-36-6 [chemicalbook.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 内消旋-2,3-二溴丁二酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stereoselective analysis of chiral succinate dehydrogenase inhibitors (SDHIs) in foods of plant origin and animal origin by supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enantioselective aquatic toxicity of current chiral pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Validation of meso-2,3-Dibromosuccinic Acid
For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of stereochemically defined molecules are paramount. This guide provides an in-depth comparison of experimental procedures for the synthesis of meso-2,3-dibromosuccinic acid, a valuable building block in organic synthesis. We will delve into the mechanistic underpinnings of the synthesis, offer detailed, field-tested protocols, and present a systematic approach to validating the stereochemical purity of the final product.
The Stereochemical Imperative: Why Fumaric Acid is the Preferred Precursor
The synthesis of this compound is a classic example of a stereospecific reaction. The choice of starting material is critical to obtaining the desired meso isomer, which possesses a plane of symmetry and is therefore achiral.
The preferred precursor for this synthesis is fumaric acid , the trans-isomer of butenedioic acid. The electrophilic addition of bromine to the double bond of fumaric acid proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the anti-face, a direct consequence of the steric hindrance imposed by the bromonium ion ring. This anti-addition mechanism dictates the stereochemical outcome, exclusively yielding the meso product.
In contrast, the bromination of maleic acid , the cis-isomer, results in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid. While the reaction also proceeds via anti-addition, the cis geometry of the starting material leads to the formation of a pair of enantiomers.
Reaction Mechanism: A Visual Guide
The following diagram illustrates the stereospecific anti-addition of bromine to fumaric acid, leading to the formation of this compound.
Caption: Mechanism of bromine addition to fumaric acid.
Comparative Experimental Procedures
While the fundamental reaction is straightforward, variations in the experimental protocol can significantly impact yield and purity. Below, we compare two common procedures for the synthesis of this compound.
Procedure 1: Aqueous Bromination
This is a widely used and relatively simple method.
Step-by-Step Protocol:
-
In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 11.6 g (100 mmol) of fumaric acid in 40 mL of water.
-
Heat the suspension to boiling with magnetic stirring.
-
Slowly add 5.7 mL (110 mmol) of bromine dropwise from the dropping funnel. Ensure that the brown color of the bromine dissipates before adding the next drop. A slight excess of bromine should be present at the end of the addition.
-
After the addition is complete, cool the reaction mixture to room temperature and then in an ice bath to approximately 10°C.
-
Collect the crystalline product by vacuum filtration and wash it with several portions of ice-cold water.
-
Dry the crude product to a constant weight.
Procedure 2: Bromination in an Aqueous HBr Solution
This method, often employed for larger-scale syntheses, can lead to higher yields.
Step-by-Step Protocol:
-
Prepare a suspension of fumaric acid in an aqueous solution of hydrogen bromide (10-48% by weight).
-
Heat the suspension to a temperature between 50 and 90°C.
-
Introduce bromine into the heated suspension while maintaining the temperature. The molar ratio of fumaric acid to bromine should be between 1:1 and 1:1.1.
-
After the addition of bromine is complete, continue stirring for approximately one hour at 70°C.
-
Cool the mixture to 10°C to induce crystallization.
-
Filter the product, wash with water until the washings are neutral, and dry.
Validation of the Experimental Product
Rigorous characterization is essential to confirm the identity and stereochemical purity of the synthesized this compound.
Experimental Workflow for Product Validation
Caption: Workflow for the validation of synthesized product.
Melting Point Determination
The melting point is a crucial and straightforward indicator of purity and can effectively distinguish between the meso and racemic forms.
| Compound | Reported Melting Point (°C) |
| This compound | 288-290 (with decomposition) |
| (±)-2,3-Dibromosuccinic acid | 167 |
A sharp melting point within the expected range for the meso isomer is a strong indication of a successful synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. Due to the plane of symmetry in the meso isomer, the two methine protons (CHBr) are chemically equivalent, as are the two carboxylic acid protons. This results in a simplified ¹H NMR spectrum.
Sample Preparation for NMR:
-
Weigh 10-20 mg of the dried product.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Expected Spectroscopic Data:
| Nucleus | Chemical Shift (δ) in ppm (DMSO-d₆) | Multiplicity | Assignment |
| ¹H | ~4.52 | Singlet | 2H, CHBr |
| ¹H | ~13.75 | Broad Singlet | 2H, COOH |
| ¹³C | ~170.2 | - | COOH |
| ¹³C | ~62.8 | - | C-Br |
The presence of a single peak for the methine protons is a definitive characteristic of the meso isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation for IR (KBr Pellet):
-
Thoroughly grind a small amount of the product with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200–2500 | Broad | O-H stretch (Carboxylic Acid) |
| 1715 | Strong | C=O stretch (Carboxylic Acid) |
| 1270 | Strong | C-O stretch |
Safety Considerations
-
Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Hydrogen bromide is a corrosive acid. Handle with care.
-
The synthesized 2,3-dibromosuccinic acid is a skin and eye irritant.
Conclusion
The synthesis of this compound from fumaric acid is a robust and reliable procedure that serves as an excellent illustration of stereospecific electrophilic addition. By carefully controlling the reaction conditions and employing a multi-technique approach to validation, researchers can confidently produce and characterize this important synthetic intermediate. The distinct physical and spectroscopic properties of the meso isomer, when compared to its racemic counterpart, provide a clear and unambiguous basis for its identification and purity assessment.
References
-
PubChem. (n.d.). 2,3-Dibromosuccinic acid, meso-. National Center for Biotechnology Information. Retrieved from [Link]
- Eriksson, M., Fischer, A., Lind, J., & Zazzi, Å. (2006). (RS)-2,3-Dibromosuccinic acid. Acta Crystallographica Section E: Structure Reports Online, 62(1), o200–o201.
-
NORBIDAR. (2023, August 13). The mechanism of bromination of fumaric acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dibromosuccinic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Jenkner, H. (1969). U.S. Patent No. 3,465,037. U.S.
-
OC-Praktikum. (2009, October). Addition of bromine to fumaric acid to meso-dibromosuccinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Dibromination of fumaric acid (1) and maleic acid (3), as reported by Kekulé. Retrieved from [Link]
-
Filo. (2021, January 1). The addition of Br2 to maleic acid results in. Retrieved from [Link]
-
Homework.Study.com. (n.d.). two procedures: 1. a microscale cis-trans isomerization of an alkene 2. a miscroscale addition of.... Retrieved from [Link]
A Comparative Spectroscopic Guide to Fumaric Acid, Maleic Acid, and their Stereoselective Bromination Products
This technical guide provides an in-depth spectroscopic comparison of fumaric acid and maleic acid, two geometric isomers, and their respective products upon bromination. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances that give rise to distinct spectroscopic signatures. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can be leveraged to differentiate between these isomers and their diastereomeric brominated derivatives. The underlying principles of stereoselective reactions and their impact on spectroscopic outcomes are also discussed, supported by detailed experimental protocols.
Introduction: The Tale of Two Isomers
Fumaric acid (trans-butenedioic acid) and maleic acid (cis-butenedioic acid) are classic examples of geometric isomerism, where the spatial arrangement of substituents around a carbon-carbon double bond dictates their physical and chemical properties. This fundamental structural difference has profound implications for their spectroscopic characteristics. Fumaric acid, with its carboxyl groups on opposite sides of the double bond, possesses a center of symmetry, rendering it a more stable and less polar molecule than maleic acid, where the carboxyl groups are on the same side. These distinctions are readily observable through various spectroscopic techniques.
Spectroscopic Characterization of Fumaric and Maleic Acid
The cis and trans configurations of maleic and fumaric acids, respectively, lead to significant and readily identifiable differences in their NMR, IR, and Raman spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
Due to the symmetry in both molecules, the two olefinic protons and the two carboxylic acid protons are chemically equivalent in each isomer. However, their chemical shifts differ due to the different electronic environments.
-
¹H NMR: In maleic acid, the two equivalent olefinic protons appear as a singlet typically between 6.2-6.4 ppm.[1] The olefinic protons in fumaric acid also present as a singlet but are shifted downfield to approximately 6.5 ppm.[2] This downfield shift for fumaric acid can be attributed to the anisotropic effects of the carbonyl groups, which are further away from the protons in the trans configuration.
-
¹³C NMR: The olefinic carbons in maleic acid resonate at a different chemical shift compared to those in fumaric acid. For maleic acid, the olefinic carbon signal is observed around 130.0 ppm, while the carboxylic carbon appears at approximately 166.5 ppm.
Table 1: Comparative ¹H and ¹³C NMR Data for Fumaric and Maleic Acid
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| Fumaric Acid | ¹H (Olefinic) | ~6.5 | Singlet |
| ¹³C (Olefinic) | ~134.0 | - | |
| ¹³C (Carboxyl) | ~168.0 | - | |
| Maleic Acid | ¹H (Olefinic) | ~6.2-6.4 | Singlet |
| ¹³C (Olefinic) | ~130.0 | - | |
| ¹³C (Carboxyl) | ~166.5 | - |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The key differences in the IR spectra of fumaric and maleic acid arise from their different symmetries and the potential for intra- versus intermolecular hydrogen bonding.
-
C=O Stretch: Maleic acid exhibits a broad carbonyl (C=O) stretching band around 1708 cm⁻¹, while fumaric acid shows a sharper peak at a lower wavenumber, near 1685 cm⁻¹.[3] The broadening in maleic acid's spectrum is attributed to strong intramolecular hydrogen bonding between the cis-carboxylic acid groups.[3]
-
O-H Stretch: The O-H stretching region (around 3000 cm⁻¹) is also broader for maleic acid due to this intramolecular hydrogen bonding.
-
C=C Stretch: The C=C stretching vibration in the trans-configured fumaric acid is often weaker or absent in the IR spectrum due to the molecule's center of symmetry, which results in no change in the dipole moment during this vibration. In contrast, the C=C stretch in the cis-configured maleic acid is IR-active.
Raman Spectroscopy
Raman spectroscopy, which relies on changes in polarizability, provides complementary information to IR spectroscopy.
-
C=C Stretch: The C=C stretching mode in fumaric acid, which is weak or inactive in the IR spectrum, gives a strong signal in the Raman spectrum. This is a direct consequence of the molecule's symmetry. The symmetric stretch of the double bond in the trans isomer causes a significant change in polarizability.
The Stereochemistry of Bromination
The addition of bromine (Br₂) across the double bond of fumaric and maleic acid is a classic example of a stereospecific reaction. The mechanism proceeds through a cyclic bromonium ion intermediate, which dictates the stereochemical outcome of the product.
Caption: Stereospecific bromination of fumaric and maleic acid.
The anti-addition of bromine to the double bond leads to different stereoisomers from the cis and trans starting materials:
-
Fumaric Acid (trans): Anti-addition of bromine results in the formation of This compound . This molecule has a plane of symmetry and is therefore achiral.
-
Maleic Acid (cis): Anti-addition of bromine yields a racemic mixture of the two enantiomers, (2R,3S)- and (2S,3R)-2,3-dibromosuccinic acid .
Spectroscopic Comparison of the Brominated Products
The diastereomeric products of the bromination reaction, this compound and the racemic mixture of (±)-2,3-dibromosuccinic acid, can also be distinguished by spectroscopy.
NMR Spectroscopy of 2,3-Dibromosuccinic Acids
The symmetry of the meso-compound and the lack thereof in the individual enantiomers of the racemic mixture lead to distinct NMR spectra.
-
¹H NMR of this compound: Due to the plane of symmetry, the two methine protons (CHBr) are chemically and magnetically equivalent. They appear as a single sharp singlet in the ¹H NMR spectrum, typically around 4.52 ppm in DMSO-d₆.[4]
-
¹H NMR of (±)-2,3-Dibromosuccinic Acid: In each enantiomer of the racemic mixture, the two methine protons are diastereotopic and therefore not equivalent. They are expected to appear as two separate signals, likely doublets due to coupling with each other. However, in an achiral solvent, the spectra of the two enantiomers are identical, so the racemic mixture will show the same spectrum as a single enantiomer.
-
¹³C NMR: Similarly, the two methine carbons in the meso-isomer are equivalent and give a single signal (around 62.8 ppm in DMSO-d₆), while the two carboxylic carbons also show a single resonance (around 170.2 ppm in DMSO-d₆).[4] In the racemic mixture, the two methine carbons and the two carboxylic carbons are expected to be non-equivalent, leading to two signals for each.
Table 2: Comparative NMR Data for Brominated Products
| Compound | Nucleus | Chemical Shift (δ, ppm) (in DMSO-d₆) | Multiplicity |
| This compound | ¹H (CHBr) | ~4.52 | Singlet |
| ¹³C (CHBr) | ~62.8 | - | |
| ¹³C (COOH) | ~170.2 | - | |
| (±)-2,3-Dibromosuccinic Acid | ¹H (CHBr) | Expected two signals | Doublets |
| ¹³C (CHBr) | Expected two signals | - | |
| ¹³C (COOH) | Expected two signals | - |
IR and Raman Spectroscopy of 2,3-Dibromosuccinic Acids
The vibrational spectra of the diastereomers will also exhibit differences, although they may be more subtle than in the NMR spectra. Key regions to examine include:
-
C-Br Stretching Region: The frequencies of the C-Br stretches (typically below 800 cm⁻¹) will be influenced by the stereochemistry.
-
Fingerprint Region: The overall pattern of peaks in the fingerprint region (below 1500 cm⁻¹) will be unique for each diastereomer, reflecting the different molecular symmetries and vibrational coupling. For instance, the IR spectrum of this compound shows a strong C=O stretch around 1715 cm⁻¹ and a broad O-H stretch from 3200-2500 cm⁻¹.[4]
Experimental Protocols
To ensure the reliability and reproducibility of the spectroscopic data, the following detailed experimental protocols are provided.
Bromination of Fumaric and Maleic Acid
Safety Precaution: Bromine is highly corrosive and toxic. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Dissolution: Dissolve 1.0 g of either fumaric or maleic acid in a suitable solvent (e.g., glacial acetic acid or a mixture of water and ethanol) in a round-bottom flask.
-
Bromine Addition: Slowly add a stoichiometric amount of bromine (as a solution in the same solvent) to the flask with stirring. The characteristic reddish-brown color of bromine should disappear as it reacts.
-
Reaction Monitoring: The reaction can be monitored by the disappearance of the bromine color. Gentle heating may be required to initiate or complete the reaction.
-
Product Isolation: Upon completion, the product may precipitate out of the solution upon cooling. The solid product can be collected by vacuum filtration.
-
Purification: The crude product can be recrystallized from an appropriate solvent (e.g., water or an ethanol/water mixture) to obtain pure crystals of the corresponding 2,3-dibromosuccinic acid.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube.[4]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be locked, tuned, and shimmed according to standard procedures to ensure a homogeneous magnetic field.[5]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.[5]
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[4]
-
Pellet Formation: Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[4]
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[4]
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a sample holder.
-
Instrument Setup: Position the sample under the laser objective of the Raman spectrometer. Adjust the focus to maximize the signal intensity.
-
Data Acquisition: Acquire the Raman spectrum using an appropriate laser wavelength, power, and acquisition time to obtain a good signal-to-noise ratio.
Conclusion
The spectroscopic comparison of fumaric acid, maleic acid, and their brominated products provides a compelling illustration of how molecular geometry and stereochemistry govern spectroscopic properties. The distinct signatures observed in NMR, IR, and Raman spectra allow for the unambiguous identification of these compounds. This guide serves as a valuable resource for researchers, offering both the theoretical underpinnings and practical experimental protocols necessary for the robust characterization of these and similar molecular systems.
References
- NORBIDAR. (2025, December 19). How will you distinguish maleic acid and fumaric acid by their IR spectra?
- Benchchem. (n.d.). Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide.
- BIPM. (2018, January 17). ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid.
- ChemicalBook. (n.d.). This compound(608-36-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). This compound(608-36-6) 13C NMR spectrum.
- ChemicalBook. (n.d.). This compound(608-36-6) Raman spectrum.
- ChemicalBook. (n.d.). 2,3-Dibromosuccinic acid(526-78-3) 13C NMR spectrum.
- Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine.
- Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine.
- Homework.Study.com. (n.d.). two procedures: 1. a microscale cis-trans isomerization of an alkene 2. a miscroscale addition of...
- MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE.
- NORBIDAR. (2025, August 13). The mechanism of bromination of fumaric acid.
- PubChem. (n.d.). 2,3-Dibromosuccinic acid | C4H4Br2O4 | CID 95324.
- PubChem. (n.d.). 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611.
- ResearchGate. (n.d.). Bromination of Alkenes.
- SpectraBase. (n.d.). D,L-2,3-Dibromo-succinic acid - Optional[FTIR] - Spectrum.
- University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers.
- WebAssign. (n.d.). Experiment 2 - NMR Spectroscopy.
- WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).
- YouTube. (2021, April 12). Lab 6: Bromination of an Alkene.
- YouTube. (2020, August 2). Bromine Addition Mechanism to Fumaric Acid.
Sources
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess in 2,3-Dibromosuccinic Acid Mixtures
In the landscape of stereoselective synthesis and the development of chiral building blocks, the accurate determination of enantiomeric excess (ee) is a cornerstone of process control and quality assurance. 2,3-Dibromosuccinic acid, with its two chiral centers, serves as a valuable precursor in the synthesis of various complex molecules, including pharmaceuticals and bioactive compounds.[1][2] This dicarboxylic acid exists as a pair of enantiomers, (2R,3R) and (2S,3S), and an achiral meso-diastereomer, (2R,3S).[1][3][4][5][6] The ability to precisely quantify the ratio of enantiomers in a mixture is paramount for researchers and drug development professionals to ensure the stereochemical integrity of their synthetic pathways.
This guide provides an in-depth, objective comparison of the principal analytical methodologies for determining the enantiomeric excess of 2,3-dibromosuccinic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Stereoisomers of 2,3-Dibromosuccinic Acid: A Primer
Before comparing analytical techniques, it is crucial to understand the stereochemical landscape of 2,3-dibromosuccinic acid. The presence of two chiral carbons gives rise to three stereoisomers:
-
The Enantiomeric Pair: (+)-(2R,3R)-2,3-dibromosuccinic acid and (-)-(2S,3S)-2,3-dibromosuccinic acid. These are non-superimposable mirror images of each other and exhibit equal but opposite optical rotation.[7][8]
-
The Meso Form: (2R,3S)-2,3-dibromosuccinic acid. This isomer possesses a plane of symmetry and is therefore achiral and optically inactive.[3][7]
The synthesis of these isomers is stereospecific; for instance, the bromination of fumaric acid (trans-butenedioic acid) typically yields the meso form, while the bromination of maleic acid (cis-butenedioic acid) produces the racemic (dl) mixture of enantiomers.[8][9] The distinct physical properties of these stereoisomers, such as melting points, are a key consideration in their analysis.[7][8][9]
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess in mixtures of 2,3-dibromosuccinic acid can be approached through several analytical techniques. The choice of method is often dictated by factors such as the required accuracy and precision, sample throughput, and the availability of instrumentation.[10] The primary methods for this purpose are chiral chromatography (both High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance (NMR) Spectroscopy, and classical Polarimetry.
Quantitative Performance Comparison
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) (with derivatization) | Nuclear Magnetic Resonance (NMR) Spectroscopy (with chiral auxiliaries) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[10] | Differential partitioning of volatile enantiomer derivatives between a chiral stationary phase and a gaseous mobile phase.[11] | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent.[12] |
| Resolution (Rs) | > 1.5 for baseline separation is achievable.[10] | High resolution is possible with appropriate column selection. | Dependent on the choice of chiral auxiliary and magnetic field strength. |
| Selectivity (α) | > 1.1 indicates good separation.[10] | Can be high, depending on the stationary phase and derivative. | Dependent on the degree of interaction with the chiral auxiliary. |
| Analysis Time | Typically 10-30 minutes per sample.[10] | Generally faster than HPLC, often 5-20 minutes. | Rapid, with spectra acquired in minutes. |
| Limit of Detection (LOD) | ng/mL to µg/mL range, detector dependent.[10] | High sensitivity, especially with mass spectrometry detection. | Lower sensitivity, requiring higher sample concentrations (mg/mL).[13] |
| Precision (%RSD) | < 2% for the major enantiomer.[10] | High precision is achievable. | High precision in integration of resolved signals. |
In-Depth Methodological Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is widely regarded as the gold standard for the separation and quantification of enantiomers due to its robustness and versatility.[10] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.[13]
Expertise & Experience in Method Selection: For a dicarboxylic acid like 2,3-dibromosuccinic acid, an anion-exchange type CSP is a logical starting point.[14] These columns, such as those based on quinine or quinidine carbamate derivatives, are specifically designed for the enantioseparation of acidic compounds through ionic interactions, hydrogen bonding, and π-π interactions.[14] Polysaccharide-based CSPs are also a viable alternative.[13]
Experimental Protocol: Chiral HPLC
-
Column Selection: CHIRALPAK QN-AX or a similar anion-exchange CSP.
-
Mobile Phase Preparation: A typical mobile phase would consist of a mixture of an organic solvent like methanol or acetonitrile with an acidic modifier and a salt to control the ionic strength. For example, Methanol/Formic Acid/Ammonium Formate. The exact composition requires optimization.
-
Sample Preparation: Dissolve the 2,3-dibromosuccinic acid mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C (can be varied to optimize separation)
-
Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Trustworthiness: The protocol's validity is confirmed by running a racemic standard to ensure a 50:50 peak area ratio and by injecting a sample of the pure meso-isomer to confirm it does not co-elute with the enantiomers.
Workflow for Chiral HPLC Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (2R,3S)-2,3-dibromosuccinic acid [stenutz.eu]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dibromosuccinic acid, (2S,3S)- | C4H4Br2O4 | CID 6992601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Dibromosuccinic acid, (2R,3R)- (916065-44-6) for sale [vulcanchem.com]
- 8. 2,3-Dibromosuccinic Acid [drugfuture.com]
- 9. Solved Organic Chemistry I Lab Experiment 9-Synthesis of | Chegg.com [chegg.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chiraltech.com [chiraltech.com]
A Senior Application Scientist's Guide to Meso-2,3-Dibromosuccinic Acid: A Comparative Review of Its Applications
For the discerning researcher, scientist, and drug development professional, the selection of a chiral building block is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic pathway. Among the array of choices, meso-2,3-dibromosuccinic acid emerges as a molecule of significant interest. Its unique stereochemistry, with two chiral centers in a meso configuration, offers a distinct advantage in the stereospecific synthesis of complex molecular architectures. This guide provides an in-depth technical review of the applications of this compound, presenting a comparative analysis against its racemic counterpart and other alternatives, supported by experimental data and detailed protocols.
Introduction: The Stereochemical Advantage of a Meso Compound
2,3-Dibromosuccinic acid exists in two stereoisomeric forms: the meso form and a racemic mixture of (2R,3R) and (2S,3S) enantiomers. The fundamental difference lies in their internal symmetry. The meso isomer possesses a plane of symmetry, rendering it achiral despite having two chiral centers. This seemingly simple structural feature has profound implications for its reactivity and the stereochemistry of its derivatives.
The stereospecific synthesis of these isomers is a classic example of substrate-controlled diastereoselectivity. The anti-addition of bromine to fumaric acid (a trans-alkene) exclusively yields this compound[1][2]. Conversely, the same reaction with maleic acid (a cis-alkene) produces the racemic mixture[3]. This predictable and high-yielding synthesis makes the meso isomer a readily accessible and cost-effective starting material for stereocontrolled transformations.
Comparative Analysis of Applications
The utility of this compound stems from the reactivity of its two bromine atoms, which are excellent leaving groups for nucleophilic substitution reactions. The fixed stereochemical relationship between these two centers allows for the synthesis of products with a defined relative stereochemistry.
Pharmaceutical Synthesis: A Stereospecific Precursor
This compound is a valuable precursor in the synthesis of several pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4][5] Its rigid stereochemistry is transferred to the target molecule, ensuring the desired therapeutic effect.
The conversion of this compound to meso-tartaric acid is a cornerstone application, proceeding via a double nucleophilic substitution with inversion of configuration at both stereocenters. This reaction provides a direct and efficient route to a valuable chiral building block.
Comparison with Racemic Precursor: While racemic 2,3-dibromosuccinic acid can also be converted to tartaric acid, it yields a racemic mixture of d- and l-tartaric acid. The synthesis of meso-tartaric acid from the meso precursor is highly stereospecific, offering a significant advantage in applications where the meso-stereoisomer is specifically required.
Experimental Protocol: Synthesis of Meso-Tartaric Acid
This compound is a key starting material for the synthesis of meso-2,3-dimercaptosuccinic acid (DMSA), commercially known as Succimer.[6] Succimer is a chelating agent used in the treatment of heavy metal poisoning, particularly lead poisoning. The stereochemistry of Succimer is crucial for its efficacy and safety profile.
Comparison with Alternative Routes: While other synthetic routes to Succimer exist, the pathway from this compound is well-established and allows for the direct introduction of the required meso stereochemistry.
Experimental Workflow: Synthesis of Succimer
Caption: Workflow for the synthesis and purification of this compound.
Conclusion: A Versatile and Stereospecific Tool for Modern Synthesis
This compound stands out as a valuable and versatile chiral building block in the arsenal of the modern synthetic chemist. Its ready availability through a stereospecific synthesis from fumaric acid, coupled with the defined stereochemical relationship of its reactive centers, makes it an ideal precursor for the synthesis of complex molecules with controlled stereochemistry. Its applications in the pharmaceutical industry, particularly in the synthesis of Succimer and as a key intermediate for biotin, underscore its importance. While its potential as a flame retardant monomer is intriguing, further research is required to fully elucidate its performance in this area. For researchers and drug development professionals, a thorough understanding of the stereochemical nuances and reactivity of this compound is paramount to leveraging its full potential in the design and execution of efficient and stereocontrolled synthetic strategies.
References
-
Chem-Impex. (n.d.). This compound. [Link]
- Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid. U.S.
-
Chegg. (2023). Solved Organic Chemistry I Lab Experiment 9-Synthesis of. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound in Modern Organic Chemistry. [Link]
-
OC-Praktikum. (2009). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid. [Link]
-
Organic Syntheses. (n.d.). α,β-DIBROMOSUCCINIC ACID. [Link]
- Goldberg, M. W., & Sternbach, L. H. (1949). Synthesis of biotin. U.S.
-
Allen. (n.d.). How many optically active isomers of 2,3-dibromosuccinic acid are there?. [Link]
-
DrugFuture. (n.d.). 2,3-Dibromosuccinic Acid. [Link]
-
Eriksson, M., Fischer, A., Lind, J., & Zazzi, Å. (2006). (RS)-2,3-Dibromosuccinic acid. Acta Crystallographica Section E: Structure Reports Online, 62(1), o200–o201. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solved Organic Chemistry I Lab Experiment 9-Synthesis of | Chegg.com [chegg.com]
- 3. 2,3-Dibromosuccinic Acid [drugfuture.com]
- 4. CN115286498A - Preparation method of meso-tartaric acid - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of meso-2,3-Dibromosuccinic Acid
This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of meso-2,3-Dibromosuccinic acid. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.
Part 1: Immediate Safety & Hazard Assessment
Before handling or disposing of this compound, a thorough understanding of its hazards is paramount. This compound is a white crystalline powder that is stable under normal conditions but presents significant irritation risks.[1]
Table 1: Chemical and Hazard Profile of this compound
| Property | Information |
| Chemical Name | This compound |
| Synonyms | erythro-2,3-Dibromosuccinic acid; meso-2,3-Dibromobutanedioic acid[1][2] |
| CAS Number | 608-36-6[1][2][3] |
| Molecular Formula | C₄H₄Br₂O₄[3][4] |
| Primary Hazards | Causes severe skin, eye, and respiratory tract irritation.[1][3][5] Classified as a corrosive solid.[6] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and reducing agents.[1][7] |
| Hazardous Decomposition | Thermal decomposition can release toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[1][2][6] |
Mandatory Personal Protective Equipment (PPE)
Due to its irritant and corrosive nature, rigorous adherence to PPE standards is non-negotiable.
-
Eye Protection : Wear chemical safety goggles or a face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] Standard safety glasses are insufficient.
-
Hand Protection : Use nitrile or neoprene protective gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[6][8]
-
Body Protection : A fully buttoned, long-sleeved lab coat is required to prevent skin exposure.[5][7]
-
Respiratory Protection : All handling and disposal activities must be conducted within a certified laboratory chemical fume hood to minimize dust generation and prevent inhalation of the irritant powder.[8] For large-scale operations or in case of ventilation failure, a NIOSH-approved respirator is necessary.[1][5]
Part 2: Waste Characterization & Segregation: The Halogenated Waste Stream
The core principle for the proper disposal of this compound lies in its chemical structure. The presence of two bromine atoms classifies it as a halogenated organic compound .[9][10] This classification is the single most important factor determining its disposal pathway.
The Critical Imperative: Segregation. Halogenated organic wastes must never be mixed with non-halogenated organic wastes.[10][11]
-
Causality : Co-mingling these waste streams complicates the disposal process. Halogenated compounds require specialized, high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[6] Mixing them with non-halogenated solvents increases the volume of waste requiring this more expensive and complex treatment, driving up disposal costs significantly.[12] Furthermore, improper incineration of mixed waste can lead to the formation of highly toxic byproducts such as brominated dioxins.[10]
The following decision tree provides a clear, logical workflow for waste segregation.
Caption: Waste Segregation Decision Workflow.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and storing this compound waste prior to collection by a licensed disposal company.
Step 1: Container Selection and Labeling
Select a dedicated, compatible waste container. Plastic containers are often preferred for solid waste.[13] The container must have a secure, sealable lid to prevent spills and the release of dust.[8][11]
-
Labeling : As soon as the first particle of waste is added, the container must be labeled with a "Hazardous Waste" tag.[14] The label must include:
Step 2: Collection of Solid Waste
Carefully transfer any surplus, unneeded, or expired solid this compound into the designated hazardous waste container. Perform this transfer inside a chemical fume hood to contain any dust.
Step 3: Collection of Contaminated Materials
Any materials that come into contact with the chemical are also considered hazardous waste. This includes:
-
Gloves
-
Weighing papers
-
Contaminated paper towels
-
Disposable lab coats
These items should be collected in a designated solid hazardous waste container, separate from liquid waste.[10]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[13]
-
The SAA must be in a cool, dry, and well-ventilated area.[1][7]
-
Store the container in a secondary containment tray to mitigate leaks or spills.[10]
-
Ensure the container is stored away from incompatible materials like strong bases and oxidizing agents.[1][7]
-
Keep the waste container closed at all times, except when actively adding waste.[10][11][14]
Part 4: Emergency Procedures
Immediate and correct action is crucial in the event of a spill or personnel exposure.
Spill Response
For a minor spill of solid this compound:
-
Alert personnel in the immediate area.
-
Ensure proper PPE is worn before cleanup.
-
Gently sweep or vacuum the solid material to avoid generating dust.[1]
-
Place the collected material and any contaminated cleaning supplies into a suitable, sealed container for disposal as hazardous waste.[1][7]
-
Clean the spill area with soap and water.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[11]
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][6]
-
Skin Contact : Immediately flush the affected skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1][6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][6]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1][6]
Part 5: Final Disposal Pathway
All waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company.[6] The primary disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage the hazardous decomposition products.[6] Land disposal of halogenated organic compounds is generally prohibited by regulations such as the Resource Conservation and Recovery Act (RCRA).[15]
Never attempt to dispose of this chemical down the drain or in regular trash.[12] Always follow your institution's specific procedures for requesting a hazardous waste pickup.[13][16]
References
-
Material Safety Data Sheet - this compound . Cole-Parmer.
-
This compound - Safety Data Sheet . ChemicalBook.
-
This compound - Safety Data Sheet . Loba Chemie.
-
SAFETY DATA SHEET - this compound . Fisher Scientific.
-
SAFETY DATA SHEET - this compound (UK) . Fisher Scientific.
-
Management of Hazardous Wastes containing Halogenated Organics . P2 InfoHouse.
-
SAFETY DATA SHEET - this compound . Thermo Fisher Scientific.
-
INITIAL TARGETED ASSESSMENT PROFILE - 2,3-Dibromosuccinic acid . OECD Existing Chemicals Database.
-
HAZARDOUS WASTE SEGREGATION . Bucknell University.
-
Standard Operating Procedure: Bromine . Washington State University.
-
Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds . Benchchem.
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.
-
Proper Disposal of 1-Bromo-1-butene: A Step-by-Step Guide for Laboratory Professionals . Benchchem.
-
Halogenated Solvents in Laboratories . Temple University.
-
Halogenated Organic Liquids - Standard Operating Procedure . University of Illinois Urbana-Champaign.
-
Organic Solvents Waste Management . Cornell University EHS.
-
This compound(526-78-3) Properties . ChemicalBook.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.fi [fishersci.fi]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound(526-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. p2infohouse.org [p2infohouse.org]
- 16. vumc.org [vumc.org]
A Comprehensive Guide to the Safe Handling of meso-2,3-Dibromosuccinic Acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with meso-2,3-Dibromosuccinic acid. Our commitment is to furnish you with in-depth technical guidance that extends beyond the product, ensuring your safety and the integrity of your research. This document is structured to provide a clear, logical path from understanding the inherent hazards of this compound to its proper disposal, grounded in authoritative safety data.
Understanding the Hazard: Why Specific Precautions are Crucial
This compound is a white crystalline powder that, while stable under normal conditions, poses significant health risks upon exposure.[1][2] It is classified as an irritant to the eyes, skin, and respiratory tract.[1][2][3] Some safety data sheets (SDS) also indicate that it can cause severe skin burns and eye damage.[4][5] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[1][2] Understanding these hazards is the foundational step in implementing effective safety protocols. The causality is direct: the irritant nature of the compound necessitates a barrier between the chemical and the user.
Hazard Identification Summary:
| Hazard Classification | GHS Statements | Primary Routes of Exposure | Target Organs |
| Skin Corrosion/Irritation | H315: Causes skin irritation; H314: Causes severe skin burns and eye damage | Dermal contact | Skin |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation; H318: Causes serious eye damage | Eye contact | Eyes |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation | Respiratory system |
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation strategy.
Eye and Face Protection: The First Line of Defense
Given the severe eye irritation risk, standard safety glasses are insufficient.
-
Protocol: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[4]
-
Rationale: Goggles provide a seal around the eyes, protecting against dust particles and potential splashes. A face shield offers a broader barrier of protection for the entire face.
Skin Protection: A Barrier Against Irritation and Burns
Direct skin contact can lead to irritation or chemical burns.[3][4]
-
Gloves:
-
Protocol: Wear appropriate protective gloves.[1][2] While specific glove material is not always detailed in the SDS, nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use.[4] Follow proper glove removal techniques to avoid contaminating your hands.[4]
-
Rationale: Gloves provide the most direct barrier against skin contact. The integrity of the glove is paramount to its effectiveness.
-
-
Protective Clothing:
Respiratory Protection: Preventing Inhalation of Harmful Dust
This compound is a powder, and the inhalation of dust can cause respiratory tract irritation.[1][2][3]
-
Protocol: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.[1] If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][2] For significant exposure risks, a full-face particle respirator (type N100 or P3) or a full-face supplied-air respirator may be necessary.[4]
-
Rationale: Engineering controls like fume hoods are the primary method for controlling airborne contaminants. When these are insufficient, personal respiratory protection is essential to prevent inhalation of the irritant dust.
Operational Plan: From Handling to Spill Response
A systematic approach to handling and potential emergencies is critical for maintaining a safe laboratory environment.
Standard Handling Procedure
Caption: A streamlined workflow for the safe handling of this compound.
-
Preparation: Before handling, ensure you are in a well-ventilated area and have donned all necessary PPE.[3]
-
Handling: Minimize dust generation during weighing and transfer.[1][2] Keep the container tightly closed when not in use.[1][2]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1][6] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Spill Response
In the event of a spill, a swift and correct response is crucial to prevent exposure and contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Protect: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]
-
Contain and Clean:
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal Plan: Ensuring a Safe End-of-Life for the Chemical
Proper disposal is a critical final step in the chemical's lifecycle. Improper disposal can lead to environmental contamination and pose a risk to others.
-
Waste Collection: All waste materials, including the chemical itself, contaminated PPE, and cleaning materials, should be collected in a suitable, clearly labeled, and sealed container.[4]
-
Disposal Method:
-
Engage a licensed professional waste disposal service to dispose of the material.[4]
-
One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Do not allow the product to enter drains.[4]
-
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Material Safety Data Sheet - this compound. Cole-Parmer.
- This compound - Safety D
- This compound - Safety D
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- This compound(526-78-3) - ChemicalBook.
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
- This compound 98 608-36-6. Sigma-Aldrich.
- Buy this compound
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
